GIP (3-42), human
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C199H298N54O57S |
|---|---|
Molecular Weight |
4391 g/mol |
IUPAC Name |
(4S)-4-amino-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-4-amino-1,4-dioxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C199H298N54O57S/c1-17-102(10)162(253-194(305)147(96-256)247-181(292)133(76-110-53-55-116(258)56-54-110)234-189(300)145(87-160(275)276)243-193(304)146(95-255)248-198(309)164(104(12)19-3)252-192(303)135(75-109-42-24-21-25-43-109)244-199(310)165(107(15)257)249-155(266)93-216-168(279)119(205)57-64-156(267)268)196(307)221-106(14)167(278)225-130(65-71-311-16)176(287)241-142(84-157(269)270)187(298)229-126(52-34-39-70-204)177(288)251-163(103(11)18-2)197(308)245-139(80-114-91-213-98-219-114)184(295)231-128(59-62-149(207)260)174(285)230-129(60-63-150(208)261)175(286)240-143(85-158(271)272)188(299)235-134(74-108-40-22-20-23-41-108)191(302)250-161(101(8)9)195(306)246-141(83-153(211)264)186(297)236-137(78-112-89-215-121-47-29-27-45-118(112)121)183(294)233-132(73-100(6)7)180(291)232-131(72-99(4)5)178(289)220-105(13)166(277)224-127(58-61-148(206)259)173(284)226-122(48-30-35-66-200)169(280)217-92-154(265)223-123(49-31-36-67-201)170(281)227-124(50-32-37-68-202)172(283)239-140(82-152(210)263)185(296)242-144(86-159(273)274)190(301)237-136(77-111-88-214-120-46-28-26-44-117(111)120)182(293)228-125(51-33-38-69-203)171(282)238-138(79-113-90-212-97-218-113)179(290)222-115(94-254)81-151(209)262/h20-29,40-47,53-56,88-91,94,97-107,115,119,122-147,161-165,214-215,255-258H,17-19,30-39,48-52,57-87,92-93,95-96,200-205H2,1-16H3,(H2,206,259)(H2,207,260)(H2,208,261)(H2,209,262)(H2,210,263)(H2,211,264)(H,212,218)(H,213,219)(H,216,279)(H,217,280)(H,220,289)(H,221,307)(H,222,290)(H,223,265)(H,224,277)(H,225,278)(H,226,284)(H,227,281)(H,228,293)(H,229,298)(H,230,285)(H,231,295)(H,232,291)(H,233,294)(H,234,300)(H,235,299)(H,236,297)(H,237,301)(H,238,282)(H,239,283)(H,240,286)(H,241,287)(H,242,296)(H,243,304)(H,244,310)(H,245,308)(H,246,306)(H,247,292)(H,248,309)(H,249,266)(H,250,302)(H,251,288)(H,252,303)(H,253,305)(H,267,268)(H,269,270)(H,271,272)(H,273,274)(H,275,276)/t102-,103-,104-,105-,106-,107+,115-,119-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,161-,162-,163-,164-,165-/m0/s1 |
InChI Key |
QYLDDJIZEWSFPS-YUZGIZTPSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of GIP(3-42) in Humans
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucose-dependent insulinotropic polypeptide (GIP) is an incretin (B1656795) hormone released from intestinal K-cells in response to nutrient ingestion, playing a crucial role in postprandial glucose homeostasis. The primary active form, GIP(1-42), potentiates glucose-stimulated insulin (B600854) secretion from pancreatic β-cells. However, GIP(1-42) is rapidly degraded in the circulation by the enzyme dipeptidyl peptidase-IV (DPP-IV), yielding the N-terminally truncated metabolite, GIP(3-42). This technical guide provides a comprehensive overview of the mechanism of action of human GIP(3-42), focusing on its interaction with the GIP receptor and its subsequent physiological effects. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of GIP(3-42) pharmacology.
Core Mechanism of Action: GIP Receptor Antagonism
GIP(3-42) is the major circulating metabolite of active GIP(1-42).[1] Its primary mechanism of action involves its interaction with the GIP receptor (GIPR), a G protein-coupled receptor.[2] While GIP(1-42) is a potent agonist of the GIPR, GIP(3-42) acts as a weak competitive antagonist.[3][4]
Upon binding to the GIPR, GIP(1-42) activates adenylyl cyclase through the Gαs subunit, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent downstream signaling cascades that potentiate insulin secretion.[2][5] In contrast, GIP(3-42) binds to the GIPR but does not elicit a significant agonistic response in terms of cAMP production.[3][4] Instead, it competitively inhibits the binding of the full agonist, GIP(1-42), thereby attenuating its biological effects.[1][6]
The antagonistic properties of GIP(3-42) have been demonstrated in various in vitro systems, including GIPR-transfected cell lines where it inhibits GIP(1-42)-stimulated cAMP production and insulin secretion.[1][6] However, the physiological relevance of this antagonism in vivo is a subject of debate, with some studies suggesting that at physiological concentrations, GIP(3-42) does not significantly antagonize the insulinotropic effects of GIP(1-42).[3][7] This is attributed to its weaker binding affinity for the GIPR compared to the parent molecule.[3][4]
Quantitative Data Summary
The following tables summarize the quantitative data on the binding affinity and potency of GIP(3-42) in various experimental models.
Table 1: GIP Receptor Binding Affinity of GIP(3-42)
| Cell Line | Species of Receptor | IC50 (nM) | Reference |
| COS-7 | Human | 22 | [3][7] |
| CHO-K1 | Rat | 58.4 ± 18.8 | [8] |
Table 2: Antagonistic Potency of GIP(3-42) on cAMP Accumulation
| Cell Line | GIP(1-42) Concentration | IC50 of GIP(3-42) (nM) | Reference |
| COS-7 | 10 pM | 92 | [3][7] |
| COS-7 | 100 pM | 134 | [4] |
| COS-7 | 1 nM | 731 | [3][7] |
| CHL | 10⁻⁷ M | Not specified (up to 75.4% inhibition) | [1][6] |
Table 3: Effect of GIP(3-42) on Insulin Secretion
| Experimental Model | Effect | IC50 (nM) | Reference |
| Isolated Perfused Rat Pancreas | Inhibition of GIP(1-42)-stimulated insulin secretion | 138 | [3][7] |
| BRIN-BD11 cells | Inhibition of GIP(1-42)-stimulated insulin secretion | Not specified (maximal inhibition of 48.8% at 10⁻⁷ M) | [1][6] |
Signaling Pathways
The primary signaling pathway affected by GIP(3-42) is the GIP receptor-mediated cAMP pathway. By acting as an antagonist, GIP(3-42) inhibits the Gαs-mediated activation of adenylyl cyclase that is normally induced by GIP(1-42). This leads to a reduction in intracellular cAMP levels and a dampening of the downstream signaling events that promote insulin secretion.
Caption: GIP(3-42) acts as an antagonist at the GIP receptor, inhibiting GIP(1-42)-mediated cAMP signaling.
Experimental Protocols
GIP Receptor Binding Assay (Competitive)
This protocol is adapted from studies using COS-7 cells transiently transfected with the human GIP receptor.[3][7]
a. Cell Culture and Transfection:
-
Culture COS-7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.[2]
-
For transfection, seed cells in 12-well plates.[9]
-
Transfect cells with a plasmid encoding the human GIP receptor using a suitable transfection reagent (e.g., FuGENE).[9] Perform binding assays 48 hours post-transfection.
b. Membrane Preparation:
-
Wash transfected cells with ice-cold phosphate-buffered saline (PBS).
-
Scrape cells into a homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Homogenize the cell suspension using a Dounce homogenizer or sonicator.
-
Centrifuge the homogenate at a low speed (e.g., 500 x g for 10 minutes) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at a high speed (e.g., 40,000 x g for 30 minutes) to pellet the membranes.
-
Resuspend the membrane pellet in a binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 0.1% BSA, pH 7.4).
-
Determine protein concentration using a standard method (e.g., Bradford assay).
c. Binding Assay:
-
In a 96-well plate, add a constant amount of cell membrane preparation (e.g., 10-20 µg protein/well).
-
Add a fixed concentration of radiolabeled GIP(1-42) (e.g., [125I]GIP(1-42)).
-
Add increasing concentrations of unlabeled GIP(3-42) (competitor).
-
For total binding, add only the radiolabeled ligand and membranes.
-
For non-specific binding, add a high concentration of unlabeled GIP(1-42) in addition to the radiolabeled ligand and membranes.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in a wash buffer.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate the IC50 value by non-linear regression analysis of the competition binding curve.
cAMP Accumulation Assay
This protocol is based on methods used in GIPR-transfected COS-7 or CHL cells.[1][3][4][6]
a. Cell Preparation:
-
Seed GIPR-transfected cells in 96-well plates and grow to near confluence.
-
On the day of the assay, aspirate the growth medium and wash the cells with a serum-free medium or a suitable assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).[10]
b. Assay Procedure:
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM isobutylmethylxanthine - IBMX) for a short period (e.g., 15-30 minutes) at 37°C to prevent cAMP degradation.
-
Add increasing concentrations of GIP(3-42) to the wells.
-
To assess antagonism, add a fixed concentration of GIP(1-42) (e.g., 10 pM or 1 nM) to the wells containing GIP(3-42).
-
Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).[10]
-
Terminate the incubation and lyse the cells according to the instructions of the chosen cAMP detection kit.
c. cAMP Detection:
-
Measure intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay with a colorimetric, fluorescent, or luminescent readout (e.g., HTRF-based or luminescence-based kits).[10]
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the concentration of cAMP in each sample by interpolating from the standard curve.
-
For antagonist studies, calculate the IC50 of GIP(3-42) for the inhibition of GIP(1-42)-stimulated cAMP production.
Isolated Perfused Rat Pancreas for Insulin Secretion Assay
This protocol is a generalized representation of methods described in the literature.[3][7]
a. Pancreas Isolation and Perfusion Setup:
-
Anesthetize a rat (e.g., Wistar rat) following approved animal care protocols.
-
Perform a laparotomy to expose the pancreas and associated vasculature.
-
Cannulate the celiac artery and the portal vein.
-
Carefully dissect the pancreas, spleen, and a portion of the duodenum, maintaining their vascular connections.
-
Transfer the isolated organ block to a perfusion chamber maintained at 37°C.
-
Perfuse the pancreas via the celiac artery with a Krebs-Ringer bicarbonate buffer containing glucose (e.g., 10 mM), bovine serum albumin, and dextran, gassed with 95% O2 and 5% CO2.
-
Collect the effluent from the portal vein cannula in fractions at regular intervals (e.g., every minute).
b. Experimental Procedure:
-
Allow the preparation to stabilize for a period (e.g., 30 minutes) with the perfusion of the basal glucose-containing buffer.
-
Infuse GIP(1-42) at a constant concentration (e.g., 1 nM) to stimulate insulin secretion.
-
To test for antagonism, co-infuse GIP(3-42) at various molar excesses (e.g., 5-fold, 50-fold) with GIP(1-42).
-
Collect perfusate samples throughout the experiment.
c. Insulin Measurement:
-
Store the collected perfusate samples at -20°C until analysis.
-
Measure insulin concentrations in the perfusate using a specific radioimmunoassay (RIA) for rat insulin.
In Vivo Studies in Anesthetized Pigs
This protocol is a summary of the methodology used to assess the physiological effects of GIP(3-42) in vivo.[3][7]
a. Animal Preparation:
-
Anesthetize pigs (e.g., chloralose (B1664795) anesthesia) according to ethical guidelines.
-
Insert catheters into a femoral artery for blood sampling and a femoral vein for infusions.
-
To prevent the degradation of infused peptides, administer a DPP-IV inhibitor.
b. Infusion Protocol:
-
After a stabilization period, begin an intravenous infusion of GIP(1-42) alone at a rate that mimics postprandial concentrations.
-
In a separate experiment or after a washout period, co-infuse GIP(3-42) with GIP(1-42) at rates designed to achieve physiological or supraphysiological concentrations.
-
During the infusions, administer an intravenous glucose load to stimulate insulin secretion.
c. Blood Sampling and Analysis:
-
Collect arterial blood samples at regular intervals before, during, and after the glucose load.
-
Measure plasma concentrations of glucose, insulin, and glucagon (B607659) using appropriate assays (e.g., glucose oxidase method for glucose, and specific RIAs for insulin and glucagon).
Caption: A generalized workflow for the investigation of GIP(3-42) mechanism of action.
Conclusion
GIP(3-42) is the primary metabolite of GIP(1-42) and functions as a weak competitive antagonist at the human GIP receptor. Its mechanism of action involves binding to the GIPR and inhibiting the agonist-induced production of intracellular cAMP, which in turn can attenuate the insulinotropic effects of active GIP. While its antagonistic properties are evident in in vitro and ex vivo models, the physiological significance of GIP(3-42) as an antagonist in humans remains an area of active investigation. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the role of GIP(3-42) in human physiology and its potential as a therapeutic target.
References
- 1. Insulin secretion by the perfused pancreas of the cold-acclimated rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. COS-7 Cell Culture Protocol [cos-7.com]
- 3. Insulin secretion by isolated perfused rat and mouse pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insulin & Glucagon | Core Lab for Clinical Studies | Washington University in St. Louis [corelab.wustl.edu]
- 5. support.nanotempertech.com [support.nanotempertech.com]
- 6. researchgate.net [researchgate.net]
- 7. ibl-international.com [ibl-international.com]
- 8. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 9. med.unc.edu [med.unc.edu]
- 10. benchchem.com [benchchem.com]
GIP (3-42): A Comprehensive Technical Guide to its Role as a GIP Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glucose-dependent insulinotropic polypeptide (GIP) is an incretin (B1656795) hormone crucial for postprandial glucose homeostasis, primarily by potentiating glucose-dependent insulin (B600854) secretion. GIP(1-42) is the full-length, biologically active form of the hormone. In circulation, GIP(1-42) is rapidly cleaved by the enzyme dipeptidyl peptidase-IV (DPP-IV), yielding the N-terminally truncated metabolite GIP(3-42). This metabolite is the most abundant form of GIP in the bloodstream and has been the subject of extensive research regarding its biological activity. This technical guide provides an in-depth analysis of GIP(3-42) as a GIP receptor antagonist, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms. While GIP(3-42) demonstrates clear antagonistic properties in vitro by competitively binding to the GIP receptor and inhibiting GIP(1-42)-induced signaling, its physiological role as an antagonist in vivo remains a subject of debate, with effects often observed only at supraphysiological concentrations.
Mechanism of Action: Competitive Antagonism at the GIP Receptor
GIP(3-42) acts as a competitive antagonist at the GIP receptor (GIPR), a class B G protein-coupled receptor. The removal of the first two N-terminal amino acids (Tyrosine-Alanine) significantly impairs the peptide's ability to activate the receptor while retaining its capacity to bind to it. This binding prevents or reduces the binding of the full-length agonist, GIP(1-42), thereby inhibiting downstream signaling pathways. The primary signaling cascade initiated by GIPR activation involves the coupling to the Gαs protein, which in turn activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA).[1][2][3][4] GIP(3-42) competitively inhibits this process.
Signaling Pathway Diagram
References
The Enigmatic Role of GIP(3-42) in Glucose Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glucose-dependent insulinotropic polypeptide (GIP) is a key incretin (B1656795) hormone, stimulating insulin (B600854) secretion in a glucose-dependent manner. However, its rapid degradation by dipeptidyl peptidase-4 (DPP-4) yields the N-terminally truncated metabolite, GIP(3-42).[1][2] For years, the precise physiological role of GIP(3-42) has been a subject of intense research and debate, with evidence suggesting it may act as a competitive antagonist at the GIP receptor (GIPR), thereby modulating the insulinotropic effects of its parent molecule, GIP(1-42). This technical guide provides an in-depth analysis of the current understanding of GIP(3-42), focusing on its impact on glucose homeostasis. We will delve into the conflicting evidence from in vitro and in vivo studies, present key quantitative data in a structured format, and provide detailed experimental protocols for seminal studies in the field. This document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of GIP(3-42) to inform future research and therapeutic strategies.
Introduction: The Genesis of GIP(3-42)
GIP(1-42) is secreted by enteroendocrine K-cells in the proximal small intestine in response to nutrient ingestion.[1][3] It exerts its effects by binding to the GIP receptor, a G protein-coupled receptor, primarily on pancreatic β-cells, leading to increased insulin secretion.[1][3] However, the biological activity of GIP(1-42) is short-lived, with a plasma half-life of approximately 5 to 7 minutes, largely due to its rapid cleavage by DPP-4.[2][4] This enzyme removes the first two amino acids from the N-terminus, resulting in the formation of GIP(3-42), the major circulating form of GIP.[1][5]
The GIP Receptor: A Tale of Agonism and Antagonism
The central question surrounding GIP(3-42) is its interaction with the GIP receptor and the subsequent impact on downstream signaling. The evidence presents a nuanced and sometimes contradictory picture, largely dependent on the experimental model and the concentrations of GIP(3-42) used.
In Vitro Evidence: A Competitive Antagonist?
Several in vitro studies have demonstrated that GIP(3-42) can act as a competitive antagonist at the GIP receptor. These studies typically utilize cell lines transfected with the GIP receptor and measure downstream signaling events like cyclic AMP (cAMP) accumulation.
In GIP receptor-transfected Chinese hamster lung fibroblasts, GIP(3-42) dose-dependently inhibited GIP-stimulated cAMP production by up to 75.4%.[6] Similarly, in COS-7 cells transfected with the human GIP receptor, GIP(3-42) behaved as a weak antagonist, inhibiting cAMP accumulation elicited by native GIP.[7][8] However, the concentrations required for this antagonism were significantly higher than physiological levels.[7][8]
In Vivo Evidence: A More Complex Picture
In vivo studies have yielded conflicting results. In obese (ob/ob) mice, administration of GIP(3-42) significantly inhibited GIP-stimulated insulin release and exaggerated the glycemic excursion following a glucose load, supporting its role as an in vivo antagonist.[6][9]
Table 1: Quantitative Data on GIP(3-42) Activity
| Parameter | Experimental System | GIP(1-42) | GIP(3-42) | Reference |
| Binding Affinity (IC50) | COS-7 cells with human GIP receptor | 5.2 nM | 22 nM | [8] |
| wtGIPR cells | 3.56 ± 0.81 nmol/l | 58.4 ± 18.8 nmol/l | [11] | |
| cAMP Accumulation (EC50) | COS-7 cells with human GIP receptor | 13.5 pM | No effect | [8] |
| Antagonism of cAMP (IC50) | COS-7 cells (vs 10 pM GIP) | - | 92 nM | [8] |
| COS-7 cells (vs 1 nM GIP) | - | 731 nM | [8] | |
| Insulin Secretion | BRIN-BD11 cells | Potent stimulator | Significantly less potent | [6] |
| Antagonism of Insulin Secretion (IC50) | Perfused rat pancreas (vs 1 nM GIP) | - | 138 nM | [7][8] |
Effects on Insulin and Glucagon (B607659) Secretion
Insulin Secretion
Consistent with its proposed antagonistic role at high concentrations, GIP(3-42) has been shown to inhibit GIP-stimulated insulin secretion in vitro and in some in vivo models.[6][9] In BRIN-BD11 cells, GIP(3-42) was significantly less potent at stimulating insulin secretion compared to native GIP and inhibited GIP-stimulated insulin secretion with a maximal inhibition of 48.8%.[6] In the perfused rat pancreas, GIP(3-42) alone had no effect on insulin output but reduced the response to GIP(1-42) when co-infused in a greater than 50-fold molar excess.[7][8]
Glucagon Secretion
The effect of GIP(3-42) on glucagon secretion is less well-characterized. In the study on anesthetized pigs, the plasma glucagon concentrations were similar during the infusion of GIP(1-42) alone or in combination with GIP(3-42), suggesting no significant impact of GIP(3-42) on glucagon release at physiological concentrations.[8]
Overall Impact on Glucose Homeostasis
The overall impact of GIP(3-42) on glucose homeostasis appears to be context-dependent. In scenarios where high, supra-physiological concentrations of GIP(3-42) are present, it may contribute to impaired glucose tolerance by antagonizing the beneficial effects of GIP(1-42). This is supported by the exaggerated glycemic excursion observed in ob/ob mice treated with GIP(3-42).[6][9]
However, under normal physiological conditions, the weak antagonistic activity of GIP(3-42) is unlikely to play a major role in regulating postprandial glucose levels.[7][8] The observation that sub-chronic administration of GIP(3-42) may improve insulin sensitivity suggests potential extrapancreatic effects that warrant further investigation.[10]
Detailed Experimental Protocols
To facilitate reproducibility and further research, this section provides a detailed methodology for a key in vitro experiment cited in this guide.
In Vitro GIP Receptor Binding and cAMP Accumulation Assay
Objective: To determine the binding affinity and functional activity (cAMP accumulation) of GIP(1-42) and GIP(3-42) at the human GIP receptor.
Cell Line: COS-7 cells transiently transfected with the human GIP receptor.
Protocol:
-
Cell Culture and Transfection:
-
Culture COS-7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
-
Transfect cells with a plasmid encoding the human GIP receptor using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's instructions.
-
-
Receptor Binding Assay:
-
24-48 hours post-transfection, harvest the cells and prepare cell membranes by homogenization and centrifugation.
-
Incubate the membranes with a constant concentration of radiolabeled GIP(1-42) (e.g., [125I]GIP(1-42)) and varying concentrations of unlabeled GIP(1-42) or GIP(3-42) in a binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 1% BSA) for a defined period (e.g., 60 minutes at 25°C).
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity on the filters using a gamma counter.
-
Calculate the IC50 values (concentration of unlabeled peptide that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
-
cAMP Accumulation Assay:
-
24-48 hours post-transfection, pre-incubate the cells in a buffer containing a phosphodiesterase inhibitor (e.g., 1 mM IBMX) for 15-30 minutes at 37°C.
-
Stimulate the cells with varying concentrations of GIP(1-42) or GIP(3-42) for a defined period (e.g., 15 minutes at 37°C).
-
To assess antagonism, co-incubate a fixed concentration of GIP(1-42) with varying concentrations of GIP(3-42).
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assay).
-
Calculate EC50 values (concentration of peptide that produces 50% of the maximal response) and IC50 values for antagonism using non-linear regression analysis.
-
Conclusion and Future Directions
The role of GIP(3-42) in glucose homeostasis is multifaceted and not yet fully elucidated. While compelling evidence from in vitro and some animal studies suggests a GIP receptor antagonist role at high concentrations, data from larger animal models at physiological concentrations indicate that it is a weak or non-physiological antagonist. The potential for extrapancreatic effects on insulin sensitivity adds another layer of complexity.
For drug development professionals, understanding the nuances of GIP(3-42) biology is critical. The development of DPP-4 inhibitors, which increase the levels of active GIP(1-42) and decrease the formation of GIP(3-42), has been a successful therapeutic strategy for type 2 diabetes. Future research should focus on:
-
Clarifying the physiological relevance of GIP(3-42) antagonism in humans. This will require carefully designed clinical studies.
-
Investigating the potential extrapancreatic effects of GIP(3-42) on insulin sensitivity and other metabolic parameters.
-
Exploring the therapeutic potential of stable GIP receptor agonists that are resistant to DPP-4 degradation.
A deeper understanding of the interplay between GIP(1-42), GIP(3-42), and the GIP receptor will undoubtedly pave the way for novel and more effective therapies for metabolic diseases.
References
- 1. Frontiers | The evolution of the therapeutic concept ‘GIP receptor antagonism’ [frontiersin.org]
- 2. Frontiers | Editorial: The impact of GIP/GIPR on metabolic diseases: how the field is evolving [frontiersin.org]
- 3. Physiology and clinical applications of GIP [jstage.jst.go.jp]
- 4. Physiology, Gastric Inhibitory Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. glucagon.com [glucagon.com]
- 6. Evidence that the major degradation product of glucose-dependent insulinotropic polypeptide, GIP(3-42), is a GIP receptor antagonist in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. joe.bioscientifica.com [joe.bioscientifica.com]
- 10. Effects of sub-chronic exposure to naturally occurring N-terminally truncated metabolites of glucose-dependent insulinotrophic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1), GIP(3-42) and GLP-1(9-36)amide, on insulin secretion and glucose homeostasis in ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. diabetesjournals.org [diabetesjournals.org]
Endogenous Formation of GIP(3-42) by DPP-IV: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the endogenous formation of Glucose-Dependent Insulinotropic Polypeptide (3-42) [GIP(3-42)] through the enzymatic action of Dipeptidyl Peptidase-IV (DPP-IV). The document elucidates the core mechanism, summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.
Introduction
Glucose-dependent insulinotropic polypeptide (GIP), a 42-amino acid incretin (B1656795) hormone, is secreted by enteroendocrine K-cells in the upper small intestine in response to nutrient ingestion.[1] It plays a crucial role in glucose homeostasis by potentiating glucose-dependent insulin (B600854) secretion from pancreatic β-cells.[2][3] However, the biological activity of the full-length, active form, GIP(1-42), is short-lived due to its rapid degradation in the circulation. The primary enzyme responsible for this inactivation is Dipeptidyl Peptidase-IV (DPP-IV).[4][5][6]
DPP-IV is a serine protease that is widely expressed throughout the body, existing as both a membrane-bound protein on endothelial cells, in the liver, and in gut and renal brush-border membranes, and as a soluble form in plasma.[4][7] This enzyme specifically cleaves dipeptides from the N-terminus of polypeptides that have a proline or alanine (B10760859) residue at the penultimate position.[7][8] GIP(1-42) possesses an alanine at the second position (Tyr-Ala -...), making it a prime substrate for DPP-IV.[2] The cleavage of the N-terminal dipeptide (Tyr-Ala) results in the formation of the truncated metabolite, GIP(3-42).[9] This document will delve into the formation of this metabolite and its biological implications.
Quantitative Data Summary
The interaction between GIP(1-42), GIP(3-42), the GIP receptor, and DPP-IV has been quantified in numerous in vitro and in vivo studies. The following tables summarize the key findings.
Table 1: GIP Receptor Binding and Activity Parameters
| Peptide | Cell Line | Assay Type | Parameter | Value | Reference |
| GIP(1-42) | COS-7 (human GIP-R) | Binding Affinity | IC50 | 5.2 nM | [10][11] |
| GIP(3-42) | COS-7 (human GIP-R) | Binding Affinity | IC50 | 22 nM | [10][11] |
| GIP(1-42) | CHO-K1 (rat GIP-R) | Binding Affinity | IC50 | 3.5 nM | [10] |
| GIP(3-42) | CHO-K1 (rat GIP-R) | Binding Affinity | IC50 | 58 nM | [10] |
| GIP(1-42) | COS-7 (human GIP-R) | cAMP Accumulation | EC50 | 13.5 pM | [10][11] |
| GIP(3-42) | COS-7 (human GIP-R) | cAMP Accumulation | Agonist Activity | No effect | [10][11] |
| GIP(3-42) | COS-7 (human GIP-R) | Antagonist Activity (vs 10 pM GIP) | IC50 | 92 nM | [11] |
| GIP(3-42) | COS-7 (human GIP-R) | Antagonist Activity (vs 1 nM GIP) | IC50 | 731 nM | [11] |
| GIP(3-42) | GIP-R transfected CHL fibroblasts | Antagonist Activity (vs 10⁻⁷ M GIP) | Max Inhibition | 75.4 ± 5.4% | [12] |
| GIP(1-42) | CHL (human GIP-R) | cAMP Accumulation | EC50 | 18.2 nM | [10] |
Table 2: In Vitro Insulin Secretion
| Peptide | Cell Line | Condition | Effect | Magnitude | Reference |
| GIP(3-42) vs GIP(1-42) | BRIN-BD11 | Insulin Secretion | Less Potent | 1.9- to 3.2-fold | [12] |
| GIP(3-42) | BRIN-BD11 | Antagonist Activity (vs 10⁻⁷ M GIP) | Max Inhibition | 48.8 ± 6.2% | [12] |
| GIP(3-42) | Isolated Perfused Rat Pancreas | Insulin Secretion | No effect | - | [10][11] |
| GIP(3-42) | Isolated Perfused Rat Pancreas | Antagonist Activity (vs 1 nM GIP) | IC50 | 138 nM (>50-fold molar excess) | [10][11] |
Table 3: In Vivo Pharmacokinetics and Activity
| Species | Condition | Parameter | Value | Reference |
| Mice (C57Bl/6) | IV GIP(1-42) | Plasma Half-life | 93 ± 2 seconds | [4] |
| Mice (C57Bl/6) | IV GIP(1-42) + Val-Pyr (DPP-4 inhibitor) | Plasma Half-life | 5 ± 0.6 minutes | [4] |
| Anesthetized Rats | IV GIP(1-42) | Plasma Half-life | ~2 minutes | [4] |
| Humans | IV GIP(1-42) | Plasma Half-life | ~7 minutes | [4][6] |
| Anesthetized Pigs | IV GIP infusion | % Intact GIP of Total | 14.5 ± 2.5% | [13] |
| Anesthetized Pigs | IV GIP infusion + Valine-pyrrolidide | % Intact GIP of Total | 40.9 ± 0.9% | [13] |
| ob/ob Mice | GIP(3-42) administration | GIP-stimulated Insulin Release | 2.1-fold decrease | [12] |
| ob/ob Mice | GIP(3-42) administration | Glycemic Excursion | 1.4-fold increase | [12] |
Signaling Pathways and Enzymatic Conversion
The enzymatic conversion of GIP(1-42) to GIP(3-42) by DPP-IV is a critical step in the regulation of its biological activity. The subsequent interaction of both peptides with the GIP receptor dictates the downstream signaling cascade.
References
- 1. Discovery of gastric inhibitory polypeptide and its subsequent fate: Personal reflections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics of exogenous GIP(1-42) in C57Bl/6 mice; Extremely rapid degradation but marked variation between available assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 6. Frontiers | The evolution of the therapeutic concept ‘GIP receptor antagonism’ [frontiersin.org]
- 7. Therapeutic stimulation of GLP-1 and GIP protein with DPP-4 inhibitors for type-2 diabetes treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. GIP-(3-42) does not antagonize insulinotropic effects of GIP at physiological concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evidence that the major degradation product of glucose-dependent insulinotropic polypeptide, GIP(3-42), is a GIP receptor antagonist in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dipeptidyl peptidase IV inhibition reduces the degradation and clearance of GIP and potentiates its insulinotropic and antihyperglycemic effects in anesthetized pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Physiological Concentrations of Human GIP (3-42)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physiological concentrations of human Glucose-Dependent Insulinotropic Polypeptide (3-42) [GIP (3-42)], its metabolic origins, and its debated physiological role. This document summarizes key quantitative data, details common experimental protocols for its measurement, and illustrates the relevant biological pathways.
Introduction
Glucose-Dependent Insulinotropic Polypeptide (GIP) is an incretin (B1656795) hormone secreted by enteroendocrine K-cells in the proximal small intestine in response to nutrient ingestion. The primary bioactive form is GIP (1-42). However, it is rapidly cleaved in circulation by the enzyme dipeptidyl peptidase-4 (DPP-4), yielding the N-terminally truncated metabolite, GIP (3-42). This degradation product is the most abundant form of GIP in the bloodstream.[1][2] While initially considered inactive, subsequent research has explored its potential as a GIP receptor antagonist, though its physiological significance in this role remains a subject of debate.[1][2][3][4][5] Understanding the physiological concentrations of GIP (3-42) is crucial for research into glucose metabolism, incretin-based therapeutics, and the development of DPP-4 inhibitors.
Physiological Concentrations of Human GIP (3-42)
The circulating levels of GIP (3-42) are significantly higher than those of the active GIP (1-42) form. Its concentration fluctuates in response to meals. In healthy individuals, fasting plasma levels of total GIP, which is predominantly GIP (3-42), are in the low picomolar range.[6] Following a meal or an oral glucose tolerance test (OGTT), these concentrations can increase substantially.
| Condition | Analyte | Concentration Range (pmol/L) | Subject Group | Measurement Method | Reference |
| Fasting | Total GIP (predominantly GIP (3-42)) | 5 - 20 | Healthy Caucasians | Radioimmunoassay (RIA) | [6] |
| Post-Oral Glucose (75g) | Total GIP (predominantly GIP (3-42)) | 50 - 100 | Healthy Caucasians | Radioimmunoassay (RIA) | [6] |
| Post-Mixed Meal | Total GIP (predominantly GIP (3-42)) | 100 - 150 | Healthy Caucasians | Radioimmunoassay (RIA) | [6] |
| Post-Mixed Meal (1 hour) | GIP (3-42) | Constitutes ~58.1% of total GIP immunoreactivity | Healthy Subjects | High-Pressure Liquid Chromatography (HPLC) and RIA | [7][8] |
| Fasting | GIP (3-42) | Constitutes ~73.8% of total GIP immunoreactivity | Healthy Subjects | High-Pressure Liquid Chromatography (HPLC) and RIA | [7][8] |
GIP Metabolism and Signaling Pathway
The metabolic cascade from active GIP (1-42) to GIP (3-42) is a critical aspect of incretin biology. The GIP receptor signaling pathway is central to its insulinotropic effects.
GIP (1-42) Degradation Pathway
Caption: Metabolic conversion of active GIP (1-42) to GIP (3-42) by DPP-4.
GIP Receptor Signaling and Potential Antagonism by GIP (3-42)
GIP (1-42) exerts its effects by binding to the GIP receptor (GIPR), a G-protein coupled receptor, primarily on pancreatic beta-cells. This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent potentiation of glucose-stimulated insulin (B600854) secretion. GIP (3-42) has been shown to bind to the GIPR, but with a lower affinity than GIP (1-42), and it does not stimulate cAMP production.[3][4][5] At high concentrations, it can act as a weak antagonist in vitro by competitively inhibiting the binding of GIP (1-42).[3][4][5]
Caption: GIP receptor signaling and the antagonistic role of GIP (3-42).
Experimental Protocols for GIP (3-42) Measurement
Accurate quantification of GIP (3-42) is essential for research. The two primary methods are immunoassays (ELISA) and liquid chromatography-mass spectrometry (LC-MS/MS).
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a common method for quantifying total GIP (GIP (1-42) + GIP (3-42)) or specifically the active or total forms depending on the antibody selection.
Principle: A sandwich ELISA typically involves capturing GIP from the sample using a monoclonal antibody coated on a microplate. A second, biotinylated polyclonal antibody that recognizes a different epitope of GIP is then added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. The amount of bound enzyme is proportional to the GIP concentration and is quantified by adding a substrate that produces a measurable colorimetric or chemiluminescent signal.[9][10]
Generic Protocol Outline:
-
Sample Collection and Preparation:
-
Collect whole blood into tubes containing an anticoagulant (e.g., EDTA) and a DPP-4 inhibitor to prevent further degradation of GIP (1-42) if active GIP is also to be measured from the same sample.[9][11]
-
Centrifuge immediately at 2,000-3,000 x g for 15 minutes at 4°C to separate plasma.
-
Store plasma samples at -20°C or -70°C until analysis. Avoid repeated freeze-thaw cycles.[9][11]
-
-
Assay Procedure (based on commercially available kits): [9][10][11][12][13]
-
Prepare standards and samples. Samples may require dilution.
-
Add standards and samples to the antibody-coated microplate wells.
-
Incubate to allow GIP to bind to the capture antibody.
-
Wash the plate to remove unbound material.
-
Add the biotinylated detection antibody and incubate.
-
Wash the plate.
-
Add streptavidin-HRP conjugate and incubate.
-
Wash the plate.
-
Add the substrate solution and incubate in the dark.
-
Add a stop solution to terminate the reaction.
-
Read the absorbance or luminescence using a microplate reader.
-
Calculate GIP concentrations from the standard curve.
-
Caption: Generalized workflow for a sandwich ELISA to measure GIP.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high specificity and the ability to simultaneously quantify both GIP (1-42) and GIP (3-42).[14][15]
Principle: This method involves the extraction of GIP peptides from plasma, followed by enzymatic digestion to produce smaller, unique surrogate peptides. These surrogate peptides are then separated by liquid chromatography and detected by a mass spectrometer. Quantification is achieved by comparing the signal of the endogenous surrogate peptide to that of a known amount of a stable isotope-labeled internal standard.[14][16]
Generic Protocol Outline: [14][16]
-
Sample Preparation:
-
Collect and process plasma as described for ELISA.
-
Protein precipitation to remove larger proteins.
-
Addition of stable isotope-labeled internal standards for both GIP (1-42) and GIP (3-42).
-
Enzymatic digestion (e.g., with Endoproteinase Asp-N) to generate specific surrogate peptides (e.g., GIP (1-8) and GIP (3-8)).[14][17]
-
Solid-phase extraction (SPE) to clean up the sample and enrich the surrogate peptides.
-
-
LC-MS/MS Analysis:
-
Inject the extracted sample into a nanoflow liquid chromatography system for separation of the surrogate peptides.
-
The separated peptides are ionized (e.g., by electrospray ionization) and introduced into a tandem mass spectrometer.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the precursor-to-product ion transitions for the surrogate peptides and their corresponding internal standards.
-
-
Data Analysis:
-
Quantify the peptides by calculating the ratio of the peak area of the endogenous peptide to the peak area of the internal standard.
-
Determine the concentration using a calibration curve generated from samples with known concentrations of GIP (1-42) and GIP (3-42).
-
References
- 1. Evidence that the major degradation product of glucose-dependent insulinotropic polypeptide, GIP(3-42), is a GIP receptor antagonist in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The evolution of the therapeutic concept ‘GIP receptor antagonism’ [frontiersin.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. researchgate.net [researchgate.net]
- 5. GIP-(3-42) does not antagonize insulinotropic effects of GIP at physiological concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GIP and GLP‐1, the two incretin hormones: Similarities and differences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Degradation of endogenous and exogenous gastric inhibitory polypeptide in healthy and in type 2 diabetic subjects as revealed using a new assay for the intact peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. mercodia.com [mercodia.com]
- 11. takara.co.kr [takara.co.kr]
- 12. ibl-america.com [ibl-america.com]
- 13. ibl-international.com [ibl-international.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Quantitative analytical method for determining the levels of gastric inhibitory polypeptides GIP1-42 and GIP3-42 in human plasma using LC-MS/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. suizou.org [suizou.org]
GIP (3-42) Signaling Pathway Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glucose-dependent insulinotropic polypeptide (GIP) is an incretin (B1656795) hormone crucial for postprandial glucose homeostasis, primarily by stimulating insulin (B600854) secretion from pancreatic β-cells. However, GIP is rapidly cleaved by the enzyme dipeptidyl peptidase-4 (DPP-4), yielding the N-terminally truncated metabolite GIP (3-42). This metabolite has been the subject of extensive research to determine its biological activity, particularly its potential to antagonize the effects of the full-length, active GIP (1-42). This technical guide provides an in-depth overview of the GIP (3-42) signaling pathway, focusing on the mechanisms of its formation and its controversial role as a GIP receptor antagonist. We present a compilation of quantitative data from in vitro and in vivo studies, detailed experimental protocols for key assays, and visual representations of the relevant signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in the field of metabolic disease and drug development.
Introduction: The GIP System and the Emergence of GIP (3-42)
Glucose-dependent insulinotropic polypeptide (GIP), a 42-amino acid peptide, is secreted by enteroendocrine K-cells in the upper small intestine in response to nutrient ingestion.[1] It is a key incretin hormone that potentiates glucose-stimulated insulin secretion.[2] The biological actions of GIP are mediated through its binding to the GIP receptor (GIPR), a member of the class B G protein-coupled receptor family.[3][4] This interaction initiates a cascade of intracellular signaling events, with the activation of adenylyl cyclase and subsequent increase in cyclic adenosine (B11128) monophosphate (cAMP) being the primary pathway for its insulinotropic effects.[3][5][6]
The therapeutic potential of harnessing the GIP pathway has been recognized; however, the rapid inactivation of GIP (1-42) in circulation presents a significant challenge. The enzyme dipeptidyl peptidase-4 (DPP-4) swiftly cleaves the N-terminal two amino acids of GIP (1-42), resulting in the formation of GIP (3-42).[7][8][9] This cleavage product is the major circulating form of GIP. The central question that has driven much research is whether GIP (3-42) is merely an inactive metabolite or if it actively participates in regulating GIP signaling, potentially as an antagonist at the GIP receptor.
The GIP (1-42) Signaling Pathway
Upon binding of GIP (1-42) to its receptor on pancreatic β-cells, the receptor undergoes a conformational change, leading to the activation of the associated Gαs protein.[5] This activation stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP.[3][5] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA activation leads to a series of downstream events, including the closure of ATP-sensitive potassium (K-ATP) channels, membrane depolarization, opening of voltage-dependent calcium channels (VDCC), and an influx of Ca2+. The rise in intracellular Ca2+ concentration is a critical trigger for the exocytosis of insulin-containing granules.[3]
Formation of GIP (3-42) by DPP-4 Cleavage
The enzyme DPP-4 is a serine protease that is widely distributed throughout the body, including in a soluble form in the plasma and anchored to the surface of various cells.[8] It specifically cleaves dipeptides from the N-terminus of polypeptides that have a proline or alanine (B10760859) residue at the penultimate position.[10] GIP (1-42), with alanine at position 2, is an ideal substrate for DPP-4.[8][10] The cleavage of the Tyr-Ala dipeptide from the N-terminus of GIP (1-42) results in the formation of GIP (3-42).[11] This process is highly efficient, leading to a short plasma half-life for the active GIP (1-42).[2]
GIP (3-42) and GIP Receptor Interaction: A Controversial Antagonism
The biological activity of GIP (3-42) has been a topic of debate. While it is largely considered to be inactive as an agonist, its ability to act as a competitive antagonist at the GIP receptor is not universally agreed upon and appears to be concentration-dependent.
In Vitro Evidence
Studies using cell lines transfected with the GIP receptor have provided much of the evidence for the antagonistic properties of GIP (3-42). These studies have shown that GIP (3-42) can bind to the GIP receptor, albeit with a lower affinity than GIP (1-42).[3][12] While GIP (3-42) itself does not typically stimulate cAMP production, it has been shown to inhibit GIP (1-42)-induced cAMP accumulation in a dose-dependent manner.[13][14] Similarly, at high concentrations, GIP (3-42) can inhibit GIP (1-42)-stimulated insulin secretion from clonal pancreatic β-cells.[13][14] However, other studies have reported only weak antagonistic effects or a lack of antagonism at physiological concentrations.[3]
In Vivo Evidence
In vivo studies in animal models have yielded conflicting results. Some studies in mice have shown that administration of GIP (3-42) can inhibit GIP (1-42)-stimulated insulin release and worsen glucose tolerance, supporting its role as an antagonist.[13][14] Conversely, studies in pigs have shown that GIP (3-42) does not antagonize the insulinotropic or antihyperglycemic actions of GIP (1-42) when infused at physiological concentrations.[3] This discrepancy suggests that the antagonistic effects of GIP (3-42) observed in some in vitro and rodent studies may only occur at supraphysiological concentrations and may not be physiologically relevant in all species.[4]
Quantitative Data Summary
The following tables summarize the quantitative data on the interaction of GIP (1-42) and GIP (3-42) with the GIP receptor and their effects on downstream signaling and physiological responses.
Table 1: GIP Receptor Binding Affinity
| Ligand | Cell Line | Receptor Species | IC50 | Reference(s) |
| GIP (1-42) | COS-7 | Human | 5.2 nM | [3] |
| GIP (3-42) | COS-7 | Human | 22 nM | [3][15] |
| GIP (1-42) | CHO-K1 | Rat | 3.56 ± 0.81 nM | [12] |
| GIP (3-42) | CHO-K1 | Rat | 58.4 ± 18.8 nM | [3][12] |
Table 2: cAMP Accumulation
| Peptide | Condition | Cell Line | EC50 / IC50 | Reference(s) |
| GIP (1-42) | Agonist | COS-7 (human GIPR) | 13.5 pM | [3] |
| GIP (1-42) | Agonist | CHO-K1 (rat GIPR) | 183 ± 18 pM | [12] |
| GIP (1-42) | Agonist | CHL (GIPR transfected) | 18.2 nM | [14] |
| GIP (3-42) | Antagonist vs 10 pM GIP (1-42) | COS-7 (human GIPR) | 92 nM | [3] |
| GIP (3-42) | Antagonist vs 1 nM GIP (1-42) | COS-7 (human GIPR) | 731 nM | [3][15] |
Table 3: Insulin Secretion
| Peptide | Model | Effect | Concentration / Dose | Reference(s) |
| GIP (3-42) | BRIN-BD11 cells | 48.8 ± 6.2% inhibition of GIP (10⁻⁷ M)-stimulated insulin secretion | 10⁻⁷ M | [13][14] |
| GIP (3-42) | Isolated perfused rat pancreas | IC50 of 138 nM for inhibition of GIP (1 nM)-stimulated insulin secretion | >50-fold molar excess | [3] |
| GIP (3-42) | ob/ob mice | 2.1-fold decrease in GIP-stimulated insulin release | In vivo administration | [13][14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are protocols for key experiments used to study GIP (3-42) signaling.
GIP Receptor Competitive Binding Assay
This assay determines the binding affinity of a test compound (e.g., GIP (3-42)) to the GIP receptor by measuring its ability to compete with a radiolabeled ligand (e.g., [¹²⁵I]GIP (1-42)).
Materials:
-
Cells stably transfected with the GIP receptor (e.g., CHO-K1 or COS-7 cells)
-
Binding buffer (e.g., 15 mM HEPES-buffered DMEM/F12 with 0.1% BSA, pH 7.4)
-
Radiolabeled GIP (1-42) (e.g., [¹²⁵I]GIP)
-
Unlabeled GIP (1-42) (for determining non-specific binding and as a positive control)
-
Test compound (GIP (3-42))
-
Multi-well plates (e.g., 24-well plates)
-
Scintillation counter
Procedure:
-
Seed GIP receptor-expressing cells in multi-well plates and grow to confluence.
-
Wash the cells twice with binding buffer.
-
Pre-incubate the cells in binding buffer for 1 hour at 37°C.
-
Prepare serial dilutions of the unlabeled test compound (GIP (3-42)) and the unlabeled GIP (1-42) in binding buffer.
-
To the appropriate wells, add:
-
Binding buffer only (for total binding).
-
A high concentration of unlabeled GIP (1-42) (e.g., 1 µM) (for non-specific binding).
-
Serial dilutions of unlabeled GIP (1-42) (for the standard competition curve).
-
Serial dilutions of the test compound (GIP (3-42)).
-
-
Add a constant, low concentration of radiolabeled GIP (1-42) to all wells.
-
Incubate the plate for a defined period (e.g., 2 hours) at a specific temperature (e.g., 22°C or 4°C).
-
Aspirate the incubation buffer and wash the cells rapidly with ice-cold buffer to remove unbound radioligand.
-
Lyse the cells (e.g., with 1 M NaOH) and transfer the lysate to scintillation vials.
-
Measure the radioactivity in each vial using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and determine the IC50 value using non-linear regression analysis.
cAMP Accumulation Assay
This functional assay measures the ability of a compound to stimulate or inhibit GIP receptor-mediated cAMP production.
Materials:
-
Cells stably transfected with the GIP receptor
-
Stimulation buffer (e.g., HEPES-buffered DMEM/F12 with 0.1% BSA and 0.5 mM IBMX, a phosphodiesterase inhibitor)
-
GIP (1-42)
-
Test compound (GIP (3-42))
-
Forskolin (a direct activator of adenylyl cyclase, used as a positive control)
-
cAMP assay kit (e.g., ELISA, HTRF, or RIA-based)
-
Multi-well plates
Procedure for Antagonist Mode:
-
Seed GIP receptor-expressing cells in multi-well plates and grow to near confluence.
-
Wash the cells with stimulation buffer (without IBMX).
-
Pre-incubate the cells with various concentrations of the antagonist (GIP (3-42)) in stimulation buffer (with IBMX) for a short period (e.g., 15 minutes) at 37°C.
-
Add a fixed, sub-maximal concentration of the agonist (GIP (1-42)) to the wells.
-
Incubate for a defined time (e.g., 30 minutes) at 37°C.
-
Stop the reaction and lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the chosen assay format.
-
Plot the cAMP concentration against the logarithm of the antagonist concentration and determine the IC50 value.
Isolated Pancreatic Islet Perifusion for Insulin Secretion
This ex vivo technique allows for the dynamic measurement of insulin secretion from isolated pancreatic islets in response to various stimuli.
Materials:
-
Isolated pancreatic islets (from mouse, rat, or human)
-
Perifusion system (including a pump, chambers for islets, and a fraction collector)
-
Krebs-Ringer Bicarbonate buffer (KRB) supplemented with different glucose concentrations (e.g., low glucose and high glucose)
-
Test compounds (GIP (1-42) and GIP (3-42))
-
Insulin immunoassay kit (e.g., ELISA or RIA)
Procedure:
-
Isolate pancreatic islets using collagenase digestion.
-
Place a known number of islets into the perifusion chambers.
-
Equilibrate the islets by perifusing with KRB containing a low glucose concentration for a defined period (e.g., 60 minutes).
-
Collect fractions of the perifusate at regular intervals.
-
Switch the perifusion buffer to one containing a stimulatory glucose concentration and the test compounds (e.g., high glucose + GIP (1-42) with or without GIP (3-42)).
-
Continue collecting fractions throughout the stimulation period.
-
Switch back to the low glucose buffer to return to baseline.
-
Measure the insulin concentration in each collected fraction using an immunoassay.
-
Plot the insulin secretion rate over time to observe the dynamics of the insulin response.
Intravenous Glucose Tolerance Test (IVGTT) in Mice
This in vivo test assesses the ability of an animal to clear an intravenous glucose load, providing insights into insulin sensitivity and β-cell function.
Materials:
-
Mice (fasted)
-
Glucose solution (sterile)
-
Test compounds (GIP (1-42) and GIP (3-42))
-
Blood glucose meter and test strips
-
Equipment for blood sampling (e.g., tail vein nick or retro-orbital bleeding)
-
(Optional) Equipment for plasma insulin measurement
Procedure:
-
Fast the mice for a specified period (e.g., 6 hours).
-
Obtain a baseline blood sample (t=0) for glucose measurement.
-
Administer the test compound(s) via an appropriate route (e.g., intraperitoneal or intravenous injection).
-
After a short pre-treatment period, administer an intravenous bolus of glucose (e.g., 1 g/kg body weight).
-
Collect blood samples at specific time points after the glucose injection (e.g., 5, 15, 30, 60, and 120 minutes).
-
Measure blood glucose concentrations at each time point.
-
(Optional) Collect plasma at each time point to measure insulin levels.
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.
Conclusion
The cleavage of GIP (1-42) to GIP (3-42) by DPP-4 is a critical step in the regulation of this incretin hormone's activity. While GIP (3-42) demonstrates the ability to bind to the GIP receptor and, under certain experimental conditions, antagonize the actions of GIP (1-42), its physiological role as an antagonist in vivo remains a subject of debate and may be species- and concentration-dependent. The data and protocols presented in this technical guide provide a comprehensive resource for researchers investigating the GIP (3-42) signaling pathway. A thorough understanding of the interplay between GIP (1-42), GIP (3-42), and the GIP receptor is essential for the development of novel therapeutic strategies targeting the GIP system for the treatment of type 2 diabetes and other metabolic disorders. Future research should continue to elucidate the precise physiological role of GIP (3-42) to fully comprehend its potential impact on GIP-based therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. The evolution of the therapeutic concept ‘GIP receptor antagonism’ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UC Davis - Intravenous Glucose Tolerance Test [protocols.io]
- 6. hpap.pmacs.upenn.edu [hpap.pmacs.upenn.edu]
- 7. mmpc.org [mmpc.org]
- 8. protocols.io [protocols.io]
- 9. cosmobio.co.jp [cosmobio.co.jp]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. Frontiers | A Microfluidic Hanging-Drop-Based Islet Perifusion System for Studying Glucose-Stimulated Insulin Secretion From Multiple Individual Pancreatic Islets [frontiersin.org]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. Evidence that the major degradation product of glucose-dependent insulinotropic polypeptide, GIP(3-42), is a GIP receptor antagonist in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. joe.bioscientifica.com [joe.bioscientifica.com]
- 15. human GIP(3-42)NH2 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
The Role of GIP(3-42) in the Pathophysiology of Type 2 Diabetes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glucose-dependent insulinotropic polypeptide (GIP) is a key incretin (B1656795) hormone that potentiates glucose-stimulated insulin (B600854) secretion. However, its therapeutic potential in type 2 diabetes (T2D) is complicated by its rapid degradation by dipeptidyl peptidase-4 (DPP-4) into the N-terminally truncated metabolite, GIP(3-42). This document provides an in-depth technical examination of the role of GIP(3-42) in the pathophysiology of T2D. It consolidates findings on its generation, receptor interaction, and its controversial role as a GIP receptor antagonist. Quantitative data from key studies are presented in structured tables, detailed experimental protocols are provided, and critical signaling and experimental workflows are visualized to offer a comprehensive resource for researchers and drug development professionals in the field.
Introduction: The GIP System and Type 2 Diabetes
GIP(1-42) is a 42-amino acid peptide secreted by enteroendocrine K-cells in the proximal small intestine in response to nutrient ingestion, particularly glucose and fat.[1][2] It exerts its insulinotropic effects by binding to the GIP receptor (GIPR), a G-protein coupled receptor on pancreatic β-cells, leading to increased intracellular cyclic AMP (cAMP) and subsequent potentiation of insulin release.[1] In individuals with T2D, the insulinotropic effect of GIP is markedly impaired.[2][3] A central aspect of GIP physiology is its rapid inactivation by DPP-4, which cleaves the first two amino acids to form GIP(3-42).[4][5] This metabolite is the predominant form of GIP in circulation and its physiological role has been a subject of intense investigation and debate.[6][7] Understanding the function of GIP(3-42) is critical for the development of effective GIP-based therapies for T2D.
The Generation of GIP(3-42)
The enzymatic cleavage of GIP(1-42) by DPP-4 is a rapid and efficient process. DPP-4 is a ubiquitous enzyme found in various tissues and in a soluble form in plasma.[2] It specifically cleaves peptides with a proline or alanine (B10760859) at the penultimate N-terminal position, which is the case for GIP(1-42).[8] This conversion results in GIP(3-42) being the major circulating form of the hormone.[6][7]
GIP(3-42) and GIP Receptor Interaction
The biological activity of GIP(3-42) is determined by its interaction with the GIP receptor. Studies have consistently shown that GIP(3-42) binds to the GIPR, albeit with a lower affinity than the native GIP(1-42).[8][9] The consequences of this binding, however, are debated, with evidence suggesting it can act as a weak antagonist.
Quantitative Analysis of Receptor Binding and Activity
The following tables summarize key quantitative data from in vitro studies assessing the interaction of GIP(1-42) and GIP(3-42) with the GIP receptor.
Table 1: GIP Receptor Binding Affinities (IC50)
| Peptide | Cell Line | Receptor | IC50 (nM) | Reference |
| GIP(1-42) | COS-7 | Human GIPR | 5.2 | [8][9] |
| GIP(3-42) | COS-7 | Human GIPR | 22 | [8][9] |
| GIP(1-42) | CHO-K1 | Rat Pancreatic Islet GIPR | 3.5 | [9] |
| GIP(3-42) | CHO-K1 | Rat Pancreatic Islet GIPR | 58 | [9] |
Table 2: In Vitro Agonist and Antagonist Activity
| Peptide | Assay | Cell Line/System | Effect | EC50/IC50 | Reference |
| GIP(1-42) | cAMP Accumulation | COS-7 (Human GIPR) | Potent Agonist | EC50: 13.5 pM | [8][9] |
| GIP(3-42) | cAMP Accumulation | COS-7 (Human GIPR) | No Agonist Effect | - | [8][9] |
| GIP(3-42) | Inhibition of GIP(1-42)-stimulated cAMP | COS-7 (Human GIPR) | Weak Antagonist | IC50: 92 nM (vs 10 pM GIP), 731 nM (vs 1 nM GIP) | [8][9] |
| GIP(3-42) | Inhibition of GIP(1-42)-stimulated Insulin Secretion | BRIN-BD11 cells | Antagonist | Maximal inhibition (48.8%) at 10-7 M | [6][10] |
| GIP(3-42) | Insulin Secretion | Isolated Perfused Rat Pancreas | No Effect Alone | - | [8][9] |
| GIP(3-42) | Inhibition of GIP(1-42)-stimulated Insulin Secretion | Isolated Perfused Rat Pancreas | Antagonist (at >50-fold molar excess) | IC50: 138 nM (vs 1 nM GIP) | [8][9] |
The Controversial Role of GIP(3-42) as a Physiological Antagonist
While in vitro studies demonstrate that GIP(3-42) can act as a weak antagonist at high concentrations, its physiological relevance in vivo is less clear. Some studies suggest that at physiological concentrations, GIP(3-42) does not antagonize the insulinotropic effects of GIP(1-42).[8][9][11] Conversely, other research indicates that GIP(3-42) can act as a GIP receptor antagonist in vivo, particularly in animal models of T2D.[6][10]
Evidence for Lack of Physiological Antagonism
In a study using chloralose-anesthetized pigs, co-infusion of GIP(3-42) at concentrations mimicking postprandial levels did not alter the glucose, insulin, or glucagon (B607659) responses to an infusion of GIP(1-42).[8] This suggests that under physiological conditions, GIP(3-42) does not function as a significant antagonist.
Evidence for In Vivo Antagonism
In contrast, studies in ob/ob mice, a model of obesity and T2D, have shown that administration of GIP(3-42) significantly inhibited GIP-stimulated insulin release and worsened the glycemic excursion following a glucose challenge.[6][10] These findings suggest that in a pathophysiological state, GIP(3-42) may exert a more pronounced antagonistic effect.
Detailed Experimental Protocols
To facilitate the replication and extension of key findings, detailed methodologies from pivotal studies are outlined below.
In Vitro GIP Receptor Binding Assay
-
Cell Line: COS-7 cells transiently transfected with the human GIP receptor.
-
Protocol:
-
Cells are cultured to near confluence in appropriate media.
-
Transfection with a plasmid encoding the human GIP receptor is performed using a suitable transfection reagent.
-
Post-transfection, cells are harvested and cell membranes are prepared by homogenization and centrifugation.
-
Binding assays are conducted in a buffer containing radiolabeled GIP(1-42) (e.g., 125I-GIP) and varying concentrations of unlabeled GIP(1-42) or GIP(3-42).
-
Incubation is carried out at a specified temperature and duration to reach equilibrium.
-
Bound and free radioligand are separated by filtration through glass fiber filters.
-
Radioactivity retained on the filters is quantified using a gamma counter.
-
IC50 values are determined by non-linear regression analysis of the competition binding curves.
-
In Vitro cAMP Accumulation Assay
-
Cell Line: GIP receptor-transfected Chinese hamster lung (CHL) fibroblasts or COS-7 cells.
-
Protocol:
-
Cells are seeded in multi-well plates and grown to a desired confluency.
-
Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are then stimulated with varying concentrations of GIP(1-42) or GIP(3-42) for a defined period.
-
For antagonist studies, cells are co-incubated with a fixed concentration of GIP(1-42) and varying concentrations of GIP(3-42).
-
The reaction is terminated, and intracellular cAMP is extracted.
-
cAMP levels are quantified using a competitive immunoassay (e.g., ELISA or RIA).
-
EC50 and IC50 values are calculated from the dose-response curves.
-
In Vivo Studies in Animal Models
-
Animal Model: Male ob/ob mice.
-
Protocol:
-
Mice are fasted overnight prior to the experiment.
-
Animals are anesthetized, and a baseline blood sample is collected.
-
Mice are administered an intraperitoneal injection of glucose alone or in combination with GIP(1-42) and/or GIP(3-42).
-
Blood samples are collected at specified time points post-injection (e.g., 15, 30, 60, and 120 minutes).
-
Plasma is separated and stored for subsequent analysis of glucose and insulin concentrations.
-
Area under the curve (AUC) for glucose and insulin is calculated to assess the overall glycemic and insulinemic responses.
-
Implications for Drug Development in Type 2 Diabetes
The dual nature of GIP(3-42) as a weak antagonist presents both challenges and opportunities for the development of T2D therapies.
-
DPP-4 Inhibitors: By preventing the degradation of GIP(1-42) to GIP(3-42), DPP-4 inhibitors increase the levels of the active hormone and reduce the concentration of the potentially antagonistic metabolite.[5][7] This dual action may contribute to their efficacy in improving glycemic control.
-
GIPR Agonists: The development of long-acting, DPP-4-resistant GIPR agonists is a key strategy. Understanding the interaction of these analogs at the GIPR in the presence of endogenous GIP(3-42) is crucial for optimizing their therapeutic effect.
-
GIPR Antagonists: The finding that GIPR antagonism can improve metabolic parameters in certain contexts has led to interest in developing GIPR antagonists for the treatment of obesity and T2D.[12] The partial antagonist properties of GIP(3-42) provide a rationale for exploring this therapeutic avenue.
-
Dual GIP/GLP-1 Receptor Agonists: The success of dual agonists like tirzepatide highlights the complex interplay between incretin signaling pathways.[13] The contribution of GIPR activation or potential functional antagonism in the presence of high circulating levels of the drug needs further elucidation.
Conclusion
GIP(3-42) is the primary circulating metabolite of GIP(1-42) and exhibits a complex interaction with the GIP receptor. While it acts as a weak antagonist in vitro, its physiological role as an antagonist in vivo remains a subject of debate, with evidence suggesting its effects may be more pronounced in pathophysiological states such as T2D. The data and protocols presented in this guide offer a comprehensive overview for researchers and drug developers. A thorough understanding of the biology of GIP(3-42) is essential for the continued development of novel and effective therapies targeting the GIP system for the management of type 2 diabetes.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Secretion of Glucose-Dependent Insulinotropic Polypeptide in Patients With Type 2 Diabetes: Systematic review and meta-analysis of clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Incretin Hormones: Pathophysiological Risk Factors and Potential Targets for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Place of Dipeptidyl Peptidase-4 Inhibitors in Type 2 Diabetes Therapeutics: A “Me Too” or “the Special One” Antidiabetic Class? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. joe.bioscientifica.com [joe.bioscientifica.com]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. journals.physiology.org [journals.physiology.org]
- 10. joe.bioscientifica.com [joe.bioscientifica.com]
- 11. GIP-(3-42) does not antagonize insulinotropic effects of GIP at physiological concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | The evolution of the therapeutic concept ‘GIP receptor antagonism’ [frontiersin.org]
- 13. researchgate.net [researchgate.net]
The Dichotomous Role of GIP(3-42) in Obesity and Metabolic Syndrome: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glucose-dependent insulinotropic polypeptide (GIP) is a key incretin (B1656795) hormone that regulates postprandial glucose homeostasis. However, its rapid degradation by dipeptidyl peptidase-4 (DPP-4) yields the N-terminally truncated metabolite, GIP(3-42), which constitutes the majority of circulating GIP immunoreactivity.[1] The precise physiological role of GIP(3-42) has been a subject of intense investigation and debate, with evidence suggesting it may act as a GIP receptor (GIPR) antagonist. This technical guide provides an in-depth analysis of the current understanding of GIP(3-42), focusing on its impact on obesity and metabolic syndrome. It consolidates quantitative data, details experimental methodologies, and visualizes key pathways to offer a comprehensive resource for researchers and drug development professionals in the field.
Generation and Bioactivity of GIP(3-42)
Full-length, biologically active GIP(1-42) is secreted by K-cells of the small intestine in response to nutrient ingestion.[1][2][3] In circulation, it is rapidly cleaved by the enzyme DPP-4 between Alanine at position 2 and Glutamic acid at position 3, resulting in the formation of GIP(3-42).[4][5][6][7][8] This enzymatic action significantly alters the peptide's biological activity.
The central debate surrounding GIP(3-42) is its potential role as a GIP receptor antagonist. While some studies suggest it can inhibit the actions of full-length GIP, particularly at high concentrations, others indicate it is a weak antagonist or lacks physiological antagonism in vivo.[4][5][9][10][11][12][13] This discrepancy may be attributed to differences in experimental models, species, and the concentrations of GIP(3-42) used.
Quantitative Data on GIP(3-42) Activity
The following tables summarize key quantitative data from various in vitro and in vivo studies, providing a comparative overview of the bioactivity of GIP(3-42).
Table 1: In Vitro Receptor Binding and cAMP Accumulation
| Cell Line | Species | Ligand | IC50 (Binding) | EC50 (cAMP) | Antagonistic IC50 (cAMP) | Reference |
| COS-7 (hGIPR transfected) | Human | GIP(1-42) | 5.2 nM | 13.5 pM | - | [4][10] |
| GIP(3-42) | 22 nM | No effect | 92 nM (vs 10 pM GIP), 731 nM (vs 1 nM GIP) | [4][10] | ||
| CHL (GIPR transfected) | Hamster | GIP(1-42) | - | - | - | [14] |
| GIP(3-42) | - | - | Inhibited GIP-stimulated cAMP production by up to 75.4% | [14] | ||
| wtGIPR cells | - | GIP(1-42) | 3.56 ± 0.81 nmol/l | - | - | [15] |
| GIP(3-42) | 58.4 ± 18.8 nmol/l | No effect up to 10 µmol/l | - | [15] |
Table 2: In Vitro Insulin (B600854) Secretion
| Cell Line/Tissue | Species | GIP(3-42) Effect on Insulin Secretion | Maximal Inhibition of GIP-stimulated Insulin Secretion | Reference |
| BRIN-BD11 cells | - | Significantly less potent than GIP(1-42) | 48.8 ± 6.2% at 10⁻⁷ M | [9][16] |
| Isolated perfused pancreas | Rat | No effect alone; reduced GIP (1 nM) response at >50-fold molar excess (IC50, 138 nM) | - | [4][10] |
| Isolated islets | Rat | Unable to reduce GIP-stimulated insulin release at 10-fold excess | - | [15] |
Table 3: In Vivo Effects in Animal Models
| Animal Model | Species | GIP(3-42) Administration Effect | Quantitative Change | Reference |
| ob/ob mice | Mouse | Inhibited GIP-stimulated insulin release | 2.1-fold decrease | [9][16] |
| Exaggerated glycemic excursion | 1.4-fold increase | [9][16] | ||
| Anesthetized pigs | Pig | No effect on glucose, insulin, or glucagon (B607659) responses when co-infused with GIP(1-42) | - | [4][10] |
| Wistar rats | Rat | No effect on glycemia or insulin release during OGTT (8 nmol/kg s.c.) | - | [4] |
| ob/ob mice (sub-chronic) | Mouse | Small but significant improvements in non-fasting plasma glucose and glucose tolerance | - | [17] |
Signaling Pathways
The actions of GIP are mediated through the GIP receptor, a G protein-coupled receptor (GPCR).[13][18][19] Upon binding of the agonist GIP(1-42), the receptor primarily couples to Gαs, activating adenylyl cyclase and leading to an increase in intracellular cyclic AMP (cAMP).[18][19] This rise in cAMP activates Protein Kinase A (PKA), a key step in the potentiation of glucose-stimulated insulin secretion.[18][20] GIPR signaling can also involve phospholipase C activation.[18] GIP(3-42), when acting as an antagonist, is thought to competitively bind to the GIPR, thereby preventing the binding of GIP(1-42) and subsequent downstream signaling.
GIP Receptor Agonist Signaling Pathway
Caption: Agonist signaling cascade of the GIP receptor.
GIP Receptor Antagonist Action
Caption: Antagonistic action of GIP(3-42) at the GIP receptor.
Role in Obesity and Metabolic Syndrome
The potential role of GIP(3-42) in obesity and metabolic syndrome is intrinsically linked to the actions of GIP itself. GIP has been implicated in promoting fat deposition and energy storage.[21][22] Studies have shown that GIP enhances the clearance of chylomicrons and the deposition of fat.[23] Furthermore, GIP receptor knockout mice are resistant to diet-induced obesity.[1][21]
Given these "obesity-promoting" effects of GIP, antagonism of the GIPR has emerged as a potential therapeutic strategy. If GIP(3-42) acts as a physiological antagonist, it could theoretically counteract these effects. However, the conflicting in vivo data makes this a complex issue.
-
Adipose Tissue: GIP is known to increase blood flow to adipose tissue and stimulate lipid deposition.[24][25] GIPR antagonists have been shown to negate these effects.[25] In rodents, GIP has been shown to stimulate lipolysis.[24] Sub-chronic administration of a GIPR antagonist in rats led to increased body weight and fat mass, suggesting a complex and potentially species-specific role of GIP signaling in adipose tissue.[24]
-
Energy Expenditure: Studies in GIPR-deficient mice have shown increased energy expenditure, suggesting that inhibiting GIP signaling could be beneficial for weight management.[1]
-
Insulin Resistance: Blockade of GIP action has been shown to ameliorate insulin resistance in animal models of obesity.[21]
Experimental Protocols
Detailed, step-by-step experimental protocols are often found in the supplementary materials of research articles. Based on the available information, here are summaries of the methodologies used in key experiments.
In Vitro cAMP Accumulation Assay
-
Cell Line: COS-7 or Chinese Hamster Lung (CHL) cells transiently transfected with the human GIP receptor.
-
Procedure:
-
Cells are seeded in multi-well plates and grown to confluence.
-
Cells are washed and incubated in a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are then stimulated with varying concentrations of GIP(1-42) alone, GIP(3-42) alone, or a fixed concentration of GIP(1-42) in the presence of varying concentrations of GIP(3-42).
-
After a defined incubation period, the reaction is stopped, and the cells are lysed.
-
Intracellular cAMP levels are quantified using a commercially available enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit.
-
Isolated Perfused Rat Pancreas
-
Animal Model: Male Wistar rats.
-
Procedure:
-
The pancreas is surgically isolated with its vascular supply intact.
-
The pancreas is perfused with a Krebs-Ringer bicarbonate buffer containing glucose and other essential nutrients.
-
After a stabilization period, the perfusate is collected in fractions.
-
Test substances (GIP(1-42), GIP(3-42), or a combination) are infused into the arterial line.
-
Insulin and glucagon concentrations in the collected venous effluent are measured by RIA.
-
In Vivo Glucose Tolerance Test in Mice
-
Animal Model: ob/ob mice or other relevant strains.
-
Procedure:
-
Mice are fasted overnight.
-
A baseline blood sample is collected from the tail vein.
-
Mice are administered GIP(3-42) or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Shortly after, a glucose load is administered orally (oral glucose tolerance test, OGTT) or intraperitoneally (intraperitoneal glucose tolerance test, IPGTT).
-
Blood samples are collected at specific time points (e.g., 15, 30, 60, 90, 120 minutes) post-glucose administration.
-
Plasma glucose is measured using a glucometer, and plasma insulin is quantified by RIA or ELISA.
-
Experimental Workflow for Assessing GIP(3-42) Antagonism In Vivo
Caption: Workflow for in vivo assessment of GIP(3-42) antagonism.
Conclusion and Future Directions
The N-terminally truncated metabolite of GIP, GIP(3-42), remains an enigmatic player in the complex regulation of metabolism. While in vitro evidence and some in vivo studies in rodents suggest it can act as a GIP receptor antagonist, its physiological relevance in humans is still debated. The conflicting data highlight the need for further research to elucidate its precise role, particularly at physiological concentrations.
For drug development professionals, understanding the nuances of GIP(3-42) is critical. The development of GIPR agonists, antagonists, and dual GIPR/GLP-1R agonists for the treatment of type 2 diabetes and obesity is a rapidly evolving field.[18][26] A thorough comprehension of the bioactivity of GIP metabolites will be essential for designing novel therapeutics with improved efficacy and safety profiles. Future research should focus on:
-
Human studies: Investigating the effects of GIP(3-42) at physiological and supraphysiological concentrations in humans to clarify its role in metabolic regulation.
-
Receptor pharmacology: Further characterizing the binding kinetics and signaling properties of GIP(3-42) at the GIP receptor.
-
Chronic effects: Evaluating the long-term metabolic consequences of altered GIP(3-42) levels, for instance, through the use of DPP-4 inhibitors which increase the ratio of GIP(1-42) to GIP(3-42).
By addressing these key questions, the scientific community can move closer to fully harnessing the therapeutic potential of the GIP system for the management of obesity and metabolic syndrome.
References
- 1. glucagon.com [glucagon.com]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Physiology and clinical applications of GIP [jstage.jst.go.jp]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Therapeutic stimulation of GLP-1 and GIP protein with DPP-4 inhibitors for type-2 diabetes treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evidence that the major degradation product of glucose-dependent insulinotropic polypeptide, GIP(3-42), is a GIP receptor antagonist in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. GIP-(3-42) does not antagonize insulinotropic effects of GIP at physiological concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The evolution of the therapeutic concept ‘GIP receptor antagonism’ - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | The evolution of the therapeutic concept ‘GIP receptor antagonism’ [frontiersin.org]
- 14. joe.bioscientifica.com [joe.bioscientifica.com]
- 15. diabetesjournals.org [diabetesjournals.org]
- 16. joe.bioscientifica.com [joe.bioscientifica.com]
- 17. Effects of sub-chronic exposure to naturally occurring N-terminally truncated metabolites of glucose-dependent insulinotrophic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1), GIP(3-42) and GLP-1(9-36)amide, on insulin secretion and glucose homeostasis in ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Physiology, Gastric Inhibitory Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Glucose‐dependent insulinotropic polypeptide signaling in pancreatic β‐cells and adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journals.physiology.org [journals.physiology.org]
- 22. GIP as a Therapeutic Target in Diabetes and Obesity: Insight From Incretin Co-agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. Increased Body Weight and Fat Mass After Subchronic GIP Receptor Antagonist, but Not GLP-2 Receptor Antagonist, Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 25. diabetesjournals.org [diabetesjournals.org]
- 26. GLP-1 and GIP receptor signaling in beta cells - A review of receptor interactions and co-stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of GIP (1-42) and its Metabolite, GIP (3-42)
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Glucose-dependent insulinotropic polypeptide (GIP) is a crucial incretin (B1656795) hormone involved in the regulation of postprandial glucose homeostasis. The full-length, biologically active form, GIP (1-42), is rapidly cleaved in vivo by the enzyme dipeptidyl peptidase-IV (DPP-IV) to yield the N-terminally truncated metabolite, GIP (3-42). While GIP (1-42) is a well-established agonist of the GIP receptor (GIPR), the biological role of GIP (3-42) has been a subject of considerable investigation and debate. This technical guide provides a comprehensive comparison of the biological activities of GIP (1-42) and GIP (3-42), focusing on their receptor binding, signal transduction, and physiological effects on insulin (B600854) secretion. This document synthesizes key quantitative data from the literature, details common experimental methodologies, and presents visual representations of the underlying molecular mechanisms to serve as a resource for researchers and professionals in the fields of endocrinology, pharmacology, and drug development.
Introduction
Glucose-dependent insulinotropic polypeptide (GIP), a 42-amino acid peptide, is secreted by enteroendocrine K-cells in the proximal small intestine in response to nutrient ingestion, particularly fats and carbohydrates.[1] Its primary physiological role is to potentiate glucose-dependent insulin secretion from pancreatic β-cells, thereby contributing significantly to the "incretin effect" – the phenomenon where oral glucose elicits a much greater insulin response than an equivalent intravenous glucose load.[1]
The biological activity of GIP is tightly regulated by the enzyme dipeptidyl peptidase-IV (DPP-IV), which rapidly cleaves the first two amino acids from the N-terminus of GIP (1-42), resulting in the formation of GIP (3-42).[2][3] This metabolic process significantly alters the peptide's interaction with its receptor and its subsequent biological effects. Understanding the distinct activities of GIP (1-42) and GIP (3-42) is paramount for the development of therapeutic strategies targeting the GIP system for metabolic disorders such as type 2 diabetes and obesity.
GIP (1-42): The Agonist
Receptor Binding and Activation
GIP (1-42) exerts its effects by binding to the GIP receptor (GIPR), a member of the class B G-protein coupled receptor (GPCR) family.[4] This binding event initiates a conformational change in the receptor, leading to the activation of intracellular signaling cascades. GIP (1-42) binds to the GIPR with high affinity.[5][6]
Signal Transduction Pathway
Upon agonist binding, the GIPR primarily couples to the stimulatory G-protein, Gαs.[7][8] This activation of Gαs leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][4] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac).[1][9] This signaling cascade is central to the insulinotropic effects of GIP (1-42).
Figure 1: GIP (1-42) Signaling Pathway.
Physiological Effects
The primary and most well-characterized physiological effect of GIP (1-42) is the potentiation of glucose-dependent insulin secretion.[1] This action is crucial for maintaining glucose homeostasis after a meal. In addition to its insulinotropic effects, GIP (1-442) has been shown to promote β-cell proliferation and survival.[10]
GIP (3-42): The Metabolite with a Controversial Role
Formation of GIP (3-42)
GIP (1-42) has a short half-life in circulation, primarily due to its rapid degradation by DPP-IV.[10] This enzyme specifically cleaves the dipeptide Tyr-Ala from the N-terminus, yielding the major circulating form, GIP (3-42).[2]
Figure 2: DPP-IV Mediated Cleavage of GIP (1-42).
Receptor Binding and Affinity
GIP (3-42) exhibits a significantly lower binding affinity for the GIP receptor compared to its parent molecule, GIP (1-42).[5][6] This reduced affinity is a key determinant of its altered biological activity.
The Debate: Antagonist or Inactive Metabolite?
The biological activity of GIP (3-42) has been a topic of scientific debate. Several in vitro studies have demonstrated that GIP (3-42) can act as a weak competitive antagonist at the GIPR.[5][11] At high concentrations, it has been shown to inhibit GIP (1-42)-induced cAMP production and insulin secretion.[11]
However, other studies, particularly those conducted in vivo, have questioned the physiological relevance of this antagonism.[5] These studies suggest that at physiological concentrations, GIP (3-42) does not significantly antagonize the effects of GIP (1-42).[5][6] It is proposed that the concentrations of GIP (3-42) required to elicit an antagonistic effect in vitro are much higher than those typically found in circulation.[5] Therefore, under normal physiological conditions, GIP (3-42) may function primarily as an inactive metabolite.
Quantitative Comparison of Biological Activity
The following tables summarize the quantitative data on the receptor binding and functional activity of GIP (1-42) and GIP (3-42) from various studies.
Table 1: GIP Receptor Binding Affinity
| Peptide | Cell Line | Radioligand | IC50 (nM) | Reference |
| GIP (1-42) | COS-7 (human GIPR) | 125I-GIP | 5.2 | [5][6] |
| GIP (3-42) | COS-7 (human GIPR) | 125I-GIP | 22 | [5][6] |
| GIP (1-42) | CHO-K1 (wtGIPR) | 125I-GIP | 3.56 | |
| GIP (3-42) | CHO-K1 (wtGIPR) | 125I-GIP | 58.4 |
Table 2: Functional Activity (cAMP Accumulation)
| Peptide | Cell Line | Assay | Parameter | Value | Reference |
| GIP (1-42) | COS-7 (human GIPR) | cAMP Accumulation | EC50 | 13.5 pM | [5][6] |
| GIP (3-42) | COS-7 (human GIPR) | cAMP Accumulation | Activity | No stimulation up to 1 µM | [5] |
| GIP (3-42) | COS-7 (human GIPR) | Inhibition of GIP (1-42) (10 pM) induced cAMP | IC50 | 92 nM | [5] |
| GIP (3-42) | COS-7 (human GIPR) | Inhibition of GIP (1-42) (1 nM) induced cAMP | IC50 | 731 nM | [5] |
| GIP (1-42) | CHL (GIPR transfected) | cAMP Accumulation | EC50 | 18.2 nM | [11] |
| GIP (3-42) | CHL (GIPR transfected) | Inhibition of GIP (1-42) (10-7 M) induced cAMP | Max Inhibition | 75.4% | [11] |
Table 3: Insulin Secretion
| Peptide | Model | Conditions | Effect | Reference |
| GIP (3-42) | Isolated Perfused Rat Pancreas | 1 nM GIP (1-42) | IC50 = 138 nM | [5] |
| GIP (3-42) | BRIN-BD11 cells | 10-7 M GIP (1-42) | Maximal inhibition of 48.8% at 10-7 M | [11] |
| GIP (3-42) | ob/ob mice | Co-administration with GIP (1-42) | Significantly inhibited GIP-stimulated insulin release | |
| GIP (3-42) | Anesthetized pigs | Co-infusion with GIP (1-42) | No significant antagonism at physiological concentrations | [5] |
Experimental Protocols
GIP Receptor Binding Assay
A common method to determine the binding affinity of GIP analogs is a competitive radioligand binding assay.
Figure 3: Experimental Workflow for GIP Receptor Binding Assay.
Methodology:
-
Cell Culture: Cells stably or transiently expressing the GIP receptor (e.g., COS-7 or CHO cells) are cultured to an appropriate density.
-
Assay Setup: In a multi-well plate, a fixed concentration of radiolabeled GIP (e.g., 125I-GIP) is incubated with the cells in the presence of increasing concentrations of the unlabeled competitor peptide (GIP (1-42) or GIP (3-42)).
-
Incubation: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the free radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the cells and the bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A non-linear regression analysis is used to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
cAMP Accumulation Assay
This assay measures the ability of GIP analogs to stimulate or inhibit the production of intracellular cAMP.
Methodology:
-
Cell Culture and Plating: GIPR-expressing cells are seeded in multi-well plates and grown to confluence.
-
Pre-incubation: Cells are often pre-incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Stimulation/Inhibition:
-
Agonist activity: Cells are stimulated with increasing concentrations of the test peptide (GIP (1-42) or GIP (3-42)).
-
Antagonist activity: Cells are co-incubated with a fixed concentration of GIP (1-42) and increasing concentrations of the potential antagonist (GIP (3-42)).
-
-
Cell Lysis: After the incubation period, the cells are lysed to release the intracellular cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysates is determined using a variety of methods, such as competitive enzyme-linked immunosorbent assay (ELISA), radioimmunoassay (RIA), or fluorescence-based assays.
-
Data Analysis: For agonist activity, the EC50 value (the concentration that produces 50% of the maximal response) is calculated. For antagonist activity, the IC50 value (the concentration that inhibits 50% of the agonist-induced response) is determined.
Isolated Perfused Pancreas for Insulin Secretion
This ex vivo model allows for the direct assessment of the effects of GIP peptides on insulin secretion from the pancreas.
Methodology:
-
Pancreas Isolation: The pancreas from a rodent (e.g., rat) is surgically isolated while maintaining its vascular supply.
-
Perfusion: The isolated pancreas is placed in a perfusion chamber and perfused with a buffered physiological solution containing glucose through the celiac artery. The effluent is collected from the portal vein.
-
Experimental Protocol:
-
A baseline perfusion with a specific glucose concentration is established.
-
GIP (1-42) is infused to stimulate insulin secretion.
-
To test for antagonism, GIP (3-42) is co-infused with GIP (1-42).
-
-
Sample Collection and Analysis: Fractions of the effluent are collected at regular intervals, and the insulin concentration in each fraction is measured by RIA or ELISA.
-
Data Analysis: The insulin secretion profile over time is plotted, and the area under the curve (AUC) is calculated to quantify the total insulin secreted in response to each treatment.
Conclusion
The biological activities of GIP (1-42) and its primary metabolite, GIP (3-42), are distinctly different. GIP (1-42) is a potent agonist of the GIP receptor, playing a critical role in incretin-mediated insulin secretion. In contrast, GIP (3-42) is largely considered to be an inactive metabolite under physiological conditions, although it can exhibit weak antagonistic properties at supra-physiological concentrations in vitro. The rapid inactivation of GIP (1-42) by DPP-IV highlights the importance of this enzyme in regulating the GIP system. This detailed understanding of the structure-activity relationship of GIP peptides is fundamental for the rational design of novel therapeutics for metabolic diseases, including DPP-IV inhibitors and long-acting GIPR agonists. Further research is warranted to fully elucidate any potential physiological or pathophysiological roles of GIP (3-42) in vivo.
References
- 1. cosmobio.co.jp [cosmobio.co.jp]
- 2. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. In vivo techniques for assessment of insulin sensitivity and glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. innoprot.com [innoprot.com]
- 7. Frontiers | Tirzepatide, GIP(1-42) and GIP(1-30) display unique signaling profiles at two common GIP receptor variants, E354 and Q354 [frontiersin.org]
- 8. joe.bioscientifica.com [joe.bioscientifica.com]
- 9. alpco-docs.s3.amazonaws.com [alpco-docs.s3.amazonaws.com]
- 10. The Insulin Response to Oral Glucose in GIP and GLP-1 Receptor Knockout Mice: Review of the Literature and Stepwise Glucose Dose Response Studies in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Video: A Simple High Efficiency Protocol for Pancreatic Islet Isolation from Mice [jove.com]
structural differences between GIP (1-42) and GIP (3-42)
An In-depth Technical Guide to the Structural and Functional Differences Between GIP (1-42) and GIP (3-42)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glucose-dependent insulinotropic polypeptide (GIP) is a critical incretin (B1656795) hormone that potentiates glucose-stimulated insulin (B600854) secretion. It primarily circulates in its full-length, biologically active form, GIP (1-42). However, it is rapidly metabolized by the enzyme dipeptidyl peptidase-4 (DPP-4) into its N-terminally truncated metabolite, GIP (3-42). This guide provides a detailed examination of the core structural distinction between these two forms and the profound impact this single modification has on receptor binding, intracellular signaling, and overall physiological function. While GIP (3-42) was once considered a potential physiological antagonist, current evidence indicates it is predominantly an inactive metabolite with significantly reduced receptor affinity and lacking insulinotropic activity at physiological concentrations.
The Primary Structural Difference: N-Terminal Cleavage by DPP-4
The fundamental structural difference between GIP (1-42) and GIP (3-42) is the enzymatic removal of the first two amino acids from the N-terminus.
-
GIP (1-42) is a 42-amino-acid peptide hormone.[1] Its N-terminus, particularly the Tyr1 and Ala2 residues, is essential for its biological activity.[2][3]
-
Dipeptidyl Peptidase-4 (DPP-4) is a ubiquitous enzyme that specifically cleaves peptides after a proline or alanine (B10760859) residue at the penultimate (second) position.[4][5]
-
GIP (3-42) is the product of DPP-4-mediated cleavage of GIP (1-42), resulting in the removal of the N-terminal dipeptide, Tyrosine-Alanine (Tyr-Ala).[4][6] This metabolite is the most abundant form of GIP found in circulation due to the rapid action of DPP-4.[2][7]
Caption: Enzymatic conversion of GIP (1-42) to GIP (3-42) by DPP-4.
Impact on GIP Receptor (GIPR) Binding and Affinity
The N-terminal truncation dramatically alters the peptide's ability to bind to the GIP receptor, a class B G protein-coupled receptor (GPCR). The first two amino acids of GIP (1-42) are crucial for high-affinity binding and subsequent receptor activation.[2][3] The removal of these residues in GIP (3-42) leads to a significant reduction in binding affinity.
Table 1: Comparative GIP Receptor Binding Affinities
| Ligand | Cell Line | Receptor | Binding Affinity (IC₅₀) | Reference(s) |
| GIP (1-42) | COS-7 | Human GIPR | 5.2 nM | [8][9] |
| GIP (3-42) | COS-7 | Human GIPR | 22 nM | [8][9] |
| GIP (1-42) | CHO-K1 | Rat GIPR | 3.5 nM | [8] |
| GIP (3-42) | CHO-K1 | Rat GIPR | 58 nM | [8] |
IC₅₀ (half maximal inhibitory concentration) values represent the concentration of the ligand required to displace 50% of a radiolabeled tracer. A lower IC₅₀ indicates higher binding affinity.
Functional Consequences on Intracellular Signaling
The reduced binding affinity of GIP (3-42) translates into a near-complete loss of agonist activity. GIP (1-42) is a potent agonist that triggers a cascade of intracellular events, primarily through the Gαs-adenylyl cyclase pathway, leading to the production of cyclic AMP (cAMP).[10][11] In contrast, GIP (3-42) fails to stimulate cAMP accumulation even at high concentrations.[8][9]
Some early in vitro studies suggested that GIP (3-42) could act as a weak competitive antagonist, inhibiting the cAMP production stimulated by the full-length GIP (1-42).[8][12] However, this antagonism is typically observed only at supraphysiological concentrations and is not considered a significant physiological effect in vivo.[7][8][9]
Caption: GIP receptor signaling pathway activation by GIP (1-42) versus GIP (3-42).
Table 2: Comparative In Vitro Activity at the Human GIP Receptor (in COS-7 cells)
| Ligand | Activity Type | Potency / Inhibition | Reference(s) |
| GIP (1-42) | Agonist | EC₅₀ = 13.5 pM (for cAMP) | [8][9] |
| GIP (3-42) | Agonist | No effect on cAMP up to 1 μM | [8][9] |
| GIP (3-42) | Antagonist | IC₅₀ = 92 nM (vs 10 pM GIP (1-42)) | [8][9] |
| GIP (3-42) | Antagonist | IC₅₀ = 731 nM (vs 1 nM GIP (1-42)) | [8][9] |
EC₅₀ (half maximal effective concentration) is the concentration of an agonist that gives 50% of the maximal response. A lower EC₅₀ indicates higher potency.
Physiological Ramifications
The structural and signaling differences manifest in distinct physiological profiles:
-
GIP (1-42) (Active Hormone): As a primary incretin hormone, it is released from intestinal K-cells after nutrient ingestion.[13] It potentiates glucose-dependent insulin secretion from pancreatic beta-cells, contributing significantly to postprandial glucose homeostasis.[10][11] Its biological half-life is short (approx. 7 minutes in humans) precisely because of its rapid conversion to GIP (3-42).[7]
-
GIP (3-42) (Inactive Metabolite): This form lacks the insulinotropic (insulin-releasing) activity of the parent molecule.[8][14] While high concentrations can demonstrate weak antagonism in vitro and in some animal models, studies in larger animals like pigs have shown that GIP (3-42) does not antagonize the effects of GIP (1-42) at physiological concentrations.[8][9] Therefore, it is primarily considered a biologically inactive degradation product.[4][15]
Detailed Experimental Protocols
The characterization of GIP (1-42) and GIP (3-42) relies on standardized in vitro and in vivo assays.
Competitive Receptor Binding Assay
This assay determines the binding affinity (IC₅₀) of unlabeled ligands by measuring their ability to compete with a radiolabeled ligand for receptor binding.
Methodology:
-
Cell Culture: COS-7 cells are transiently transfected with a plasmid encoding the human GIP receptor. Cells are cultured to near confluence in appropriate media.
-
Assay Preparation: Transfected cells are harvested, washed, and resuspended in a binding buffer (e.g., Tris-HCl with protease inhibitors and BSA).
-
Competition Reaction: A constant, low concentration of radiolabeled ¹²⁵I-GIP is incubated with the cell suspension in the presence of increasing concentrations of unlabeled competitor peptides (GIP (1-42) or GIP (3-42)).
-
Incubation: The reaction is incubated to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove non-specific binding.
-
Quantification: The radioactivity retained on the filters (representing bound ligand) is measured using a gamma counter.
-
Data Analysis: Competition curves are generated by plotting the percentage of specific binding against the log concentration of the unlabeled ligand. IC₅₀ values are determined using non-linear regression analysis.
Intracellular cAMP Accumulation Assay
This functional assay measures the ability of a ligand to act as an agonist (stimulate cAMP) or antagonist (inhibit agonist-stimulated cAMP).
Methodology:
-
Cell Culture: GIPR-transfected cells (e.g., COS-7 or CHL) are seeded in multi-well plates and grown overnight.
-
Assay Conditions: Cells are washed and pre-incubated in a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Ligand Stimulation:
-
Agonist Mode: Cells are stimulated with increasing concentrations of GIP (1-42) or GIP (3-42) for a defined period (e.g., 15-30 minutes).
-
Antagonist Mode: Cells are co-incubated with a fixed concentration of GIP (1-42) (e.g., 10 pM or 1 nM) and increasing concentrations of GIP (3-42).
-
-
Cell Lysis: The stimulation is terminated, and cells are lysed to release intracellular cAMP.
-
cAMP Measurement: The concentration of cAMP in the cell lysates is quantified using a commercially available kit, such as a competitive immunoassay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: Dose-response curves are plotted, and EC₅₀ (for agonists) or IC₅₀ (for antagonists) values are calculated using a sigmoidal dose-response model.
References
- 1. genscript.com [genscript.com]
- 2. Molecular interactions of full-length and truncated GIP peptides with the GIP receptor - A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The evolution of the therapeutic concept ‘GIP receptor antagonism’ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The evolution of the therapeutic concept ‘GIP receptor antagonism’ [frontiersin.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. GIP-(3-42) does not antagonize insulinotropic effects of GIP at physiological concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GIP and GLP‐1, the two incretin hormones: Similarities and differences - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Evidence that the major degradation product of glucose-dependent insulinotropic polypeptide, GIP(3-42), is a GIP receptor antagonist in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. diabetesjournals.org [diabetesjournals.org]
- 14. Glucose-dependent insulinotropic polypeptide (GIP) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Physiology, Gastric Inhibitory Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Interaction of GIP (3-42) with the GIP Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the interaction between the N-terminally truncated metabolite of Glucose-Dependent Insulinotropic Polypeptide, GIP (3-42), and its cognate receptor, the GIP receptor (GIPR). It delves into the molecular pharmacology, signaling pathways, and experimental methodologies used to characterize this interaction. Quantitative data from key studies are summarized, and detailed protocols for relevant assays are provided to facilitate experimental design. This document aims to serve as a core resource for researchers in the fields of endocrinology, metabolic diseases, and drug development.
Introduction
Glucose-Dependent Insulinotropic Polypeptide (GIP), a 42-amino acid incretin (B1656795) hormone, is secreted from enteroendocrine K-cells in the upper small intestine in response to nutrient ingestion[1][2]. Its primary physiological role is to potentiate glucose-dependent insulin (B600854) secretion from pancreatic β-cells[1]. The biological activity of full-length GIP (1-42) is rapidly terminated by the ubiquitous enzyme dipeptidyl peptidase-4 (DPP-4), which cleaves the N-terminal Tyr-Ala dipeptide, yielding the major circulating metabolite, GIP (3-42)[1][3].
The physiological role of GIP (3-42) has been a subject of considerable research and debate. While initially considered inactive, subsequent studies have revealed that GIP (3-42) can act as a weak partial agonist or a competitive antagonist at the GIPR, depending on the experimental context and concentration[3][4][5]. This complex pharmacology has significant implications for the development of therapeutics targeting the GIP system, including GIPR agonists, antagonists, and dual GIPR/GLP-1R agonists for the treatment of type 2 diabetes and obesity[6].
This guide will explore the nuances of the GIP (3-42) and GIPR interaction, presenting key quantitative data, detailing experimental protocols, and visualizing the underlying signaling mechanisms.
Molecular Interaction and Pharmacology
GIP (3-42) binds to the GIPR, a class B1 G protein-coupled receptor (GPCR), but with a lower affinity compared to the native GIP (1-42)[7][8]. The N-terminus of GIP (1-42) is crucial for receptor activation[8][9]. The removal of the first two amino acids in GIP (3-42) significantly diminishes its ability to induce the conformational changes required for robust G protein coupling and subsequent downstream signaling, leading to its antagonistic properties[8][10].
Quantitative Binding and Activity Data
The following tables summarize the quantitative data on the binding affinity and functional activity of GIP (3-42) in various in vitro systems.
Table 1: GIP (3-42) Binding Affinities at the GIP Receptor
| Cell Line | Receptor Species | Ligand | Parameter | Value (nM) | Reference |
| COS-7 | Human | GIP (3-42) | IC50 | 22 | [3] |
| CHO-K1 | Rat | GIP (3-42) | IC50 | 58.4 ± 18.8 | [10] |
| COS-7 | Human | GIP (1-42) | IC50 | 5.2 | [3] |
| CHO-K1 | Rat | GIP (1-42) | IC50 | 3.56 ± 0.81 | [10] |
Table 2: GIP (3-42) Functional Antagonism Data
| Assay | Cell/Tissue System | GIP (1-42) Concentration | Parameter | Value (nM) | Reference |
| cAMP Accumulation | COS-7 (Human GIPR) | 10 pM | IC50 | 92 | [3] |
| cAMP Accumulation | COS-7 (Human GIPR) | 1 nM | IC50 | 731 | [3] |
| Insulin Secretion | Isolated Perfused Rat Pancreas | 1 nM | IC50 | 138 | [3] |
Table 3: Agonist Potency of GIP (1-42)
| Assay | Cell System | Parameter | Value | Reference |
| cAMP Accumulation | COS-7 (Human GIPR) | EC50 | 13.5 pM | [3] |
| cAMP Accumulation | GIPR-transfected CHL cells | EC50 | 18.2 nM | [11] |
Signaling Pathways
The GIPR primarily couples to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP)[1][4]. cAMP, in turn, activates Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (Epac), which mediate the downstream effects of GIP, including insulin secretion in pancreatic β-cells[1].
GIP (3-42), by competitively binding to the GIPR without effectively activating Gαs, inhibits the GIP (1-42)-induced cAMP production[4][12]. Some studies suggest that GIPR signaling can also involve other pathways, such as those mediated by β-arrestin recruitment and Extracellular signal-Regulated Kinase (ERK) phosphorylation[4][13]. However, the precise role of GIP (3-42) in modulating these alternative pathways is less well-characterized.
Signaling Pathway Diagrams
References
- 1. Physiology and clinical applications of GIP [jstage.jst.go.jp]
- 2. glucagon.com [glucagon.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. The evolution of the therapeutic concept ‘GIP receptor antagonism’ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The evolution of the therapeutic concept ‘GIP receptor antagonism’ [frontiersin.org]
- 6. Frontiers | The role of GIPR in food intake control [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Molecular interactions of full-length and truncated GIP peptides with the GIP receptor - A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | The Location of Missense Variants in the Human GIP Gene Is Indicative for Natural Selection [frontiersin.org]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. joe.bioscientifica.com [joe.bioscientifica.com]
- 12. Evidence that the major degradation product of glucose-dependent insulinotropic polypeptide, GIP(3-42), is a GIP receptor antagonist in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
A Technical Guide to the Tissue-Specific Effects of GIP (3-42) Antagonism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glucose-dependent insulinotropic polypeptide (GIP) is a primary incretin (B1656795) hormone that plays a crucial role in postprandial glucose and lipid homeostasis. Upon secretion, it is rapidly degraded by dipeptidyl peptidase-4 (DPP-4) into GIP (3-42), a metabolite that acts as a GIP receptor (GIPR) antagonist. While its physiological role as an antagonist is debated due to low circulating concentrations, exogenous administration of GIP (3-42) and other synthetic GIPR antagonists has provided significant insights into the tissue-specific functions of GIP signaling. This technical guide provides an in-depth review of the effects of GIPR antagonism in key metabolic tissues, including the pancreas, adipose tissue, and the central nervous system. We summarize quantitative data from key studies, provide detailed experimental protocols for assessing antagonist activity, and present signaling and workflow diagrams to elucidate the underlying mechanisms. This guide aims to serve as a comprehensive resource for professionals engaged in metabolic disease research and the development of novel incretin-based therapeutics.
Introduction to the GIP System
GIP (1-42): Synthesis, Secretion, and Physiological Roles
Glucose-dependent insulinotropic polypeptide (GIP), originally known as gastric inhibitory polypeptide, is a 42-amino acid hormone produced by enteroendocrine K-cells in the proximal small intestine.[1] Its secretion is stimulated by the ingestion of nutrients, particularly fats and glucose.[2] GIP is a major incretin hormone, accounting for a significant portion of the postprandial insulin (B600854) response by potentiating glucose-stimulated insulin secretion from pancreatic β-cells.[2] Beyond its insulinotropic effects, GIP influences lipid metabolism, bone turnover, and neural activity.[3][4]
The GIP Receptor (GIPR) and Its Signaling Pathway
The actions of GIP are mediated by the GIP receptor (GIPR), a class B G protein-coupled receptor (GPCR).[2][5] Upon GIP binding, the receptor couples to the Gαs subunit, activating adenylyl cyclase. This leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA) and Exchange protein activated by cAMP 2 (Epac2).[2][5] In pancreatic β-cells, this cascade enhances the exocytosis of insulin-containing granules.[2][6] In other tissues, such as adipocytes, GIPR activation also involves PI3K/Akt signaling pathways.[4]
GIP (3-42): Formation and Role as a GIPR Antagonist
GIP (1-42) has a short plasma half-life of approximately 7 minutes in humans, as it is rapidly cleaved between the second (Alanine) and third (Glutamic acid) amino acid residues by the enzyme DPP-4.[1][7] The resulting major circulating metabolite is GIP (3-42).[7] In vitro studies have consistently shown that GIP (3-42) can bind to the GIPR but fails to stimulate cAMP production, thereby acting as a competitive antagonist to the full-length GIP.[8][9]
However, its role as a physiological antagonist is debated. Studies suggest that the circulating concentrations of GIP (3-42) are often insufficient to exert a significant blocking effect in vivo.[10][11][12] Consequently, much of our understanding of GIPR antagonism comes from studies using exogenously administered GIP (3-42) at pharmacological doses or more stable and potent synthetic antagonists, such as (Pro3)GIP and GIP(3-30)NH2.[13][14][15] This guide will focus on the effects observed with these pharmacological tools.
Tissue-Specific Effects of GIPR Antagonism
Pancreatic Islets
GIPR antagonism has complex, and at times protective, effects on pancreatic islet health and function, particularly under conditions of metabolic stress.
-
2.1.1 Effects on Beta-Cell Function and Health: GIPR antagonism directly impacts the primary function of GIP: the potentiation of insulin secretion. In vitro, GIP (3-42) dose-dependently inhibits GIP-stimulated insulin secretion from pancreatic β-cell lines.[9] In animal models of obesity, such as ob/ob mice, administration of GIP (3-42) significantly blunts the insulin release stimulated by GIP and a glucose challenge.[9][16] Interestingly, under conditions of high-fat diet (HFD)-induced stress, GIP (3-42) has been shown to reduce β-cell apoptosis and increase β-cell proliferation, suggesting a protective role against β-cell exhaustion.[17][18]
-
2.1.2 Effects on Alpha-Cell Function: GIP is known to stimulate glucagon (B607659) secretion from pancreatic α-cells, particularly during euglycemic and hypoglycemic conditions.[19] The antagonist rat GIP(3-30)NH2 has been shown to efficiently block GIP-induced glucagon secretion in perfused rat pancreata, confirming that this effect is GIPR-mediated.[14][15]
Table 1: Quantitative Effects of GIPR Antagonism on Pancreatic Islet Parameters
| Parameter | Model System | Antagonist | Observation | Reference |
|---|---|---|---|---|
| cAMP Production | GIPR-transfected CHL cells | GIP (3-42) | Up to 75.4% inhibition of GIP-stimulated cAMP | [9] |
| Insulin Secretion | BRIN-BD11 cells | GIP (3-42) | Up to 48.8% inhibition of GIP-stimulated insulin secretion | [9] |
| Insulin Secretion | ob/ob mice | GIP (3-42) | 2.1-fold decrease in GIP-stimulated insulin release | [9] |
| Glycemic Excursion | ob/ob mice | GIP (3-42) | 1.4-fold exaggeration of glycemic excursion post-glucose | [9] |
| Hormone Secretion | Perfused Rat Pancreas | rat GIP(3-30)NH2 | Efficiently antagonized GIP-induced insulin & glucagon release |[14][15] |
Adipose Tissue
GIP signaling plays a significant role in postprandial lipid metabolism by promoting the storage of dietary fat in adipose tissue. Consequently, GIPR antagonism has profound effects on this process.
-
2.2.1 Modulation of Lipogenesis and Lipolysis: In humans, GIP infusion increases blood flow to subcutaneous adipose tissue and enhances the clearance of triacylglycerol (TAG). The GIPR antagonist GIP(3-30)NH2 has been shown to reverse these effects, leading to reduced TAG uptake and an increase in the ratio of free fatty acids (FFA) to glycerol, suggesting a decrease in FFA re-esterification and a shift away from fat storage.
-
2.2.2 Impact on Adiposity and Body Weight: The effects of GIPR antagonism on overall body weight are a key area of therapeutic interest, though results can vary by species and antagonist used. In mice fed a high-fat diet, chronic administration of the GIPR antagonist (Pro3)GIP reversed obesity by significantly decreasing body weight, adipose tissue mass, and adipocyte hypertrophy.[13] This is consistent with findings that GIPR knockout mice are protected from diet-induced obesity.[20] However, in rats on a standard diet, chronic administration of GIP(3-30)NH2 surprisingly led to an increase in body weight and fat mass in the third week of treatment, highlighting potential species-specific differences in GIP physiology related to adipose tissue.[1]
Table 2: Effects of GIPR Antagonism on Adipose Tissue and Systemic Lipids
| Parameter | Model System | Antagonist | Observation | Reference |
|---|---|---|---|---|
| Body Weight | HFD-fed mice | (Pro3)GIP | Significant decrease vs. saline controls after 50 days | [13] |
| Adipose Tissue Mass | HFD-fed mice | (Pro3)GIP | Significantly decreased | [13] |
| Circulating Triglycerides | HFD-fed mice | (Pro3)GIP | Significantly decreased | [13] |
| Circulating Cholesterol | HFD-fed mice | (Pro3)GIP | Significantly decreased | [13] |
| Body Weight Gain | Rats (Chow-fed) | GIP(3-30)NH2 | Significantly increased in the 3rd week of treatment | [1] |
| Fat Mass | Rats (Chow-fed) | GIP(3-30)NH2 | Significantly increased after 3 weeks |[1] |
Central Nervous System (CNS)
The GIPR is expressed in various brain regions, including the hypothalamus, suggesting a role in central regulation of energy homeostasis.
-
2.3.1 Role in Energy Homeostasis: The impact of central GIPR signaling is complex and somewhat paradoxical. Both GIPR agonism and antagonism have been shown to reduce food intake and body weight in mice, suggesting they may act on different neuronal populations or pathways.[21] Studies using CNS-specific GIPR knockout mice show they are protected from diet-induced obesity, providing a strong rationale for antagonism as a therapeutic strategy.[20] Pharmacological antagonism of the GIPR in HFD-fed mice is associated with decreased body weight gain, an effect attributed at least in part to reduced food intake.[22]
Other Tissues
-
2.4.1 Bone Metabolism: GIP is recognized for its beneficial effects on bone, primarily by suppressing bone resorption. This action is mediated through the GIPR. In human studies, infusion of the GIPR antagonist GIP(3-30)NH2 was shown to diminish the GIP-induced suppression of the bone resorption marker C-terminal telopeptide of type I collagen (CTX), confirming the GIPR-dependency of this effect.[23]
Key Experimental Protocols
In Vitro Assessment of GIPR Antagonism (cAMP Assay)
This protocol outlines the measurement of GIP (3-42)'s ability to antagonize GIP-induced cAMP production in cells transiently transfected with the GIP receptor.
-
Cell Culture and Transfection:
-
Culture CHO-K1 or COS-7 cells in DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin/Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells into 24- or 48-well plates to reach 70-80% confluency on the day of transfection.
-
Transfect cells with a plasmid encoding the human GIP receptor using a suitable transfection reagent (e.g., FuGENE HD) according to the manufacturer's protocol.[24] Allow cells to express the receptor for 24-48 hours.
-
-
cAMP Accumulation Assay:
-
Wash the transfected cells with serum-free medium or a buffer like Krebs-Ringer bicarbonate.
-
Pre-incubate cells for 15-30 minutes in the assay buffer containing a phosphodiesterase inhibitor such as 1 mM IBMX to prevent cAMP degradation.
-
Add the GIPR antagonist (e.g., GIP (3-42)) at various concentrations to the designated wells.
-
After a 15-minute pre-incubation with the antagonist, add the GIPR agonist (GIP 1-42) at a fixed concentration (e.g., a concentration that gives ~80% of maximal stimulation, like 1 nM).[8]
-
Incubate for an additional 30 minutes at 37°C.
-
-
cAMP Measurement:
-
Terminate the reaction by aspirating the medium and lysing the cells with the lysis buffer provided in a commercial cAMP assay kit.
-
Measure intracellular cAMP levels using a competitive ELISA-based kit or a luminescence/fluorescence-based assay (e.g., GloSensor).[24][25]
-
Quantify the results using a standard curve and calculate the IC50 value for the antagonist.
-
References
- 1. Increased Body Weight and Fat Mass After Subchronic GIP Receptor Antagonist, but Not GLP-2 Receptor Antagonist, Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiology, Gastric Inhibitory Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. glucagon.com [glucagon.com]
- 4. Physiology and clinical applications of GIP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucose‐dependent insulinotropic polypeptide signaling in pancreatic β‐cells and adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: GIP Receptor [pdb101.rcsb.org]
- 7. Frontiers | Increased Body Weight and Fat Mass After Subchronic GIP Receptor Antagonist, but Not GLP-2 Receptor Antagonist, Administration in Rats [frontiersin.org]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. joe.bioscientifica.com [joe.bioscientifica.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. researchgate.net [researchgate.net]
- 12. GIP-(3-42) does not antagonize insulinotropic effects of GIP at physiological concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GIP receptor antagonism reverses obesity, insulin resistance, and associated metabolic disturbances induced in mice by prolonged consumption of high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. GIP(3-30)NH2 is a potent competitive antagonist of the GIP receptor and effectively inhibits GIP-mediated insulin, glucagon, and somatostatin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. caymanchem.com [caymanchem.com]
- 17. researchgate.net [researchgate.net]
- 18. portlandpress.com [portlandpress.com]
- 19. researchgate.net [researchgate.net]
- 20. GIP Receptor Antagonists in the Pharmacotherapy of Obesity: Physiologic, Genetic, and Clinical Rationale - PMC [pmc.ncbi.nlm.nih.gov]
- 21. GIPR agonism and antagonism decrease body weight and food intake via different mechanisms in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. GIP's effect on bone metabolism is reduced by the selective GIP receptor antagonist GIP(3-30)NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Live Cell Gi- and Gs-Coupled GPCR Signaling on FLIPR Tetra [moleculardevices.com]
- 25. camp-hunter-express-gipr-cho-k1-gpcr-assay [discoverx.com]
Methodological & Application
Measuring GIP (3-42) Levels in Human Plasma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative measurement of Glucose-Dependent Insulinotropic Polypeptide (GIP) (3-42) in human plasma. GIP (3-42) is the primary degradation product of the active incretin (B1656795) hormone GIP (1-42), cleaved by the enzyme dipeptidyl peptidase-4 (DPP-4).[1][2] Accurate measurement of this metabolite is crucial for understanding GIP metabolism and the efficacy of DPP-4 inhibitor therapies.
The following sections detail the most common analytical methods, provide step-by-step experimental protocols, summarize key quantitative data, and present visual workflows and signaling pathways.
Overview of Analytical Methods
The quantification of GIP (3-42) in human plasma can be achieved through several analytical techniques, each with distinct advantages and limitations. The primary methods employed are:
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a widely used method due to its high throughput, sensitivity, and the availability of commercial kits. These assays typically employ a sandwich format where two antibodies bind to different epitopes on the GIP molecule. "Total GIP" ELISAs are designed to detect both the intact GIP (1-42) and the degraded GIP (3-42) form with high cross-reactivity, making them suitable for measuring the total GIP concentration, of which GIP (3-42) is the major circulating form.[3][4][5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique offers high specificity and accuracy for the simultaneous quantification of both GIP (1-42) and GIP (3-42).[6][7] The method involves proteolytic digestion of the plasma sample to generate surrogate peptides, which are then detected by the mass spectrometer.[6][7] This approach can provide precise measurements of both the active and inactive forms of GIP.
-
Radioimmunoassay (RIA): RIA is a sensitive method that was historically used for GIP measurement.[8] However, due to the use of radioactive materials and the availability of non-radioactive alternatives like ELISA and LC-MS/MS, its use has become less common.
Pre-Analytical Considerations: A Critical Step
Accurate measurement of GIP peptides is highly dependent on proper sample handling to prevent ex vivo degradation.
-
Blood Collection: Blood should be collected in EDTA-coated tubes.[9][10] The use of tubes containing a DPP-4 inhibitor is highly recommended, especially if the active GIP (1-42) form is also being measured.[3] P800 tubes, which contain a cocktail of protease inhibitors, can also be used.[9][10]
-
Sample Processing: Plasma should be separated from blood cells by centrifugation at a low temperature (e.g., 4°C) as soon as possible after collection.[9][10]
-
Storage: Plasma samples should be stored at -80°C until analysis to ensure the stability of the GIP peptides.[9][10] Repeated freeze-thaw cycles should be avoided.[3]
Experimental Protocols
Protocol for Total GIP ELISA
This protocol is a generalized procedure based on commercially available sandwich ELISA kits for total GIP.[3][4][11] Users should always refer to the specific instructions provided with their chosen kit.
Materials:
-
Total GIP ELISA kit (including pre-coated microplate, standards, detection antibody, streptavidin-HRP, substrate, stop solution, and wash buffer)
-
Human EDTA plasma samples
-
Microplate reader capable of measuring absorbance at 450 nm
-
Orbital microplate shaker
-
Pipettes and tips
-
Distilled or deionized water
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. Bring all reagents to room temperature before use.[4]
-
Standard Curve Preparation: Perform serial dilutions of the GIP standard to create a standard curve.[4]
-
Sample Addition: Add standards, quality controls, and plasma samples in duplicate to the appropriate wells of the pre-coated microplate.[4]
-
Incubation with Detection Antibody: Add the biotinylated detection antibody to each well. Cover the plate and incubate at room temperature for the time specified in the kit manual (typically 1-2 hours) on an orbital shaker.[4]
-
Washing: Aspirate the contents of the wells and wash the plate multiple times with the provided wash buffer.[4]
-
Incubation with Streptavidin-HRP: Add streptavidin-horseradish peroxidase (HRP) conjugate to each well. Cover the plate and incubate at room temperature for the specified time (typically 30-60 minutes).[11]
-
Washing: Repeat the washing step as described above.
-
Substrate Addition: Add the TMB substrate solution to each well and incubate in the dark at room temperature for the recommended time (typically 15-30 minutes), allowing for color development.[11]
-
Stopping the Reaction: Add the stop solution to each well to terminate the reaction. The color will change from blue to yellow.
-
Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader.[4]
-
Data Analysis: Calculate the concentration of total GIP in the samples by interpolating from the standard curve.
Protocol for GIP (1-42) and GIP (3-42) Measurement by LC-MS/MS
This protocol is based on a published nanoflow LC-MS/MS/MS method for the simultaneous quantification of GIP (1-42) and GIP (3-42).[6][7]
Materials:
-
Human EDTA plasma samples
-
Internal standards (e.g., stable isotope-labeled GIP peptides)[6]
-
Protein precipitation solution (e.g., acetonitrile)
-
Endoproteinase Asp-N
-
Solid-phase extraction (SPE) cartridges
-
Nanoflow liquid chromatography system
-
Hybrid triple quadrupole/linear ion trap mass spectrometer[6][7]
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Add internal standards to the plasma samples.[6]
-
Perform protein precipitation by adding a solvent like acetonitrile. Centrifuge to pellet the precipitated proteins.
-
-
Proteolysis:
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridges according to the manufacturer's instructions.
-
Load the digested sample onto the SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the surrogate peptides from the cartridge.
-
-
LC-MS/MS Analysis:
-
Inject the eluted sample into the nanoflow LC system for separation of the surrogate peptides.
-
The separated peptides are then introduced into the mass spectrometer for detection and quantification.
-
Use multiple reaction monitoring (MRM) or MRM cubed (MRM³) for sensitive and specific detection of the target peptides.[6][7]
-
-
Data Analysis:
-
Quantify the amount of GIP (1-42) and GIP (3-42) in the original plasma sample by comparing the peak areas of the endogenous peptides to their corresponding stable isotope-labeled internal standards.
-
Data Presentation
The following table summarizes the quantitative performance characteristics of different methods for measuring GIP in human plasma.
| Method | Analyte | Lower Limit of Quantification (LLOQ) | Measurement Range | Sample Volume | Reference |
| ELISA (Total GIP) | GIP (1-42) & GIP (3-42) | ≤1.62 pmol/L | 2.7 - 1000 pmol/L | 25 µL | [12] |
| ELISA (Total GIP) | GIP (1-42) & GIP (3-42) | 3.1 pM | 3.1 - 200 pM | 50 µL | [5] |
| ELISA (Active GIP) | GIP (1-42) | 0.3 pmol/L | 0.3 - 20 pmol/L | 100 µL | [13] |
| LC-MS/MS | GIP (1-42) | 1 pM | 1 - 500 pM | 200 µL | [6][7] |
| LC-MS/MS | GIP (3-42) | 10 pM | 10 - 500 pM | 200 µL | [6][7] |
Mandatory Visualizations
GIP Signaling Pathway
Caption: GIP receptor signaling cascade leading to insulin secretion.
Experimental Workflow for GIP (3-42) Measurement
Caption: General workflow for measuring GIP (3-42) in human plasma.
References
- 1. Physiology and clinical applications of GIP [jstage.jst.go.jp]
- 2. ibl-america.com [ibl-america.com]
- 3. ibl-america.com [ibl-america.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. alpco.com [alpco.com]
- 6. Quantitative analytical method for determining the levels of gastric inhibitory polypeptides GIP1-42 and GIP3-42 in human plasma using LC-MS/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 2024.sci-hub.cat [2024.sci-hub.cat]
- 9. Preanalytical impact on the accuracy of measurements of glucagon, GLP-1 and GIP in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. anshlabs.com [anshlabs.com]
- 12. mercodia.com [mercodia.com]
- 13. takara.co.kr [takara.co.kr]
Determining Human GIP (3-42) Levels: A Detailed Application Protocol for Researchers
For researchers, scientists, and drug development professionals, accurate measurement of gastric inhibitory polypeptide (GIP) and its metabolites is crucial for advancing our understanding of metabolic diseases. This document provides a comprehensive guide to the quantification of human GIP (3-42), the inactive form of GIP, through the combined use of Total GIP and Active GIP enzyme-linked immunosorbent assays (ELISAs).
Glucose-dependent insulinotropic polypeptide (GIP) is an incretin (B1656795) hormone secreted from enteroendocrine K-cells in the small intestine in response to nutrient ingestion. The active form, GIP (1-42), potentiates glucose-stimulated insulin (B600854) secretion from pancreatic β-cells. However, it is rapidly cleaved by the enzyme dipeptidyl peptidase-4 (DPP-4) into the inactive metabolite GIP (3-42), which has a longer half-life in circulation.[1] Distinguishing between these two forms is essential for accurately assessing GIP secretion and clearance.
Currently, a direct ELISA kit for the specific measurement of GIP (3-42) is not commonly available. Therefore, the concentration of GIP (3-42) is determined indirectly by subtracting the concentration of active GIP (1-42) from the total GIP concentration.[2] This requires performing two separate ELISAs: a "Total GIP" ELISA that detects both GIP (1-42) and GIP (3-42)[3][4][5], and an "Active GIP" ELISA that is specific for GIP (1-42).
Principle of the Assays
Both the Total GIP and Active GIP assays are typically sandwich ELISAs. In this method, a capture antibody specific for GIP is pre-coated onto the wells of a microplate. When the sample is added, the GIP present binds to the capture antibody. A second, enzyme-conjugated detection antibody that also recognizes GIP is then added, forming a "sandwich" of capture antibody-GIP-detection antibody. The addition of a substrate results in a colorimetric reaction, the intensity of which is proportional to the amount of GIP in the sample.
Experimental Protocols
The following are generalized protocols for commercially available Total GIP and Active GIP human ELISA kits. It is imperative for researchers to follow the specific instructions provided with the particular kit being used, as incubation times, reagent concentrations, and other parameters may vary.
I. Reagent Preparation
Proper preparation of reagents is critical for the accuracy and reliability of the assay. All reagents should be brought to room temperature before use, unless otherwise specified by the manufacturer.
| Reagent | Preparation Steps |
| Wash Buffer | Typically supplied as a concentrate (e.g., 10X or 20X). Dilute with deionized or distilled water to the final working concentration as indicated in the kit manual. |
| Standard | Lyophilized standards are reconstituted with a specified volume of reconstitution buffer or deionized water to create a stock solution. A serial dilution is then performed using the assay buffer to generate a standard curve. |
| Detection Antibody | Often supplied as a concentrate. Dilute with the appropriate assay buffer to the working concentration just before use. |
| Enzyme Conjugate (e.g., HRP-Streptavidin) | May be supplied as a concentrate. Dilute with the appropriate buffer to the working concentration as per the kit instructions. |
| Substrate Solution (e.g., TMB) | Usually provided as a ready-to-use solution. |
| Stop Solution | Typically a strong acid (e.g., 2N H₂SO₄) provided ready-to-use. Handle with appropriate safety precautions. |
II. Sample Collection and Handling
For accurate measurement of GIP, proper sample collection and handling are essential to prevent its degradation by DPP-4.
-
Plasma: Collect whole blood into tubes containing EDTA as an anticoagulant. To inhibit DPP-4 activity, a DPP-4 inhibitor should be added immediately after collection.[3][4] Centrifuge the blood at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection. The resulting plasma should be aliquoted and stored at -20°C or lower for later analysis. Avoid repeated freeze-thaw cycles.
-
Serum: Allow blood to clot for 1-2 hours at room temperature before centrifuging as described for plasma. The use of a DPP-4 inhibitor is also recommended.
-
Cell Culture Supernatants: Centrifuge to remove any cellular debris and aliquot for storage at -20°C or lower.
III. Assay Procedure (Generalized)
The following diagram illustrates a typical workflow for a sandwich ELISA.
Assay Step Details:
| Step | Total GIP ELISA | Active GIP ELISA |
| Sample/Standard Incubation | Add 100 µL of standards and samples to appropriate wells. Incubate for 1-2 hours at room temperature or 37°C. | Add 50 µL of Assay Buffer followed by 50 µL of standards and samples. Incubate for 2 hours at room temperature. |
| Washing | Aspirate and wash wells 3-4 times with 300-350 µL of diluted Wash Buffer per well. | Aspirate and wash wells 4 times with 350 µL of diluted Wash Buffer per well. |
| Detection Antibody Incubation | Add 100 µL of diluted Detection Antibody. Incubate for 1 hour at room temperature. | Add 100 µL of HRP-labeled Detection Antibody. Incubate for 1 hour at room temperature. |
| Washing | Repeat washing step. | Repeat washing step. |
| Enzyme Conjugate Incubation | Add 100 µL of diluted Enzyme Conjugate. Incubate for 30 minutes at room temperature. | (Step may be combined with Detection Antibody) |
| Washing | Repeat washing step. | (If applicable) |
| Substrate Incubation | Add 100 µL of Substrate Solution. Incubate for 5-30 minutes at room temperature in the dark. | Add 100 µL of Substrate Solution. Incubate for 30 minutes at room temperature in the dark. |
| Stop Reaction | Add 50-100 µL of Stop Solution to each well. | Add 100 µL of Stop Solution to each well. |
| Absorbance Reading | Read the optical density at 450 nm within 30 minutes. A reference wavelength (e.g., 590 nm or 630 nm) may be used for correction. | Read the optical density at 450 nm within 30 minutes. A reference wavelength may be used. |
Note: The specific details in the table are illustrative and should be confirmed with the manufacturer's protocol.
IV. Data Analysis and Calculation of GIP (3-42)
-
Generate a Standard Curve: For each ELISA, create a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
-
Determine Total and Active GIP Concentrations: Using the standard curve for each respective assay, determine the concentration of Total GIP and Active GIP in each sample by interpolating their mean absorbance values.
-
Calculate GIP (3-42) Concentration: The concentration of GIP (3-42) is calculated using the following formula:
[GIP (3-42)] = [Total GIP] - [Active GIP (1-42)]
The following diagram illustrates the logical relationship for calculating GIP (3-42).
Summary of Quantitative Data
The following table summarizes typical quantitative parameters for commercially available human GIP ELISA kits. Researchers should always refer to the specific kit insert for precise values.
| Parameter | Total GIP ELISA | Active GIP ELISA |
| Assay Range | 1.88 - 120 pmol/L | 3.9 - 250 pg/mL |
| Sensitivity | ~0.82 pmol/L | ~3.9 pg/mL |
| Sample Volume | 100 µL | 50 µL |
| Incubation Times | 1-2 hours (sample), 1 hour (detection Ab), 30 min (enzyme), 5-30 min (substrate) | 2 hours (sample), 1 hour (detection Ab), 30 min (substrate) |
| Incubation Temperature | Room Temperature or 37°C | Room Temperature |
| Wavelength | 450 nm | 450 nm |
| Cross-reactivity | 100% with GIP (1-42) and GIP (3-42)[3] | No significant cross-reactivity with GIP (3-42) |
By following these detailed protocols and data analysis procedures, researchers can accurately determine the concentration of human GIP (3-42) in various biological samples, contributing to a deeper understanding of its physiological and pathophysiological roles.
References
Application Note: Quantitative Analysis of GIP (3-42) in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Glucose-Dependent Insulinotropic Polypeptide (3-42) (GIP (3-42)) in human plasma. GIP (3-42) is the primary degradation product of the active incretin (B1656795) hormone GIP (1-42) and is formed by the action of dipeptidyl peptidase-4 (DPP-4).[1][2][3] Accurate measurement of GIP (3-42) is crucial for understanding the pathophysiology of metabolic disorders and for the development of novel therapeutics targeting the GIP pathway. This method utilizes a surrogate peptide approach, involving enzymatic digestion of GIP (3-42) followed by solid-phase extraction (SPE) and analysis by nanoflow LC-MS/MS. The method demonstrates excellent sensitivity and reproducibility, making it suitable for clinical research applications.
Introduction
Glucose-Dependent Insulinotropic Polypeptide (GIP) is an incretin hormone secreted from enteroendocrine K-cells in the upper small intestine in response to nutrient ingestion.[2][4] The active form, GIP (1-42), potentiates glucose-stimulated insulin (B600854) secretion from pancreatic β-cells.[2][5] However, GIP (1-42) has a very short half-life in circulation as it is rapidly cleaved by dipeptidyl peptidase-4 (DPP-4) to form the N-terminally truncated metabolite, GIP (3-42).[1][2][3] While initially considered inactive, recent studies suggest that GIP (3-42) may act as a weak antagonist at the GIP receptor.[5][6][7]
The rapid degradation of GIP (1-42) makes its quantification challenging. Moreover, the structural similarity between the active and inactive forms necessitates highly specific analytical methods. LC-MS/MS offers superior selectivity and sensitivity compared to traditional immunoassays for the distinct measurement of GIP (1-42) and GIP (3-42).[8] This application note provides a detailed protocol for the quantification of GIP (3-42) in human plasma using an LC-MS/MS method based on the generation of a surrogate peptide through enzymatic digestion.
GIP (3-42) Signaling Pathway
The actions of GIP are mediated through the GIP receptor (GIPR), a G protein-coupled receptor (GPCR).[9] Upon binding of the active GIP (1-42), the receptor primarily couples to the Gαs subunit, leading to the activation of adenylyl cyclase. This results in an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA).[5][9] PKA activation triggers downstream signaling cascades that ultimately lead to the potentiation of glucose-stimulated insulin secretion. Another signaling pathway involves the phospholipase C-mediated activation of protein kinase C.[5] GIP (3-42) is reported to be a weak antagonist at the GIP receptor, potentially by competing with GIP (1-42) for binding and thus modulating the downstream signaling.[5][6]
Caption: GIP receptor signaling pathway.
Experimental Workflow
The analytical method involves several key steps: sample preparation including protein precipitation and enzymatic digestion to generate a surrogate peptide, followed by solid-phase extraction for sample clean-up and concentration. The extracted sample is then analyzed by nanoflow LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode.
Caption: LC-MS/MS experimental workflow.
Quantitative Data Summary
The performance of the LC-MS/MS method for the quantification of GIP (3-42) is summarized in the table below. The method demonstrates a wide dynamic range and low picomolar limits of quantification.
| Parameter | GIP (3-42) | Reference |
| Lower Limit of Quantification (LLOQ) | 10 pM | [10][11][12] |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL (for surrogate peptide) | [8] |
| Linearity (r²) | > 0.99 | [10] |
| Matrix | Human Plasma | [10][11][12] |
| Sample Volume | 200 µL | [10][11][12] |
| Internal Standard | ¹³C₉,¹⁵N-labeled Phenylalanine at position 6 | [10][11][12] |
Experimental Protocols
Materials and Reagents
-
GIP (3-42) standard (Bachem)[13]
-
¹³C₉,¹⁵N-labeled Phenylalanine GIP (3-42) internal standard[10][11][12]
-
Endoproteinase Asp-N
-
Acetonitrile (B52724) (HPLC grade)[13]
-
Methanol (B129727) (HPLC grade)[13]
-
Formic acid (LC-MS grade)[13]
-
Water (LC-MS grade)[13]
-
Solid-Phase Extraction (SPE) cartridges
-
Human plasma (EDTA)
Sample Preparation
-
Plasma Collection: Collect whole blood into tubes containing EDTA and centrifuge to separate plasma. Store plasma samples at -80°C until analysis.[14]
-
Internal Standard Spiking: To 200 µL of human plasma, add the internal standard (¹³C₉,¹⁵N-labeled GIP (3-42)).[10][11][12]
-
Protein Precipitation: Precipitate plasma proteins by adding an appropriate volume of organic solvent (e.g., acetonitrile). Vortex and centrifuge to pellet the precipitated proteins.
-
Enzymatic Digestion: Transfer the supernatant to a new tube and evaporate to dryness. Reconstitute the sample in a suitable buffer and add Endoproteinase Asp-N. Incubate to allow for complete digestion of GIP (3-42) and the internal standard to their respective surrogate peptides (e.g., GIP (3-8)).[10][11][12]
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by water.
-
Load the digested sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the surrogate peptides with an appropriate elution solvent (e.g., 50% acetonitrile containing 0.1% TFA).[4]
-
Evaporate the eluate to dryness and reconstitute in a mobile phase-compatible solution (e.g., 3% acetonitrile containing 0.1% formic acid) for LC-MS/MS analysis.[4]
-
Liquid Chromatography
-
Column: C18 reversed-phase column
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: Consistent with nanoflow chromatography (e.g., 300 nL/min)
-
Gradient: A suitable gradient to separate the surrogate peptide from matrix components. An example gradient would start at a low percentage of mobile phase B, ramp up to a higher percentage to elute the peptide, followed by a wash and re-equilibration step.
Mass Spectrometry
-
Mass Spectrometer: Triple quadrupole or hybrid triple quadrupole/linear ion trap mass spectrometer[10][11][12]
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode
-
MRM Transitions: Specific precursor-to-product ion transitions for the GIP (3-42) surrogate peptide and its corresponding internal standard should be optimized for maximum sensitivity and specificity.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of GIP (3-42) in human plasma using a highly sensitive and specific LC-MS/MS method. The use of a surrogate peptide approach with a stable isotope-labeled internal standard ensures accurate and precise results. This method is a valuable tool for researchers and scientists in the field of endocrinology and drug development, enabling reliable measurement of this important GIP metabolite in clinical studies.
References
- 1. Simultaneous determination of incretin hormones and their truncated forms from human plasma by immunoprecipitation and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physiology and clinical applications of GIP [jstage.jst.go.jp]
- 3. ibl-america.com [ibl-america.com]
- 4. Identification of plasma binding proteins for glucose-dependent insulinotropic polypeptide [jstage.jst.go.jp]
- 5. Physiology, Gastric Inhibitory Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. joe.bioscientifica.com [joe.bioscientifica.com]
- 7. Characterisation of Glucose-Dependent Insulinotropic Polypeptide Receptor Antagonists in Rodent Pancreatic Beta Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | The evolution of the therapeutic concept ‘GIP receptor antagonism’ [frontiersin.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative analytical method for determining the levels of gastric inhibitory polypeptides GIP1-42 and GIP3-42 in human plasma using LC-MS/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Motilin fluctuations in healthy volunteers determined by liquid chromatography mass spectrometry [frontiersin.org]
- 14. mercodia.com [mercodia.com]
Application Notes and Protocols for Commercially Available GIP (3-42) in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the commercially available human GIP (3-42) peptide for research purposes. Detailed protocols for key in vitro experiments are included to facilitate its use in studying the GIP receptor signaling pathway and for the development of novel therapeutics targeting metabolic diseases.
Introduction to GIP (3-42)
Glucose-dependent insulinotropic polypeptide (GIP) is an incretin (B1656795) hormone that potentiates glucose-stimulated insulin (B600854) secretion. The full-length, active form is GIP (1-42). In circulation, GIP (1-42) is rapidly cleaved by the enzyme dipeptidyl peptidase-4 (DPP-4), resulting in the N-terminally truncated metabolite, GIP (3-42).[1][2][3][4][5][6][7] This metabolite is the major circulating form of GIP.[8] While initially considered inactive, GIP (3-42) has been identified as a GIP receptor (GIPR) antagonist, capable of inhibiting the canonical signaling pathway of its parent peptide, GIP (1-42).[1][3][4][5][7][8][9][10][11][12] This antagonistic activity makes GIP (3-42) a valuable tool for investigating the physiological and pathophysiological roles of GIP signaling.
Mechanism of Action
GIP (3-42) exerts its effects by competitively binding to the GIP receptor, a G protein-coupled receptor (GPCR).[12] Upon binding, it fails to induce the conformational changes necessary for efficient G-protein coupling and subsequent adenylyl cyclase activation.[8] Consequently, it does not stimulate a significant increase in intracellular cyclic AMP (cAMP), the primary second messenger for GIPR signaling.[2][8][13][14] By occupying the receptor, GIP (3-42) blocks the binding of the endogenous agonist GIP (1-42), thereby antagonizing its downstream effects, such as glucose-dependent insulin secretion.[1][8]
References
- 1. Evidence that the major degradation product of glucose-dependent insulinotropic polypeptide, GIP(3-42), is a GIP receptor antagonist in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. GIP (3-42), human - 1 mg [anaspec.com]
- 4. This compound - AnaSpec [bioscience.co.uk]
- 5. joe.bioscientifica.com [joe.bioscientifica.com]
- 6. genscript.com [genscript.com]
- 7. This compound - 1 mg [eurogentec.com]
- 8. Frontiers | The evolution of the therapeutic concept ‘GIP receptor antagonism’ [frontiersin.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. This compound | IGF-1R | TargetMol [targetmol.com]
- 12. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 13. GIP-(3-42) does not antagonize insulinotropic effects of GIP at physiological concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Physiology, Gastric Inhibitory Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cell-Based Assays Using GIP (3-42)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucose-dependent insulinotropic polypeptide (GIP) is an incretin (B1656795) hormone that plays a crucial role in regulating glucose homeostasis by stimulating insulin (B600854) secretion from pancreatic β-cells.[1][2][3] The biological actions of GIP are mediated by the GIP receptor (GIPR), a member of the class B G protein-coupled receptor (GPCR) family.[2][4] GIP is rapidly degraded in vivo by the enzyme dipeptidyl peptidase-4 (DPP-4), leading to the formation of the N-terminally truncated metabolite GIP (3-42).[5][6] This metabolite, GIP (3-42), has been identified as a competitive antagonist of the GIP receptor, capable of inhibiting the signaling cascade initiated by the full-length GIP (1-42).[7][8][9]
These application notes provide detailed protocols for in vitro cell-based assays to characterize the antagonistic properties of GIP (3-42) and other potential GIPR modulators. The described assays are essential tools for drug discovery and for elucidating the physiological and pathophysiological roles of GIP signaling.
GIP Receptor Signaling Pathway
Activation of the GIP receptor by its endogenous ligand, GIP (1-42), primarily leads to the coupling of the Gαs protein subunit.[4] This initiates a signaling cascade involving the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[1][4] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), leading to downstream effects such as insulin secretion in pancreatic β-cells.[1] The GIPR can also couple to other signaling pathways, including phospholipase C activation and ERK phosphorylation.[1][10] GIP (3-42) acts as an antagonist by binding to the GIPR without activating this downstream signaling, thereby blocking the effects of the agonist GIP (1-42).[4]
Data Presentation
The following tables summarize the quantitative data for GIP (1-42) and GIP (3-42) in various in vitro cell-based assays. These values are compiled from published literature and may vary depending on the specific cell line and experimental conditions.
Table 1: Receptor Binding Affinities (IC50)
| Compound | Cell Line | Radioligand | IC50 (nM) | Reference |
| GIP (1-42) | COS-7 (hGIPR) | 125I-GIP | 5.2 | [5] |
| GIP (3-42) | COS-7 (hGIPR) | 125I-GIP | 22 | [5][7] |
| GIP (1-42) | CHO-K1 (rGIPR) | 125I-GIP | 3.5 | [5] |
| GIP (3-42) | CHO-K1 (rGIPR) | 125I-GIP | 58 | [5][11] |
Table 2: Functional Antagonism (IC50) in cAMP Assays
| Antagonist | Agonist (Concentration) | Cell Line | IC50 (nM) | Reference |
| GIP (3-42) | GIP (1-42) (10 pM) | COS-7 (hGIPR) | 92 | [5][12] |
| GIP (3-42) | GIP (1-42) (1 nM) | COS-7 (hGIPR) | 731 | [5][12] |
| GIP (3-42) | GIP (1-42) (100 nM) | CHL (hGIPR) | Not specified, but dose-dependent inhibition shown | [7] |
Table 3: Agonist Potency (EC50) in cAMP Assays
| Compound | Cell Line | EC50 | Reference |
| GIP (1-42) | COS-7 (hGIPR) | 13.5 pM | [5] |
| GIP (1-42) | CHL (hGIPR) | 18.2 nM | [9] |
| GIP (3-42) | COS-7 (hGIPR) | No effect up to 1 µM | [5] |
Experimental Protocols
A generalized workflow for assessing the antagonist activity of a test compound like GIP (3-42) is depicted below.
Protocol 1: Competitive Radioligand Binding Assay
This protocol determines the binding affinity of GIP (3-42) to the GIP receptor by measuring its ability to compete with a radiolabeled GIP ligand.
Materials:
-
Cell Line: COS-7 or HEK293 cells transiently or stably expressing the human GIP receptor (hGIPR).
-
Radioligand: 125I-GIP (1-42).
-
Peptides: GIP (1-42) (unlabeled), GIP (3-42).
-
Assay Buffer: Tris-HCl (50 mM, pH 7.4) containing 5 mM MgCl2, 0.1% BSA, and a protease inhibitor cocktail.
-
Wash Buffer: Ice-cold Tris-HCl (50 mM, pH 7.4).
-
Scintillation Fluid.
-
96-well filter plates.
-
Gamma counter.
Procedure:
-
Cell Preparation: Culture GIPR-expressing cells to confluency. Prepare cell membranes or use whole cells as required.
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of Assay Buffer.
-
50 µL of various concentrations of unlabeled GIP (3-42) or GIP (1-42) (for standard curve).
-
50 µL of 125I-GIP (1-42) at a final concentration near its Kd.
-
50 µL of cell membrane preparation or whole cells (e.g., 2.5 x 105 cells/well).
-
-
Incubation: Incubate the plate for 2 hours at room temperature with gentle agitation.
-
Termination and Washing: Terminate the binding by rapid filtration through the filter plate. Wash the wells three times with 200 µL of ice-cold Wash Buffer.
-
Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competing ligand. Calculate the IC50 value using non-linear regression analysis.
Protocol 2: cAMP Accumulation Assay (HTRF)
This functional assay measures the ability of GIP (3-42) to antagonize GIP (1-42)-induced cAMP production.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing hGIPR.[13][14][15]
-
Peptides: GIP (1-42), GIP (3-42).
-
Stimulation Buffer: HBSS or PBS with 0.1% BSA and 500 µM IBMX (a phosphodiesterase inhibitor).
-
cAMP Assay Kit: A commercial HTRF (Homogeneous Time-Resolved Fluorescence) or similar detection kit.
-
384-well white plates.
-
Plate reader capable of HTRF detection.
Procedure:
-
Cell Seeding: Seed GIPR-expressing cells into a 384-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Antagonist Pre-incubation: Remove the culture medium and add 10 µL of Stimulation Buffer containing various concentrations of GIP (3-42). Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation: Add 10 µL of Stimulation Buffer containing GIP (1-42) at a concentration corresponding to its EC80.
-
Incubation: Incubate the plate for 30 minutes at room temperature.
-
Detection: Add the HTRF cAMP detection reagents according to the manufacturer's protocol. Incubate for 1 hour at room temperature.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader.
-
Data Analysis: Convert the HTRF ratio to cAMP concentration using a standard curve. Plot the percentage of inhibition against the log concentration of GIP (3-42) and determine the IC50 value.
Protocol 3: ERK1/2 Phosphorylation Assay (Western Blot)
This assay assesses the effect of GIP (3-42) on the GIPR-mediated activation of the MAPK/ERK signaling pathway.
Materials:
-
Cell Line: GIPR-expressing cells (e.g., HEK293, RIN-m5F).
-
Peptides: GIP (1-42), GIP (3-42).
-
Serum-free medium.
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
Primary Antibodies: Anti-phospho-ERK1/2 (p44/42 MAPK) and anti-total-ERK1/2.
-
Secondary Antibody: HRP-conjugated secondary antibody.
-
SDS-PAGE gels and Western blot equipment.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Culture and Starvation: Culture cells to 80-90% confluency. Serum-starve the cells for 4-6 hours prior to the experiment.
-
Antagonist Pre-incubation: Pre-incubate the cells with various concentrations of GIP (3-42) in serum-free medium for 30 minutes.
-
Agonist Stimulation: Stimulate the cells with GIP (1-42) (e.g., 100 nM) for 5-10 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with Lysis Buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk for 1 hour.
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody for normalization. Quantify the band intensities using densitometry software. Calculate the ratio of phosphorylated ERK to total ERK.
Conclusion
The protocols outlined in these application notes provide robust methods for characterizing the in vitro pharmacology of GIP (3-42) and other GIPR antagonists. The systematic application of these binding and functional assays is fundamental for the screening and development of new therapeutic agents targeting the GIP system for metabolic diseases.
References
- 1. Physiology, Gastric Inhibitory Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. GLP-1 and GIP receptor signaling in beta cells - A review of receptor interactions and co-stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. journals.physiology.org [journals.physiology.org]
- 6. glucagon.com [glucagon.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Frontiers | The evolution of the therapeutic concept ‘GIP receptor antagonism’ [frontiersin.org]
- 9. joe.bioscientifica.com [joe.bioscientifica.com]
- 10. glucagon.com [glucagon.com]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. ubc.flintbox.com [ubc.flintbox.com]
- 14. amsbio.com [amsbio.com]
- 15. Human GIPR (Luc) HEK293 Reporter Cell | ACROBiosystems [acrobiosystems.com]
Application Notes and Protocols for In Vivo Studies of GIP (3-42)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucose-dependent insulinotropic polypeptide (GIP) is an incretin (B1656795) hormone that potentiates glucose-stimulated insulin (B600854) secretion from pancreatic β-cells.[1][2][3] In circulation, GIP (1-42) is rapidly degraded by the enzyme dipeptidyl peptidase-4 (DPP-4) into the N-terminally truncated metabolite GIP (3-42).[3][4][5][6] This metabolite, GIP (3-42), has been the subject of considerable research to determine its biological activity, with evidence suggesting it can act as a GIP receptor antagonist.[1][4][7][8][9] However, there is ongoing debate about the physiological relevance of this antagonism, with some studies indicating it may only occur at supraphysiological concentrations.[1][5][10]
These application notes provide a detailed experimental protocol for conducting in vivo studies to investigate the effects of GIP (3-42). The protocols are based on established methodologies from the scientific literature and are intended to guide researchers in designing and executing robust experiments.
Key Concepts and Controversies
-
GIP (3-42) as a GIP Receptor Antagonist: Several in vitro and in vivo studies have demonstrated that GIP (3-42) can competitively inhibit the binding of GIP (1-42) to its receptor, thereby antagonizing its downstream effects, such as cyclic AMP (cAMP) production and insulin secretion.[1][4][8][11]
-
Physiological Relevance: A key point of discussion is whether the antagonistic effects of GIP (3-42) are physiologically relevant. Some research suggests that at normal postprandial concentrations, GIP (3-42) does not significantly antagonize the effects of GIP (1-42).[5][10] The antagonistic effects observed in some studies may be the result of using high, non-physiological doses of the peptide.[5]
-
Therapeutic Potential: The potential of GIP receptor antagonists in the management of metabolic disorders is an active area of research. Understanding the in vivo effects of GIP (3-42) can provide valuable insights into the therapeutic utility of GIP receptor modulation.
Data Presentation
Table 1: Summary of In Vivo Effects of GIP (3-42) in Rodent Models
| Animal Model | GIP (3-42) Dose | Administration Route | Co-administered Agent(s) | Key Findings | Reference |
| ob/ob mice | 25 nmol/kg | Intraperitoneal (i.p.) | GIP (1-42) (25 nmol/kg) + Glucose (18 mmol/kg) | Significantly inhibited GIP-stimulated insulin release (2.1-fold decrease) and exaggerated the glycemic excursion (1.4-fold increase). | [4][8] |
| Conscious Wistar rats | 8 nmol/kg | Subcutaneous (s.c.) | Oral Glucose (1 g/kg) | Had no effect on postprandial glycemia or insulin release. | [12] |
Table 2: Summary of In Vivo Effects of GIP (3-42) in a Large Animal Model
| Animal Model | GIP (3-42) Infusion Rate | Administration Route | Co-administered Agent(s) | Key Findings | Reference |
| Anesthetized pigs | 1.42 pmol·kg⁻¹·min⁻¹ (following a 0.53 nmol bolus) | Intravenous (i.v.) | GIP (1-42) (0.58 pmol·kg⁻¹·min⁻¹) + Valine-pyrrolidide (DPP-4 inhibitor) + Glucose (0.2 g/kg) | Glucose, insulin, and glucagon (B607659) responses were identical to when GIP (1-42) was infused alone. | [5] |
Experimental Protocols
Protocol 1: Evaluation of GIP (3-42) Antagonism in an Obese Diabetic Mouse Model
This protocol is adapted from studies demonstrating the antagonistic effects of GIP (3-42) in vivo.[4][8]
Objective: To assess the ability of GIP (3-42) to antagonize the insulinotropic and glycemic effects of GIP (1-42) in ob/ob mice, a model of obesity and type 2 diabetes.
Materials:
-
Male ob/ob mice (14-18 weeks old)
-
Human GIP (1-42)
-
Human GIP (3-42)
-
D-Glucose
-
Sterile saline (0.9% NaCl)
-
Blood collection supplies (e.g., heparinized microcentrifuge tubes)
-
Glucometer and insulin ELISA kit
Procedure:
-
Animal Preparation: Fast mice for 18 hours with free access to water.
-
Preparation of Solutions:
-
Dissolve GIP (1-42) and GIP (3-42) in sterile saline to a final concentration for a dose of 25 nmol/kg body weight.
-
Prepare a glucose solution for a dose of 18 mmol/kg body weight.
-
-
Experimental Groups (n=8 per group):
-
Control Group: Intraperitoneal (i.p.) injection of glucose and saline.
-
GIP (1-42) Group: i.p. injection of glucose and GIP (1-42).
-
GIP (1-42) + GIP (3-42) Group: Co-administration of GIP (1-42) and GIP (3-42) via i.p. injection, immediately followed by an i.p. injection of glucose.
-
-
Administration: Administer the respective solutions via i.p. injection in a final volume of 8 ml/kg body weight.
-
Blood Sampling: Collect blood samples from the tail vein at 0, 15, 30, and 60 minutes post-injection into chilled fluoride/heparin tubes.
-
Analysis:
-
Measure blood glucose concentrations immediately using a glucometer.
-
Centrifuge blood samples to separate plasma and store at -20°C until insulin analysis.
-
Determine plasma insulin concentrations using a commercially available ELISA kit.
-
-
Data Analysis: Calculate the area under the curve (AUC) for both glucose and insulin responses. Compare the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
Mandatory Visualization
Caption: GIP receptor signaling pathway and the antagonistic action of GIP (3-42).
Caption: Experimental workflow for an in vivo study of GIP (3-42).
References
- 1. Frontiers | The evolution of the therapeutic concept ‘GIP receptor antagonism’ [frontiersin.org]
- 2. Glucose-dependent insulinotropic polypeptide (GIP) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ibl-america.com [ibl-america.com]
- 4. Evidence that the major degradation product of glucose-dependent insulinotropic polypeptide, GIP(3-42), is a GIP receptor antagonist in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Physiology and clinical applications of GIP [jstage.jst.go.jp]
- 7. caymanchem.com [caymanchem.com]
- 8. joe.bioscientifica.com [joe.bioscientifica.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. GIP-(3-42) does not antagonize insulinotropic effects of GIP at physiological concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. joe.bioscientifica.com [joe.bioscientifica.com]
- 12. diabetesjournals.org [diabetesjournals.org]
Application Notes and Protocols for GIP (3-42) in GIP Receptor Signaling Blockade
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucose-dependent insulinotropic polypeptide (GIP) is an incretin (B1656795) hormone that potentiates glucose-stimulated insulin (B600854) secretion. Its actions are mediated by the GIP receptor (GIPR), a class B G protein-coupled receptor (GPCR).[1][2] The native, active form of GIP is GIP (1-42). In circulation, GIP (1-42) is rapidly cleaved by the enzyme dipeptidyl peptidase-4 (DPP-4) at its N-terminus, yielding the metabolite GIP (3-42).[1][3] While initially considered inactive, GIP (3-42) has been shown to act as a competitive antagonist at the GIP receptor, making it a valuable tool for in vitro studies aimed at understanding GIPR signaling and for the development of novel therapeutics for metabolic disorders.[4][5][6]
These application notes provide detailed protocols and supporting data for utilizing GIP (3-42) to block GIP receptor signaling in vitro.
Mechanism of Action
GIP (3-42) competitively inhibits the binding of the full agonist, GIP (1-42), to the GIP receptor. By occupying the receptor binding site without eliciting a significant downstream signaling cascade, GIP (3-42) effectively blocks the agonist-induced activation of the receptor.[7][8] The primary signaling pathway of the GIP receptor involves its coupling to the Gs alpha subunit of the heterotrimeric G protein.[9] Activation of Gs leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[10] Increased intracellular cAMP levels then activate Protein Kinase A (PKA), leading to a cascade of phosphorylation events that culminate in the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells.[9][10] GIP (3-42) antagonizes this pathway by preventing the initial GIP (1-42)-induced conformational change in the receptor necessary for Gs protein activation.
Quantitative Data Summary
The following tables summarize the in vitro binding affinities and antagonist potencies of GIP (3-42) from various studies. These values can serve as a reference for experimental design.
Table 1: GIP Receptor Binding Affinity of GIP Peptides
| Peptide | Cell Line | Receptor Species | IC50 (nM) | Reference |
| GIP (1-42) | COS-7 | Human | 5.2 | [7][11] |
| GIP (3-42) | COS-7 | Human | 22 | [5][7][11] |
| GIP (1-42) | CHO-K1 | Rat | 3.5 | [7][12] |
| GIP (3-42) | CHO-K1 | Rat | 58 | [7][12][13] |
Table 2: Antagonist Potency of GIP (3-42) on GIP (1-42)-Stimulated cAMP Accumulation
| GIP (1-42) Concentration | Cell Line | Receptor Species | IC50 of GIP (3-42) (nM) | Reference |
| 10 pM | COS-7 | Human | 92 | [7][11][12] |
| 100 pM | COS-7 | Human | 134 | [7][12] |
| 1 nM | COS-7 | Human | 731 | [7][11][12] |
| 100 nM | CHL Fibroblasts | Human | Not specified, but dose-dependent inhibition up to 75.4% | [4] |
Experimental Protocols
Herein are detailed protocols for two fundamental in vitro assays to characterize the antagonist activity of GIP (3-42) on the GIP receptor.
Protocol 1: Competitive Radioligand Binding Assay
This assay determines the ability of GIP (3-42) to compete with a radiolabeled GIP analog for binding to the GIP receptor expressed in a suitable cell line.
Materials:
-
Cells: A cell line stably or transiently expressing the GIP receptor (e.g., COS-7, CHO-K1, CHL fibroblasts).[4][7]
-
Radioligand: 125I-GIP (PerkinElmer or equivalent).
-
Peptides: GIP (1-42) (for positive control and standard curve) and GIP (3-42) (test article).
-
Assay Buffer: Tris-HCl buffer containing BSA, bacitracin, and a protease inhibitor cocktail.
-
Wash Buffer: Cold PBS.
-
Scintillation Fluid and Counter.
-
96-well filter plates.
Procedure:
-
Cell Preparation: Culture GIPR-expressing cells to 80-90% confluency. On the day of the assay, harvest the cells and prepare a cell membrane suspension or use whole cells.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer.
-
A fixed concentration of 125I-GIP (typically at or below the Kd).
-
Increasing concentrations of unlabeled GIP (3-42) (e.g., 10-12 M to 10-6 M).
-
For the standard curve, use increasing concentrations of unlabeled GIP (1-42).
-
For total binding, add only the radioligand and assay buffer.
-
For non-specific binding, add a high concentration of unlabeled GIP (1-42) (e.g., 1 µM) in addition to the radioligand.
-
-
Incubation: Add the cell membrane preparation or whole cells to each well to initiate the binding reaction. Incubate the plate at a specified temperature (e.g., 4°C or 37°C) for a defined period (e.g., 90 minutes) to reach equilibrium.[12]
-
Termination and Washing: Terminate the binding by rapid filtration through the filter plates. Wash the filters multiple times with cold wash buffer to remove unbound radioligand.
-
Quantification: After drying the filters, add scintillation fluid and count the radioactivity in a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, using non-linear regression analysis.
Protocol 2: cAMP Accumulation Assay
This functional assay measures the ability of GIP (3-42) to inhibit the GIP (1-42)-induced production of intracellular cAMP.
Materials:
-
Cells: A cell line stably expressing the GIP receptor (e.g., COS-7, CHO-K1).[7][12]
-
Peptides: GIP (1-42) and GIP (3-42).
-
Stimulation Buffer: HBSS or DMEM containing a phosphodiesterase (PDE) inhibitor such as IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.
-
cAMP Assay Kit: A commercially available kit for cAMP quantification (e.g., HTRF, ELISA, or AlphaScreen).
-
Cell Lysis Buffer (if required by the kit).
-
Plate Reader compatible with the chosen assay kit.
Procedure:
-
Cell Seeding: Seed the GIPR-expressing cells into a 96-well plate and culture overnight to allow for cell attachment.
-
Pre-incubation: On the day of the assay, wash the cells with stimulation buffer (without IBMX) and then pre-incubate them with increasing concentrations of GIP (3-42) in stimulation buffer containing a PDE inhibitor for a short period (e.g., 15-30 minutes).
-
Stimulation: Add a fixed, sub-maximal concentration (e.g., EC80) of GIP (1-42) to the wells already containing GIP (3-42). For the positive control, add only GIP (1-42). For the negative control, add only stimulation buffer.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP accumulation.
-
Cell Lysis and cAMP Quantification: Lyse the cells (if required) and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the GIP (3-42) concentration. Determine the IC50 value, which is the concentration of GIP (3-42) that inhibits 50% of the maximal GIP (1-42)-stimulated cAMP production, using non-linear regression analysis.
Visualizations
The following diagrams illustrate the key pathways and experimental workflows described in these application notes.
Caption: GIP Receptor Signaling Pathway.
Caption: Mechanism of GIP Receptor Blockade by GIP (3-42).
Caption: General Experimental Workflow for In Vitro Antagonism Assays.
References
- 1. Physiology and clinical applications of GIP [jstage.jst.go.jp]
- 2. GIP Receptor Screening & Custom Assays [sbdrugdiscovery.com]
- 3. glucagon.com [glucagon.com]
- 4. joe.bioscientifica.com [joe.bioscientifica.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | The evolution of the therapeutic concept ‘GIP receptor antagonism’ [frontiersin.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. joe.bioscientifica.com [joe.bioscientifica.com]
- 9. Glucose‐dependent insulinotropic polypeptide signaling in pancreatic β‐cells and adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Physiology, Gastric Inhibitory Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.physiology.org [journals.physiology.org]
- 13. diabetesjournals.org [diabetesjournals.org]
Application Notes and Protocols: GIP (3-42) as a Tool for Studying Incretin Physiology
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glucose-dependent insulinotropic polypeptide (GIP), a 42-amino acid hormone secreted by intestinal K-cells, is a key incretin (B1656795) that enhances glucose-stimulated insulin (B600854) secretion from pancreatic β-cells.[1][2] Its biological activity is short-lived, as it is rapidly cleaved by the enzyme dipeptidyl peptidase IV (DPP-IV) between the second and third amino acid residues.[3][4] This cleavage results in the formation of GIP (3-42), the major circulating form of GIP, which has a significantly reduced or absent insulinotropic effect.[4][5][6] Due to its ability to bind to the GIP receptor (GIPR) with moderate affinity but fail to elicit a strong downstream signal, GIP (3-42) has been widely adopted as an experimental tool—a competitive antagonist—to investigate the physiological and pathophysiological roles of endogenous GIP.[7][8][9]
These application notes provide a summary of the quantitative data regarding GIP (3-42) activity and detailed protocols for its use in key in vitro, ex vivo, and in vivo experiments.
Mechanism of Action: GIP (1-42) Agonism and GIP (3-42) Antagonism
The full-length, active GIP (1-42) exerts its effects by binding to the GIP receptor, a G protein-coupled receptor (GPCR) on pancreatic β-cells.[9] This binding activates the Gαs subunit, stimulating adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[9][10] The rise in cAMP activates Protein Kinase A (PKA) and Epac2, leading to the potentiation of glucose-dependent insulin secretion.[10]
GIP (3-42) is formed by the DPP-IV-mediated removal of the N-terminal Tyr1-Ala2 dipeptide.[11] While it can still bind to the GIP receptor, it does so with a lower affinity than the native peptide and is a very weak or ineffective activator of the downstream signaling cascade.[3][11][12] At sufficient concentrations, GIP (3-42) competitively inhibits the binding of active GIP (1-42), thereby antagonizing its insulinotropic and other metabolic effects.[7][13] However, it is important to note that while GIP (3-42) acts as an antagonist in many in vitro and some in vivo models, its role as a physiological antagonist at normal circulating concentrations is debated.[3][14][15]
Data Presentation: Quantitative Activity of GIP (3-42)
The following tables summarize the quantitative data on the binding affinity and functional activity of GIP (3-42) compared to native GIP (1-42) from various studies.
Table 1: GIP Receptor Binding Affinity
| Compound | Cell Line | Receptor Origin | IC₅₀ (nM) | Reference |
| GIP (1-42) | COS-7 | Human | 5.2 | [3][14] |
| GIP (3-42) | COS-7 | Human | 22 | [3][12][14] |
| GIP (1-42) | CHO-K1 | Rat | 3.56 | [3][11] |
| GIP (3-42) | CHO-K1 | Rat | 58.4 | [3][11] |
IC₅₀ (Half-maximal inhibitory concentration) reflects the concentration of the peptide required to displace 50% of a radiolabeled ligand from the GIP receptor.
Table 2: Functional Activity - cAMP Accumulation
| Compound | Cell Line | GIP (1-42) Concentration | Activity | Value (nM) | Reference |
| GIP (1-42) | COS-7 | N/A | Agonist (EC₅₀) | 0.0135 | [3][14] |
| GIP (3-42) | COS-7 | N/A | Agonist (EC₅₀) | No effect | [3][14] |
| GIP (3-42) | COS-7 | 10 pM | Antagonist (IC₅₀) | 92 | [3][14] |
| GIP (3-42) | COS-7 | 1 nM | Antagonist (IC₅₀) | 731 | [3][14] |
| GIP (3-42) | CHL | 100 nM | Antagonist (% Inhibition) | ~75% | [5][7] |
EC₅₀ (Half-maximal effective concentration) is the concentration at which the peptide elicits 50% of its maximal response. IC₅₀ for antagonists is the concentration that inhibits 50% of the response induced by an agonist.
Table 3: Functional Activity - Insulin Secretion
| Preparation | GIP (1-42) Concentration | Activity | IC₅₀ (nM) | Reference |
| Perfused Rat Pancreas | 1 nM | Antagonist (IC₅₀) | 138 | [3][14] |
| BRIN-BD11 Cells | 100 nM | Antagonist (% Inhibition) | ~49% | [5][7] |
Experimental Protocols
Detailed methodologies for key experiments to characterize the antagonist properties of GIP (3-42).
Protocol 1: In Vitro Competitive Receptor Binding Assay
Objective: To determine the binding affinity (IC₅₀) of GIP (3-42) for the GIP receptor in a competitive binding experiment against radiolabeled GIP (1-42).
Materials:
-
Cells expressing the GIP receptor (e.g., COS-7 or CHO-K1 cells transfected with human or rat GIPR).[3][11]
-
Radiolabeled GIP (1-42) (e.g., [¹²⁵I]GIP).
-
Unlabeled GIP (1-42) (for standard curve).
-
Unlabeled GIP (3-42) (test article).
-
Binding Buffer (e.g., Tris-HCl with BSA, MgCl₂, and a protease inhibitor like bacitracin).
-
Wash Buffer (e.g., ice-cold PBS).
-
Scintillation fluid and counter or gamma counter.
Methodology:
-
Cell Preparation: Culture GIPR-expressing cells to confluence in appropriate multi-well plates (e.g., 24-well).
-
Assay Setup:
-
Wash the cell monolayers twice with ice-cold binding buffer.
-
Prepare serial dilutions of unlabeled GIP (1-42) (for the standard curve) and GIP (3-42) in binding buffer.
-
To each well, add a fixed concentration of [¹²⁵I]GIP and varying concentrations of either unlabeled GIP (1-42) or GIP (3-42). Include wells for total binding (only [¹²⁵I]GIP) and non-specific binding (a high concentration of unlabeled GIP (1-42) with [¹²⁵I]GIP).
-
-
Incubation: Incubate the plates for a defined period (e.g., 2 hours) at a specific temperature (e.g., 4°C) to reach binding equilibrium.
-
Washing: Aspirate the incubation medium and wash the cells rapidly three times with ice-cold wash buffer to remove unbound radioligand.
-
Lysis and Counting:
-
Lyse the cells in each well (e.g., with NaOH or SDS solution).
-
Transfer the lysate to scintillation vials or tubes for counting.
-
Measure the radioactivity using a gamma or scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the unlabeled peptides.
-
Determine the IC₅₀ value using non-linear regression analysis (log(inhibitor) vs. response).
-
Protocol 2: Ex Vivo Isolated Perfused Rat Pancreas Assay
Objective: To assess the effect of GIP (3-42) on GIP (1-42)-stimulated insulin secretion from an intact pancreas.
Materials:
-
Male Wistar rats (or similar strain).
-
Perfusion apparatus.
-
Krebs-Ringer bicarbonate buffer (perfusate), gassed with 95% O₂ / 5% CO₂.
-
Glucose.
-
GIP (1-42) and GIP (3-42).
-
Insulin RIA or ELISA kit.
Methodology:
-
Surgical Preparation: Anesthetize the rat and surgically isolate the pancreas, cannulating the celiac artery and portal vein.
-
Perfusion Setup: Transfer the isolated pancreas to the perfusion apparatus and begin perfusion with the buffer at a constant flow rate (e.g., 3-4 mL/min). Allow the preparation to stabilize.
-
Experimental Phases:
-
Basal Period: Perfuse with buffer containing a stimulatory glucose concentration (e.g., 10 mM) and collect effluent samples to establish a basal insulin secretion rate.
-
Stimulation Period 1 (GIP Agonist): Infuse a fixed concentration of GIP (1-42) (e.g., 1 nM) along with the glucose and collect samples every minute.[3]
-
Washout Period: Return to perfusion with only glucose to allow insulin levels to return to baseline.
-
Stimulation Period 2 (Co-infusion): Infuse GIP (1-42) (e.g., 1 nM) together with a specific concentration of GIP (3-42) (e.g., 5 nM, 50 nM, or higher).[3] Collect samples.
-
Repeat with increasing concentrations of GIP (3-42) to determine a dose-response inhibition curve.
-
-
Sample Analysis: Measure the insulin concentration in the collected effluent fractions using an appropriate immunoassay.
-
Data Analysis:
-
Calculate the total insulin output during each stimulation phase (Area Under the Curve, AUC).
-
Compare the insulin response to GIP (1-42) alone versus the response in the presence of GIP (3-42).
-
Calculate the percentage of inhibition and, if a dose-response was performed, determine the IC₅₀ for the inhibition of insulin secretion.[3]
-
Protocol 3: In Vivo Glucose Tolerance Test in Mice
Objective: To determine if GIP (3-42) can antagonize the glucose-lowering and insulin-releasing effects of GIP (1-42) in vivo.
Materials:
-
Mice (e.g., C57BL/6 or a diabetic model like ob/ob mice).[5][7]
-
GIP (1-42) and GIP (3-42).
-
Glucose solution (for intraperitoneal or oral administration).
-
Saline (vehicle).
-
Glucometer and test strips.
-
Micro-hematocrit tubes (for blood collection).
-
Insulin ELISA kit.
Methodology:
-
Animal Preparation: Fast mice overnight (e.g., 18 hours) with free access to water.[5]
-
Grouping: Randomly assign mice to different treatment groups:
-
Group 1: Vehicle (Saline) + Glucose
-
Group 2: GIP (1-42) + Glucose
-
Group 3: GIP (1-42) + GIP (3-42) + Glucose
-
-
Baseline Sampling (t=0): Take a baseline blood sample from the tail vein to measure fasting glucose and insulin levels.
-
Administration: Administer the assigned peptides via intraperitoneal (i.p.) injection. A typical dose is 25 nmol/kg for each peptide.[5][7] Immediately after, administer a glucose challenge (e.g., 18 mmol/kg, i.p.).[5]
-
Post-Dose Blood Sampling: Collect blood samples at several time points after the glucose challenge (e.g., 15, 30, 60, and 120 minutes).
-
Sample Processing and Analysis:
-
Measure blood glucose immediately using a glucometer.
-
Centrifuge the remaining blood to separate plasma and store at -80°C.
-
Later, measure plasma insulin concentrations using an ELISA kit.
-
-
Data Analysis:
-
Plot the mean glucose and insulin concentrations over time for each group.
-
Calculate the Area Under the Curve (AUC) for both the glucose excursion and the insulin response.
-
Use statistical tests (e.g., ANOVA) to compare the AUCs between the groups to determine if GIP (3-42) significantly attenuated the effects of GIP (1-42).[5]
-
GIP (3-42) is an indispensable pharmacological tool for elucidating the complex physiology of the incretin GIP. By competitively antagonizing the GIP receptor, it allows researchers to probe the specific contributions of GIP signaling to insulin secretion, glucagon (B607659) regulation, and overall glucose homeostasis.[7][16] While its efficacy at physiological concentrations in vivo remains a subject of investigation, its utility in controlled experimental settings is well-established.[3][14] The protocols and data provided here serve as a comprehensive guide for scientists employing GIP (3-42) to advance our understanding of incretin biology and its therapeutic potential.
References
- 1. Gastric inhibitory polypeptide - Wikipedia [en.wikipedia.org]
- 2. Roles of glucose‐dependent insulinotropic polypeptide in diet‐induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. glucagon.com [glucagon.com]
- 5. joe.bioscientifica.com [joe.bioscientifica.com]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Evidence that the major degradation product of glucose-dependent insulinotropic polypeptide, GIP(3-42), is a GIP receptor antagonist in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Frontiers | The evolution of the therapeutic concept ‘GIP receptor antagonism’ [frontiersin.org]
- 10. academic.oup.com [academic.oup.com]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. human GIP(3-42)NH2 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 14. GIP-(3-42) does not antagonize insulinotropic effects of GIP at physiological concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Exogenous Glucose–Dependent Insulinotropic Polypeptide Worsens Post prandial Hyperglycemia in T ype 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Handling and Storage of Synthetic GIP (3-42) Peptide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines and protocols for the proper handling, storage, and application of synthetic human Gastric Inhibitory Polypeptide (3-42) (GIP (3-42)). Adherence to these recommendations is crucial for maintaining the peptide's integrity and ensuring reproducible experimental outcomes.
Product Information
Description: GIP (3-42) is the N-terminally truncated metabolite of GIP (1-42), generated by the enzymatic activity of dipeptidyl peptidase IV (DPP-IV)[1]. It is widely recognized as a competitive antagonist of the GIP receptor (GIPR), a class B G protein-coupled receptor[2][3][4][5][6]. By binding to the GIPR without activating it, GIP (3-42) effectively blocks the downstream signaling cascade initiated by the endogenous agonist, GIP (1-42)[3]. This antagonistic activity makes it a valuable tool for studying the physiological roles of GIP signaling in metabolic regulation, particularly in the context of insulin (B600854) secretion and glucose homeostasis[2][4].
Molecular Formula: C₂₁₄H₃₂₄N₅₈O₆₃S
Molecular Weight: Approximately 4749.35 g/mol [7]
Appearance: Lyophilized white powder.
Storage and Stability
Proper storage is critical to prevent degradation and maintain the biological activity of the GIP (3-42) peptide.
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C or lower | Up to 3 years[2] | Store in a dark, dry place. Avoid repeated exposure to moisture. |
| 4°C | Short-term (days to weeks) | For immediate use. | |
| Reconstituted Solution | -80°C | Up to 1 year[2] | Recommended for long-term storage. Aliquot to avoid freeze-thaw cycles. |
| -20°C | Up to 3-6 months[5][8] | Suitable for medium-term storage. Aliquot to avoid freeze-thaw cycles. | |
| 4°C | Up to 5 days[8] | For short-term use. |
Handling and Reconstitution
Handling Lyophilized Peptide:
-
Before opening the vial, allow the lyophilized peptide to equilibrate to room temperature for at least 15-20 minutes. This minimizes the condensation of atmospheric moisture onto the cold peptide, which can compromise its stability.
-
Handle the peptide in a clean environment, preferably in a laminar flow hood, to prevent contamination.
Reconstitution Protocol: GIP (3-42) is soluble in sterile, purified water. For specific applications, other solvents like DMSO may be used.
-
Determine the desired stock solution concentration. A common starting concentration is 1 mg/mL.
-
Add the appropriate volume of cold, sterile solvent (e.g., ultrapure water) to the vial. For example, to create a 1 mg/mL solution from 1 mg of peptide, add 1 mL of solvent. Another source suggests adding 100 µl of H₂O to 1 mg of GIP (3-42) for reconstitution.
-
Gently vortex or sonicate the vial to ensure the peptide is completely dissolved. Sonication is often recommended to aid dissolution[2]. Visually inspect the solution for any undissolved particulates.
-
If the peptide will not be used immediately, aliquot the stock solution into smaller, single-use volumes in low-protein-binding microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Solubility Data:
| Solvent | Concentration | Notes |
| Water (H₂O) | Up to 23.75 mg/mL (5 mM)[2] | Sonication is recommended to facilitate dissolution[2]. |
| DMSO | Soluble[2] | Ensure compatibility with the intended experimental system. |
Mechanism of Action and Signaling Pathway
GIP (3-42) acts as a competitive antagonist at the GIP receptor. The binding of the endogenous agonist, GIP (1-42), to the GIPR activates the Gαs subunit of the associated G protein. This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP), a key second messenger that mediates the insulinotropic effects of GIP in pancreatic β-cells. GIP (3-42) binds to the receptor but fails to induce this conformational change, thereby blocking the Gαs-cAMP signaling pathway and inhibiting the downstream effects of GIP (1-42).
Caption: GIP (3-42) antagonizes GIP receptor signaling.
Experimental Protocols
The following are generalized protocols. Researchers should optimize concentrations, incubation times, and other parameters based on their specific experimental setup and cell types.
In Vitro: Inhibition of cAMP Production
This protocol describes how to measure the antagonistic effect of GIP (3-42) on GIP (1-42)-induced cAMP accumulation in cells expressing the GIP receptor (e.g., transfected COS-7 or CHO cells).
Materials:
-
GIP (3-42) peptide
-
GIP (1-42) peptide (agonist)
-
GIPR-expressing cells (e.g., COS-7, CHO)
-
Cell culture medium (e.g., DMEM)
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
Phosphodiesterase inhibitor (e.g., 1 mM IBMX)
-
cAMP assay kit (e.g., ELISA-based)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed GIPR-expressing cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Preparation of Reagents:
-
Prepare a stock solution of GIP (3-42) and GIP (1-42) in an appropriate solvent (e.g., sterile water).
-
Prepare serial dilutions of GIP (3-42) in assay buffer.
-
Prepare a solution of GIP (1-42) at a concentration that elicits a submaximal response (e.g., 10⁻⁷ M).
-
-
Pre-incubation with Antagonist:
-
Wash the cells with assay buffer.
-
Add the various concentrations of GIP (3-42) to the wells. Include a vehicle control.
-
Incubate for 15-30 minutes at 37°C.
-
-
Stimulation with Agonist:
-
Add the GIP (1-42) solution to the wells (except for the basal control wells).
-
Incubate for 10-30 minutes at 37°C in the presence of a phosphodiesterase inhibitor like IBMX.
-
-
cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the assay kit.
-
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of GIP (3-42).
-
Calculate the IC₅₀ value, which is the concentration of GIP (3-42) that inhibits 50% of the maximal GIP (1-42)-induced cAMP production.
-
Quantitative Data for In Vitro Assays:
| Parameter | Cell Line | GIP (1-42) Concentration | GIP (3-42) IC₅₀ | Reference |
| Receptor Binding Affinity (IC₅₀) | COS-7 (human GIPR) | N/A | 22 nM | [5][9][10] |
| CHO-K1 (rat GIPR) | N/A | 58.4 ± 18.8 nM | [11] | |
| cAMP Inhibition (IC₅₀) | COS-7 (human GIPR) | 10 pM | 92 nM | [9][10] |
| COS-7 (human GIPR) | 1 nM | 731 nM | [9][10] |
In Vivo: Inhibition of GIP-Stimulated Insulin Release in Mice
This protocol outlines a method to assess the in vivo antagonistic activity of GIP (3-42) in a mouse model, such as the ob/ob mouse, which is a model for obesity and type 2 diabetes.
Materials:
-
GIP (3-42) peptide
-
GIP (1-42) peptide
-
Glucose solution (e.g., 18 mmol/kg)
-
Saline (vehicle)
-
ob/ob mice (or other appropriate model)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Insulin ELISA kit
Procedure:
-
Animal Acclimatization: Acclimatize mice to the experimental conditions. Fast the mice for an appropriate period (e.g., 18 hours) before the experiment.
-
Peptide and Glucose Preparation:
-
Dissolve GIP (3-42) and GIP (1-42) in sterile saline to the desired concentrations. A typical dose is 25 nmol/kg body weight.
-
Prepare the glucose solution.
-
-
Experimental Groups:
-
Group 1: Vehicle (saline) + Glucose
-
Group 2: GIP (1-42) + Glucose
-
Group 3: GIP (1-42) + GIP (3-42) + Glucose
-
-
Administration:
-
Administer the peptides (or vehicle) via intraperitoneal (i.p.) injection.
-
Immediately following the peptide injection, administer the glucose load, also via i.p. injection.
-
-
Blood Sampling:
-
Collect blood samples at various time points post-injection (e.g., 0, 15, 30, 60 minutes).
-
Collect blood into tubes containing a DPP-IV inhibitor to prevent ex vivo peptide degradation.
-
-
Sample Processing and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma at -80°C until analysis.
-
Measure plasma insulin concentrations using an ELISA kit.
-
-
Data Analysis:
-
Plot plasma insulin concentrations over time for each group.
-
Calculate the area under the curve (AUC) for the insulin response to compare the different treatment groups. A significant reduction in the insulin AUC in the GIP (3-42) treated group compared to the GIP (1-42) alone group indicates in vivo antagonism.
-
Experimental Workflow Diagram:
Caption: A typical experimental workflow for GIP (3-42).
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Low/No Peptide Activity | Improper storage or handling | Review storage and handling protocols. Ensure peptide was stored at -20°C or below and equilibrated to room temperature before opening. Use a fresh aliquot. |
| Peptide degradation in solution | Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles. | |
| Poor Solubility | Incorrect solvent or concentration | Confirm solubility in the chosen solvent. Try sonication to aid dissolution. If issues persist, consider an alternative solvent compatible with your assay. |
| Inconsistent Results | Pipetting errors | Use calibrated pipettes and proper technique. |
| Cell passage number/health | Use cells within a consistent and low passage number range. Ensure cells are healthy and growing optimally. | |
| Variability in animal model | Ensure consistent age, weight, and health status of animals. |
For research use only. Not for use in diagnostic procedures.
References
- 1. peptide.com [peptide.com]
- 2. GIP (3-42), human | IGF-1R | TargetMol [targetmol.com]
- 3. human GIP(3-42)NH2 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. joe.bioscientifica.com [joe.bioscientifica.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - 1 mg [eurogentec.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. phoenixpeptide.com [phoenixpeptide.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. researchgate.net [researchgate.net]
- 11. diabetesjournals.org [diabetesjournals.org]
Application Notes and Protocols for the Detection of GIP (3-42)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to selecting and utilizing antibodies for the detection of the inactive metabolite of Glucose-Dependent Insulinotropic Polypeptide, GIP (3-42). This document includes an overview of available antibodies, detailed experimental protocols for key applications, and a summary of their performance characteristics to aid in the selection of the most suitable antibody for your research needs.
Introduction to GIP (3-42)
Glucose-Dependent Insulinotropic Polypeptide (GIP) is an incretin (B1656795) hormone secreted by K-cells of the small intestine in response to nutrient ingestion. The primary active form, GIP (1-42), is rapidly cleaved by the enzyme dipeptidyl peptidase-4 (DPP-4) into the N-terminally truncated, inactive form, GIP (3-42). Accurate detection and quantification of GIP (3-42) are crucial for studying GIP metabolism, DPP-4 activity, and the overall incretin axis in various physiological and pathological states, including type 2 diabetes and obesity.
GIP Signaling Pathway
The binding of active GIP (1-42) to its receptor (GIPR), a G-protein coupled receptor, initiates a signaling cascade, primarily through the activation of adenylyl cyclase and subsequent increase in intracellular cyclic AMP (cAMP). This pathway is fundamental to GIP's insulinotropic effects in pancreatic β-cells.
GIP (1-42) signaling cascade.
Antibody Selection for GIP (3-42) Detection
The choice of antibody is critical for the specific and sensitive detection of GIP (3-42). Researchers should consider the application (ELISA, Western Blot, Immunohistochemistry), the required sensitivity, and the cross-reactivity with the active form, GIP (1-42), and other related peptides. Below is a summary of commercially available antibodies and kits.
Quantitative Data Summary for GIP (3-42) Detection Antibodies
| Product Name/Antibody Pair | Manufacturer | Application | Sensitivity | Cross-reactivity with GIP (1-42) | Cross-reactivity with other peptides |
| Anti-GIP (3-42) Antibody Pair (ABS 057-25 & ABS 054-14B) [1] | BioPorto | ELISA | Detection limit: up to 1 ng/mL[1] | ~2%[1] | GIP shows amino-acid sequence similarities to glucagon, GLP-1 and GLP-2.[1] |
| Human GIP (Total) ELISA Kit | Sigma-Aldrich | ELISA | Not specified | 100% (detects both forms) | Not specified |
| Total GIP ELISA [2] | Ansh Labs | ELISA | Not specified | Detects 1-42aa, 3-42aa, 1-30aa, and 3-30aa[2] | No cross-reactivity to GRPP, Glucagon, Oxyntomodulin, GLP-1, and GLP-2.[2] |
| GIP Antibody (NBP3-04865) | Novus Biologicals | WB, IHC, ELISA | Not specified | Not specified | Not specified |
| Anti-GIP antibody [EPR20410] (ab209792) | Abcam | IHC-P, IHC-Fr | Not specified | Not specified | Not specified |
| GIP Antibody (250668) [3] | Abbiotec | WB, IHC, ELISA | Not specified | Not specified | GIP shows amino-acid sequence similarities to glucagon, GLP-1 and GLP-2.[3] |
Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is the most common method for the quantification of GIP (3-42) in plasma and other biological fluids. A sandwich ELISA format using a specific antibody pair is recommended for high specificity.
Sandwich ELISA workflow for GIP (3-42).
Protocol: Sandwich ELISA for Human GIP (3-42)
This protocol is based on the use of the BioPorto antibody pair (Capture: ABS 057-25, Detection: ABS 054-14B).[1]
Materials:
-
96-well microplate
-
Capture Antibody (ABS 057-25)
-
Detection Antibody, biotinylated (ABS 054-14B)
-
Recombinant human GIP (3-42) standard
-
Assay buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Streptavidin-HRP
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Dilute the capture antibody to the recommended concentration in coating buffer (e.g., PBS) and add 100 µL to each well. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate 3 times with 300 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample and Standard Incubation: Prepare a standard curve of recombinant GIP (3-42). Add 100 µL of standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Dilute the biotinylated detection antibody in assay buffer and add 100 µL to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate Incubation: Dilute Streptavidin-HRP in assay buffer and add 100 µL to each well. Incubate for 30 minutes at room temperature in the dark.
-
Washing: Repeat the washing step.
-
Substrate Reaction: Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm within 30 minutes.
Western Blotting (General Protocol)
Protocol: Western Blot for GIP
This is a general protocol and should be optimized for the specific primary antibody used (e.g., Novus Biologicals NBP3-04865 or Abbiotec 250668[3]).
Materials:
-
Tissue or cell lysates
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against GIP
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Prepare protein lysates from cells or tissues. Determine protein concentration using a suitable assay.
-
SDS-PAGE: Load 20-40 µg of protein per lane on an SDS-PAGE gel. Run the gel until adequate separation is achieved.
-
Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary GIP antibody (e.g., diluted 1:100 - 1:500 in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and image the blot using an appropriate imaging system.
Immunohistochemistry (General Protocol)
Similar to Western blotting, specific IHC protocols for GIP (3-42) are not widely published. The following is a general protocol that can be adapted for antibodies validated for IHC.
Protocol: Immunohistochemistry for GIP in Paraffin-Embedded Tissue
This is a general protocol and should be optimized for the specific primary antibody used (e.g., Novus Biologicals NBP3-04865 or Abcam ab209792).
Materials:
-
Paraffin-embedded tissue sections on slides
-
Deparaffinization and rehydration solutions (Xylene, ethanol (B145695) series)
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody against GIP
-
Biotinylated secondary antibody
-
ABC reagent (Avidin-Biotin Complex)
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer.
-
Blocking: Block endogenous peroxidase activity with 3% H₂O₂ and then block non-specific binding with blocking solution.
-
Primary Antibody Incubation: Incubate the sections with the primary GIP antibody (e.g., diluted 1:50 - 1:200 in blocking solution) overnight at 4°C.
-
Washing: Wash the slides with PBS.
-
Secondary Antibody Incubation: Incubate with the biotinylated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the slides with PBS.
-
ABC Incubation: Incubate with the ABC reagent for 30 minutes.
-
Washing: Wash the slides with PBS.
-
Staining: Develop the signal with the DAB substrate.
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then mount with a permanent mounting medium.
Logical Workflow for Antibody Selection
Decision workflow for antibody selection.
Conclusion
The selection of a suitable antibody is paramount for the accurate and reliable detection of GIP (3-42). For quantitative analysis, specific ELISA kits and antibody pairs are available and well-characterized. For applications such as Western Blotting and Immunohistochemistry, researchers may need to adapt and optimize protocols using antibodies validated for general GIP detection, as specific protocols for the GIP (3-42) form are less common. Careful consideration of the experimental goals and the performance characteristics of the available antibodies will ensure successful outcomes in your research.
References
Application Notes and Protocols for Studying GIP (3-42) Using Human GIP Receptor-Expressing Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing cell lines expressing the human Gastric Inhibitory Polypeptide (GIP) receptor (GIPR) to study the biological activity of GIP (3-42), a major metabolite of active GIP (1-42). The protocols detailed below are essential for researchers investigating the pharmacology of GIPR antagonists and their potential therapeutic applications.
Introduction to GIP (3-42) and its Role at the GIP Receptor
Glucose-dependent insulinotropic polypeptide (GIP) is an incretin (B1656795) hormone that potentiates glucose-stimulated insulin (B600854) secretion.[1][2] The active form, GIP (1-42), is rapidly degraded in circulation by the enzyme dipeptidyl peptidase-4 (DPP-4), yielding the N-terminally truncated fragment GIP (3-42).[2][3][4] While initially considered inactive, studies have revealed that GIP (3-42) can act as a competitive antagonist at the human GIP receptor, capable of inhibiting the signaling of the full-length agonist.[3][5][6] Understanding the antagonistic properties of GIP (3-42) is crucial for the development of novel therapeutics targeting the GIPR for metabolic diseases.
Recommended Cell Lines
Several commercially available cell lines are stably transfected to express the human GIP receptor, providing robust and reproducible systems for studying GIP (3-42). These cell lines are predominantly derived from Human Embryonic Kidney 293 (HEK293) and Chinese Hamster Ovary (CHO-K1) cells.
Table 1: Commercially Available Human GIPR-Expressing Cell Lines
| Cell Line Type | Vendor Examples | Key Features & Applications |
| HEK293/hGIPR | ACROBiosystems, eENZYME LLC | High, medium, and low expression levels available.[7] Suitable for binding assays and cAMP accumulation assays.[7][8] Some variants co-express a cyclic nucleotide-gated (CNG) channel for fluorescence-based cAMP detection.[8] |
| CHO-K1/hGIPR | GenScript, Creative Bioarray | Stably overexpress human GIPR.[1][9] Often co-express Gα proteins (e.g., Gα15) to couple receptor activation to intracellular calcium mobilization.[9] Suitable for both cAMP and calcium flux assays. |
| U2OS/hGIPR | Innoprot | Co-expresses a red fluorescent cAMP Nomad Biosensor for real-time monitoring of Gs pathway activation.[10] |
| COS-7 (transiently transfected) | N/A (research setting) | Commonly used for transient transfection with human GIPR cDNA for mechanistic studies, including cAMP accumulation and radioligand binding assays.[4][11][12] |
GIP Receptor Signaling Pathways
The GIP receptor is a class B G protein-coupled receptor (GPCR).[13][14] Upon agonist binding, it primarily couples to the Gαs protein, activating adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[10][13][15] There is also evidence for GIPR coupling to Gαq, leading to the activation of phospholipase C and subsequent increases in intracellular calcium.[16] GIP (3-42) acts as an antagonist by binding to the receptor and preventing the conformational changes necessary for G protein activation by the agonist GIP (1-42).
References
- 1. Human GIPR Stable Cell Line-CHO - Creative Bioarray [acroscell.creative-bioarray.com]
- 2. A novel long-acting glucose-dependent insulinotropic peptide analogue: enhanced efficacy in normal and diabetic rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. joe.bioscientifica.com [joe.bioscientifica.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. joe.bioscientifica.com [joe.bioscientifica.com]
- 7. HEK293/Human GIPR Stable Cell Line (Medium Expression) | ACROBiosystems [acrobiosystems.com]
- 8. GIPR Stable Cell Line for GPCR Screening | eENZYME LLC [eenzyme.com]
- 9. genscript.com [genscript.com]
- 10. innoprot.com [innoprot.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. N‐terminally and C‐terminally truncated forms of glucose‐dependent insulinotropic polypeptide are high‐affinity competitive antagonists of the human GIP receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The evolution of the therapeutic concept ‘GIP receptor antagonism’ - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DSpace [repositori.upf.edu]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Tirzepatide, GIP(1-42) and GIP(1-30) display unique signaling profiles at two common GIP receptor variants, E354 and Q354 [frontiersin.org]
Application Note: Measuring GIP(3-42) Antagonism using a cAMP Accumulation Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glucose-dependent insulinotropic polypeptide (GIP) is an incretin (B1656795) hormone that potentiates glucose-stimulated insulin (B600854) secretion. It is rapidly degraded in vivo by the enzyme dipeptidyl peptidase IV (DPP-IV), yielding the N-terminally truncated metabolite GIP(3-42).[1][2] While initially considered inactive, GIP(3-42) has been shown to act as a weak antagonist at the GIP receptor (GIPR), a class B G-protein coupled receptor (GPCR).[1][2][3] Upon activation by its endogenous ligand GIP(1-42), the GIPR couples to the Gs alpha subunit of the heterotrimeric G-protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[4][5] This application note provides a detailed protocol for measuring the antagonistic properties of GIP(3-42) by quantifying its ability to inhibit GIP(1-42)-induced cAMP accumulation in a cell-based assay.
GIP Receptor Signaling Pathway
The GIP receptor, upon binding of the agonist GIP(1-42), activates a canonical Gs signaling cascade. The antagonist GIP(3-42) competitively binds to the receptor, preventing or reducing the agonist-induced signaling.
Caption: GIP receptor signaling pathway and mechanism of GIP(3-42) antagonism.
Data Presentation: Potency of GIP(3-42) as a GIP Receptor Antagonist
The inhibitory potency of GIP(3-42) is typically determined by its half-maximal inhibitory concentration (IC50). This value is dependent on the concentration of the agonist (GIP(1-42)) used in the assay. The binding affinity of GIP(3-42) to the GIP receptor can also be determined through competition binding assays.
Table 1: Antagonistic Potency and Binding Affinity of GIP(3-42) at the Human GIP Receptor
| Parameter | Cell Line | GIP(1-42) Concentration | GIP(3-42) IC50 | Reference |
| cAMP Accumulation | COS-7 | 10 pM | 92 nM | [1][2] |
| COS-7 | 100 pM | 134 nM | [1] | |
| COS-7 | 1 nM | 731 nM | [1][2] | |
| Receptor Binding | COS-7 | N/A | 22 nM | [1][2][3] |
Data presented as IC50 values, which represent the concentration of GIP(3-42) required to inhibit 50% of the maximal response induced by a given concentration of GIP(1-42).
Experimental Protocol: cAMP Accumulation Assay using TR-FRET
This protocol outlines a homogeneous time-resolved fluorescence resonance energy transfer (TR-FRET) based immunoassay for the measurement of cAMP. Commercial kits such as LANCE® Ultra cAMP or HTRF® cAMP assays are widely used for this purpose.[6][7][8][9][10][11][12][13][14] The principle involves a competition between endogenous cAMP produced by the cells and a fluorescently labeled cAMP tracer for a limited number of specific antibody binding sites.
Materials
-
Cell Line: HEK293 or COS-7 cells stably or transiently expressing the human GIP receptor.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Peptides: Human GIP(1-42) (agonist) and human GIP(3-42) (antagonist).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) containing 5 mM HEPES, 0.1% Bovine Serum Albumin (BSA), and 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX).
-
cAMP Assay Kit: LANCE® Ultra cAMP Kit (PerkinElmer) or HTRF® cAMP Dynamic 2 Kit (Cisbio), or equivalent.[6][9][10][11]
-
Plate: White, opaque, 384-well microplate.
-
Plate Reader: A TR-FRET compatible plate reader.
Experimental Workflow
Caption: Workflow for the GIP(3-42) antagonism cAMP accumulation assay.
Procedure
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a white, opaque 384-well plate at a density of 2,500-5,000 cells per well in 5 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere of 5% CO2.
-
-
Compound Preparation:
-
Prepare a stock solution of GIP(1-42) and GIP(3-42) in an appropriate solvent (e.g., water with 0.1% BSA).
-
Perform serial dilutions of GIP(3-42) in assay buffer to create a concentration range for the IC50 determination (e.g., 10 µM to 1 pM).
-
Prepare a solution of GIP(1-42) in assay buffer at a concentration that elicits approximately 80% of its maximal response (EC80). This concentration should be predetermined in an agonist dose-response experiment.
-
-
Antagonist Assay:
-
Carefully remove the culture medium from the wells.
-
Add 5 µL of the GIP(3-42) serial dilutions to the respective wells. For control wells (agonist only), add 5 µL of assay buffer.
-
Add 5 µL of the GIP(1-42) solution (at the predetermined EC80 concentration) to all wells except the basal control wells (which receive 5 µL of assay buffer).
-
Incubate the plate at room temperature for 30 minutes.
-
-
cAMP Detection:
-
Prepare the TR-FRET detection reagents according to the manufacturer's protocol. This typically involves diluting the Eu-cAMP tracer and the ULight-anti-cAMP antibody in the provided lysis/detection buffer.
-
Add 10 µL of the detection reagent mixture to each well.
-
Seal the plate and incubate at room temperature for 1 hour, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate using a TR-FRET-compatible plate reader, with excitation at ~320-340 nm and emission at 615 nm and 665 nm.
-
Calculate the 665/615 nm emission ratio for each well.
-
The signal is inversely proportional to the amount of cAMP produced.
-
Plot the emission ratio against the logarithm of the GIP(3-42) concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of GIP(3-42).
-
The cAMP accumulation assay is a robust and reliable method for characterizing the antagonistic properties of GIP(3-42) at the GIP receptor. The use of a homogeneous TR-FRET format provides high sensitivity and is amenable to high-throughput screening, making it a valuable tool in the discovery and development of novel GIPR modulators. The data clearly indicates that GIP(3-42) is a weak antagonist, and its potency is dependent on the concentration of the GIP(1-42) agonist.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Glucose‐dependent insulinotropic polypeptide signaling in pancreatic β‐cells and adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physiology, Gastric Inhibitory Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. bioline.ru [bioline.ru]
- 9. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. revvity.com [revvity.com]
- 12. researchgate.net [researchgate.net]
- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GIP (3-42) in Perfused Pancreas Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing the N-terminally truncated metabolite of Glucose-Dependent Insulinotropic Polypeptide, GIP (3-42), in isolated perfused pancreas experiments. This document outlines the biological context, experimental protocols, and expected outcomes based on published research, offering a comprehensive resource for investigating the physiological role and potential therapeutic applications of GIP (3-42).
Introduction
Glucose-Dependent Insulinotropic Polypeptide (GIP) is an incretin (B1656795) hormone released from the small intestine in response to nutrient ingestion, playing a crucial role in postprandial glucose homeostasis by potentiating glucose-stimulated insulin (B600854) secretion.[1][2][3] The primary active form is GIP (1-42). However, it is rapidly degraded by the enzyme dipeptidyl peptidase-4 (DPP-4) to GIP (3-42).[3][4][5][6] Understanding the biological activity of GIP (3-42) is critical for the development of GIP-based therapeutics for metabolic disorders. The isolated perfused pancreas model provides a powerful ex vivo system to study the direct effects of GIP (3-42) on pancreatic hormone secretion, independent of systemic influences.[2]
Biological Activity of GIP (3-42) in the Pancreas
In vitro studies using the isolated perfused rat pancreas have consistently demonstrated that GIP (3-42) itself does not possess insulinotropic activity.[1][4] However, at high concentrations, it can act as a weak antagonist at the GIP receptor, inhibiting the insulinotropic effects of the full-length GIP (1-42).[4][5][6]
Key Findings from Perfused Pancreas Studies:
-
Insulin Secretion: GIP (3-42) alone, at concentrations up to 50 nM, does not stimulate insulin release from the perfused rat pancreas.[4]
-
Antagonistic Effects: GIP (3-42) can inhibit GIP (1-42)-induced insulin secretion, but only at concentrations significantly higher than those found physiologically. A greater than 50-fold molar excess is required to observe a significant reduction.[4][5][6]
-
Glucagon (B607659) Secretion: GIP (1-42) has been shown to stimulate glucagon secretion.[7][8] While direct studies on the effect of GIP (3-42) on glucagon secretion in perfused pancreas are less common, its antagonistic properties at the GIP receptor suggest it may also modulate GIP's effect on alpha cells.
Quantitative Data Summary
The following tables summarize the key quantitative data from published studies on the effects of GIP (3-42) in various experimental models, with a focus on perfused pancreas data.
Table 1: GIP Receptor Binding and Activity
| Peptide | Cell Line | Parameter | Value | Reference |
| GIP (1-42) | COS-7 (human GIP-R) | IC50 (Binding) | 5.2 nM | [4][5][6] |
| GIP (3-42) | COS-7 (human GIP-R) | IC50 (Binding) | 22 nM | [4][5][6] |
| GIP (1-42) | COS-7 (human GIP-R) | EC50 (cAMP) | 13.5 pM | [4][5][6] |
| GIP (3-42) | COS-7 (human GIP-R) | Activity (cAMP) | No effect | [4][5][6] |
| GIP (3-42) | CHL (GIP-R transfected) | Activity (cAMP) | Very small increases (5%) | [9] |
Table 2: Effect of GIP (3-42) on Insulin Secretion in Perfused Rat Pancreas
| Condition | GIP (1-42) Conc. | GIP (3-42) Conc. | Effect on Insulin Secretion | IC50 | Reference |
| GIP (3-42) alone | 0 | 5 nM, 50 nM | No effect | - | [4] |
| Co-infusion | 1 nM | >50-fold molar excess | Reduced GIP (1-42) response | 138 nM | [4][5][6] |
Experimental Protocols
This section provides a detailed protocol for an isolated perfused rat pancreas experiment to investigate the effects of GIP (3-42).
Materials and Reagents
-
Peptides: Synthetic rat GIP (1-42) and GIP (3-42)
-
Perfusion Buffer (Modified Krebs-Ringer Buffer):
-
0.2% Bovine Serum Albumin (BSA)
-
Gassed with 95% O2 / 5% CO2 to a pH of 7.4
-
Glucose Solution: For achieving desired perfusate glucose concentrations (e.g., 10 mM).
-
Anesthetics: For animal surgery.
-
Surgical Instruments: Standard surgical kit for small animal surgery.
-
Perfusion System: Including a peristaltic pump, oxygenator, bubble trap, and a heated organ chamber.
Experimental Workflow
The following diagram illustrates the general workflow for a perfused pancreas experiment.
Caption: Workflow for isolated perfused pancreas experiments.
Detailed Perfusion Protocol
-
Animal Preparation: Anesthetize an overnight-fasted rat according to approved institutional protocols. Perform a laparotomy to expose the abdominal organs.
-
Surgical Isolation: Carefully isolate the pancreas along with the associated duodenum.[1]
-
Cannulation: Place cannulas in the celiac and superior mesenteric arteries for arterial inflow and in the portal vein for venous outflow collection.
-
Perfusion Setup: Transfer the isolated pancreas to a normothermic organ chamber. Connect the arterial cannulas to the perfusion system. The perfusate consists of a modified Krebs-Ringer buffer containing 3% dextran and 0.2% BSA, gassed with 95% O2/5% CO2 to maintain a pH of 7.4.[1]
-
Equilibration: Perfuse the pancreas at a constant flow rate and allow for an equilibration period to establish a stable basal hormone secretion.
-
Experimental Infusion:
-
Dissolve GIP (1-42) and GIP (3-42) in 0.9% NaCl containing 1% Human Serum Albumin (HSA).[4]
-
Infuse the peptides into the arterial line using a syringe pump to achieve the desired final concentrations in the perfusate.
-
A typical experimental design involves a basal period, followed by 10-minute infusion periods of the test substances, separated by 15-minute rest periods to allow secretion to return to baseline.[4]
-
Example infusion groups:
-
Vehicle control
-
GIP (1-42) (e.g., 1 nM)
-
GIP (3-42) (e.g., 5 nM and 50 nM)
-
GIP (1-42) (1 nM) + GIP (3-42) (at varying concentrations, e.g., 5 nM, 50 nM, and higher)
-
-
-
Sample Collection: Collect the venous effluent at regular intervals (e.g., every minute) throughout the experiment.
-
Hormone Analysis: Analyze the collected samples for insulin and glucagon concentrations using appropriate immunoassays.
GIP Signaling Pathway in Pancreatic Beta-Cells
The following diagram illustrates the established signaling pathway of GIP in pancreatic beta-cells. GIP (3-42), as a weak antagonist, is thought to competitively bind to the GIP receptor, thereby inhibiting the downstream signaling cascade initiated by GIP (1-42).
Caption: GIP signaling cascade in pancreatic beta-cells.
Conclusion
The isolated perfused pancreas is an invaluable tool for delineating the direct effects of GIP (3-42) on pancreatic endocrine function. The data consistently show that GIP (3-42) lacks intrinsic insulinotropic activity and acts as a weak antagonist to GIP (1-42) only at supraphysiological concentrations. These findings are crucial for the design and interpretation of in vivo studies and for the development of novel GIP receptor-targeting therapies. Researchers utilizing this model should carefully consider the concentrations of peptides used and ensure rigorous experimental design to accurately characterize the pharmacological properties of GIP analogues.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Physiology and clinical applications of GIP [jstage.jst.go.jp]
- 4. journals.physiology.org [journals.physiology.org]
- 5. researchgate.net [researchgate.net]
- 6. GIP-(3-42) does not antagonize insulinotropic effects of GIP at physiological concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sochob.cl [sochob.cl]
- 8. mdpi.com [mdpi.com]
- 9. joe.bioscientifica.com [joe.bioscientifica.com]
Troubleshooting & Optimization
GIP (3-42) Stability in Cell Culture Media: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of GIP (3-42) and its parent molecule, GIP (1-42), in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is GIP (3-42) and how is it formed in my cell culture experiments?
GIP (3-42) is the N-terminally truncated metabolite of Glucose-Dependent Insulinotropic Polypeptide (GIP (1-42)). It is formed when the ubiquitous enzyme Dipeptidyl Peptidase IV (DPP-IV) cleaves the first two amino acids from the active GIP (1-42) peptide.[1][2][3][4][5][6][7] This conversion is a primary mechanism of GIP (1-42) inactivation.[1][4][8]
Q2: My GIP (1-42) peptide is showing lower than expected or no biological activity. What could be the cause?
The most likely cause is the rapid degradation of GIP (1-42) into the inactive or weakly antagonistic GIP (3-42) by DPP-IV.[1][9][10][11] DPP-IV is present in serum (e.g., Fetal Bovine Serum, FBS) commonly used as a supplement in cell culture media such as DMEM and RPMI-1640.[9][12]
Q3: What is the biological activity of GIP (3-42)?
GIP (3-42) is generally considered to be biologically inactive or a weak antagonist at the GIP receptor.[5][13][14][15] At high concentrations, it has been shown to weakly antagonize GIP (1-42)-induced cAMP accumulation and insulin (B600854) secretion in vitro.[2][13][15] However, at physiological concentrations, it does not appear to act as an antagonist in vivo.[2][13][14] Some studies have indicated that GIP (3-42) can inhibit GIP-stimulated insulin release.[9][11][16]
Q4: How can I prevent the degradation of GIP (1-42) in my cell culture experiments?
There are two primary strategies to prevent GIP (1-42) degradation:
-
Use of DPP-IV inhibitors: Specific inhibitors like Diprotin A or Valine-pyrrolidide can be added to the cell culture medium to block the enzymatic activity of DPP-IV.[1]
-
Use of DPP-IV resistant GIP analogs: Peptides with modifications at the N-terminus, such as [D-Ala2]GIP(1-42), are resistant to cleavage by DPP-IV and exhibit a longer half-life and enhanced biological activity.[10][17]
Q5: What is the typical half-life of GIP (1-42) in vitro?
The in vitro half-life of native GIP (1-42) when exposed to DPP-IV has been estimated to be approximately 1.3 hours.[12] In human plasma, the half-life is even shorter, around 5-7 minutes.[4][7][9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Variable or inconsistent results with GIP (1-42) treatment. | Degradation of GIP (1-42) by DPP-IV in serum-containing media. | 1. Use a DPP-IV inhibitor in your cell culture medium.2. Switch to a DPP-IV resistant GIP analog.3. Reduce the concentration of serum in the media or use serum-free media if your cell line permits. |
| GIP (3-42) is detected in my control samples. | Contamination of commercial GIP (1-42) preparations with GIP (3-42). | 1. Verify the purity of your GIP (1-42) peptide stock using methods like HPLC-MS.2. Purchase peptides from reputable suppliers with guaranteed purity. |
| My DPP-IV inhibitor does not seem to be working effectively. | 1. Inhibitor concentration is too low.2. The inhibitor has degraded. | 1. Optimize the concentration of the DPP-IV inhibitor for your specific experimental conditions.2. Ensure proper storage and handling of the inhibitor as per the manufacturer's instructions. |
Quantitative Data Summary
The stability of GIP peptides is significantly influenced by the presence of DPP-IV. The following table summarizes key quantitative data from in vitro studies.
| Peptide | Condition | Parameter | Value | Reference |
| GIP (1-42) | Incubation with DPP-IV | Half-life | ~1.3 hours | [12] |
| GIP (1-42) | Human Plasma | Half-life | ~5-7 minutes | [4][7][9] |
| [d-Ala2]GIP(1-42) | Incubation with DPP-IV | Stability | Remained fully intact after 8 hours | [12] |
| AC163794 ([d-Ala2]GIP(1-30)-exendin(31-39)) | Human Plasma | Stability (% remaining after 5h) | 87 ± 2% | [17] |
| GIP (1-42) | Human Plasma | Stability (% remaining after 1h) | 56 ± 6% | [17] |
Experimental Protocols
Protocol 1: Assessment of GIP (1-42) Stability in Cell Culture Media
This protocol outlines a method to determine the stability of GIP (1-42) in the presence of cell culture media containing serum.
Workflow for GIP (1-42) Stability Assessment
Caption: Workflow for assessing GIP (1-42) stability in cell culture media.
Methodology:
-
Preparation: Prepare a stock solution of GIP (1-42) in a suitable buffer. Prepare the cell culture medium to be tested (e.g., DMEM supplemented with 10% FBS).
-
Incubation: Add GIP (1-42) to the cell culture medium to a final concentration (e.g., 1 µM). Incubate the mixture at 37°C.
-
Sampling: Collect aliquots of the mixture at various time points (e.g., 0, 30, 60, 120, 240, and 480 minutes).
-
Reaction Quenching: Immediately stop the enzymatic degradation in the collected aliquots. This can be achieved by adding an acid (e.g., trifluoroacetic acid) or by flash-freezing in liquid nitrogen.
-
Analysis: Analyze the samples using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and quantify the amounts of intact GIP (1-42) and its degradation product, GIP (3-42).
-
Data Interpretation: Plot the concentration of intact GIP (1-42) against time to determine the degradation rate and calculate the half-life.
Protocol 2: GIP Receptor Activation Assay (cAMP Accumulation)
This protocol is used to assess the biological activity of GIP peptides by measuring the production of cyclic AMP (cAMP) in cells expressing the GIP receptor.
Workflow for GIP Receptor cAMP Assay
Caption: Workflow for a GIP receptor-mediated cAMP accumulation assay.
Methodology:
-
Cell Culture: Seed cells stably or transiently expressing the GIP receptor (e.g., COS-7, CHL, BRIN-BD11) into 96-well plates and culture for 24 hours.[2][9][18]
-
Pre-treatment: Wash the cells and pre-incubate them with a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX) for 30 minutes at 37°C to prevent cAMP degradation.[18]
-
Peptide Stimulation: Add varying concentrations of the GIP peptides (GIP (1-42), GIP (3-42), or analogs) to the wells. To test for antagonistic effects, pre-incubate with the potential antagonist (e.g., GIP (3-42)) before adding GIP (1-42).[18]
-
Incubation: Incubate the plates for 30 minutes at 37°C.[18]
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA-based or HTRF-based).
-
Data Analysis: Generate dose-response curves by plotting cAMP concentration against peptide concentration and calculate the EC50 (for agonists) or IC50 (for antagonists) values.
Signaling Pathway
GIP Receptor Signaling Pathway
Caption: Simplified GIP receptor signaling pathway leading to insulin secretion.
References
- 1. academic.oup.com [academic.oup.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. glucagon.com [glucagon.com]
- 5. Frontiers | The Location of Missense Variants in the Human GIP Gene Is Indicative for Natural Selection [frontiersin.org]
- 6. Glucose-dependent insulinotropic polypeptide (GIP) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. alpco-docs.s3.amazonaws.com [alpco-docs.s3.amazonaws.com]
- 9. joe.bioscientifica.com [joe.bioscientifica.com]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. Evidence that the major degradation product of glucose-dependent insulinotropic polypeptide, GIP(3-42), is a GIP receptor antagonist in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. GIP-(3-42) does not antagonize insulinotropic effects of GIP at physiological concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. human GIP(3-42)NH2 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. A novel long-acting glucose-dependent insulinotropic peptide analogue: enhanced efficacy in normal and diabetic rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. US10968266B2 - GIP peptide analogues - Google Patents [patents.google.com]
Technical Support Center: GIP (3-42) Degradation in Plasma Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Glucose-Dependent Insulinotropic Polypeptide (GIP) in plasma samples. Accurate measurement of the active form, GIP (1-42), is critical for reliable experimental outcomes, and this resource offers detailed protocols and data to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of GIP (1-42) degradation in plasma samples?
The primary cause of degradation of the biologically active GIP (1-42) in plasma is enzymatic cleavage by Dipeptidyl Peptidase-IV (DPP-4).[1][2][3][4][5][6] This enzyme rapidly removes the N-terminal two amino acids, converting GIP (1-42) into the inactive metabolite GIP (3-42).[1][2][3] This degradation occurs ex vivo (after the blood has been collected) and can significantly impact the accurate measurement of active GIP levels.[5][7]
Q2: Why is it important to prevent the degradation of GIP (1-42)?
Preventing the degradation of GIP (1-42) is crucial for several reasons. GIP (1-42) is the biologically active form of the hormone that stimulates glucose-dependent insulin (B600854) secretion.[8][9] Its degradation product, GIP (3-42), is considered inactive and may even act as a GIP receptor antagonist in vivo.[10][11] Therefore, to accurately assess the physiological levels and pharmacological effects of active GIP, it is essential to minimize its conversion to GIP (3-42) in collected samples.
Q3: What is the most effective method to prevent GIP (1-42) degradation in plasma?
The most effective method is the immediate inhibition of DPP-4 activity at the time of blood collection.[5][6][7] This is achieved by collecting whole blood directly into tubes containing a DPP-4 inhibitor or a cocktail of protease inhibitors that includes a DPP-4 inhibitor.[5][7][12]
Q4: Can I use standard EDTA or serum tubes for collecting samples for active GIP (1-42) measurement?
Standard EDTA or serum tubes are not recommended for measuring active GIP (1-42) without the addition of a DPP-4 inhibitor.[5][6][7] In these tubes, DPP-4 remains active, leading to rapid degradation of GIP (1-42).[5][6][7] If these tubes must be used, a DPP-4 inhibitor should be added immediately after blood collection.[12]
Q5: How do commercially available protease inhibitor tubes, like the BD™ P800, work?
Tubes like the BD™ P800 contain a proprietary cocktail of protease inhibitors, including a DPP-4 inhibitor, spray-dried onto the inner walls.[5][7] When blood is drawn into the tube, the inhibitors immediately dissolve and mix with the blood, preventing the degradation of GIP and other labile peptides.[5][7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or undetectable levels of active GIP (1-42) | Degradation of GIP (1-42) due to uninhibited DPP-4 activity. | Ensure blood is collected in tubes containing a DPP-4 inhibitor (e.g., BD™ P800) or that a DPP-4 inhibitor is added immediately upon collection.[5][7] Process samples promptly and store them at -80°C.[13] |
| Improper sample handling and storage. | Follow a strict protocol for sample collection, processing, and storage. Centrifuge blood soon after collection at 4°C and immediately freeze the plasma at -80°C.[14][15][16] Avoid repeated freeze-thaw cycles.[14][17][18] | |
| Issues with the assay kit. | Verify the specificity of your ELISA kit. Some "total GIP" kits detect both GIP (1-42) and GIP (3-42), which can mask degradation.[5][7] Use an assay specific for the N-terminus of GIP (1-42). | |
| High variability in GIP (1-42) measurements between samples | Inconsistent addition or mixing of DPP-4 inhibitor. | If adding the inhibitor manually, ensure a consistent and accurate volume is added to each tube and that the tubes are inverted gently but thoroughly immediately after collection.[15] |
| Variable time between blood collection and centrifugation. | Standardize the time between venipuncture and centrifugation for all samples. It is recommended to centrifuge within 30 minutes of collection.[16] | |
| Discrepancy between mass spectrometry and ELISA results | Different specificities of the detection methods. | Be aware that mass spectrometry can distinguish between GIP (1-42) and GIP (3-42) with high accuracy.[7] ELISA results depend on the antibody's specificity, and some "active GIP" ELISAs may have limitations in distinguishing between different GIP isoforms.[19] |
Quantitative Data Summary
The stability of active GIP (1-42) is significantly enhanced in plasma samples collected with protease inhibitors. The following table summarizes the half-life of GIP (1-42) in different plasma preparations at room temperature.
| Sample Type | Half-life (t½) of GIP (1-42) at Room Temperature | Reference |
| EDTA Plasma | 20.6 hours | [5][6] |
| Serum | 22.4 hours | [5][6] |
| BD™ P800 Plasma | > 96 hours | [5][6] |
Experimental Protocols
Protocol 1: Blood Collection and Plasma Preparation for Active GIP (1-42) Measurement
Materials:
-
BD™ P800 Blood Collection Tubes (or standard K2EDTA tubes with a separate DPP-4 inhibitor solution)
-
Centrifuge with refrigeration capabilities
-
Pipettes and polypropylene (B1209903) cryovials
Procedure:
-
Blood Collection:
-
For optimal results, use BD™ P800 tubes.
-
If using standard K2EDTA tubes, immediately after venipuncture, add a pre-prepared DPP-4 inhibitor solution to the blood. A common recommendation is 10 µL of inhibitor cocktail per 1 mL of whole blood.
-
-
Mixing: Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing of the blood with the anticoagulant and protease inhibitors.
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood samples at 1300-2000 x g for 15-20 minutes at 4°C.[7][16]
-
Plasma Aliquoting: Carefully aspirate the plasma supernatant without disturbing the buffy coat and transfer it to pre-labeled polypropylene cryovials.
-
Storage: Immediately freeze the plasma aliquots at -80°C.[13] Avoid repeated freeze-thaw cycles.[14]
Visualizations
GIP Degradation and Prevention Workflow
Caption: Workflow of GIP degradation and prevention.
GIP Signaling Pathway and DPP-4 Action
Caption: GIP signaling and the inhibitory action of DPP-4.
References
- 1. Circulation and degradation of GIP and GLP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Hormone and Metabolic Research / Abstract [thieme-connect.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Degradation and Stabilization of Peptide Hormones in Human Blood Specimens | PLOS One [journals.plos.org]
- 6. Degradation and Stabilization of Peptide Hormones in Human Blood Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bdbiosciences.com [bdbiosciences.com]
- 8. bioporto.com [bioporto.com]
- 9. Frontiers | Clinical Use of DPP-4 Inhibitors [frontiersin.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. GIP (3-42), human | IGF-1R | TargetMol [targetmol.com]
- 12. researchgate.net [researchgate.net]
- 13. mercodia.com [mercodia.com]
- 14. file.elabscience.com [file.elabscience.com]
- 15. inspq.qc.ca [inspq.qc.ca]
- 16. pxbiovision.com [pxbiovision.com]
- 17. sceti.co.jp [sceti.co.jp]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Dipeptidyl peptidase-4 inhibitor treatment induces a greater increase in plasma levels of bioactive GIP than GLP-1 in non-diabetic subjects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GIP (3-42) for In Vitro Research
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Glucose-Dependent Insulinotropic Polypeptide (3-42) in in vitro experiments. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and summaries of key quantitative data.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of GIP (3-42) in in vitro systems?
GIP (3-42) is the N-terminally truncated metabolite of the active GIP (1-42) hormone, formed by the enzyme dipeptidyl peptidase IV (DPP-IV).[1][2][3] In most in vitro settings, GIP (3-42) does not stimulate GIP receptor-mediated signaling pathways, such as cyclic AMP (cAMP) production or insulin (B600854) secretion, on its own.[1][4][5] Its primary role in experimental systems is that of a weak competitive antagonist at the GIP receptor (GIPR).[1][4][6]
Q2: I am not observing any cellular response (e.g., cAMP increase) when applying GIP (3-42) alone. Is my experiment failing?
No, this is the expected result. GIP (3-42) is not an agonist and is reported to have no or very minimal agonist activity (less than 5% of native GIP).[1][4][7] Its utility is in its ability to inhibit the effects of the active GIP (1-42) peptide.
Q3: Why do I need a very high concentration of GIP (3-42) to see an antagonistic effect?
The antagonistic potency of GIP (3-42) is relatively low and highly dependent on the concentration of the GIP (1-42) agonist you are trying to inhibit.[1][7] Studies show that a significant molar excess (e.g., >50-fold) of GIP (3-42) over GIP (1-42) is often required to achieve inhibition.[1][5] This is due to its lower binding affinity for the GIP receptor compared to the active peptide and the potential for "spare receptors" in the cellular system, which can allow a maximal response even when only a fraction of receptors are occupied by the agonist.[1]
Q4: How do I interpret the physiological relevance of my in vitro antagonism results?
Caution is advised when extrapolating in vitro antagonism to in vivo physiology. While GIP (3-42) can demonstrate antagonism in vitro, the high concentrations required may not be reached under normal physiological conditions in vivo.[5][6][8] Therefore, while it is a useful tool to probe GIP receptor pharmacology in vitro, it may not function as a physiological antagonist.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No antagonistic effect observed | Insufficient Concentration: The concentration of GIP (3-42) is too low relative to the GIP (1-42) agonist. | Increase the molar excess of GIP (3-42) to GIP (1-42). Start with a 50- to 100-fold excess and perform a dose-response curve. Refer to IC50 values in Table 3. |
| High Agonist Concentration: The GIP (1-42) concentration is too high, saturating the system. | Use a lower concentration of GIP (1-42), ideally at or near its EC50 value for the specific assay (e.g., 10-100 pM for cAMP assays).[1][7] | |
| Peptide Integrity: The GIP (3-42) or GIP (1-42) peptide may have degraded due to improper storage or handling. | Ensure peptides are stored at -20°C or -80°C and freshly reconstituted in an appropriate buffer. Confirm peptide purity and mass via HPLC or mass spectrometry.[4] | |
| High variability between experiments | Inconsistent Cell State: Cell passage number, confluency, or health can affect receptor expression and signaling. | Use cells within a consistent, low passage number range. Seed cells at a uniform density and ensure consistent incubation times. |
| Assay Conditions: Minor variations in incubation time, temperature, or reagents can impact results. | Standardize all assay parameters. Prepare master mixes of reagents where possible to reduce pipetting variability. | |
| Weak or partial antagonism | Cell System Specifics: The cell line used (e.g., transfected with human vs. rodent receptors) can exhibit different pharmacology.[6] | Be aware of the species of the receptor in your cell model. Results may differ between cell types (e.g., CHO-K1, COS-7, BRIN-BD11).[1][4] |
| Partial Agonism: Some GIP fragments can act as partial agonists, which may complicate interpretation. | While GIP (3-42) is generally considered a pure antagonist, carefully evaluate dose-response curves for any slight agonist activity at high concentrations.[4] |
Quantitative Data Summary
The following tables summarize key quantitative parameters for GIP peptides from in vitro studies. These values can serve as a reference for experimental design.
Table 1: GIP Receptor Binding Affinity Binding affinity (IC50) represents the concentration of the peptide required to displace 50% of a radiolabeled tracer from the GIP receptor.
| Peptide | Cell Line | Receptor Species | IC50 (nM) | Reference(s) |
| GIP (1-42) | COS-7 | Human | 5.2 | [1][5] |
| GIP (1-42) | CHO-K1 | Rat | 3.5 | [1][7] |
| GIP (3-42) | COS-7 | Human | 22 | [1][5] |
| GIP (3-42) | CHO-K1 | Rat | 58 | [1][7] |
Table 2: GIP (1-42) Agonist Potency Agonist potency (EC50) is the concentration of GIP (1-42) required to elicit 50% of its maximal effect.
| Assay | Cell Line | Receptor Species | EC50 | Reference(s) |
| cAMP Accumulation | COS-7 | Human | 13.5 pM | [1] |
| cAMP Production | CHL Cells | Not Specified | 18.2 nM | [4] |
Table 3: GIP (3-42) Antagonist Potency Antagonist potency (IC50) is the concentration of GIP (3-42) required to inhibit 50% of the response induced by a specific concentration of GIP (1-42).
| Assay | GIP (1-42) Concentration | Cell/Tissue System | IC50 of GIP (3-42) (nM) | Reference(s) |
| cAMP Accumulation | 10 pM | COS-7 (Human GIPR) | 92 | [1][5] |
| cAMP Accumulation | 1 nM | COS-7 (Human GIPR) | 731 | [1][5] |
| Insulin Secretion | 1 nM | Isolated Perfused Rat Pancreas | 138 | [1][5] |
Visualizations
Signaling & Experimental Diagrams
Caption: GIP receptor signaling pathway activation and antagonism.
Caption: Experimental workflow for assessing GIP (3-42) antagonism.
Experimental Protocols
Protocol 1: cAMP Accumulation Assay
This protocol is adapted from methodologies used to assess GIPR activation in transfected cell lines.[1][9]
Objective: To measure the ability of GIP (3-42) to inhibit GIP (1-42)-stimulated intracellular cAMP accumulation.
Materials:
-
GIPR-expressing cells (e.g., transiently transfected COS-7 or CHO-K1 cells)
-
Cell culture medium (e.g., DMEM)
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
Phosphodiesterase inhibitor (e.g., 250 µM IBMX or 100 µmol/L Ro20-1724) to prevent cAMP degradation.
-
GIP (1-42) peptide stock solution
-
GIP (3-42) peptide stock solution
-
cAMP assay kit (e.g., ELISA or TR-FRET based)
-
96-well cell culture plates
Methodology:
-
Cell Seeding: Seed GIPR-expressing cells into a 96-well plate at a density of ~2.5 x 10^5 cells/well and culture overnight.
-
Pre-incubation: The next day, wash the cells with assay buffer. Pre-incubate the cells with assay buffer containing a phosphodiesterase inhibitor for 20-30 minutes at 37°C.
-
Treatment:
-
Prepare serial dilutions of GIP (3-42) in assay buffer.
-
Prepare a fixed concentration of GIP (1-42) (e.g., at its EC50, ~10-100 pM).
-
Add the GIP (3-42) dilutions to the appropriate wells, followed immediately by the fixed concentration of GIP (1-42).
-
Include control wells: vehicle only, GIP (1-42) only, and GIP (3-42) only.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Lysis and Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for your specific cAMP assay kit.
-
Data Analysis: Normalize the data (e.g., to the response of GIP (1-42) alone). Plot the percent inhibition against the log concentration of GIP (3-42) and use non-linear regression to calculate the IC50 value.
Protocol 2: Insulin Secretion Assay
This protocol is based on experiments using insulin-secreting cell lines like BRIN-BD11.[4][10]
Objective: To determine if GIP (3-42) can inhibit GIP (1-42)-stimulated insulin secretion.
Materials:
-
Insulin-secreting cells (e.g., BRIN-BD11)
-
Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA and a specific glucose concentration (e.g., 5.6 mM).
-
GIP (1-42) peptide stock solution
-
GIP (3-42) peptide stock solution
-
Insulin ELISA kit
-
24-well cell culture plates
Methodology:
-
Cell Seeding: Seed BRIN-BD11 cells into a 24-well plate and culture until they reach ~80% confluency.
-
Pre-incubation (Starvation): Gently wash the cells twice with KRBB containing a low glucose concentration (e.g., 1.1 mM). Pre-incubate the cells in this buffer for 2 hours at 37°C to establish a basal state.
-
Treatment:
-
Aspirate the starvation buffer.
-
Add 1 mL of KRBB containing the desired experimental glucose concentration (e.g., 5.6 mM) and the treatment peptides.
-
Control Groups: Glucose-only buffer, GIP (1-42) in glucose buffer.
-
Test Group: A range of GIP (3-42) concentrations plus a fixed concentration of GIP (1-42) (e.g., 10^-7 M) in glucose buffer.[4]
-
-
Incubation: Incubate the plate for a defined period (e.g., 20 minutes) at 37°C.
-
Sample Collection: Collect the supernatants (which contain the secreted insulin) from each well and centrifuge to remove any detached cells.
-
Measurement: Measure the insulin concentration in the supernatants using an insulin ELISA kit.
-
Data Analysis: Quantify the amount of insulin secreted and express it relative to the total cellular protein content or cell number. Calculate the percentage inhibition of GIP (1-42)-stimulated secretion by GIP (3-42).
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. ibl-america.com [ibl-america.com]
- 3. A novel long-acting glucose-dependent insulinotropic peptide analogue: enhanced efficacy in normal and diabetic rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. joe.bioscientifica.com [joe.bioscientifica.com]
- 5. researchgate.net [researchgate.net]
- 6. The evolution of the therapeutic concept ‘GIP receptor antagonism’ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Frontiers | The evolution of the therapeutic concept ‘GIP receptor antagonism’ [frontiersin.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Characterisation of Glucose-Dependent Insulinotropic Polypeptide Receptor Antagonists in Rodent Pancreatic Beta Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low signal in GIP (3-42) ELISA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with low signal in Gastric Inhibitory Polypeptide (GIP) (3-42) ELISA experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common causes of low or no signal in your GIP (3-42) ELISA and provides actionable solutions.
Q1: Why am I getting no or very low signal across my entire plate, including the standards?
A1: This issue often points to a problem with one of the core reagents or a critical step in the protocol. Here are the most common culprits and how to address them:
-
Incorrect Reagent Preparation or Order of Addition: Ensure all reagents were prepared according to the kit's protocol and added in the correct sequence.[1][2] A common mistake is preparing dilutions incorrectly or using the wrong diluent.
-
Expired or Improperly Stored Reagents: Verify that none of the kit components have expired.[1][3] Kits should be stored at the recommended temperature (typically 2-8°C), and reagents should be brought to room temperature before use.[3][4] Repeated freeze-thaw cycles of standards and antibodies should be avoided.[5][6]
-
Inactive Enzyme Conjugate (e.g., HRP): The horseradish peroxidase (HRP) conjugate can lose activity. You can test its functionality by mixing a small amount of the conjugate with the TMB substrate; a blue color should develop rapidly.[7]
-
Substrate Solution Issues: The TMB substrate is light-sensitive and should be colorless before use.[8] If it has a blue tint, it is contaminated and should be replaced. Ensure the substrate is at room temperature before adding it to the wells.[3]
-
Problem with Stop Solution: While less common for low signal, ensure the stop solution was added to each well. Failure to add it can lead to a continued reaction with varied results, but in some cases of very weak signal, its absence might be overlooked.[3]
Q2: My standard curve looks good, but my samples are showing low or no signal. What could be the problem?
A2: This scenario suggests that the issue lies with the samples themselves or how they were handled.
-
Low Analyte Concentration: The GIP (3-42) concentration in your samples may be below the detection limit of the assay.[2][8] Consider concentrating the sample if possible or using a more sensitive assay.
-
Improper Sample Collection and Storage: GIP is susceptible to degradation by proteases like dipeptidyl peptidase-IV (DPP-IV).[9][10] When collecting blood samples, it is crucial to use tubes containing a DPP-IV inhibitor. Samples should be kept on ice and centrifuged at low temperatures. For long-term storage, samples should be frozen at -20°C or -80°C and avoid repeated freeze-thaw cycles.[3][4][10]
-
Sample Matrix Effects: Components in the sample matrix (e.g., lipids, other proteins) can interfere with antibody binding.[11][12] Try diluting your samples with the assay buffer provided in the kit to minimize these effects.[4] Some kits provide a specific matrix solution for sample dilution.[5]
Q3: The signal is weak overall, including the high standards. How can I improve the signal intensity?
A3: Weak signal across the board indicates that the assay conditions may need optimization to enhance the reaction.
-
Insufficient Incubation Times or Incorrect Temperatures: Ensure that all incubation steps were carried out for the full duration and at the temperatures specified in the protocol.[2][3][12] Increasing the incubation time may help boost the signal.[2] All reagents and the plate should be at room temperature before starting the assay.[8][12]
-
Inadequate Washing: Insufficient washing can leave behind unbound reagents that can interfere with the signal. Conversely, overly aggressive washing can lead to the removal of bound antibody or antigen. Follow the washing instructions carefully, ensuring all wells are completely filled and emptied during each wash step.[1][11] Increasing the soak time during washes can sometimes help reduce background and improve signal-to-noise ratio.[1]
-
Low Antibody Concentration: If you are developing your own assay, the concentration of the capture or detection antibody may be too low. You may need to perform a titration to determine the optimal concentration.[2]
Quantitative Data Summary
For optimal results, adhere to the manufacturer's specific recommendations. The following tables provide a general overview of typical parameters for a GIP (3-42) ELISA.
Table 1: Typical Reagent Incubation Parameters
| Step | Incubation Time | Temperature |
| Sample/Standard | 60 minutes - 2 hours | Room Temperature or 37°C |
| Detection Antibody | 1 hour | Room Temperature |
| Enzyme Conjugate | 30 minutes - 1 hour | Room Temperature |
| Substrate Development | 5 - 30 minutes | Room Temperature (dark) |
Table 2: Key Reagent and Sample Handling Parameters
| Parameter | Recommendation |
| Sample Collection | Use tubes containing a DPP-IV inhibitor. |
| Sample Storage | Short-term (≤7 days) at 2-8°C; Long-term (≤3 months) at -80°C. Avoid repeated freeze-thaw cycles.[3] |
| Standard Dilution | Perform serial dilutions fresh for each assay. Do not reuse.[5] |
| Washing | 3-5 washes per step with the provided wash buffer. |
| Plate Reading Wavelength | 450 nm (with a reference wavelength of 590 nm if applicable).[5] |
Experimental Protocols
A GIP (3-42) ELISA is a type of sandwich immunoassay. Below is a generalized protocol. Always refer to the specific manual provided with your kit.
Principle of the Sandwich ELISA
The assay uses two antibodies that bind to different epitopes on the GIP (3-42) molecule. One antibody is pre-coated onto the microplate wells (capture antibody), and the other is conjugated to an enzyme, typically HRP (detection antibody).[5][6][13] The amount of captured enzyme is proportional to the amount of GIP (3-42) in the sample, which is then quantified by a colorimetric reaction.[5][13]
Standard Protocol Steps:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. Bring all components to room temperature before use.
-
Standard and Sample Addition: Add standards and samples to the appropriate wells of the antibody-coated microplate. Incubate as recommended.
-
Washing: Aspirate the contents of the wells and wash the plate several times with the provided wash buffer.
-
Detection Antibody Addition: Add the biotinylated detection antibody to each well. Incubate as recommended.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate Addition: Add the streptavidin-HRP conjugate to each well. Incubate as recommended.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the TMB substrate solution to each well. Incubate in the dark. A blue color will develop.
-
Stopping the Reaction: Add the stop solution to each well. The color will change from blue to yellow.
-
Plate Reading: Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution.[4]
Visualizations
Below are diagrams illustrating the troubleshooting workflow and the basic principle of the assay.
Caption: Troubleshooting workflow for low signal in GIP (3-42) ELISA.
Caption: Principle of the GIP (3-42) Sandwich ELISA.
References
- 1. ELISA Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 3. file.elabscience.com [file.elabscience.com]
- 4. ibl-international.com [ibl-international.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Common ELISA Problems and Solutions - MyAssays [myassays.com]
- 8. assaygenie.com [assaygenie.com]
- 9. bioscience.co.uk [bioscience.co.uk]
- 10. ibl-america.com [ibl-america.com]
- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 12. iacld.com [iacld.com]
- 13. sceti.co.jp [sceti.co.jp]
Technical Support Center: LC-MS/MS Analysis of GIP (3-42)
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects in the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Glucose-Dependent Insulinotropic Polypeptide (3-42) [GIP (3-42)].
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of GIP (3-42) that may be related to matrix effects.
Q1: I am observing poor sensitivity and a high signal-to-noise ratio for my GIP (3-42) analyte. What could be the cause?
A1: Poor sensitivity and a high signal-to-noise ratio are often indicative of ion suppression, a common matrix effect in LC-MS/MS analysis.[1][2] This occurs when co-eluting endogenous components from the biological matrix (e.g., plasma, serum) interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1]
Troubleshooting Steps:
-
Evaluate Sample Preparation: The most effective way to combat matrix effects is through rigorous sample cleanup.[1] If you are using a simple protein precipitation method, consider switching to a more selective technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[1]
-
Chromatographic Separation: Optimize your LC method to achieve better separation between GIP (3-42) and interfering matrix components.[3] This can involve adjusting the gradient, changing the mobile phase composition, or using a column with a different chemistry.
-
Post-Column Infusion Experiment: To confirm that ion suppression is the issue, you can perform a post-column infusion experiment. This involves infusing a constant flow of a GIP (3-42) standard into the MS while injecting a blank, extracted matrix sample onto the LC column. A dip in the baseline signal at the retention time of your analyte indicates ion suppression.[2]
Q2: My results for GIP (3-42) are inconsistent and show poor reproducibility between samples. How can I address this?
A2: Inconsistent and irreproducible results are classic symptoms of variable matrix effects between different sample lots.[3] The composition of biological matrices can vary significantly from one individual to another, leading to different degrees of ion suppression or enhancement.
Troubleshooting Steps:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): The most reliable way to correct for variability in matrix effects is to use a SIL-IS of GIP (3-42).[4][5] The SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for accurate normalization of the signal.
-
Matrix-Matched Calibrators: Prepare your calibration standards and quality control samples in the same biological matrix as your study samples.[1][6] This helps to mimic the matrix effects experienced by the analyte in the unknown samples.
-
Assess Matrix Factor: During method validation, it is crucial to assess the matrix factor (MF) across at least six different lots of the biological matrix. The MF is a quantitative measure of the matrix effect and is calculated by comparing the analyte's response in a post-extraction spiked matrix sample to its response in a neat solution.[3]
Q3: I am seeing unexpected peaks or a high baseline in my chromatograms. Could this be related to matrix effects?
A3: While a high baseline can be due to various factors, it can be exacerbated by matrix components. The presence of phospholipids (B1166683), in particular, is a known cause of increased background noise and can lead to the fouling of the MS source.
Troubleshooting Steps:
-
Phospholipid Removal: Incorporate a phospholipid removal step in your sample preparation protocol. Specific SPE cartridges or plates are designed for this purpose.
-
Divert Valve: Use a divert valve to direct the early and late eluting, non-target portions of the chromatogram (which often contain high concentrations of salts and other matrix components) to waste instead of the mass spectrometer.
-
LC Column Wash: Implement a robust column wash at the end of each run and between batches to prevent the buildup of matrix components on the column.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS/MS analysis of GIP (3-42)?
A1: Matrix effects refer to the alteration of the ionization efficiency of the target analyte, GIP (3-42), by the presence of co-eluting, undetected components in the sample matrix.[3] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[3][7]
Q2: What are the primary sources of matrix effects in plasma or serum samples for GIP (3-42) analysis?
A2: The primary sources of matrix effects in plasma and serum are endogenous components such as phospholipids, proteins, salts, and metabolites.[3] Exogenous substances like anticoagulants and dosing vehicles can also contribute.[3]
Q3: How can I minimize matrix effects during sample preparation for GIP (3-42)?
A3: Effective sample preparation is key to minimizing matrix effects. Here are some common strategies:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering components and concentrating the analyte.
-
Liquid-Liquid Extraction (LLE): LLE can separate the analyte from matrix components based on their differential solubility in immiscible liquids.
-
Protein Precipitation (PPT): While a simpler method, PPT is generally less effective at removing phospholipids and other small molecule interferences compared to SPE or LLE.
Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for the analysis of GIP (3-42)?
A4: While not strictly mandatory for all research applications, the use of a SIL-IS is highly recommended and is considered the gold standard for quantitative bioanalysis.[4][5] A SIL-IS for GIP (3-42) will have nearly identical chemical and physical properties to the analyte, ensuring that it is affected by matrix effects in the same way. This allows for the most accurate correction of any signal suppression or enhancement.[4][5]
Q5: How is the matrix effect quantitatively assessed during method validation?
A5: The matrix effect is quantitatively assessed by calculating the Matrix Factor (MF).[3] This is typically done by comparing the peak area of the analyte in a post-extraction spiked blank matrix sample (a blank matrix extract to which the analyte is added) to the peak area of the analyte in a neat solution at the same concentration.[3] An MF of 1 indicates no matrix effect, an MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement.[3]
Data Presentation
| Sample Preparation Technique | Analyte Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 85 - 100 | 40 - 70 (Suppression) | Simple, fast, low cost | Poor removal of phospholipids and other small molecules |
| Liquid-Liquid Extraction (LLE) | 70 - 90 | 15 - 30 (Suppression) | Good removal of salts and some phospholipids | Can be labor-intensive, potential for analyte loss |
| Solid-Phase Extraction (SPE) | 80 - 95 | 5 - 15 (Suppression) | Excellent removal of interferences, allows for sample concentration | Higher cost, requires method development |
Note: The values presented in this table are illustrative and can vary depending on the specific peptide, biological matrix, and LC-MS/MS system used.
Experimental Protocols
Protocol for Sample Preparation of GIP (3-42) from Human Plasma using SPE
This protocol is a synthesized example based on common practices for peptide analysis and published methods for GIP quantification.[4][5][8]
-
Sample Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA) and a DPP-4 inhibitor to prevent the degradation of GIP (1-42) to GIP (3-42) ex vivo.[9] Centrifuge to obtain plasma and store at -80°C until analysis.
-
Protein Precipitation:
-
Thaw plasma samples on ice.
-
To 200 µL of plasma, add 600 µL of acetonitrile (B52724) containing the stable isotope-labeled internal standard (SIL-IS) for GIP (3-42).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Solid-Phase Extraction (SPE):
-
Condition an Oasis HLB µElution plate with 200 µL of methanol (B129727) followed by 200 µL of water.
-
Load the supernatant from the protein precipitation step onto the SPE plate.
-
Wash the plate with 200 µL of 5% methanol in water.
-
Elute the peptides with 50 µL of 60% acetonitrile in water containing 0.1% formic acid.
-
-
LC-MS/MS Analysis:
-
Inject an appropriate volume (e.g., 10 µL) of the eluate onto the LC-MS/MS system.
-
LC-MS/MS Parameters (Example)
-
LC Column: A C18 reversed-phase column suitable for peptide separations (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 40% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both GIP (3-42) and its SIL-IS.
Visualizations
Caption: Troubleshooting workflow for matrix effects in GIP (3-42) analysis.
Caption: GIP (3-42) sample preparation workflow using SPE.
References
- 1. longdom.org [longdom.org]
- 2. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative analytical method for determining the levels of gastric inhibitory polypeptides GIP1-42 and GIP3-42 in human plasma using LC-MS/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bdbiosciences.com [bdbiosciences.com]
Technical Support Center: Interpreting the Weak Antagonist Activity of GIP(3-42)
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the activity of Glucose-Dependent Insulinotropic Polypeptide (3-42), or GIP(3-42). Here you will find frequently asked questions, troubleshooting advice for common experimental issues, detailed protocols, and a summary of quantitative data to aid in your research.
Frequently Asked Questions (FAQs)
Q1: What is GIP(3-42) and how is it formed?
A1: GIP(3-42) is the major circulating metabolite of the active incretin (B1656795) hormone GIP(1-42).[1][2] It is formed when the enzyme Dipeptidyl Peptidase-IV (DPP-IV) cleaves the first two amino acids (Tyrosine and Alanine) from the N-terminus of the full-length GIP(1-42) peptide.[3][4] This enzymatic degradation happens rapidly in the bloodstream, with the plasma half-life of active GIP(1-42) being approximately 5-7 minutes.[5][6]
Q2: What is the primary mechanism of action of GIP(3-42) at the GIP receptor?
A2: GIP(3-42) acts as a weak antagonist at the GIP receptor (GIPR), a Class B G protein-coupled receptor (GPCR).[2][7] It binds to the GIPR, but with a significantly lower affinity compared to the native GIP(1-42).[1][3] Upon binding, it does not effectively stimulate the primary downstream signaling pathway, which involves Gαs protein coupling, adenylyl cyclase activation, and subsequent cyclic AMP (cAMP) production.[1][8][9] By occupying the receptor, it can competitively inhibit the binding and action of the full agonist, GIP(1-42).[1][9]
Q3: Is GIP(3-42) a competitive antagonist?
A3: Yes, in vitro studies suggest that GIP(3-42) acts as a competitive antagonist. It shifts the concentration-response curve of GIP(1-42) to the right without significantly reducing the maximal response, which is characteristic of competitive antagonism.[1][9] However, this effect is weak and requires a high molar excess of GIP(3-42) relative to GIP(1-42).[1][10]
Q4: Why are there conflicting reports on the in vivo antagonist activity of GIP(3-42)?
A4: The conflicting results largely stem from the concentrations of GIP(3-42) used in experiments versus its physiological levels.[7][11] While some in vivo studies in mice using high, supraphysiological concentrations of synthetic GIP(3-42) have demonstrated antagonist effects on insulin (B600854) secretion and glucose metabolism[2][12], other studies in pigs and humans at more physiological concentrations have failed to show any significant antagonism.[1][13] It is now generally considered that GIP(3-42) does not function as a physiological antagonist in vivo because its maximal circulating levels are insufficient to elicit these effects.[11][13]
Q5: Does GIP(3-42) have any agonist activity?
A5: Most studies report that GIP(3-42) has no intrinsic agonist activity, meaning it does not stimulate cAMP accumulation on its own, even at high concentrations.[1][9] However, some literature describes it as a weak partial agonist, suggesting it might elicit a very minimal response compared to the full agonist.[14] This discrepancy may be due to differences in the cell systems or assay conditions used.
Troubleshooting Experimental Issues
Issue 1: My in vitro cAMP assay shows no antagonist effect of GIP(3-42).
-
Possible Cause 1: Insufficient Molar Excess. The antagonist activity of GIP(3-42) is weak. A significant molar excess of GIP(3-42) over GIP(1-42) is required to observe inhibition. Ratios of >50-fold may be necessary.[1][10]
-
Troubleshooting Step: Increase the concentration of GIP(3-42) in your co-incubation experiments. We recommend running a full dose-response curve of GIP(3-42) against a fixed, sub-maximal concentration (e.g., EC50 or EC80) of GIP(1-42).
-
Possible Cause 2: GIP(1-42) Concentration is Too High. If the concentration of the GIP(1-42) agonist is saturating the receptors, it becomes very difficult for a weak antagonist to compete effectively.
-
Troubleshooting Step: Use a lower concentration of GIP(1-42) that gives a sub-maximal but robust response (e.g., 10 pM to 1 nM).[1] This will increase the sensitivity of the assay to competitive inhibition.
Issue 2: I am not observing any in vivo effect of GIP(3-42) on glucose tolerance.
-
Possible Cause 1: Physiological vs. Pharmacological Dosing. As noted in the FAQs, GIP(3-42) is not considered a physiological antagonist.[13] The doses required to see an effect in vivo may be much higher than the peptide's endogenous concentrations.
-
Troubleshooting Step: Review the literature for effective pharmacological doses used in similar animal models (e.g., 25 nmol/kg in mice).[2][12] Be aware that these are supraphysiological levels. For physiological studies, an effect may not be observable.
-
Possible Cause 2: DPP-IV Inhibition. If your experimental design involves co-infusion with GIP(1-42), ensure you account for the rapid degradation of the active peptide. Some protocols use DPP-IV inhibitors to stabilize GIP(1-42) levels.[1]
-
Troubleshooting Step: If not already doing so, consider using a DPP-IV inhibitor like valine-pyrrolidide to maintain stable plasma concentrations of infused GIP(1-42), allowing for a clearer assessment of the antagonist's effect.[1]
Issue 3: My binding assay results for GIP(3-42) are inconsistent.
-
Possible Cause 1: Assay Temperature and Incubation Time. Binding kinetics are temperature-dependent. Assays performed at 4°C will reach equilibrium more slowly than those at 37°C but can minimize receptor internalization.
-
Troubleshooting Step: Standardize your protocol. For competitive binding, a longer incubation at 4°C (e.g., 4-16 hours) is often used to reach equilibrium.[1][13] Ensure consistency across all experiments.
-
Possible Cause 2: Radioligand Quality. The quality and specific activity of your radiolabeled GIP can significantly impact results.
-
Troubleshooting Step: Use a high-quality, validated radioligand such as 125I-GIP.[1] Perform quality control checks to ensure its integrity and binding capacity.
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro studies characterizing the interaction of GIP(1-42) and GIP(3-42) with the GIP receptor.
Table 1: GIP Receptor Binding Affinities
| Compound | Cell Line | Receptor Species | Assay Temp. | IC50 (nM) | Citation(s) |
| GIP(1-42) | COS-7 | Human | 4°C | 5.2 | [1][15] |
| GIP(3-42) | COS-7 | Human | 4°C | 22 | [1][15] |
| GIP(1-42) | CHO-K1 | Rat | Not Specified | 3.56 | [9] |
| GIP(3-42) | CHO-K1 | Rat | Not Specified | 58.4 | [9] |
Table 2: Functional Activity (cAMP Accumulation)
| Compound | Cell Line | Receptor Species | Parameter | Value | Condition | Citation(s) |
| GIP(1-42) | COS-7 | Human | EC50 | 13.5 pM | Agonist Activity | [1][15] |
| GIP(3-42) | COS-7 | Human | EC50 | No effect | Agonist Activity | [1][15] |
| GIP(3-42) | COS-7 | Human | IC50 | 92 nM | Antagonism of 10 pM GIP(1-42) | [1][10][15] |
| GIP(3-42) | COS-7 | Human | IC50 | 731 nM | Antagonism of 1 nM GIP(1-42) | [1][10][15] |
| GIP(3-42) | CHO-K1 | Rat | IC50 | >1,000 nM | Antagonism of 1 nM GIP(1-42) | [9] |
Table 3: Insulin Secretion Activity
| Compound | Model | Parameter | Value | Condition | Citation(s) |
| GIP(3-42) | Isolated Perfused Rat Pancreas | Activity | No effect on insulin output | 5 and 50 nM concentrations | [1] |
| GIP(3-42) | Isolated Perfused Rat Pancreas | IC50 | 138 nM | Antagonism of 1 nM GIP(1-42) | [1][10][15] |
| GIP(3-42) | BRIN-BD11 Cells | Activity | Significantly less potent than GIP(1-42) | - | [2] |
| GIP(3-42) | BRIN-BD11 Cells | Inhibition | 48.8% | Antagonism of 10⁻⁷ M GIP(1-42) | [2] |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
-
Objective: To determine the binding affinity (IC50) of GIP(3-42) for the GIP receptor.
-
Cell System: COS-7 or CHO cells transiently or stably transfected with the human or rat GIP receptor.[1][9]
-
Methodology:
-
Cell Plating: Seed transfected cells in 96-well plates at a density that yields 5-10% specific binding of the radioligand (e.g., 50,000 cells/well).[1][16]
-
Incubation: On the day of the assay, wash cells with binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, 5 mM MgCl2).[1]
-
Competition: Add a constant, low concentration of radioligand (e.g., 15 pM 125I-GIP) and increasing concentrations of unlabeled competitor peptides (GIP(1-42) as a positive control, and GIP(3-42)) ranging from 10⁻¹¹ to 10⁻⁶ M.[1][13]
-
Equilibration: Incubate plates for an extended period (e.g., 4-16 hours) at 4°C to reach equilibrium.[1]
-
Washing: Terminate the binding by aspirating the buffer and washing the cells once with ice-cold binding buffer to remove unbound radioligand.[1][13]
-
Lysis & Counting: Lyse the cells (e.g., with 8 M urea, 3 M acetic acid, 2% Nonidet-P 40) and measure the cell-associated radioactivity using a gamma counter.[1][13]
-
Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Use nonlinear regression to calculate the IC50 values.[1]
-
Protocol 2: cAMP Accumulation Assay
-
Objective: To measure the effect of GIP(3-42) on GIP(1-42)-stimulated cAMP production.
-
Cell System: GIPR-transfected COS-7 or HEK-293 cells.
-
Methodology:
-
Cell Labeling (Optional, for [³H]-adenine method): Incubate cells for 24 hours with [³H]-adenine to label the intracellular ATP pool.[1]
-
Pre-incubation: Wash cells with stimulation buffer (e.g., HBS) and pre-incubate for 15-30 minutes with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Antagonist Addition: For antagonist experiments, add varying concentrations of GIP(3-42) (e.g., 10⁻¹⁰ to 10⁻⁶ M) and incubate for 15 minutes prior to agonist addition.[9]
-
Agonist Stimulation: Add GIP(1-42) at a fixed, sub-maximal concentration (e.g., 10 pM or 1 nM) and incubate for an additional 15-30 minutes at 37°C.[1]
-
Lysis & Measurement: Terminate the reaction and lyse the cells. Measure cAMP levels using a commercial ELISA kit or by separating [³H]-cAMP from [³H]-ATP via sequential column chromatography (Dowex and alumina (B75360) columns).[1][13]
-
Analysis: Plot cAMP levels against the log concentration of the antagonist. Use nonlinear regression to determine the IC50 of GIP(3-42) for inhibiting the GIP(1-42) response.[1]
-
Protocol 3: In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
-
Objective: To assess the in vivo antagonist activity of GIP(3-42) on glucose metabolism and insulin secretion.
-
Animal Model: C57BL/6 or ob/ob mice.[2]
-
Methodology:
-
Fasting: Fast mice overnight (e.g., 18 hours) but allow free access to water.[2]
-
Baseline Sample: Take a baseline blood sample (t=0) from the tail vein.[2]
-
Administration: Administer the test compounds via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. Groups may include:
-
Vehicle control + Glucose
-
GIP(1-42) + Glucose
-
GIP(3-42) + Glucose
-
GIP(1-42) + GIP(3-42) + Glucose
-
-
Glucose Challenge: Immediately following peptide injection, administer an oral gavage of glucose (e.g., 18 mmol/kg).[2]
-
Blood Sampling: Collect blood samples at specific time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Analysis: Measure plasma glucose and insulin concentrations for each time point. Calculate the area under the curve (AUC) for both glucose and insulin to quantify the overall response.[12]
-
Visualizations: Signaling and Experimental Workflows
Caption: GIP(1-42) agonist signaling pathway via the GIP receptor.
Caption: Mechanism of weak antagonism by GIP(3-42) at the GIP receptor.
Caption: Experimental workflow for characterizing GIP(3-42) antagonist activity.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. joe.bioscientifica.com [joe.bioscientifica.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Physiology and clinical applications of GIP [jstage.jst.go.jp]
- 7. Frontiers | The evolution of the therapeutic concept ‘GIP receptor antagonism’ [frontiersin.org]
- 8. Physiology, Gastric Inhibitory Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. The evolution of the therapeutic concept ‘GIP receptor antagonism’ - PMC [pmc.ncbi.nlm.nih.gov]
- 12. joe.bioscientifica.com [joe.bioscientifica.com]
- 13. journals.physiology.org [journals.physiology.org]
- 14. biorxiv.org [biorxiv.org]
- 15. GIP-(3-42) does not antagonize insulinotropic effects of GIP at physiological concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. webs.iiitd.edu.in [webs.iiitd.edu.in]
GIP (3-42) solubility issues and how to resolve them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GIP (3-42). The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is GIP (3-42) and what is its primary function?
Glucose-dependent insulinotropic polypeptide (3-42), or GIP (3-42), is the major degradation product of the incretin (B1656795) hormone GIP (1-42). This conversion is catalyzed by the enzyme dipeptidyl peptidase-IV (DPP-IV), which removes the first two N-terminal amino acids.[1][2] Unlike its parent molecule, GIP (3-42) acts as a competitive antagonist at the GIP receptor (GIPR).[3] By binding to the GIPR without activating it, GIP (3-42) can inhibit the downstream signaling cascade that normally leads to glucose-dependent insulin (B600854) secretion.
Q2: What are the typical solvents for dissolving GIP (3-42)?
GIP (3-42) is generally soluble in water and dimethyl sulfoxide (B87167) (DMSO).[3][4] For aqueous solutions, sterile, deionized or Milli-Q water is recommended. Some suppliers also suggest that trifluoroacetic acid (TFA) salts, often present from the peptide purification process, can enhance solubility in aqueous solutions.
Q3: What is the recommended storage for GIP (3-42) solutions?
For long-term storage, it is recommended to store GIP (3-42) as a lyophilized powder at -20°C or -80°C. Once dissolved, stock solutions in water or DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or at -20°C for up to one month.[3] It is generally not recommended to store aqueous solutions for more than one day at 4°C.
Troubleshooting Guide: Solubility Issues
Researchers may encounter solubility issues with GIP (3-42) despite its general solubility in water and DMSO. These issues can often be resolved by optimizing the dissolution conditions.
Problem: My GIP (3-42) peptide is not dissolving completely in water or buffer.
Possible Causes and Solutions:
-
pH of the Solvent: The solubility of peptides is highly dependent on the pH of the solvent and the peptide's isoelectric point (pI). The predicted isoelectric point (pI) of human GIP (3-42) is approximately 5.5. At a pH close to its pI, a peptide will have a net neutral charge and often exhibits its lowest solubility.
-
Solution 1: Acidic Conditions. Try dissolving the peptide in a small amount of dilute acidic solution, such as 0.1% acetic acid or 0.1% trifluoroacetic acid (TFA) in water. One supplier specifically recommends dissolving GIP (3-42) in dilute acid. After the peptide is fully dissolved, you can slowly add your buffer of choice to reach the desired final concentration and pH.
-
Solution 2: Basic Conditions. Alternatively, for basic peptides, a dilute basic solution like 0.1% ammonium (B1175870) hydroxide (B78521) can be used for initial dissolution. However, given the predicted acidic pI of GIP (3-42), acidic conditions are more likely to be successful.
-
-
Aggregation: Peptides, especially at higher concentrations, have a tendency to aggregate.
-
Solution 1: Sonication. Use a bath sonicator to gently agitate the solution. This can help to break up aggregates and facilitate dissolution.[3][4]
-
Solution 2: Gentle Heating. Gentle warming of the solution (e.g., to 37°C) can sometimes improve solubility. However, prolonged heating should be avoided to prevent peptide degradation.
-
Solution 3: Carrier Proteins. For in vitro assays, dissolving the peptide in a buffer containing a carrier protein like 0.1% to 0.5% Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA) can help to prevent aggregation and improve stability.
-
-
Insufficient Mixing: The peptide may not have been adequately mixed.
-
Solution: Vortex the solution for a sufficient amount of time. If the peptide is still not dissolved, proceed with sonication.
-
Problem: The GIP (3-42) solution appears cloudy or forms a precipitate after storage.
Possible Causes and Solutions:
-
pH Shift: The pH of the solution may have changed during storage, bringing it closer to the peptide's pI.
-
Solution: Before use, briefly centrifuge the vial to pellet any precipitate. Use the supernatant and re-evaluate the pH of your stock and final solutions.
-
-
Aggregation over Time: The peptide may be aggregating during storage.
-
Solution: Prepare fresh solutions before each experiment whenever possible. If using a stored stock solution, allow it to come to room temperature slowly and vortex gently before use. Consider filtering the solution through a 0.22 µm filter to remove any aggregates.[3]
-
Quantitative Data Summary
The following table summarizes the reported solubility of human GIP (3-42) from various commercial suppliers.
| Solvent | Concentration | Notes |
| Water | 50 mg/mL (10.53 mM) | Ultrasonic assistance is needed.[3] |
| DMSO | 50 mg/mL (10.53 mM) | Ultrasonic assistance is needed. Use newly opened, hygroscopic DMSO.[3] |
| Water | 23.75 mg/mL (5 mM) | Sonication is recommended.[4] |
Experimental Protocols
Protocol 1: Preparation of a GIP (3-42) Stock Solution for In Vitro Assays
-
Pre-treatment: Allow the lyophilized GIP (3-42) vial to equilibrate to room temperature before opening to prevent condensation.
-
Initial Dissolution: For a 1 mM stock solution, add the appropriate volume of sterile, deionized water to the vial. For example, to a 1 mg vial of GIP (3-42) (MW: ~4749.4 g/mol ), add 210.6 µL of water.
-
Mixing: Vortex the vial gently for 1-2 minutes.
-
Sonication: If the peptide is not fully dissolved, place the vial in a bath sonicator for 5-10 minutes, or until the solution is clear.
-
Dilution (Optional): For working solutions, dilute the stock solution in your desired assay buffer. It is recommended that the final assay buffer contains a carrier protein such as 0.1% BSA to improve peptide stability.
-
Sterilization (Optional): If required for your experiment, filter the final working solution through a 0.22 µm sterile filter.[3]
-
Storage: Aliquot the stock solution into single-use vials and store at -80°C.
Protocol 2: Preparation of GIP (3-42) for In Vivo Studies
Vehicle composition for in vivo studies can vary. The following is a general guideline based on common practices for peptide administration.
-
Dissolution: Dissolve the required amount of GIP (3-42) in sterile saline (0.9% NaCl). Gentle vortexing and sonication can be used to aid dissolution.
-
Carrier Protein: For improved stability and to mimic physiological conditions, consider using a vehicle containing a carrier protein, such as sterile saline with 0.1% to 0.5% mouse or rat serum albumin, depending on the animal model.
-
Administration: Administer the freshly prepared solution to the animals via the desired route (e.g., intraperitoneal injection).[3] It is recommended to prepare the solution on the day of the experiment.
Visualizations
GIP Receptor Signaling Pathway
Caption: Agonist (GIP) activation of the GIP receptor signaling cascade.
GIP (3-42) Antagonist Mechanism
Caption: Antagonist (GIP 3-42) blocking the GIP receptor signaling.
Experimental Workflow: GIP (3-42) Solubilization
Caption: A workflow for dissolving GIP (3-42) peptide.
References
cross-reactivity of GIP antibodies with GIP (1-42) and GIP (3-42)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Glucose-Dependent Insulinotropic Polypeptide (GIP) antibodies. This guide focuses on the critical issue of antibody cross-reactivity between the active form, GIP (1-42), and its inactive metabolite, GIP (3-42).
Frequently Asked Questions (FAQs)
Q1: What is the difference between GIP (1-42) and GIP (3-42)?
GIP (1-42) is the full-length, biologically active form of the GIP hormone. It is an incretin (B1656795) hormone that stimulates insulin (B600854) secretion from pancreatic β-cells in a glucose-dependent manner. In circulation, GIP (1-42) is rapidly cleaved by the enzyme Dipeptidyl Peptidase-4 (DPP-4) between the second (Alanine) and third amino acid residues. This cleavage results in the formation of GIP (3-42), which is considered biologically inactive or a weak antagonist at the GIP receptor.[1]
Q2: Why is it crucial to differentiate between GIP (1-42) and GIP (3-42) in my experiments?
Distinguishing between the active GIP (1-42) and inactive GIP (3-42) is essential for accurately assessing the biological activity of GIP in various physiological and pathological states. Measuring total GIP (both forms) may not reflect the true level of active, insulinotropic GIP. For researchers studying the efficacy of DPP-4 inhibitors or developing GIP receptor agonists/antagonists, specific measurement of GIP (1-42) is paramount.
Q3: How can I specifically measure active GIP (1-42) versus total GIP?
To specifically measure active GIP (1-42), you need to use an antibody that is highly specific for the N-terminus of the GIP (1-42) peptide and does not cross-react with GIP (3-42). For total GIP measurement, an antibody that recognizes a C-terminal epitope common to both GIP (1-42) and GIP (3-42) is typically used.[1] Commercially available ELISA kits are often designed for either "active GIP" or "total GIP" detection.
Q4: My GIP antibody is showing unexpected cross-reactivity. What could be the reason?
Unexpected cross-reactivity can arise from a few factors:
-
Epitope Specificity: The antibody may have been raised against a region of the GIP peptide that is shared between GIP (1-42) and GIP (3-42), or it may have a lower affinity for the N-terminus, leading to some binding to the truncated form.
-
Antibody Type: Polyclonal antibodies, being a mixture of different antibodies, have a higher likelihood of containing populations that recognize various epitopes, potentially leading to cross-reactivity. Monoclonal antibodies are generally more specific.
-
Assay Conditions: The stringency of your assay conditions (e.g., washing steps, buffer composition) can influence non-specific binding.
Troubleshooting Guides
Enzyme-Linked Immunosorbent Assay (ELISA)
Issue: High background or non-specific signal in my GIP ELISA.
| Possible Cause | Troubleshooting Steps |
| Insufficient Washing | Increase the number of wash steps and the volume of wash buffer. Ensure complete aspiration of wash buffer between steps.[2] |
| Antibody Concentration Too High | Titrate your primary and/or secondary antibodies to determine the optimal concentration that provides a good signal-to-noise ratio. |
| Inadequate Blocking | Increase the blocking time or try a different blocking agent (e.g., BSA, non-fat dry milk, or a commercial blocking buffer). |
| Cross-Reactivity of Secondary Antibody | Ensure the secondary antibody is specific for the primary antibody's host species and has been pre-adsorbed to minimize cross-reactivity. |
| Sample Matrix Effects | Dilute your samples further in the assay buffer to minimize interference from other proteins or lipids in the sample. |
Issue: Low or no signal in my GIP ELISA.
| Possible Cause | Troubleshooting Steps |
| Incorrect Antibody for the Assay | Verify that you are using the correct antibody pair for a sandwich ELISA (capture and detection antibodies recognizing different epitopes). |
| Degraded GIP in Samples | GIP (1-42) is rapidly degraded by DPP-4. Collect blood samples in tubes containing a DPP-4 inhibitor and keep them on ice.[3] |
| Low Antibody Affinity | Consider using a higher affinity antibody if available. Check the antibody datasheet for information on its binding characteristics. |
| Sub-optimal Assay Conditions | Optimize incubation times and temperatures. Ensure all reagents are brought to room temperature before use.[2] |
| Expired or Improperly Stored Reagents | Check the expiration dates of all kit components and ensure they have been stored according to the manufacturer's instructions.[2] |
Western Blotting
Issue: Difficulty detecting GIP by Western Blot.
| Possible Cause | Troubleshooting Steps |
| Low Abundance of GIP in the Sample | GIP is a secreted hormone and may be present at low concentrations in plasma or cell lysates. Consider concentrating your sample or using an immunoprecipitation (IP) step to enrich for GIP before Western blotting. |
| Poor Sample Preparation | Use a lysis buffer containing protease inhibitors, including a DPP-4 inhibitor, to prevent GIP degradation.[4] Keep samples on ice throughout the preparation process. |
| Inefficient Protein Transfer | Optimize the transfer conditions (voltage, time) for a small peptide like GIP. A lower molecular weight cutoff membrane may be beneficial. |
| Antibody Not Suitable for Western Blotting | Verify that the antibody has been validated for Western blotting on its datasheet. Some antibodies that work in ELISA may not work in Western blotting where the protein is denatured. |
| High Abundance of Albumin and IgG in Plasma | If working with plasma samples, consider using a depletion kit to remove high-abundance proteins like albumin and IgG, which can interfere with the detection of low-abundance proteins. |
Quantitative Data on GIP Antibody Cross-Reactivity
The following table summarizes available data on the cross-reactivity of select GIP antibodies. Note: Data from different sources may not be directly comparable due to variations in experimental conditions.
| Antibody/ELISA Kit | Target | Method | GIP (1-42) Binding | GIP (3-42) Binding | Reference/Source |
| Human GIP (Active) ELISA Kit | GIP (1-42) | Sandwich ELISA | High Specificity | No Cross-reactivity | Eagle Biosciences |
| Anti-GIP (3-42) Monoclonal Antibody (Clone 25) | GIP (3-42) | ELISA | ~2% Cross-reactivity | High Specificity | Bioporto |
| Total GIP ELISA Kit | GIP (1-42) & GIP (3-42) | Sandwich ELISA | 100% Cross-reactivity | 100% Cross-reactivity | Millipore |
Experimental Protocols
Detailed Methodology: Sandwich ELISA for Active GIP (1-42)
This protocol is a general guideline. Always refer to the specific manufacturer's instructions for your ELISA kit.
-
Plate Preparation: A microplate is pre-coated with a capture antibody specific for a C-terminal or internal epitope of GIP.
-
Sample and Standard Incubation: Add standards of known GIP (1-42) concentration and your prepared samples (e.g., plasma collected with a DPP-4 inhibitor) to the wells. Incubate for the recommended time and temperature to allow GIP to bind to the capture antibody.
-
Washing: Wash the plate multiple times with the provided wash buffer to remove any unbound material.
-
Detection Antibody Incubation: Add a detection antibody that is specific for the N-terminus of GIP (1-42) and is conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP). Incubate to allow the detection antibody to bind to the captured GIP.
-
Washing: Repeat the washing step to remove any unbound detection antibody.
-
Substrate Addition: Add the enzyme substrate (e.g., TMB). The enzyme on the detection antibody will catalyze a color change.
-
Reaction Stoppage: Stop the reaction by adding a stop solution.
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength using a microplate reader. The intensity of the color is proportional to the amount of GIP (1-42) in the sample.
Detailed Methodology: Western Blotting for GIP in Plasma (with Immunoprecipitation)
-
Sample Collection: Collect blood in tubes containing an anticoagulant and a DPP-4 inhibitor. Centrifuge to obtain plasma and store at -80°C.
-
Immunoprecipitation (IP): a. Pre-clear the plasma sample by incubating with protein A/G beads to reduce non-specific binding. b. Incubate the pre-cleared plasma with a GIP-specific antibody (validated for IP) overnight at 4°C with gentle rotation. c. Add protein A/G beads to the plasma-antibody mixture and incubate for 1-2 hours at 4°C to capture the antibody-GIP complex. d. Pellet the beads by centrifugation and wash several times with a cold lysis buffer containing protease inhibitors.
-
Elution and Sample Preparation: a. Elute the captured GIP from the beads by adding SDS-PAGE sample buffer and heating at 95-100°C for 5-10 minutes. b. Centrifuge to pellet the beads and collect the supernatant containing the eluted GIP.
-
SDS-PAGE: Load the eluted samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for GIP (validated for Western Blotting) overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Visualizations
Caption: GIP (1-42) signaling pathway in pancreatic β-cells.
Caption: Enzymatic cleavage of GIP (1-42) by DPP-4.
Caption: Logic of GIP antibody specificity for measurement.
References
- 1. Physiology, Gastric Inhibitory Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ELISA Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Therapeutic stimulation of GLP-1 and GIP protein with DPP-4 inhibitors for type-2 diabetes treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Improving the Sensitivity of GIP (3-42) Detection Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity and reliability of Gastric Inhibitory Polypeptide (GIP) (3-42) detection assays.
Frequently Asked Questions (FAQs)
1. What is GIP (3-42) and why is it important to measure it accurately?
Glucose-dependent insulinotropic polypeptide (GIP) is an incretin (B1656795) hormone secreted from intestinal K-cells in response to nutrient ingestion. The primary active form is GIP (1-42). However, it is rapidly cleaved in the bloodstream by the enzyme dipeptidyl peptidase-4 (DPP-4) to form GIP (3-42).[1][2] GIP (3-42) is the main circulating form of GIP and is considered inactive or a weak antagonist at the GIP receptor.[3][4] Accurate measurement of GIP (3-42) is crucial for understanding GIP metabolism, the efficacy of DPP-4 inhibitors, and its potential physiological or pathophysiological roles.
2. Which is the best assay for detecting GIP (3-42): ELISA or LC-MS/MS?
Both ELISA and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for GIP (3-42) detection, each with its own advantages.
-
ELISA (Enzyme-Linked Immunosorbent Assay): Generally more accessible, cost-effective, and suitable for high-throughput screening. Specific ELISA kits are available for "total GIP" which detect both GIP (1-42) and GIP (3-42), as well as kits specific for the active GIP (1-42) form.[5][6]
-
LC-MS/MS: Offers higher specificity and the ability to simultaneously quantify both GIP (1-42) and GIP (3-42) in a single run, distinguishing them by their molecular weight.[7] This method is less susceptible to antibody cross-reactivity issues but requires more specialized equipment and expertise.
The choice of assay depends on the specific research question, available resources, and the need to differentiate between the two forms of GIP.
3. How can I prevent the degradation of GIP (1-42) to GIP (3-42) in my samples?
To accurately measure the endogenous levels of GIP (1-42) and prevent its rapid degradation by DPP-4, it is critical to use a DPP-4 inhibitor during sample collection.[6] Blood should be collected in tubes containing a DPP-4 inhibitor and EDTA. Plasma should be separated promptly by centrifugation at low temperatures and stored at -80°C until analysis. Avoid repeated freeze-thaw cycles.[1]
4. What are the key considerations for sample collection and handling for GIP (3-42) measurement?
Proper sample handling is critical for accurate GIP (3-42) measurement. Key considerations include:
-
Anticoagulant: Use tubes containing EDTA.[1]
-
DPP-4 Inhibition: Add a DPP-4 inhibitor to preserve the integrity of GIP (1-42) if you intend to measure it alongside GIP (3-42).
-
Centrifugation: Centrifuge blood samples promptly at 4°C to separate plasma.
-
Storage: Aliquot plasma samples and store them at -80°C to avoid repeated freeze-thaw cycles.[1]
5. What is the expected physiological concentration range for GIP (3-42)?
Circulating concentrations of GIP can vary depending on the fasting or postprandial state. Postprandially, total GIP levels can increase significantly. GIP (3-42) is the most abundant form in circulation.[8] Specific concentrations can vary between individuals and depend on the meal stimulus.
Troubleshooting Guides
ELISA (Enzyme-Linked Immunosorbent Assay) Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background | 1. Insufficient washing.[9] 2. Inadequate blocking.[9] 3. Antibody concentration too high. 4. Substrate solution contaminated or exposed to light.[10] 5. Extended incubation times.[9] | 1. Increase the number of wash steps and ensure complete aspiration of wash buffer between washes. Consider adding a brief soak time during washes.[10] 2. Optimize the blocking buffer and ensure sufficient incubation time. 3. Titrate the detection antibody to the optimal concentration. 4. Use fresh, properly stored substrate solution and protect the plate from light during incubation.[10] 5. Adhere to the recommended incubation times in the protocol. |
| Low Signal or No Signal | 1. Reagents expired or improperly stored.[9] 2. Incorrect reagent preparation. 3. Insufficient incubation times or incorrect temperature.[11] 4. Low antibody concentration.[9] 5. Presence of interfering substances in the sample (e.g., high lipid content). | 1. Check the expiration dates of all reagents and ensure they have been stored at the recommended temperatures. Avoid multiple freeze-thaw cycles of standards and antibodies.[9] 2. Double-check all calculations and dilutions for standards and reagents. 3. Ensure incubations are carried out for the recommended duration and at the specified temperature.[11] 4. Optimize the concentration of capture and/or detection antibodies. 5. Dilute samples in the provided assay buffer to minimize matrix effects. |
| High Inter-well or Intra-well Variability | 1. Inconsistent pipetting technique.[10] 2. Inadequate mixing of reagents. 3. Plate not washed uniformly. 4. "Edge effects" due to temperature gradients across the plate.[12] | 1. Use calibrated pipettes and ensure consistent pipetting volume and speed. Pre-wet pipette tips. 2. Gently vortex or invert all reagents before use. 3. Ensure all wells are filled and aspirated completely during washing steps. An automated plate washer can improve consistency. 4. Avoid stacking plates during incubation and ensure the plate is evenly warmed to room temperature before adding reagents. |
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Sensitivity/Poor Signal | 1. Inefficient sample extraction and clean-up. 2. Ion suppression from matrix components.[13] 3. Suboptimal mass spectrometer settings. 4. Peptide adsorption to surfaces. | 1. Optimize the solid-phase extraction (SPE) or immunoprecipitation protocol to improve recovery. 2. Improve sample clean-up to remove interfering substances. A different LC method or dilution of the sample may also help.[13] 3. Tune the mass spectrometer for the specific GIP (3-42) peptide fragments to ensure optimal ionization and fragmentation. 4. Use low-binding tubes and plates for sample preparation and storage.[14] |
| Poor Peak Shape (Tailing, Fronting, or Broad Peaks) | 1. Column degradation or contamination. 2. Inappropriate mobile phase composition. 3. Sample overload. | 1. Wash the column with a strong solvent or replace it if necessary. 2. Adjust the mobile phase pH or organic solvent composition. 3. Reduce the amount of sample injected onto the column. |
| High Background Noise | 1. Contaminated mobile phases or LC system. 2. Contaminated mass spectrometer source. | 1. Use high-purity solvents and freshly prepared mobile phases. Flush the LC system thoroughly. 2. Clean the ion source components according to the manufacturer's instructions. |
| Carryover | 1. Adsorption of the peptide to the injector or column. 2. Inadequate needle wash. | 1. Include a high-organic wash step in the LC gradient. 2. Optimize the needle wash procedure with a strong, appropriate solvent. |
Quantitative Data Summary
The following tables summarize the performance characteristics of commercially available ELISA kits for the detection of GIP. Note that "Total GIP" assays detect both GIP (1-42) and GIP (3-42).
Table 1: Total GIP ELISA Kits
| Manufacturer | Kit Name | Assay Range | Sensitivity (Lower Limit of Detection) | Cross-reactivity with GIP (1-42) | Cross-reactivity with GIP (3-42) |
| Mercodia | Total GIP ELISA | 2.7 - 1000 pmol/L | ≤1.62 pmol/L | 114-124% | 100%[15] |
| Ansh Labs | Total GIP ELISA | 62.5 - 4000 pg/mL | 8.0 pg/mL | Detects GIP (1-42) | Detects GIP (3-42)[16] |
| Sigma-Aldrich | Human GIP (Total) ELISA Kit | Varies by lot | Varies by lot | 100% | 100%[17] |
| IBL International | Human GIP, Total Assay Kit | 1.88 - 120 pmol/L | Not specified | Detects GIP (1-42) | Detects GIP (3-42)[2] |
Table 2: Active GIP (1-42) ELISA Kits (for comparison)
| Manufacturer | Kit Name | Assay Range | Sensitivity (Lower Limit of Detection) | Cross-reactivity with GIP (3-42) |
| Eagle Biosciences | Human GIP (Active) ELISA Assay | 3.9 - 250 pg/mL | Not specified | No cross-reactivity[6] |
| BioTNT | Mouse Active GIP ELISA Kit | Varies by lot | Not specified | Not specified |
| IBL International | GIP (active) ELISA | Not specified | 1.2 pg/mL | < 0.1%[18] |
Experimental Protocols
Detailed Protocol for a Sandwich ELISA for Total GIP
This protocol is a generalized example. Always refer to the specific manufacturer's instructions provided with your kit.
1. Reagent Preparation:
- Bring all reagents and samples to room temperature before use.
- Prepare the wash buffer by diluting the concentrated stock solution with deionized water as per the kit instructions.
- Reconstitute the lyophilized standard with the provided diluent to create a stock solution. Perform serial dilutions to generate a standard curve.
- Prepare the detection antibody solution by diluting the concentrated antibody in the appropriate buffer.
2. Assay Procedure:
- Add standards, controls, and samples to the wells of the antibody-coated microplate.
- Incubate for the time and temperature specified in the kit manual (e.g., 2 hours at room temperature).
- Wash the plate multiple times (typically 3-5 times) with the prepared wash buffer, ensuring complete removal of liquid between washes.
- Add the diluted detection antibody to each well.
- Incubate as directed (e.g., 1 hour at room temperature).
- Wash the plate again as described above.
- Add the enzyme conjugate (e.g., Streptavidin-HRP) to each well and incubate.
- Wash the plate a final time.
- Add the substrate solution (e.g., TMB) to each well and incubate in the dark until color develops.
- Stop the reaction by adding the stop solution.
- Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
3. Data Analysis:
- Subtract the absorbance of the blank from all readings.
- Plot a standard curve of absorbance versus the concentration of the standards.
- Use the standard curve to determine the concentration of GIP in the unknown samples.
General Workflow for LC-MS/MS Quantification of GIP (3-42)
This workflow provides a general outline. Specific parameters will need to be optimized for your instrument and application.
1. Sample Preparation:
- Internal Standard Spiking: Add a stable isotope-labeled GIP (3-42) internal standard to all samples, standards, and quality controls.
- Protein Precipitation: Precipitate proteins from plasma samples using an organic solvent like acetonitrile (B52724).
- Solid-Phase Extraction (SPE): Further purify the sample using an appropriate SPE cartridge to remove salts and other interfering substances. Elute the peptides in a suitable solvent.[14]
- Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in a mobile phase-compatible solution.
2. LC Separation:
- Column: Use a C18 reverse-phase column suitable for peptide separations.
- Mobile Phases: Use a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
- Gradient: Develop a gradient that provides good separation of GIP (3-42) from other sample components.
3. MS/MS Detection:
- Ionization: Use electrospray ionization (ESI) in positive ion mode.
- MRM (Multiple Reaction Monitoring): Select specific precursor-to-product ion transitions for both GIP (3-42) and the internal standard for sensitive and specific detection.
- Optimization: Optimize MS parameters such as collision energy and cone voltage for maximum signal intensity.
4. Data Analysis:
- Integrate the peak areas for the GIP (3-42) and internal standard transitions.
- Calculate the peak area ratio of the analyte to the internal standard.
- Generate a calibration curve by plotting the peak area ratios of the standards against their known concentrations.
- Determine the concentration of GIP (3-42) in the unknown samples from the calibration curve.
Visualizations
Caption: Processing of proGIP to active GIP (1-42) and subsequent degradation to inactive GIP (3-42).
Caption: Simplified GIP receptor signaling pathway leading to a cellular response.[19][20]
Caption: General experimental workflow for a sandwich ELISA.
Caption: High-level workflow for LC-MS/MS analysis.
References
- 1. Molecular basis of signal transduction mediated by the human GIPR splice variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. #27203 Human GIP, Total Assay Kit - IBL|Immuno-Biological Laboratories Co,Ltd.|IBL [ibl-japan.co.jp]
- 3. Physiology, Gastric Inhibitory Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. GIP-(3-42) does not antagonize insulinotropic effects of GIP at physiological concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. anshlabs.com [anshlabs.com]
- 6. eaglebio.com [eaglebio.com]
- 7. Motilin fluctuations in healthy volunteers determined by liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. maxanim.com [maxanim.com]
- 10. novateinbio.com [novateinbio.com]
- 11. iacld.com [iacld.com]
- 12. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 13. shimadzu.nl [shimadzu.nl]
- 14. lcms.cz [lcms.cz]
- 15. mercodia.com [mercodia.com]
- 16. anshlabs.com [anshlabs.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. bioscience.co.uk [bioscience.co.uk]
- 19. Physiology, Gastric Inhibitory Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Measurement of Physiological GIP (3-42)
Welcome to the technical support center for the measurement of physiological levels of Glucose-dependent Insulinotropic Polypeptide (GIP) (3-42). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the accurate quantification of this important GIP metabolite.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in measuring physiological levels of GIP?
The primary challenge is the rapid enzymatic degradation of the active form, GIP (1-42), into its inactive metabolite, GIP (3-42), by the enzyme Dipeptidyl Peptidase-4 (DPP-4).[1][2][3] This rapid conversion makes it difficult to accurately quantify the physiological levels of both forms.
Q2: Why is it important to differentiate between GIP (1-42) and GIP (3-42)?
GIP (1-42) is the biologically active form that stimulates glucose-dependent insulin (B600854) secretion.[3][4] In contrast, GIP (3-42) is considered inactive or a weak antagonist at the GIP receptor and does not possess the same insulinotropic effects.[5][6][7][8] Therefore, distinguishing between these two forms is crucial for accurately assessing the incretin (B1656795) function and the efficacy of DPP-4 inhibitors.
Q3: What are the best practices for blood sample collection to measure GIP?
To prevent the ex vivo degradation of GIP (1-42), it is highly recommended to collect whole blood into tubes containing a DPP-4 inhibitor.[9][10][11] Commercially available tubes, such as BD™ P800 tubes, contain a cocktail of protease inhibitors that help stabilize the peptide.[9][12] Samples should be immediately placed on ice and centrifuged at a low temperature to separate the plasma, which should then be stored at -80°C until analysis.[9][12]
Q4: What are the main methods for measuring GIP (3-42)?
The two main methods are immunoassays (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
ELISA: Commercially available ELISA kits can measure "total GIP" (both 1-42 and 3-42 forms) or specifically the "intact GIP" (1-42).[10][13][14] The concentration of GIP (3-42) can be inferred by subtracting the intact GIP concentration from the total GIP concentration.
-
LC-MS/MS: This technique offers high specificity and sensitivity, allowing for the simultaneous and direct quantification of both GIP (1-42) and GIP (3-42) in a single sample.[15][16][17][18]
Q5: Can GIP (3-42) interfere with the measurement of active GIP (1-42)?
In some immunoassays, there can be cross-reactivity between the antibodies and the different forms of GIP. It is essential to use highly specific assays that can differentiate between the N-terminus of GIP (1-42) and the truncated GIP (3-42).[19] LC-MS/MS avoids this issue due to its ability to separate and identify molecules based on their mass-to-charge ratio.[17]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or undetectable GIP (1-42) levels | 1. Ex vivo degradation of GIP (1-42) due to DPP-4 activity. | 1. Ensure proper sample collection using tubes containing a DPP-4 inhibitor. Keep samples on ice and process them quickly.[9][12] |
| 2. Improper sample storage (e.g., repeated freeze-thaw cycles). | 2. Store plasma samples at -80°C and avoid multiple freeze-thaw cycles.[20] | |
| 3. Low sensitivity of the assay. | 3. Consider using a more sensitive assay, such as a validated high-sensitivity ELISA or LC-MS/MS.[15][16] | |
| High variability between replicate samples | 1. Inconsistent sample handling and processing. | 1. Standardize the protocol for sample collection, processing, and storage. |
| 2. Pipetting errors or improper mixing of reagents. | 2. Ensure accurate pipetting and thorough mixing of all assay components. | |
| 3. Presence of interfering substances in the sample matrix. | 3. Perform a spike and recovery experiment to assess for matrix effects. Consider sample purification if necessary. | |
| Discrepancy between total GIP and intact GIP measurements | 1. Cross-reactivity of the "total GIP" assay with other GIP fragments. | 1. Consult the manufacturer's data sheet for the assay's cross-reactivity profile.[13] |
| 2. Inaccurate measurement of one or both forms. | 2. Validate the accuracy of both assays using certified reference materials if available. | |
| 3. Physiological conditions leading to altered GIP processing. | 3. Consider the physiological state of the subjects (e.g., postprandial vs. fasting) as this can influence the ratio of GIP forms.[4] | |
| Poor correlation with expected physiological outcomes | 1. The chosen assay does not accurately reflect the biologically active form. | 1. Ensure you are measuring the appropriate GIP form (intact GIP for insulinotropic activity). |
| 2. The timing of sample collection does not capture the peak GIP response. | 2. Optimize the blood sampling time points based on the stimulus (e.g., meal ingestion). | |
| 3. Underlying pathological conditions affecting GIP secretion or action. | 3. Consider the clinical status of the study population, as conditions like type 2 diabetes can alter the incretin effect.[5] |
Experimental Protocols
Protocol 1: Blood Sample Collection and Processing for GIP Measurement
-
Preparation: Label pre-chilled blood collection tubes containing a DPP-4 inhibitor (e.g., K2EDTA with a DPP-4 inhibitor cocktail or BD™ P800 tubes).
-
Blood Collection: Draw whole blood directly into the prepared tubes.
-
Mixing: Gently invert the tubes 8-10 times to ensure proper mixing of the blood with the inhibitor.
-
Cooling: Immediately place the tubes on ice.
-
Centrifugation: Within 15 minutes of collection, centrifuge the tubes at 1,200-2,000 x g for 15 minutes at 4°C.[9]
-
Plasma Collection: Carefully aspirate the plasma supernatant without disturbing the buffy coat and transfer it to a new, pre-chilled polypropylene (B1209903) tube.
-
Storage: Immediately freeze the plasma samples at -80°C. Avoid repeated freeze-thaw cycles.[20]
Protocol 2: Quantification of GIP (3-42) using ELISA
This protocol provides a general workflow. Refer to the specific manufacturer's instructions for the "Total GIP" and "Intact GIP" ELISA kits.
-
Reagent Preparation: Prepare all reagents, standards, and controls as per the kit instructions. Allow all reagents to come to room temperature before use.
-
Standard Curve: Prepare a serial dilution of the GIP standard to create a standard curve.
-
Sample Preparation: Thaw plasma samples on ice. If necessary, dilute samples with the provided assay buffer.
-
Assay Procedure (Total GIP):
-
Add standards, controls, and samples to the wells of the microplate coated with the capture antibody.
-
Incubate as per the manufacturer's instructions.
-
Wash the plate to remove unbound substances.
-
Add the detection antibody and incubate.
-
Wash the plate.
-
Add the enzyme conjugate (e.g., Streptavidin-HRP) and incubate.
-
Wash the plate.
-
Add the substrate and incubate in the dark.
-
Add the stop solution.
-
Read the absorbance at the specified wavelength.
-
-
Assay Procedure (Intact GIP): Follow the same steps as for the Total GIP assay using the "Intact GIP" specific kit.
-
Calculation:
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards.
-
Determine the concentration of Total GIP and Intact GIP in the samples from the standard curve.
-
Calculate the concentration of GIP (3-42) using the following formula: [GIP (3-42)] = [Total GIP] - [Intact GIP]
-
Protocol 3: Simultaneous Quantification of GIP (1-42) and GIP (3-42) by LC-MS/MS
This is a generalized workflow and requires specialized equipment and expertise.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation to remove high-abundance proteins.
-
Use solid-phase extraction (SPE) to enrich and purify the GIP peptides.
-
-
Proteolysis (Optional but common): Some methods utilize endoproteinase (e.g., Asp-N) digestion to generate surrogate peptides for quantification, which can improve sensitivity and accuracy.[15][16]
-
LC Separation: Inject the extracted sample into a liquid chromatography system (e.g., nanoflow LC) to separate GIP (1-42) and GIP (3-42) from other plasma components.
-
MS/MS Detection: The separated peptides are introduced into a tandem mass spectrometer. The instrument is set up for Multiple Reaction Monitoring (MRM) or a similar targeted acquisition mode to specifically detect and quantify the precursor and fragment ions of GIP (1-42) and GIP (3-42).
-
Quantification: The concentration of each GIP form is determined by comparing the peak areas of the endogenous peptides to those of stable isotope-labeled internal standards.
Visualizations
Caption: GIP secretion, degradation, and signaling pathway.
Caption: Experimental workflow for measuring GIP (3-42).
References
- 1. DPP-4: The Physiology of Incretin Degradation - Progress in Type 2 Diabetes Care [medpagetoday.com]
- 2. researchgate.net [researchgate.net]
- 3. genscript.com [genscript.com]
- 4. GIP and GLP‐1, the two incretin hormones: Similarities and differences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physiology, Gastric Inhibitory Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. researchgate.net [researchgate.net]
- 8. GIP-(3-42) does not antagonize insulinotropic effects of GIP at physiological concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bioscience.co.uk [bioscience.co.uk]
- 11. merckmillipore.com [merckmillipore.com]
- 12. bdbiosciences.com [bdbiosciences.com]
- 13. mercodia.com [mercodia.com]
- 14. ibl-international.com [ibl-international.com]
- 15. Quantitative analytical method for determining the levels of gastric inhibitory polypeptides GIP1-42 and GIP3-42 in human plasma using LC-MS/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 18. pubs.acs.org [pubs.acs.org]
- 19. journals.physiology.org [journals.physiology.org]
- 20. anshlabs.com [anshlabs.com]
Technical Support Center: GIP (3-42) Measurement in the Presence of DPP-IV Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors on the measurement of Glucose-dependent Insulinotropic Polypeptide (GIP), particularly its cleavage product GIP (3-42).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental impact of DPP-IV inhibitors on GIP metabolism and measurement?
A1: DPP-IV is the primary enzyme responsible for the degradation of active GIP (1-42) into its inactive, N-terminally truncated metabolite, GIP (3-42).[1][2][3][4][5] DPP-IV inhibitors block this enzymatic cleavage.[6][7] Consequently, in the presence of a DPP-IV inhibitor, the plasma concentration of active GIP (1-42) increases, while the production of GIP (3-42) is reduced.[6][8][9] This shift in the ratio of GIP (1-42) to GIP (3-42) is a critical consideration for accurate measurement and interpretation of experimental results.
Q2: How do DPP-IV inhibitors affect the results of different GIP immunoassays?
A2: The effect of DPP-IV inhibitors on GIP immunoassay results depends on the specificity of the antibodies used in the assay:
-
"Active" or "Intact" GIP Assays: These assays typically use antibodies targeting the N-terminus of GIP (1-42) and have low cross-reactivity with GIP (3-42).[1][10][11] In samples treated with DPP-IV inhibitors, these assays will show a significant increase in GIP concentrations.[6][12]
-
"Total" GIP Assays: These assays are designed to detect both GIP (1-42) and GIP (3-42), often by using antibodies that bind to the C-terminal region of the peptide.[1][3][4][5][13][14] The impact of DPP-IV inhibitors on total GIP levels can be less pronounced or variable, as the decrease in GIP (3-42) may be offset by the increase in GIP (1-42).[15]
-
GIP (3-42) Specific Assays: While less common, assays specific for GIP (3-42) would be expected to show a decrease in concentration in the presence of effective DPP-IV inhibition.
Q3: Is it necessary to add a DPP-IV inhibitor to my samples during collection?
A3: Yes, for the accurate measurement of active GIP (1-42), it is crucial to add a DPP-IV inhibitor to blood samples immediately upon collection.[3][4][5][10] Without an inhibitor, endogenous DPP-IV in the blood will rapidly degrade GIP (1-42) to GIP (3-42) ex vivo, leading to an underestimation of the active GIP concentration.[10][11]
Q4: What are some commonly used DPP-IV inhibitors for sample collection?
A4: Several commercially available DPP-IV inhibitors are suitable for preserving active GIP in plasma samples. These are often available in pre-formulated cocktails or can be prepared as stock solutions. Examples include sitagliptin, vildagliptin, and linagliptin.[16] It is essential to follow the manufacturer's instructions for the recommended final concentration in the blood sample.[16]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpectedly low active GIP (1-42) levels in samples from subjects treated with a DPP-IV inhibitor. | 1. Inadequate DPP-IV inhibition during sample collection or processing. 2. Improper sample handling (e.g., delayed processing, incorrect temperature). 3. Assay kit issue (e.g., expired reagents, incorrect protocol). 4. Low in vivo efficacy of the administered DPP-IV inhibitor. | 1. Ensure a validated DPP-IV inhibitor was added to the blood collection tubes at the correct concentration immediately after venipuncture.[3][4][5][10] 2. Process samples promptly on ice and store plasma at -80°C. Avoid repeated freeze-thaw cycles.[2][4][5] 3. Verify the expiration date of the assay kit and meticulously follow the manufacturer's protocol. Run kit controls to confirm performance. 4. Consider performing a DPP-IV activity assay on the plasma samples to confirm the extent of in vivo inhibition. |
| High variability in GIP measurements between duplicate or triplicate wells. | 1. Pipetting errors. 2. Inadequate mixing of samples or reagents. 3. Plate washing issues. | 1. Use calibrated pipettes and ensure proper technique. 2. Gently vortex samples and reagents before use. 3. Ensure thorough and consistent washing of the ELISA plate according to the protocol. |
| "Total" GIP levels are lower than expected after DPP-IV inhibitor treatment. | 1. The specific "total" GIP assay may have different affinities for GIP (1-42) and GIP (3-42). 2. DPP-IV inhibitor treatment may have physiological effects that reduce overall GIP secretion.[17] | 1. Review the assay kit's cross-reactivity data. Consider using a different "total" GIP assay with known equal reactivity to both forms. 2. This may be a physiological effect. Review literature for the specific DPP-IV inhibitor and its impact on GIP secretion. |
| Discrepancy between results from different GIP assay kits. | 1. Differences in antibody specificity and cross-reactivity. 2. Different assay formats (e.g., ELISA vs. RIA). 3. Different calibrators and standards used in the kits. | 1. Carefully compare the specifications of the kits, particularly the antibodies used and their cross-reactivity with GIP (1-42) and GIP (3-42).[10][18] 2. Be aware that different assay platforms can yield different absolute values. 3. If possible, use the same lot of a single, validated assay for all samples within a study to ensure consistency. |
Quantitative Data Summary
The following tables summarize the impact of various DPP-IV inhibitors on GIP levels as reported in the literature.
Table 1: Effect of Linagliptin on Intact GIP Levels
| Treatment | Baseline (pmol/h) | Post-treatment Change | Fold Increase (approx.) | Reference |
| Linagliptin (Day 1) | 129.9 ± 9.0 | Placebo-corrected AUEC₀₋₂h increase | 1.5 | [6] |
| Linagliptin (Day 28) | 129.9 ± 9.0 | Placebo-corrected AUEC₀₋₂h increase | 2.0 | [6] |
Table 2: Effect of Vildagliptin on DPP-IV Activity and Intact GIP
| Parameter | Measurement Time | % Inhibition / Change | Reference |
| DPP-IV Activity | Before next dose (6 weeks) | 67.9% inhibition | [12] |
| DPP-IV Activity | 30 min post-dose (6 weeks) | 96.3% inhibition | [12] |
| Fasting Intact GIP | After 6 weeks | Slight increase | [12] |
| Postprandial Intact GIP | After 6 weeks (AUC) | Marked increase | [12] |
Table 3: Effect of Sitagliptin on Fasting Active GIP
| Treatment | Effect on Fasting Active GIP | Reference |
| Sitagliptin | Significant increase (P = 0.029) | [19] |
Experimental Protocols
1. Protocol for Blood Sample Collection for Active GIP Measurement
This protocol is essential for preserving the integrity of active GIP (1-42) in plasma samples.
-
Prepare Collection Tubes: Prior to blood draw, add a DPP-IV inhibitor to chilled EDTA tubes. The final concentration of the inhibitor should be as per the manufacturer's recommendation (e.g., valine-pyrrolidide to a final concentration of 0.01 mmol/L).[2] Additionally, a protease inhibitor cocktail (e.g., aprotinin, 500 KIE/mL of blood) can be included.[2]
-
Blood Collection: Collect whole blood directly into the prepared tubes.
-
Mixing: Immediately and gently invert the tubes 8-10 times to ensure thorough mixing of the blood with the anticoagulants and inhibitors.
-
Chilling: Place the tubes on ice immediately after collection.[2]
-
Centrifugation: Within 30 minutes of collection, centrifuge the samples at 2,000-3,000 x g for 15 minutes at 4°C.[13]
-
Plasma Aliquoting: Carefully aspirate the plasma supernatant, avoiding the buffy coat, and transfer it to pre-chilled, labeled cryovials.
-
Storage: Store the plasma aliquots at -80°C until analysis. Avoid repeated freeze-thaw cycles.[4][5]
2. General Protocol for DPP-IV Activity Assay (Fluorometric)
This protocol provides a general workflow for measuring DPP-IV activity in plasma samples, which can be used to verify the in vivo efficacy of DPP-IV inhibitors. This is based on commercially available kits that utilize a fluorogenic substrate like Gly-Pro-Aminomethylcoumarin (AMC).[20][21]
-
Reagent Preparation: Prepare Assay Buffer, DPP-IV enzyme standard (if applicable), and the fluorogenic substrate solution according to the kit manufacturer's instructions.[20][21]
-
Plate Setup:
-
100% Activity Wells: Add diluted Assay Buffer, a known amount of DPP-IV enzyme, and the solvent used for the inhibitor.[20]
-
Background Wells: Add diluted Assay Buffer and the solvent.[20]
-
Inhibitor Control Wells (e.g., Sitagliptin): Add diluted Assay Buffer, DPP-IV enzyme, and a known potent DPP-IV inhibitor.[20]
-
Sample Wells: Add diluted Assay Buffer and the plasma sample to be tested.
-
-
Initiate Reaction: Add the prepared Substrate Solution to all wells.[21]
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).[21]
-
Fluorescence Reading: Measure the fluorescence using an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[20][21]
-
Calculation: Calculate the DPP-IV activity in the samples by comparing their fluorescence readings to the 100% activity and background wells, after accounting for any dilution factors.
Visualizations
Caption: GIP (1-42) metabolism and the action of DPP-IV inhibitors.
Caption: Workflow for blood sample handling for GIP measurement.
References
- 1. Physiology, Gastric Inhibitory Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. takara.co.kr [takara.co.kr]
- 4. ibl-international.com [ibl-international.com]
- 5. ibl-america.com [ibl-america.com]
- 6. Linagliptin Increases Incretin Levels, Lowers Glucagon, and Improves Glycemic Control in Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. bioscience.co.uk [bioscience.co.uk]
- 11. sceti.co.jp [sceti.co.jp]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. alpco-docs.s3.amazonaws.com [alpco-docs.s3.amazonaws.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Effect of the Addition of Sitagliptin and Miglitol on Insulin-Treated Type 2 Diabetes | springermedizin.de [springermedizin.de]
- 18. academic.oup.com [academic.oup.com]
- 19. diabetesjournals.org [diabetesjournals.org]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. abcam.com [abcam.com]
Technical Support Center: GIP (3-42) Experimental Variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GIP (3-42). The information is presented in a question-and-answer format to directly address common issues and sources of variability in experimental results.
Troubleshooting Guide
Issue 1: Inconsistent or No Antagonist Activity Observed
Question: We are not observing the expected antagonist effect of GIP (3-42) on GIP (1-42)-induced cAMP production in our cell-based assays. What could be the reason for this?
Answer: Variability in the antagonist activity of GIP (3-42) is a well-documented issue in the literature. Several factors can contribute to this inconsistency:
-
Peptide Quality and Handling:
-
Purity: Ensure the GIP (3-42) peptide is of high purity (≥95%). Impurities can interfere with the assay.
-
Stability: GIP (3-42) is a peptide and can be susceptible to degradation.[1] Avoid repeated freeze-thaw cycles. Aliquot the peptide upon reconstitution and store at -20°C or -80°C.[2] Spontaneous formation of pyroglutamyl (pGlu) peptides from N-terminal Glutamine or Glutamic acid can occur, which may affect peptide stability and activity.[2]
-
Solubility: Use appropriate solvents for reconstitution as recommended by the manufacturer. Poor solubility can lead to inaccurate concentrations.
-
-
Experimental Conditions:
-
Concentration of GIP (1-42): The inhibitory potency of GIP (3-42) can be influenced by the concentration of the agonist, GIP (1-42), used in the assay.[3][4] Higher concentrations of the agonist may require significantly higher concentrations of the antagonist to observe an effect.
-
Cell System: The cell line and its receptor expression level can impact the observed activity. Different studies have used various cell lines (e.g., COS-7, CHO-K1, CHL) with transfected GIP receptors, and the results can differ.[3][5][6]
-
Assay-Specific Parameters: Incubation times, temperature, and the specific reagents used in the cAMP assay can all introduce variability.[3]
-
-
Physiological Relevance: It is important to note that some studies suggest GIP (3-42) is a weak antagonist and may not have a significant physiological role at normal circulating concentrations.[7][8] The antagonist effects are often observed at higher, supra-physiological concentrations.[9]
Issue 2: High Variability in IC50/EC50 Values Between Experiments
Question: We are seeing significant well-to-well and day-to-day variability in our IC50 and EC50 values for GIP (3-42). How can we improve the consistency of our results?
Answer: High variability is a common challenge in cell-based assays. Here are some steps to improve consistency:
-
Standardize Cell Culture:
-
Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered receptor expression.
-
Cell Density: Seed cells at a consistent density for each experiment. Over-confluent or under-confluent cells can respond differently.
-
-
Optimize Assay Protocol:
-
Reagent Preparation: Prepare fresh reagents for each experiment whenever possible. If using stocks, ensure they are stored correctly and have not expired.
-
Pipetting Technique: Use calibrated pipettes and consistent pipetting techniques to minimize errors in reagent and peptide concentrations.
-
Plate Layout: Use a consistent plate layout to account for any potential edge effects. Include appropriate controls (e.g., vehicle, agonist alone, antagonist alone) on every plate.
-
-
Data Analysis:
-
Non-linear Regression: Use appropriate non-linear regression models to fit the dose-response curves and calculate IC50/EC50 values.
-
Replicates: Increase the number of technical and biological replicates to improve the statistical power and reliability of your results.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary biological role of GIP (3-42)?
A1: GIP (3-42) is the main degradation product of the active hormone GIP (1-42), formed by the cleavage of the first two N-terminal amino acids by the enzyme dipeptidyl peptidase IV (DPP-IV).[10][11] Its biological role is a subject of debate. Some in vitro studies and in vivo studies in mice have shown that it can act as a GIP receptor antagonist, inhibiting the actions of GIP (1-42).[10][12] However, other studies suggest that at physiological concentrations, GIP (3-42) does not exert a significant antagonistic effect in vivo.[4][8]
Q2: What is the expected potency of GIP (3-42) as an antagonist?
A2: The reported potency of GIP (3-42) varies considerably across different studies and experimental setups. IC50 values for the inhibition of GIP (1-42)-stimulated cAMP production have been reported in the nanomolar to micromolar range.[3][5][13] This variability is highlighted in the data summary tables below.
Q3: How should I handle and store GIP (3-42) peptides to ensure stability?
A3: To ensure the stability and integrity of GIP (3-42) peptides:
-
Upon receipt, store the lyophilized peptide at -20°C or -80°C.[2]
-
Reconstitute the peptide in a sterile, appropriate solvent (e.g., sterile water, DMSO, or as recommended by the supplier).
-
After reconstitution, aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles.[1]
-
Store the aliquots at -20°C or -80°C.
Q4: Are there different potencies of GIP (3-42) from different species?
A4: Yes, there can be differences in potency. For instance, one study noted that human GIP (3-42) is a less potent antagonist on the human GIP receptor compared to porcine GIP (3-42).[14] It is crucial to use the appropriate species-specific peptide for your experimental model if available and relevant.
Data Presentation: Quantitative Summary of GIP (3-42) Activity
Table 1: GIP (3-42) IC50 Values in Competitive Binding Assays
| Cell Line | Receptor | Radioligand | IC50 (nM) | Reference |
| CHO-K1 | Rat GIPR | [¹²⁵I]GIP | 58.4 ± 18.8 | [5] |
| COS-7 | Human GIPR | [¹²⁵I]GIP | 22 | [3][4][13] |
| COS-7 | Human GIPR | [¹²⁵I]GIP | 14 | [3] |
Table 2: GIP (3-42) EC50 and IC50 Values in cAMP Assays
| Cell Line | Receptor | Assay Type | GIP (1-42) Conc. | EC50/IC50 (nM) | Reference |
| CHL | Human GIPR | Agonist | - | >1000 (weak agonist) | [6] |
| CHL | Human GIPR | Antagonist | 100 nM | Not specified (up to 75.4% inhibition) | [6][10] |
| COS-7 | Human GIPR | Agonist | - | No effect up to 1 µM | [3][4] |
| COS-7 | Human GIPR | Antagonist | 10 pM | 92 | [3][4] |
| COS-7 | Human GIPR | Antagonist | 100 pM | 134 | [3][4] |
| COS-7 | Human GIPR | Antagonist | 1 nM | 731 | [3][4][13] |
| wtGIPR cells | Rat GIPR | Agonist | - | No effect up to 10 µM | [5] |
| wtGIPR cells | Rat GIPR | Antagonist | 1 nM | >1000 (45.6% inhibition at 1 µM) | [5] |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (IC50) of GIP (3-42) to the GIP receptor.
Methodology:
-
Cell Culture: Seed cells expressing the GIP receptor (e.g., transfected COS-7 or CHO-K1 cells) in 96-well plates.[3][5]
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 25 mM Tris·HCl, pH 7.4, with 5 mM MgCl₂).[3]
-
Competition: Incubate the cells with a constant concentration of radiolabeled GIP (e.g., ¹²⁵I-GIP) and increasing concentrations of unlabeled GIP (3-42) (competitor).[3][5]
-
Incubation: Incubate the plates for a defined period (e.g., 16 hours at 4°C or 3 hours at 4°C).[3][14]
-
Washing: Terminate the binding by washing the cells with cold binding buffer to remove unbound radioligand.[3]
-
Lysis and Counting: Lyse the cells and measure the bound radioactivity using a gamma counter.[3]
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data using a non-linear regression model to determine the IC50 value.[3]
Protocol 2: cAMP Accumulation Assay
Objective: To assess the antagonist activity of GIP (3-42) by measuring its effect on GIP (1-42)-stimulated cAMP production.
Methodology:
-
Cell Culture and Labeling: Seed GIP receptor-expressing cells in 24-well plates. Pre-incubate the cells with [³H]adenine to label the intracellular ATP pool.[3]
-
Washing: Wash the cells to remove unincorporated [³H]adenine.[3]
-
Pre-incubation with Antagonist: Pre-incubate the cells with increasing concentrations of GIP (3-42) for a short period (e.g., 15 minutes).[5]
-
Stimulation with Agonist: Add a fixed concentration of GIP (1-42) (e.g., a concentration that gives 80% of the maximal response, EC80) and incubate for a defined time (e.g., 30 minutes).[3][15] Include a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[16]
-
Lysis and cAMP Isolation: Stop the reaction and lyse the cells. Isolate the [³H]cAMP from other labeled nucleotides using sequential column chromatography (e.g., Dowex and alumina (B75360) columns).[3]
-
Measurement: Measure the amount of [³H]cAMP using a scintillation counter.[3]
-
Data Analysis: Plot the cAMP levels against the log concentration of GIP (3-42) and determine the IC50 value using non-linear regression.[3]
Mandatory Visualizations
Caption: Simplified GIP receptor signaling pathway in a pancreatic β-cell.
Caption: General experimental workflow for assessing GIP (3-42) antagonist activity.
References
- 1. bdbiosciences.com [bdbiosciences.com]
- 2. GIP (3-42), human - 1 mg [anaspec.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. joe.bioscientifica.com [joe.bioscientifica.com]
- 7. The evolution of the therapeutic concept ‘GIP receptor antagonism’ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The evolution of the therapeutic concept ‘GIP receptor antagonism’ [frontiersin.org]
- 9. Frontiers | The Location of Missense Variants in the Human GIP Gene Is Indicative for Natural Selection [frontiersin.org]
- 10. Evidence that the major degradation product of glucose-dependent insulinotropic polypeptide, GIP(3-42), is a GIP receptor antagonist in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel long-acting glucose-dependent insulinotropic peptide analogue: enhanced efficacy in normal and diabetic rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. joe.bioscientifica.com [joe.bioscientifica.com]
- 13. researchgate.net [researchgate.net]
- 14. US10968266B2 - GIP peptide analogues - Google Patents [patents.google.com]
- 15. Structural and Pharmacological Characterization of Novel Potent and Selective Monoclonal Antibody Antagonists of Glucose-dependent Insulinotropic Polypeptide Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Exogenous Glucose–Dependent Insulinotropic Polypeptide Worsens Post prandial Hyperglycemia in T ype 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Specificity of GIP(3-42) Antagonist Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the GIP receptor antagonist, GIP(3-42).
Frequently Asked Questions (FAQs)
What is GIP(3-42) and why is it used as a GIP receptor antagonist?
GIP(3-42) is the N-terminally truncated metabolite of the full-length glucose-dependent insulinotropic polypeptide, GIP(1-42). In circulation, GIP(1-42) is rapidly cleaved by the enzyme dipeptidyl peptidase IV (DPP-4), removing the first two amino acids. This resulting peptide, GIP(3-42), binds to the GIP receptor (GIPR) but generally fails to activate it, thereby acting as a competitive antagonist to the endogenous agonist, GIP(1-42).[1][2][3][4] Its use in research is to probe the physiological roles of GIPR signaling by blocking the effects of the native hormone.
How do I confirm that my batch of GIP(3-42) is acting as an antagonist?
To confirm the antagonistic properties of your GIP(3-42) peptide, you should perform an in vitro functional assay, such as a cAMP accumulation assay. In cells expressing the GIP receptor, GIP(1-42) will stimulate a dose-dependent increase in intracellular cAMP. An effective GIP(3-42) antagonist should, on its own, have no or very weak agonist activity.[4] When co-incubated with GIP(1-42), it should inhibit the GIP(1-42)-induced cAMP production in a dose-dependent manner.[4]
What are the key differences between GIP(3-42) and other common GIPR antagonists like (Pro3)GIP and GIP(3-30)NH2?
These antagonists differ in their origin, potency, and species specificity. GIP(3-42) is a natural metabolite, while others are synthetic analogs designed for improved stability or potency.[5][6] There are notable species-dependent differences in the pharmacology of the GIP receptor system, so an antagonist effective in human cells may not be as potent in rodent models, and vice-versa.[7] For instance, (Pro3)GIP is an antagonist at the rodent GIPR but a full agonist at the human GIPR.[7] GIP(3-30)NH2 has been characterized as a potent, competitive antagonist of the human GIP receptor.[5][6]
How can I be sure that the observed effects of GIP(3-42) are specific to the GIP receptor?
To ensure specificity, you should test for off-target effects on closely related receptors, such as the glucagon-like peptide-1 receptor (GLP-1R) and the glucagon (B607659) receptor (GCGR).[2] This can be done using receptor binding assays or functional assays (e.g., cAMP accumulation) in cells expressing these receptors. GIP(3-42) should not significantly bind to or inhibit signaling through GLP-1R or GCGR at concentrations where it effectively antagonizes GIPR.[8] Additionally, using a GIPR knockout/knockdown cellular model or animal model can definitively demonstrate that the effects of GIP(3-42) are GIPR-dependent.
Troubleshooting Guides
Issue: My GIP(3-42) is not showing any antagonist effect.
If you are not observing the expected antagonist activity with GIP(3-42), follow this troubleshooting workflow:
Issue: I'm observing agonist activity with my GIP(3-42) peptide.
While GIP(3-42) is primarily an antagonist, some studies have reported very weak partial agonism, especially at high concentrations.[9] If you observe significant agonist activity:
-
Confirm Peptide Identity: Ensure your peptide is indeed GIP(3-42) and not contaminated with GIP(1-42). Mass spectrometry can verify the molecular weight.
-
Lower the Concentration: Test lower concentrations of GIP(3-42) to see if the agonist effect disappears, revealing its antagonist properties at a lower dose range.
-
Cellular Context: The level of GIP receptor expression in your cell line could influence the observed pharmacology. Very high receptor expression may reveal weak intrinsic activity of a ligand that would otherwise be considered a pure antagonist.
Data Presentation
Table 1: Pharmacological Properties of GIP(1-42) and GIP(3-42) at the Human GIP Receptor
| Peptide | Parameter | Value | Cell Line | Reference |
| GIP(1-42) | Binding Affinity (IC50) | 5.2 nM | COS-7 | [4] |
| GIP(3-42) | Binding Affinity (IC50) | 22 nM | COS-7 | [4] |
| GIP(1-42) | cAMP Stimulation (EC50) | 13.5 pM | COS-7 | [4] |
| GIP(3-42) | Antagonist Potency (IC50) vs. 10 pM GIP(1-42) | 92 nM | COS-7 | [4] |
| GIP(3-42) | Antagonist Potency (IC50) vs. 1 nM GIP(1-42) | 731 nM | COS-7 | [4] |
Table 2: Comparison of Common GIP Receptor Antagonists
| Antagonist | Type | Key Characteristics | Species Considerations |
| GIP(3-42) | Natural Metabolite | Weaker antagonist, may have weak partial agonism at high concentrations. | Generally applicable, but potency can vary. |
| (Pro3)GIP | Synthetic Analog | Potent antagonist. | Rodent specific. Acts as a full agonist on the human GIP receptor.[7] |
| GIP(3-30)NH2 | Natural Metabolite/Synthetic | Potent, competitive antagonist. | Shows species-specificity; rat and human versions have different potencies on the rat receptor.[9] |
Experimental Protocols & Visualizations
GIP Receptor Signaling and Antagonism
The GIP receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαs pathway to activate adenylyl cyclase (AC), which in turn converts ATP to cyclic AMP (cAMP). GIP(3-42) competitively binds to the receptor, preventing GIP(1-42) from binding and initiating this signaling cascade.
Protocol 1: Competitive GIP Receptor Binding Assay
This protocol allows for the determination of the binding affinity (Ki or IC50) of GIP(3-42).
-
Cell Culture: Culture cells stably or transiently expressing the human GIP receptor (e.g., HEK293, COS-7) to ~80-90% confluency.
-
Membrane Preparation: Harvest cells, homogenize in a lysis buffer (e.g., hypotonic buffer with protease inhibitors), and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in a binding buffer.
-
Assay Setup: In a 96-well plate, add in order:
-
Binding buffer.
-
A fixed concentration of radiolabeled GIP(1-42) (e.g., 125I-GIP).
-
Increasing concentrations of unlabeled GIP(3-42) (your competitor).
-
For control wells:
-
Total binding: No competitor.
-
Non-specific binding: A high concentration of unlabeled GIP(1-42).
-
-
-
Incubation: Add the cell membrane preparation to each well. Incubate the plate for a defined period (e.g., 60-120 minutes) at room temperature to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a filter mat to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of GIP(3-42). Use non-linear regression to calculate the IC50 value.
Protocol 2: In Vitro cAMP Accumulation Assay
This functional assay determines the antagonist potency (IC50) of GIP(3-42).
-
Cell Plating: Seed GIPR-expressing cells into a 96-well plate and allow them to adhere overnight.
-
Pre-incubation: Wash the cells with assay buffer. Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Antagonist Addition: Add increasing concentrations of GIP(3-42) to the appropriate wells. For control wells, add buffer only. Incubate for 15-30 minutes.
-
Agonist Stimulation: Add a fixed concentration of GIP(1-42) (typically the EC80 concentration to ensure a robust signal) to all wells except the basal control.
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Plot the cAMP response against the log concentration of GIP(3-42). Use non-linear regression to determine the IC50 of the antagonist.
Workflow for Confirming Specificity of GIP(3-42) Effects
This workflow outlines the steps to ensure that the observed biological effects are due to specific antagonism of the GIP receptor.
Protocol 3: In Vivo Intraperitoneal Glucose Tolerance Test (IPGTT) in Mice
This protocol assesses the in vivo antagonist activity of GIP(3-42) on glucose metabolism.
-
Animal Acclimatization: Acclimate mice to handling for several days before the experiment.
-
Fasting: Fast the mice overnight (approximately 16 hours) or for a shorter duration (5-6 hours) with free access to water.[10][11]
-
Baseline Measurements: Weigh the mice. Take a baseline blood sample (t=0 min) from the tail vein to measure blood glucose.
-
Compound Administration: Administer GIP(3-42) or vehicle via intraperitoneal (IP) injection. In a separate group, administer GIP(1-42) alone as a positive control for the incretin (B1656795) effect. In the test group, co-administer GIP(1-42) and GIP(3-42).
-
Glucose Challenge: After a short interval (e.g., 15-30 minutes), administer a glucose solution (e.g., 2g/kg body weight) via IP injection.[11]
-
Blood Sampling: Collect blood samples from the tail vein at specific time points after the glucose injection (e.g., 15, 30, 60, 90, and 120 minutes).[11]
-
Glucose Measurement: Measure blood glucose concentrations at each time point using a glucometer.
-
Data Analysis: Plot the mean blood glucose concentration versus time for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion. A successful antagonist effect would be demonstrated by a significantly larger glucose AUC in the GIP(1-42) + GIP(3-42) group compared to the GIP(1-42) alone group.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.physiology.org [journals.physiology.org]
- 5. The evolution of the therapeutic concept ‘GIP receptor antagonism’ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The evolution of the therapeutic concept ‘GIP receptor antagonism’ [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Intraperitoneal glucose tolerance test (IPGTT) Protocol - IMPReSS [web.mousephenotype.org]
- 11. vmmpc.org [vmmpc.org]
Technical Support Center: Quality Control for Synthetic GIP (3-42) Peptide Lots
This guide provides researchers, scientists, and drug development professionals with essential information for the quality control of synthetic Gastric Inhibitory Polypeptide (GIP) (3-42) peptide lots. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the reliability and reproducibility of your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of synthetic GIP (3-42).
Issue 1: Unexpected Biological Inactivity or Reduced Potency
Q: My GIP (3-42) peptide shows no or significantly lower than expected antagonist activity in my cell-based assays. What are the possible causes and how can I troubleshoot this?
A: Several factors can contribute to a lack of biological activity. Follow these steps to identify the root cause:
-
Confirm Peptide Identity and Purity:
-
Mass Spectrometry (MS): Ensure the molecular weight corresponds to GIP (3-42).[1][2] Incorrect synthesis can lead to truncated or modified peptides.
-
High-Performance Liquid Chromatography (HPLC): Check the purity of the peptide lot.[3][4] Impurities can interfere with the peptide's function. A purity of >95% is generally recommended for cell-based assays.
-
-
Assess Peptide Integrity and Handling:
-
Storage: Confirm that the lyophilized peptide has been stored at -20°C or lower.[5] Improper storage can lead to degradation.
-
Reconstitution: Use the recommended solvent and avoid repeated freeze-thaw cycles, which can degrade the peptide.[6] Once reconstituted, store aliquots at -20°C or -80°C.[6][7]
-
Peptide Aggregation: GIP peptides can be prone to aggregation, which can reduce bioactivity.[8] Visually inspect the reconstituted solution for any precipitation. Consider using a brief sonication to aid dissolution.
-
-
Evaluate Experimental Conditions:
-
Receptor Expression: Verify that the cell line used in your assay expresses the GIP receptor.[9][10]
-
Assay Protocol: Ensure that the concentrations of GIP (3-42) and the agonist GIP (1-42) are appropriate. GIP (3-42) acts as a competitive antagonist, and its effect is dependent on the concentration of the agonist.[11][12] In some in vitro systems, a high molar excess of GIP (3-42) is required to observe antagonism.[9][13]
-
A logical workflow for troubleshooting biological inactivity is presented below.
Caption: Troubleshooting logic for unexpected GIP (3-42) inactivity.
Issue 2: Inconsistent Results in In Vitro Assays
Q: I am observing high variability between experiments using the same lot of GIP (3-42). What could be the cause?
A: High variability can often be traced to either peptide handling or assay setup.
-
Peptide Stability in Solution: GIP (3-42) may not be stable in certain buffers or at physiological temperatures for extended periods. Prepare fresh dilutions for each experiment from a frozen stock aliquot.
-
Endotoxin (B1171834) Contamination: Endotoxins, which are components of Gram-negative bacteria, can be introduced during peptide synthesis or handling.[14] They can cause non-specific immune responses in cell cultures, leading to inconsistent results.[15] It is crucial to use peptides with low endotoxin levels (ideally ≤0.01 EU/µg) for cellular assays.[14][16]
-
Assay Precision: Ensure consistent cell passage numbers, seeding densities, and incubation times. Small variations in these parameters can lead to significant differences in results.
Issue 3: Poor Peptide Solubility
Q: My lyophilized GIP (3-42) peptide is not dissolving properly. What should I do?
A: Solubility issues can arise from the peptide's sequence and secondary structure.
-
Recommended Solvent: First, consult the manufacturer's data sheet for the recommended solvent. For many peptides, sterile water or a dilute acidic solution (e.g., 0.1% acetic acid) is appropriate.
-
Gentle Agitation: Use gentle vortexing or sonication in a water bath to aid dissolution. Avoid vigorous shaking, which can cause aggregation.
-
pH Adjustment: The net charge of the peptide is pH-dependent. Adjusting the pH of the solvent can sometimes improve solubility.
Frequently Asked Questions (FAQs)
General Quality Control
Q: What are the essential quality control tests for a synthetic GIP (3-42) peptide lot?
A: A comprehensive quality control assessment for synthetic peptides should include several key analyses to ensure identity, purity, and quantity.[3]
| Parameter | Method | Purpose | Typical Specification |
| Identity | Mass Spectrometry (MS) | Confirms the correct molecular weight of the peptide.[1][2] | Matches the theoretical mass of GIP (3-42) |
| Purity | Reverse-Phase HPLC (RP-HPLC) | Quantifies the percentage of the target peptide relative to impurities.[3][4] | >95% for in vitro studies; >98% for in vivo studies |
| Peptide Content | Amino Acid Analysis (AAA) or Nitrogen Analysis | Determines the net peptide content (NPC) by accounting for water and counterions.[1][3] | Typically 70-90% |
| Counterion Content | Ion Chromatography or HPLC | Measures the amount of residual counterions (e.g., TFA) from the synthesis and purification process.[1][4] | Reported as a percentage |
| Endotoxin Level | Limulus Amebocyte Lysate (LAL) Assay | Detects the presence of bacterial endotoxins.[1][16] | < 0.1 EU/µg; < 0.01 EU/µg for sensitive cell assays |
| Appearance | Visual Inspection | Ensures the product is a uniform, white to off-white lyophilized powder.[1] | As specified |
Storage and Handling
Q: How should I properly store and handle my GIP (3-42) peptide?
A: Proper storage is critical to maintaining the peptide's stability and activity.
| Form | Temperature | Duration | Notes |
| Lyophilized | -20°C or -80°C | Up to several years[17] | Keep in a desiccated environment, away from light. |
| Reconstituted (Stock Solution) | -20°C or -80°C | Up to 3 months[6] | Aliquot into single-use volumes to avoid freeze-thaw cycles.[6] |
| Reconstituted (Working Dilution) | 4°C | Up to 5 days[6] | Prepare fresh from stock solution for each experiment if possible. |
Interpreting Analytical Data
Q: How do I interpret the mass spectrometry (MS) data provided with my peptide?
A: The MS data confirms the identity of your peptide. You should look for a prominent peak in the mass spectrum corresponding to the mass-to-charge ratio (m/z) of GIP (3-42).[2] The theoretical molecular weight of human GIP (3-42) is approximately 4537.1 Da. The observed mass should be very close to this value. The spectrum may also show peaks corresponding to different charge states (e.g., [M+2H]²⁺, [M+3H]³⁺), which is normal for peptides.
Q: What does the purity value from HPLC analysis represent?
A: The HPLC purity, typically determined by UV detection at 210-220 nm, represents the area of the main peptide peak as a percentage of the total area of all peaks in the chromatogram.[4] It indicates the proportion of the desired full-length peptide relative to synthesis-related impurities like truncated or deletion sequences.[3] It is important to note that this value does not account for non-UV absorbing substances like water or counterions.
Experimental Protocols
Protocol 1: Purity Assessment by RP-HPLC
This protocol provides a general method for analyzing the purity of GIP (3-42).
-
Materials:
-
Method:
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity as: (Area of Main Peak / Total Area of All Peaks) * 100.
-
Protocol 2: Identity Confirmation by Mass Spectrometry
This protocol outlines a general workflow for confirming peptide identity.
-
Sample Preparation: Dilute the reconstituted peptide in an appropriate solvent (e.g., 50% acetonitrile, 0.1% formic acid) to a final concentration of ~10-100 pmol/µL.
-
Instrumentation: Use an electrospray ionization (ESI) mass spectrometer.[1]
-
Acquisition: Infuse the sample and acquire data in a positive ion mode over a mass range that includes the expected m/z values for various charge states of GIP (3-42).
-
Data Analysis: Deconvolute the resulting spectrum to determine the parent mass of the peptide. Compare the observed mass to the theoretical mass.
Protocol 3: In Vitro Bioactivity Assay - cAMP Accumulation
This assay measures the ability of GIP (3-42) to antagonize GIP (1-42)-induced cAMP production in cells expressing the GIP receptor.
-
Cell Culture: Culture cells stably or transiently expressing the human GIP receptor (e.g., COS-7, CHO-K1) in appropriate media.[9][11]
-
Assay Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of GIP (3-42) for 15-30 minutes in the presence of a phosphodiesterase inhibitor like IBMX.
-
Stimulate the cells with a fixed, sub-maximal concentration (e.g., EC₅₀) of GIP (1-42) for 15-30 minutes.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA, HTRF).
-
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of GIP (3-42).
-
Determine the IC₅₀ value, which is the concentration of GIP (3-42) that inhibits 50% of the maximal response induced by GIP (1-42).
-
Visualizations
GIP Receptor Signaling Pathway
The GIP receptor is a G protein-coupled receptor (GPCR).[10][20] Upon binding of the agonist GIP (1-42), the receptor primarily couples to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[10][20] GIP (3-42) acts by competitively binding to the receptor, preventing the agonist from activating this cascade.
Caption: GIP receptor signaling pathway and mechanism of antagonism.
General Quality Control Workflow
A systematic approach to quality control is essential before using a new lot of synthetic peptide in critical experiments.
Caption: General quality control workflow for synthetic peptides.
References
- 1. Analytical methods and Quality Control for peptide products [biosynth.com]
- 2. Peptide Mass Spectrometry Result Interpretation Strategy | MtoZ Biolabs [mtoz-biolabs.com]
- 3. polypeptide.com [polypeptide.com]
- 4. bachem.com [bachem.com]
- 5. genscript.com [genscript.com]
- 6. phoenixpeptide.com [phoenixpeptide.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Physiology, Gastric Inhibitory Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Evidence that the major degradation product of glucose-dependent insulinotropic polypeptide, GIP(3-42), is a GIP receptor antagonist in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GIP-(3-42) does not antagonize insulinotropic effects of GIP at physiological concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. genscript.com [genscript.com]
- 15. Endotoxin Testing Analysis and Removal - Bio-Synthesis, Inc. [biosyn.com]
- 16. Biological Testing Services for Peptide Characterization - Creative Peptides [creative-peptides.com]
- 17. caymanchem.com [caymanchem.com]
- 18. Synthetic Peptide Analyzed with HPLC - AppNote [mtc-usa.com]
- 19. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 20. The evolution of the therapeutic concept ‘GIP receptor antagonism’ - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Antagonist Activity of GIP (3-42) in a New Assay: A Comparative Guide
This guide provides a comprehensive comparison of the antagonist activity of the N-terminally truncated glucose-dependent insulinotropic polypeptide, GIP (3-42), with the native GIP (1-42) and other relevant ligands. The data presented is supported by established experimental protocols and is intended for researchers, scientists, and drug development professionals working on GIP receptor (GIPR) modulation.
Introduction
Glucose-dependent insulinotropic polypeptide (GIP) is an incretin (B1656795) hormone that plays a crucial role in regulating postprandial glucose homeostasis by stimulating insulin (B600854) secretion from pancreatic β-cells[1][2]. The biological actions of GIP are mediated by the GIP receptor (GIPR), a class B G protein-coupled receptor (GPCR)[1][3]. The primary signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP)[1][4][5]. Native GIP (1-42) is rapidly degraded in vivo by the enzyme dipeptidyl peptidase-IV (DPP-IV), which cleaves the two N-terminal amino acids to produce GIP (3-42)[6][7]. While initially considered inactive, GIP (3-42) has been shown to act as a competitive antagonist at the GIPR, capable of inhibiting the insulinotropic effects of the native hormone[7][8][9]. This guide outlines the validation of GIP (3-42) antagonist activity, providing comparative data and detailed methodologies for key assays.
GIP Receptor Signaling Pathway
Upon binding of the agonist GIP (1-42), the GIP receptor undergoes a conformational change, leading to the activation of the Gαs subunit of the associated heterotrimeric G protein. This, in turn, stimulates adenylyl cyclase to produce cAMP, which then activates Protein Kinase A (PKA) and other downstream effectors, ultimately leading to glucose-dependent insulin secretion[1][4]. A GIPR antagonist, such as GIP (3-42), competitively binds to the receptor, thereby preventing the binding of the native GIP and inhibiting the downstream signaling cascade[4].
Comparative Performance Data
The antagonist activity of GIP (3-42) has been evaluated in various in vitro systems. The following tables summarize the quantitative data from competition binding assays and functional cAMP accumulation assays, comparing the potency of GIP (3-42) to the native GIP (1-42) and other truncated peptides.
Table 1: GIP Receptor Binding Affinity (IC50 Values)
| Compound | Cell Line | Radioligand | IC50 (nM) | Reference |
| GIP (1-42) | COS-7 (human GIPR) | 125I-GIP | 5.2 | [6] |
| GIP (3-42) | COS-7 (human GIPR) | 125I-GIP | 22 | [6][8] |
| GIP (1-42) | CHO-K1 (rat GIPR) | 125I-GIP | 3.5 | [10] |
| GIP (3-42) | CHO-K1 (rat GIPR) | 125I-GIP | 58 | [10] |
Table 2: GIP Receptor Functional Activity (EC50/IC50 Values from cAMP Assays)
| Compound | Assay Type | Cell Line | GIP (1-42) Concentration | EC50/IC50 (nM) | Reference |
| GIP (1-42) | Agonist | COS-7 (human GIPR) | - | 0.0135 | [6] |
| GIP (3-42) | Antagonist | COS-7 (human GIPR) | 10 pM | 92 | [6][11] |
| GIP (3-42) | Antagonist | COS-7 (human GIPR) | 1 nM | 731 | [6][11] |
| GIP (1-42) | Agonist | CHL (human GIPR) | - | 18.2 | [9] |
| GIP (3-42) | Antagonist | CHL (human GIPR) | 100 nM | Dose-dependent inhibition | [8] |
| Human GIP (3-30)NH2 | Antagonist | COS-7 (human GIPR) | Submaximal GIP (1-42) | Significantly more potent than human GIP (3-42) | [12] |
| Porcine GIP (3-42) | Antagonist | COS-7 (human GIPR) | Submaximal GIP (1-42) | More potent than human GIP (3-42) | [12] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols can be adapted for the validation of GIP (3-42) antagonist activity in a new assay.
1. Cell Culture and Transfection
-
Cell Line: COS-7 cells are commonly used for transient transfection of the human GIP receptor[6][12].
-
Culture Conditions: Cells are maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, 180 U/ml penicillin, and 45 μg/ml streptomycin (B1217042) at 37°C in a 10% CO2 atmosphere[6].
-
Transfection: Transient transfection of the human GIP receptor into COS-7 cells can be performed using the calcium phosphate (B84403) precipitation method[6].
2. Competition Binding Assay
This assay determines the binding affinity (IC50) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
-
Protocol:
-
Seed transiently transfected COS-7 cells in 96-well plates.
-
The following day, perform the competition binding assay for 4 hours at 4°C[13].
-
Incubate the cells with a constant concentration of 125I-labeled GIP (e.g., 15-40 pM) and increasing concentrations of unlabeled GIP (1-42) or the antagonist GIP (3-42) (e.g., 10-11 to 10-6 M) in a binding buffer (50 mM HEPES, pH 7.2, with 0.5% BSA)[6][13].
-
Terminate the binding by washing the cells once with 1 ml of binding buffer[6].
-
Lyse the cells with 1 ml of lysis buffer (e.g., 8 M urea, 3 M acetic acid, 2% Nonidet P-40)[6].
-
Measure the radioactivity in the cell lysate using a gamma counter.
-
Analyze the binding data using nonlinear regression to determine the IC50 values[6].
-
3. cAMP Accumulation Assay
This functional assay measures the ability of a compound to either stimulate (agonist) or inhibit (antagonist) the production of intracellular cAMP.
-
Protocol:
-
Seed transiently transfected COS-7 cells (2.5 × 105 cells/well) in 24-well plates[6].
-
Incubate the cells for 24 hours with 2 µCi/ml of [3H]adenine in the growth medium to label the intracellular ATP pool[6].
-
Wash the cells twice with a buffer (e.g., HBS buffer: 25 mM HEPES, pH 7.2, supplemented with 0.75 mM NaH2PO4, 140 mM NaCl, 5 mM KCl, 1.8 mM CaCl2, 0.9 mM MgSO4, and 1 mg/ml glucose)[6].
-
For antagonist testing, pre-incubate the cells with varying concentrations of GIP (3-42) for a short period before adding a fixed concentration of the agonist GIP (1-42) (e.g., 10 pM or 1 nM)[6][11].
-
Incubate for a defined period (e.g., 15 minutes) at 37°C in the presence of a phosphodiesterase inhibitor (e.g., 1 mM IBMX) to prevent cAMP degradation.
-
Stop the reaction by aspirating the medium and adding a lysis buffer (e.g., 5% trichloroacetic acid).
-
Isolate and quantify the accumulated [3H]cAMP by sequential column chromatography using Dowex and alumina (B75360) columns.
-
Determine the EC50 for agonists and the IC50 for antagonists by analyzing the dose-response curves.
-
Alternative GIP Receptor Antagonists
While GIP (3-42) is the natural degradation product of GIP (1-42) and a well-characterized antagonist, other molecules have been developed and investigated for their GIPR blocking potential. These include:
-
Truncated GIP Analogs: Peptides such as GIP (3-30)NH2 have been shown to be high-affinity competitive antagonists of the human GIP receptor, exhibiting greater potency than GIP (3-42) in some studies[12][14].
-
Small Molecule Antagonists: Non-peptide, small molecule antagonists like SKL-14959 have been identified and shown to inhibit GIP-stimulated cAMP production and have effects in vivo[7][13].
-
Monoclonal Antibodies: Antagonistic antibodies targeting the GIPR, such as Gipg013, represent another class of antagonists[7].
The validation of a new assay for GIP (3-42) antagonist activity should ideally include a comparison with at least one of these alternative antagonists to establish its relative potency and specificity.
Conclusion
The data and protocols presented in this guide provide a solid foundation for validating a new assay to characterize the antagonist activity of GIP (3-42). By employing established methods such as competition binding and cAMP accumulation assays, researchers can reliably quantify the potency of GIP (3-42) and compare it to the native agonist and other known antagonists. This will ensure the robustness and reproducibility of any new assay developed for the screening and characterization of GIPR modulators. It is important to note that while GIP (3-42) demonstrates clear antagonist activity in vitro, its physiological role as an antagonist in vivo is less certain due to the high concentrations required to elicit an effect[6][7][11].
References
- 1. Physiology, Gastric Inhibitory Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. GLP-1 and GIP receptor signaling in beta cells - A review of receptor interactions and co-stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. glucagon.com [glucagon.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Frontiers | The evolution of the therapeutic concept ‘GIP receptor antagonism’ [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. joe.bioscientifica.com [joe.bioscientifica.com]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. N‐terminally and C‐terminally truncated forms of glucose‐dependent insulinotropic polypeptide are high‐affinity competitive antagonists of the human GIP receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Species‐specific action of (Pro3)GIP – a full agonist at human GIP receptors, but a partial agonist and competitive antagonist at rat and mouse GIP receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting the GIPR for obesity: To agonize or antagonize? Potential mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of GIP (3-42) and GIP (3-30)NH2 as GIP Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent antagonists of the Glucose-Dependent Insulinotropic Polypeptide (GIP) receptor: GIP (3-42) and GIP (3-30)NH2. The information presented herein is supported by experimental data to aid in the selection of the appropriate antagonist for research and therapeutic development.
Glucose-dependent insulinotropic polypeptide (GIP) is an incretin (B1656795) hormone that plays a crucial role in glucose homeostasis by potentiating insulin (B600854) secretion.[1] Consequently, antagonism of the GIP receptor is a significant area of research for metabolic disorders. GIP (3-42) is the major degradation product of endogenous GIP (1-42) by the enzyme dipeptidyl peptidase IV (DPP-IV).[2][3] GIP (3-30)NH2 is a C-terminally truncated and amidated form of GIP (3-42).[4] This guide will delve into their comparative antagonist profiles.
Quantitative Comparison of Antagonist Potency
The following table summarizes the key quantitative parameters for GIP (3-42) and GIP (3-30)NH2, highlighting their differing potencies as GIP receptor antagonists.
| Parameter | GIP (3-42) | GIP (3-30)NH2 | Species | Cell Line/System | Reference |
| IC50 | 92 nM (vs 10 pM GIP) | Not Reported | Human | COS-7 cells (hGIPR) | [5] |
| 731 nM (vs 1 nM GIP) | Not Reported | Human | COS-7 cells (hGIPR) | [5] | |
| ~22 nM | Not Reported | Human | COS-7 cells (hGIPR) | [6] | |
| Not Reported | 12-450 nM | Human | COS-7 cells (hGIPR) | [4] | |
| Ki | 22 nM | 2.3-347 nM | Human | COS-7 cells (hGIPR) | [4][5] |
| Not Reported | 15 nM | Human | COS-7 cells (hGIPR) | [4] | |
| 17 nM | Not Reported | Rat | COS-7 cells (rGIPR) | [7][8] | |
| 250 nM (human form) | Not Reported | Rat | COS-7 cells (rGIPR) | [7][8] | |
| pA2 | Not Reported | 13 nM | Rat | COS-7 cells (rGIPR) | [7] |
Summary of Potency: Experimental data consistently demonstrates that GIP (3-30)NH2 is a more potent competitive antagonist of the human GIP receptor than GIP (3-42).[4] One study found GIP (3-30)NH2 to be a 26-fold more potent antagonist than GIP (3-42).[4] It is important to note that the potency of these peptides can be species-dependent. For instance, human GIP (3-30)NH2 has a significantly lower affinity for the rat GIP receptor compared to rat GIP (3-30)NH2.[7][8][9]
GIP Receptor Signaling Pathway
Activation of the GIP receptor, a class B G protein-coupled receptor (GPCR), primarily initiates a signaling cascade through the Gαs protein subunit.[1][10] This leads to the activation of adenylyl cyclase, which in turn increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][10] Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to glucose-dependent insulin secretion in pancreatic β-cells.[10][11] GIP receptor antagonists, such as GIP (3-42) and GIP (3-30)NH2, competitively bind to the receptor, thereby blocking the binding of the endogenous agonist GIP (1-42) and inhibiting this signaling pathway.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. joe.bioscientifica.com [joe.bioscientifica.com]
- 3. NH2-terminally modified gastric inhibitory polypeptide exhibits amino-peptidase resistance and enhanced antihyperglycemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-terminally and C-terminally truncated forms of glucose-dependent insulinotropic polypeptide are high-affinity competitive antagonists of the human GIP receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. GIP(3-30)NH2 is a potent competitive antagonist of the GIP receptor and effectively inhibits GIP-mediated insulin, glucagon, and somatostatin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Physiology, Gastric Inhibitory Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. GLP-1 and GIP receptor signaling in beta cells - A review of receptor interactions and co-stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
GIP (3-42) vs. Synthetic GIP Receptor Antagonists: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances between endogenous and synthetic modulators of the Glucose-dependent Insulinotropic Polypeptide (GIP) receptor is critical for advancing metabolic research and therapeutic design. This guide provides an objective comparison of GIP (3-42), the primary degradation product of active GIP, and various synthetic GIP receptor antagonists, supported by experimental data.
Executive Summary
Glucose-dependent insulinotropic polypeptide (GIP) is an incretin (B1656795) hormone that plays a crucial role in postprandial glucose homeostasis by stimulating insulin (B600854) secretion. The active form, GIP (1-42), is rapidly degraded by the enzyme dipeptidyl peptidase IV (DPP-4) into GIP (3-42). While initially considered an inactive metabolite, GIP (3-42) has been shown to act as a weak antagonist at the GIP receptor. In contrast, numerous synthetic GIP receptor antagonists have been developed with higher potency and specificity, serving as valuable research tools and potential therapeutic agents. This guide delves into the comparative pharmacology, efficacy, and experimental considerations of GIP (3-42) versus these synthetic counterparts.
Comparative Analysis of GIP (3-42) and Synthetic GIP Receptor Antagonists
The primary distinction between GIP (3-42) and synthetic antagonists lies in their potency and in vivo efficacy. While GIP (3-42) can exhibit antagonistic properties in vitro at high concentrations, its physiological role as an antagonist in vivo is debated, with evidence suggesting its circulating levels are insufficient to elicit significant antagonistic effects.[1] Synthetic antagonists, on the other hand, are engineered for enhanced affinity, stability, and potent inhibition of the GIP receptor.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize quantitative data from various studies, comparing the performance of GIP (3-42) and representative synthetic GIP receptor antagonists.
Table 1: In Vitro Comparison of GIP Receptor Binding and Functional Antagonism
| Compound | Receptor Binding Affinity (IC50) | Antagonism of GIP-stimulated cAMP Production (IC50) | Notes |
| GIP (3-42) | 22 nM (human GIPR in COS-7 cells)[2][3] | Weak antagonist: 92 nM (vs. 10 pM GIP), 731 nM (vs. 1 nM GIP)[2][3] | Also reported to inhibit GIP-stimulated cAMP production by up to 75.4% in transfected CHL fibroblasts.[4][5] |
| GIP(7-30)NH2 (ANTGIP) | Not explicitly stated | Concentration-dependent inhibition of GIP-stimulated cAMP production.[6] | Recognized as a GIP-specific receptor antagonist.[6] |
| (Pro3)GIP | Not explicitly stated | Potent enzyme-resistant GIP receptor antagonist in animal models.[1] | Later found to be a potent partial agonist at the human GIP receptor.[1] |
| GIP(3-30)NH2 | Not explicitly stated | Inhibited GIP-potentiated glucose-stimulated insulin secretion by 82% in humans.[6] | A naturally occurring peptide shown to block the GIPR in humans.[7] |
| SKL-14959 | Strong affinity for the GIP receptor.[6] | Potent inhibition of GIP-stimulated cAMP production.[6] | A small molecule, low-molecular-weight GIP receptor antagonist.[6] |
| GIP(5-31) analogue | Not explicitly stated | Inhibited GIP-induced cAMP production in human and rodent systems.[6] | A potent GIP receptor antagonist.[6] |
| GIPA-1 (mouse GIP(3-30)NH2) | Potent antagonist properties.[8] | Not explicitly stated | |
| GIPA-2 (NαAc-K10[γEγE-C16]-Arg18-hGIP(5–42)) | Potent antagonist properties.[8] | Not explicitly stated |
Table 2: In Vivo Comparison of Effects on Insulin Secretion and Glucose Metabolism
| Compound | Effect on GIP-stimulated Insulin Secretion | Effect on Glucose Tolerance | Species | Notes |
| GIP (3-42) | No effect at physiological concentrations[2][3]; inhibition at >50-fold molar excess (IC50, 138 nM) in perfused rat pancreas.[2][3] | Did not antagonize the antihyperglycemic actions of GIP (1-42) in pigs.[2][3] | Rat, Pig, Mouse | Significantly inhibited GIP-stimulated insulin release in (ob/ob) mice.[4][9] |
| GIP(7-30)NH2 (ANTGIP) | Reduced insulin release after an intragastric glucose meal.[6] | Not explicitly stated | Rat | |
| GIP(3-30)NH2 | Inhibited GIP-potentiated glucose-stimulated insulin secretion.[6] | Impaired the glucose-lowering effects of human GIP(1-42).[6] | Human, Mouse | |
| SKL-14959 | Suppresses insulin secretion.[6] | Reduces lipolytic effects.[6] | Mouse | |
| GIP(5-31) analogue | Inhibited GIP-stimulated insulin secretion in human islets.[6] | Potentiated weight loss when co-administered with a GLP-1 receptor agonist in DIO mice.[6] | Mouse, Human (islets) | |
| GIPA-1 (mouse GIP(3-30)NH2) | Negligible effects on insulin in lean mice during an OGTT.[8] | Negligible effects on glucose tolerance in lean mice during an OGTT.[8] | Mouse | |
| GIPA-2 | Attenuated circulating insulin levels.[8] | Impaired glucose tolerance.[8] | Mouse |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the comparison of GIP (3-42) and synthetic GIP receptor antagonists.
GIP Receptor Binding Assay
This assay evaluates the affinity of a compound for the GIP receptor.
-
Cell Line: COS-7 or CHO cells transiently or stably transfected with the human GIP receptor.
-
Radioligand: [125I]-GIP(1-42).
-
Procedure:
-
Prepare cell membranes from the transfected cells.
-
Incubate a fixed amount of cell membrane protein with a constant concentration of [125I]-GIP(1-42) and varying concentrations of the unlabeled competitor (GIP (3-42) or synthetic antagonist).
-
Incubate for a specified time (e.g., 2 hours) at a controlled temperature (e.g., 22°C).
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GIP(1-42) (e.g., 1 µM).
-
Calculate the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
cAMP Accumulation Assay
This functional assay measures the ability of a compound to antagonize GIP-stimulated cyclic AMP production.
-
Cell Line: HEK293 or other suitable cells expressing the GIP receptor.
-
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with varying concentrations of the antagonist (GIP (3-42) or synthetic antagonist) for a short period (e.g., 15 minutes) in the presence of a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Stimulate the cells with a fixed concentration of GIP (1-42) (e.g., an EC80 concentration) for a defined time (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay (ELISA) or a luciferase-based reporter assay.[10][11][12]
-
Plot the cAMP concentration against the antagonist concentration to determine the IC50 value.
-
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
This in vivo assay assesses the effect of a GIP receptor antagonist on glucose disposal and insulin secretion in response to an oral glucose challenge.
-
Animals: Male C57BL/6J mice or diet-induced obese (DIO) mice.
-
Procedure:
-
Fast the mice for a specified period (e.g., 6 hours) with free access to water.[13]
-
Administer the GIP receptor antagonist (e.g., via intraperitoneal or subcutaneous injection) at a predetermined time before the glucose challenge.[13]
-
Administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.[13]
-
Collect blood samples from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose load.[13]
-
Measure blood glucose concentrations using a glucometer.
-
Measure plasma insulin concentrations from the collected blood samples using an ELISA kit.
-
Calculate the area under the curve (AUC) for both glucose and insulin to quantify the overall response.
-
Conclusion
The distinction between the endogenous GIP metabolite, GIP (3-42), and synthetic GIP receptor antagonists is significant for researchers in the field of metabolic diseases. GIP (3-42) serves as a weak, and likely not physiologically relevant, antagonist of the GIP receptor.[1][2][3] In contrast, synthetic antagonists offer high potency and specificity, making them invaluable tools for elucidating the physiological roles of GIP and for exploring the therapeutic potential of GIP receptor antagonism.[6] The choice between these molecules depends on the specific research question, with synthetic antagonists being superior for achieving robust and specific receptor blockade in experimental settings. The ongoing development of novel synthetic antagonists continues to advance our understanding of GIP biology and its implications for diseases such as type 2 diabetes and obesity.[14]
References
- 1. Frontiers | The evolution of the therapeutic concept ‘GIP receptor antagonism’ [frontiersin.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. GIP-(3-42) does not antagonize insulinotropic effects of GIP at physiological concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. joe.bioscientifica.com [joe.bioscientifica.com]
- 5. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 6. The evolution of the therapeutic concept ‘GIP receptor antagonism’ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.regionh.dk [research.regionh.dk]
- 8. Chronic peptide-based GIP receptor inhibition exhibits modest glucose metabolic changes in mice when administered either alone or combined with GLP-1 agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of a potent GIPR peptide antagonist that is effective in rodent and human systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What are GIPR antagonists and how do they work? [synapse.patsnap.com]
head-to-head comparison of GIP (3-42) and GLP-1 receptor antagonists
A comprehensive guide for researchers and drug development professionals on the antagonistic properties of GIP (3-42) and GLP-1 receptor antagonists, supported by experimental data and detailed methodologies.
In the landscape of metabolic research and therapeutic development, the incretin (B1656795) system, primarily governed by Glucose-Dependent Insulinotropic Polypeptide (GIP) and Glucagon-Like Peptide-1 (GLP-1), presents a critical area of investigation. While agonists of these receptors have seen significant clinical success, the role of their antagonists is of growing interest for both research and therapeutic applications. This guide provides an objective, data-driven comparison of the endogenous GIP receptor antagonist GIP (3-42) and a prominent GLP-1 receptor antagonist, exendin (9-39).
Executive Summary
This comparison reveals that while both GIP (3-42) and GLP-1 receptor antagonists effectively block their respective receptor signaling pathways, their potencies and physiological roles exhibit notable differences. GIP (3-42), the primary degradation product of active GIP (1-42), generally displays weaker antagonistic activity in vitro compared to dedicated GLP-1 receptor antagonists like exendin (9-39). The physiological relevance of GIP (3-42) as an antagonist remains a subject of debate, with conflicting evidence from in vivo studies. In contrast, GLP-1 receptor antagonists have well-established, potent in vivo effects.
Mechanism of Action and Signaling Pathways
Both GIP and GLP-1 receptors are Class B G-protein coupled receptors (GPCRs). Upon agonist binding, they primarily couple to the Gαs subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This signaling cascade is central to their physiological effects, including the potentiation of glucose-stimulated insulin (B600854) secretion.
Antagonists of these receptors act by binding to the receptor and preventing the binding of the endogenous agonist, thereby inhibiting the downstream signaling cascade.
Quantitative Data Comparison
The following tables summarize the in vitro antagonistic properties of GIP (3-42) and the GLP-1 receptor antagonist, exendin (9-39). It is important to note that the data are compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.
Table 1: GIP (3-42) Antagonistic Activity
| Parameter | Species | Cell Line | GIP (1-42) Concentration | IC50 | Reference |
| Receptor Binding Affinity | Human | COS-7 | N/A | 22 nM | [1][2] |
| Human | CHO-K1 | N/A | 58.4 ± 18.8 nM | [3] | |
| cAMP Accumulation Inhibition | Human | COS-7 | 10 pM | 92 nM | [1][2] |
| Human | COS-7 | 1 nM | 731 nM | [1][2] | |
| Chinese Hamster | Lung Fibroblasts | 10⁻⁷ M | Dose-dependent inhibition | [4] | |
| Insulin Secretion Inhibition | Rat | BRIN-BD11 | 10⁻⁷ M | Maximal inhibition at 10⁻⁷ M | [4] |
| Rat | Perfused Pancreas | 1 nM | 138 nM (>50-fold molar excess) | [1] |
Table 2: GLP-1 Receptor Antagonist (Exendin (9-39)) Activity
| Parameter | Species | Cell Line/System | Agonist | IC50 | Reference |
| Receptor Binding Affinity | Human | HEK293-GLP-1R | GLP-1 | 17 nM | [5] |
| Human | HEK293-GLP-1R | Exendin-4 | 47 nM | [5] | |
| cAMP Accumulation Inhibition | N/A | N/A | N/A | N/A | N/A |
| In Vivo Effects | Mice (SUR-1 -/-) | N/A | Endogenous GLP-1 | Corrects fasting hypoglycemia | [6][7] |
| Rats | N/A | Endogenous GLP-1 | Increases gastric emptying | [8] |
In Vivo Studies: A Tale of Two Antagonists
GIP (3-42): The in vivo antagonistic effects of GIP (3-42) are a subject of ongoing debate. Some studies in ob/ob mice have shown that administration of GIP (3-42) can significantly inhibit GIP-stimulated insulin release and worsen glucose tolerance, suggesting it acts as an in vivo antagonist.[4] However, other studies, particularly in pigs, have failed to demonstrate a physiological antagonistic effect at concentrations that mimic postprandial levels.[1][2] This discrepancy may be due to species-specific differences or the high concentrations of GIP (3-42) used in some of the mouse studies.
GLP-1 Receptor Antagonists: In contrast, the in vivo effects of GLP-1 receptor antagonists like exendin (9-39) are well-documented. Administration of exendin (9-39) has been shown to increase fasting glucose and impair glucose tolerance in both animals and humans, confirming the physiological importance of endogenous GLP-1 in glucose homeostasis.[8] It is a widely used tool to probe the function of the GLP-1 system in vivo.
Experimental Protocols
Receptor Binding Assay (Competitive)
This assay measures the ability of an unlabeled antagonist to compete with a radiolabeled agonist for binding to the receptor.
Detailed Methodology:
-
Cell Culture and Membrane Preparation: Cells stably or transiently expressing the human GIP or GLP-1 receptor (e.g., COS-7, CHO-K1, HEK293) are cultured under standard conditions. Cells are harvested, homogenized, and centrifuged to isolate the cell membrane fraction containing the receptors.
-
Binding Assay: The assay is typically performed in a 96-well plate format. A constant concentration of radiolabeled ligand (e.g., [¹²⁵I]GIP(1-42) or [¹²⁵I]GLP-1(7-36)) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled antagonist.
-
Incubation: The reaction is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.
-
Separation: The bound radioligand is separated from the free radioligand using a cell harvester and glass fiber filters. The filters are then washed to remove any unbound radioactivity.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of the unlabeled native ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using non-linear regression to determine the IC50 value of the antagonist.
cAMP Accumulation Assay
This functional assay measures the ability of an antagonist to inhibit agonist-stimulated production of the second messenger cAMP.
Detailed Methodology:
-
Cell Culture: Cells expressing the target receptor are seeded into 96- or 384-well plates and cultured overnight.
-
Assay Buffer: The culture medium is replaced with an assay buffer, often containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Antagonist Addition: Cells are pre-incubated with various concentrations of the antagonist for a short period.
-
Agonist Stimulation: A fixed concentration of the corresponding agonist (e.g., GIP(1-42) or GLP-1) is added to the wells to stimulate cAMP production. The concentration of the agonist is typically at or near its EC50 or EC80 value.
-
Incubation: The plate is incubated for a specified time at 37°C to allow for cAMP accumulation.
-
Cell Lysis and cAMP Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available detection kit. Common methods include Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or radioimmunoassay (RIA).
-
Data Analysis: A standard curve is generated using known concentrations of cAMP. The amount of cAMP produced in the presence of the antagonist is then calculated. The data are analyzed using non-linear regression to determine the IC50 of the antagonist.
Conclusion
This guide provides a comparative overview of GIP (3-42) and GLP-1 receptor antagonists based on available experimental data. GIP (3-42) demonstrates weak to moderate antagonistic activity in vitro, with its physiological role in vivo remaining an area of active investigation and some controversy. In contrast, GLP-1 receptor antagonists, such as exendin (9-39), are potent and specific blockers of the GLP-1 receptor with well-established in vivo effects. For researchers and drug development professionals, the choice between utilizing GIP (3-42) or a GLP-1 receptor antagonist will depend on the specific research question, the model system being used, and the desired potency and specificity of receptor blockade. The provided experimental protocols offer a foundation for the in-house evaluation and comparison of these and other incretin receptor modulators.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.physiology.org [journals.physiology.org]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Species‐specific action of (Pro3)GIP – a full agonist at human GIP receptors, but a partial agonist and competitive antagonist at rat and mouse GIP receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Functional GLP-1R antibodies identified from a synthetic GPCR-focused library demonstrate potent blood glucose control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
GIP (3-42): On-Target Antagonism and an Absence of Evidence for Off-Target Effects
A Comparative Guide for Researchers and Drug Development Professionals
Glucose-dependent insulinotropic polypeptide (GIP) (3-42) is the primary degradation product of the incretin (B1656795) hormone GIP (1-42), formed by the enzymatic cleavage of the first two N-terminal amino acids by dipeptidyl peptidase IV (DPP-IV)[1][2]. While native GIP (1-42) is a potent agonist of the GIP receptor (GIPR), stimulating glucose-dependent insulin (B600854) secretion, GIP (3-42) has been identified as a weak antagonist at this same receptor[1][3][4][5][6][7]. This guide provides a comparative analysis of GIP (3-42) and native GIP, focusing on their interactions with the GIP receptor and exploring the available evidence regarding the off-target effects of GIP (3-42).
Comparative Receptor Binding and Functional Activity
Experimental data consistently demonstrates that GIP (3-42) binds to the GIP receptor, albeit with a lower affinity than its parent peptide, GIP (1-42). In vitro studies have established that GIP (3-42) acts as a competitive antagonist, inhibiting the signaling cascade initiated by native GIP.
Receptor Binding Affinity
The binding affinities of GIP (1-42) and GIP (3-42) to the GIP receptor have been quantified in various cell-based assays. The half-maximal inhibitory concentration (IC50) is a common metric used to represent the concentration of a ligand required to displace 50% of a radiolabeled ligand from the receptor.
| Ligand | Cell Line | Receptor | IC50 (nM) | Reference |
| GIP (1-42) | COS-7 | Human GIPR | 5.2 | [8] |
| GIP (3-42) | COS-7 | Human GIPR | 22 | [5][8][9] |
| GIP (1-42) | CHO-K1 | Rat GIPR | 3.5 | [10] |
| GIP (3-42) | CHO-K1 | Rat GIPR | 58 | [10] |
Functional Antagonism
The antagonistic properties of GIP (3-42) are evident in its ability to inhibit the downstream signaling of GIP (1-42), most notably the production of cyclic AMP (cAMP). The potency of this antagonism is concentration-dependent.
| Antagonist | Agonist (Concentration) | Cell Line | Assay | IC50 (nM) | Reference |
| GIP (3-42) | GIP (1-42) (10 pM) | COS-7 | cAMP Accumulation | 92 | [8] |
| GIP (3-42) | GIP (1-42) (1 nM) | COS-7 | cAMP Accumulation | 731 | [8] |
| GIP (3-42) | GIP (1-42) (1 nM) | Isolated Perfused Rat Pancreas | Insulin Secretion | 138 | [11][8] |
Off-Target Effects: A Lack of Evidence
A thorough review of the provided research indicates a primary focus on the interaction of GIP (3-42) with the GIP receptor. There is a notable absence of studies investigating or reporting significant off-target effects of GIP (3-42) on other receptors, including the closely related glucagon-like peptide-1 receptor (GLP-1R). The metabolite of GLP-1, GLP-1-(9–36) amide, is known to be a weak antagonist at the GLP-1 receptor[11]. While this suggests a potential parallel for incretin hormone metabolites, direct evidence for GIP (3-42) acting on the GLP-1R or other receptors is not presented in the available data.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and how the antagonistic properties of GIP (3-42) are determined, the following diagrams illustrate the GIP receptor signaling pathway and a typical experimental workflow.
References
- 1. Frontiers | The evolution of the therapeutic concept ‘GIP receptor antagonism’ [frontiersin.org]
- 2. The evolution of the therapeutic concept ‘GIP receptor antagonism’ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. human GIP(3-42)NH2 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. GIP (3-42), human - 1 mg [anaspec.com]
- 7. This compound | IGF-1R | TargetMol [targetmol.com]
- 8. GIP-(3-42) does not antagonize insulinotropic effects of GIP at physiological concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. human GIP(3-42)NH2 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. journals.physiology.org [journals.physiology.org]
- 12. researchgate.net [researchgate.net]
GIP (3-42): An Endogenous Regulator of Insulin Secretion - A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the nuanced roles of metabolic peptides is paramount. This guide provides a comprehensive comparison of Glucose-Dependent Insulinotropic Polypeptide (3-42) [GIP (3-42)] with its parent molecule, GIP (1-42), focusing on its inhibitory effect on insulin (B600854) secretion. The data presented herein is supported by experimental evidence to facilitate informed research and development decisions.
GIP (1-42) is an incretin (B1656795) hormone released from the gut in response to nutrient ingestion, playing a crucial role in potentiating glucose-stimulated insulin secretion. However, it is rapidly degraded by the enzyme dipeptidyl peptidase-IV (DPP-IV) into the N-terminally truncated metabolite, GIP (3-42).[1][2][3][4] While initially considered inactive, a body of evidence now suggests that GIP (3-42) can act as a competitive antagonist at the GIP receptor, thereby inhibiting the insulinotropic effects of the full-length GIP (1-42).[2][5][6] This guide delves into the experimental data that substantiates this inhibitory role.
Comparative Performance: GIP (3-42) vs. GIP (1-42)
The primary distinction between GIP (3-42) and GIP (1-42) lies in their opposing effects on insulin secretion. While GIP (1-42) is a potent agonist of the GIP receptor, stimulating insulin release in a glucose-dependent manner, GIP (3-42) acts as an antagonist, competitively inhibiting this action.[2][5][7] The functional consequences of this antagonism are a reduction in GIP-stimulated insulin secretion and an altered glycemic response.[2]
| Parameter | GIP (1-42) | GIP (3-42) | Alternative: DPP-IV Inhibitors |
| Primary Function | GIP Receptor Agonist | GIP Receptor Antagonist | Increase endogenous GIP (1-42) levels |
| Effect on Insulin Secretion | Stimulates | Inhibits GIP (1-42)-stimulated secretion | Potentiates glucose-dependent insulin secretion |
| Receptor Binding Affinity (IC50) | ~5.2 nM (Human GIP Receptor)[1][8][9] | ~22 nM (Human GIP Receptor)[1][8][9] | N/A |
| cAMP Accumulation (EC50) | ~13.5 pM[1][8][9] | No significant effect alone; weak antagonist[1][8][9] | N/A |
| In vitro Insulin Secretion | Potent stimulation | Inhibits GIP (1-42)-stimulated secretion (Max inhibition ~48.8% at 10⁻⁷ M)[2][10] | N/A |
| In vivo Effect (ob/ob mice) | Stimulates insulin release | Inhibits GIP-stimulated insulin release (~2.1-fold decrease)[2][10] | N/A |
| Clinical Relevance | Physiological incretin hormone | Potential modulator of GIP signaling | Therapeutic class for type 2 diabetes[11][12] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: Signaling pathway of GIP (1-42) and the antagonistic action of GIP (3-42).
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Evidence that the major degradation product of glucose-dependent insulinotropic polypeptide, GIP(3-42), is a GIP receptor antagonist in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. genscript.com [genscript.com]
- 4. Physiology and clinical applications of GIP [jstage.jst.go.jp]
- 5. Frontiers | The evolution of the therapeutic concept ‘GIP receptor antagonism’ [frontiersin.org]
- 6. joe.bioscientifica.com [joe.bioscientifica.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. GIP-(3-42) does not antagonize insulinotropic effects of GIP at physiological concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. joe.bioscientifica.com [joe.bioscientifica.com]
- 11. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]
- 12. Therapeutic stimulation of GLP-1 and GIP protein with DPP-4 inhibitors for type-2 diabetes treatment - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Evidence for GIP(3-42) as a Physiological Antagonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The role of glucose-dependent insulinotropic polypeptide (GIP) in metabolic regulation is a subject of intense research, with significant therapeutic implications for type 2 diabetes and obesity. The N-terminally truncated metabolite of GIP, GIP(3-42), has been a focal point of this research, with conflicting evidence regarding its physiological function as a GIP receptor (GIPR) antagonist. This guide provides an objective comparison of the in vivo evidence for GIP(3-42) as a GIPR antagonist, contrasting its performance with other known antagonists and presenting supporting experimental data.
Comparative Analysis of GIP Receptor Antagonists
The antagonistic properties of GIP(3-42) and other GIPR antagonists have been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative data from these studies, offering a comparative overview of their potency and efficacy.
Table 1: In Vitro Comparison of GIP Receptor Antagonists
| Antagonist | System | Assay | Potency (IC50 / Ki) | Efficacy | Citation(s) |
| GIP(3-42) | COS-7 cells (human GIPR) | Receptor Binding | 22 nM | - | [1] |
| COS-7 cells (human GIPR) | cAMP Inhibition (vs 1 nM GIP) | 731 nM | Weak antagonist | [1] | |
| Chinese hamster lung cells (human GIPR) | cAMP Inhibition (vs 10⁻⁷ M GIP) | - | Dose-dependent inhibition up to 75.4% | [2][3] | |
| BRIN-BD11 cells | Insulin (B600854) Secretion Inhibition (vs 10⁻⁷ M GIP) | - | Maximal inhibition of 48.8% | [2] | |
| (Pro3)GIP | COS-7 cells (rat GIPR) | Schild Plot Analysis (cAMP) | Ki of 13 nM | Competitive antagonist | [4] |
| COS-7 cells (mouse GIPR) | Schild Plot Analysis (cAMP) | Ki of 61 nM | Competitive antagonist | [4] | |
| GIP(3-30)NH2 | COS-7 cells (rat GIPR) | Receptor Binding | Ki of 17 nM | - | [5][6] |
| COS-7 cells (rat GIPR) | Schild Plot Analysis (cAMP) | pA2 of 13 nM | Competitive antagonist | [5][6] | |
| COS-7 cells (human GIPR) | Receptor Binding | Kd of 3.4 nM | - | [7] | |
| GIPA-2 | CHO-K1 cells (mouse GIPR) | cAMP Inhibition | IC50 of 3 nM | Potent antagonist | [8] |
Table 2: In Vivo Comparison of GIP Receptor Antagonists
| Antagonist | Animal Model | Key Outcome | Observations | Citation(s) |
| GIP(3-42) | ob/ob mice | Inhibition of GIP-stimulated insulin release | 2.1-fold decrease in insulin response. | [2][3] |
| ob/ob mice | Exaggeration of glycemic excursion | 1.4-fold increase in glucose levels. | [2] | |
| Anesthetized pigs | No effect on GIP-stimulated insulin secretion | At physiological concentrations, no antagonism observed. | [1] | |
| (Pro3)GIP(1-16) | ob/ob mice | Attenuation of GIP-induced insulinotropic and glucose-lowering effects | Significantly curtailed the effects of native GIP. | [3] |
| GIP(3-30)NH2 | Humans | Inhibition of GIP-potentiated glucose-stimulated insulin secretion | 82% reduction in GIP-induced insulin secretion. | [9] |
| Rats (perfused pancreas) | Antagonism of GIP-induced insulin, glucagon, and somatostatin (B550006) secretion | Efficiently antagonized the effects of rat GIP(1-42). | [5][6] | |
| GIPA-2 | Lean mice | Impaired glucose tolerance and attenuated circulating insulin | Dose-dependent increase in glucose AUC and inhibition of insulin secretion. | [8] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing experimental outcomes. Below are summaries of key experimental protocols used to evaluate the in vivo effects of GIP(3-42) and other GIPR antagonists.
In Vivo Antagonism of GIP-Stimulated Insulin Release in ob/ob Mice
-
Animal Model: Male obese diabetic (ob/ob) mice.
-
Procedure:
-
Mice are fasted overnight.
-
A baseline blood sample is collected.
-
Mice receive an intraperitoneal (i.p.) injection of either saline, GIP(1-42) (agonist), GIP(3-42) (antagonist), or a combination of GIP(1-42) and GIP(3-42), alongside a glucose bolus.
-
Blood samples are collected at various time points post-injection (e.g., 15, 30, 60, and 120 minutes).
-
-
Measurements: Plasma glucose and insulin concentrations are determined from the collected blood samples.
-
Data Analysis: The area under the curve (AUC) for glucose and insulin is calculated to assess the overall glycemic and insulinemic responses.
Oral Glucose Tolerance Test (OGTT) with GIPR Antagonist in Lean Mice
-
Animal Model: Lean mice (e.g., C57BL/6J).
-
Procedure:
-
Mice are fasted for a defined period (e.g., 6 hours).
-
A baseline blood sample is taken.
-
Mice are administered the GIPR antagonist (e.g., GIPA-2) via a suitable route (e.g., i.p. injection).
-
After a specified pre-treatment time, an oral gavage of glucose solution is administered.
-
Blood samples are collected at multiple time points after the glucose challenge.
-
-
Measurements: Blood glucose levels are measured at each time point. Plasma insulin can also be measured at specific time points.
-
Data Analysis: Glucose tolerance is assessed by calculating the glucose AUC.
Visualizing a GIP Receptor Signaling and Experimental Workflow
To better understand the mechanisms of action and experimental designs, the following diagrams are provided.
Discussion and Conclusion
The in vivo evidence for GIP(3-42) as a physiological antagonist of the GIP receptor remains a subject of debate. Studies in ob/ob mice suggest a clear antagonistic effect on GIP-stimulated insulin secretion and glucose metabolism.[2][3] However, research in other animal models, such as pigs, indicates that GIP(3-42) does not act as a physiological antagonist at concentrations that mimic postprandial levels.[1] This discrepancy may be attributable to species-specific differences in GIPR pharmacology or the use of supraphysiological concentrations of GIP(3-42) in some studies.
In comparison, other GIPR antagonists, such as GIP(3-30)NH2 and novel peptide antagonists like GIPA-2, have demonstrated more consistent and potent antagonistic activity across different models, including human studies.[5][6][8][9] The development of these more specific and potent antagonists has provided valuable tools to elucidate the physiological roles of GIP.
For researchers and drug development professionals, the choice of antagonist and experimental model is critical for accurately assessing the therapeutic potential of GIPR modulation. While GIP(3-42) has been instrumental in initial investigations, the use of more potent and specific antagonists in well-characterized in vivo models is recommended for future studies. This will enable a more definitive understanding of the role of GIP in health and disease and facilitate the development of novel therapies targeting the GIP system.
References
- 1. GIP-(3-42) does not antagonize insulinotropic effects of GIP at physiological concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. joe.bioscientifica.com [joe.bioscientifica.com]
- 3. researchgate.net [researchgate.net]
- 4. Species‐specific action of (Pro3)GIP – a full agonist at human GIP receptors, but a partial agonist and competitive antagonist at rat and mouse GIP receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. GIP(3-30)NH2 is a potent competitive antagonist of the GIP receptor and effectively inhibits GIP-mediated insulin, glucagon, and somatostatin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Frontiers | The evolution of the therapeutic concept ‘GIP receptor antagonism’ [frontiersin.org]
GIP Receptor Binding Affinity: A Comparative Analysis of GIP (1-42) and its Metabolite GIP (3-42)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinities of the full-length, biologically active Glucose-dependent Insulinotropic Polypeptide, GIP (1-42), and its N-terminally truncated metabolite, GIP (3-42), to the GIP receptor (GIPR). The data presented is supported by experimental findings to assist in the evaluation of these peptides in research and therapeutic contexts.
The incretin (B1656795) hormone GIP (1-42) is a key regulator of insulin (B600854) secretion.[1] In circulation, it is rapidly cleaved by the enzyme dipeptidyl peptidase-4 (DPP-4) at its N-terminus, yielding the metabolite GIP (3-42).[2][3] Understanding the interaction of both the full-length peptide and its primary metabolite with the GIPR is crucial for elucidating the physiological and potential pathophysiological roles of the GIP system.
Quantitative Comparison of Binding Affinity
Experimental data from competitive binding assays consistently demonstrates a significant difference in the binding affinity of GIP (1-42) and GIP (3-42) to the GIP receptor. The full-length peptide, GIP (1-42), exhibits a substantially higher affinity for the receptor compared to its truncated form.
| Peptide | Cell Line | Receptor | Binding Affinity (IC₅₀) | Functional Activity |
| GIP (1-42) | COS-7 | Human GIPR | 5.2 nM | Potent Agonist |
| GIP (3-42) | COS-7 | Human GIPR | 22 nM | Weak Antagonist |
Data sourced from a study using transiently transfected COS-7 cells expressing the human GIP receptor.[3][4]
The results clearly indicate that the removal of the first two N-terminal amino acids reduces the peptide's ability to bind to the GIPR by approximately four-fold. While GIP (1-42) is a potent agonist that stimulates cAMP accumulation with an EC₅₀ in the picomolar range (13.5 pM), GIP (3-42) does not stimulate cAMP accumulation on its own and acts as a weak antagonist.[3][4] The N-terminus is therefore considered essential for receptor activation.[5][6]
Experimental Protocols
The binding affinity data presented above was determined using a competitive radioligand binding assay. Below is a detailed methodology representative of such an experiment.
Competitive Radioligand Binding Assay
This assay measures the ability of an unlabeled ligand (the "competitor," e.g., GIP (1-42) or GIP (3-42)) to displace a labeled ligand (the "radioligand," e.g., ¹²⁵I-GIP) from a receptor. The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value.
1. Cell Culture and Transfection:
-
COS-7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Cells are transiently transfected with a plasmid vector containing the cDNA for the human GIP receptor using a suitable transfection reagent.
2. Membrane Preparation:
-
48 hours post-transfection, cells are harvested.
-
The cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA) containing protease inhibitors.
-
The homogenate is centrifuged at a low speed to remove nuclei and large debris.
-
The supernatant is then centrifuged at a high speed (e.g., 20,000 x g) to pellet the cell membranes containing the GIP receptors.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.[7]
3. Binding Assay:
-
The assay is performed in 96-well plates.
-
Each well contains:
-
A fixed concentration of cell membrane preparation.
-
A fixed concentration of radioligand (e.g., ¹²⁵I-GIP).
-
Increasing concentrations of the unlabeled competitor peptides (GIP (1-42) or GIP (3-42)).
-
-
To determine non-specific binding, a set of wells contains a high concentration of an unlabeled agonist.
-
The plates are incubated at a controlled temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.[7]
4. Separation and Counting:
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester, which separates the receptor-bound radioligand from the free radioligand.[8]
-
The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
The radioactivity trapped on the filters, corresponding to the bound ligand, is measured using a scintillation counter.[7]
5. Data Analysis:
-
The raw counts are used to calculate the percentage of specific binding at each concentration of the competitor.
-
The data is plotted as a sigmoidal dose-response curve (percentage of specific binding vs. log of competitor concentration).
-
The IC₅₀ value is determined from this curve using non-linear regression analysis.
Visualizations
Signaling and Experimental Diagrams
To further illustrate the molecular interactions and experimental design, the following diagrams are provided.
Caption: GIP Receptor Signaling Pathway in Pancreatic β-cells.
Caption: Workflow for a Competitive Radioligand Binding Assay.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Physiology, Gastric Inhibitory Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. GIP-(3-42) does not antagonize insulinotropic effects of GIP at physiological concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular interactions of full-length and truncated GIP peptides with the GIP receptor - A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. giffordbioscience.com [giffordbioscience.com]
studies confirming the lack of insulinotropic activity of GIP (3-42)
A comprehensive review of studies confirming the lack of direct insulin-stimulating effects of GIP(3-42), the primary metabolite of Glucose-Dependent Insulinotropic Polypeptide (GIP).
For Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative analysis of the biological activity of GIP(3-42) in relation to its parent molecule, GIP(1-42). Glucose-dependent insulinotropic polypeptide (GIP) is an incretin (B1656795) hormone that plays a crucial role in postprandial glucose homeostasis by stimulating insulin (B600854) secretion from pancreatic β-cells. However, GIP(1-42) is rapidly degraded by the enzyme dipeptidyl peptidase-IV (DPP-IV) into the N-terminally truncated metabolite GIP(3-42).[1][2][3][4][5][6] Understanding the physiological activity of GIP(3-42) is critical for the development of therapeutic strategies targeting the GIP signaling pathway. This guide summarizes key experimental findings that consistently demonstrate the absence of direct insulinotropic activity of GIP(3-42).
Comparative Analysis of GIP(1-42) and GIP(3-42) Activity
Experimental evidence from a variety of in vitro and in vivo models has consistently shown that GIP(3-42) does not stimulate insulin secretion. While some studies suggest a weak antagonistic effect at high concentrations, it is generally accepted that at physiological concentrations, GIP(3-42) is not a significant insulinotropic agent.[1][7][8]
In Vitro Studies: Receptor Binding and Cellular Response
In vitro experiments using cell lines expressing the GIP receptor and isolated pancreatic islets have been pivotal in elucidating the lack of agonistic activity of GIP(3-42).
Table 1: Comparison of GIP(1-42) and GIP(3-42) Activity in In Vitro Assays
| Parameter | GIP(1-42) | GIP(3-42) | Cell/System | Reference |
| GIP Receptor Binding (IC50) | 5.2 nM | 22 nM | COS-7 cells | [1][7] |
| cAMP Accumulation (EC50) | 13.5 pM | No effect (up to 1 µM) | COS-7 cells | [1][7] |
| Insulin Secretion | Potent stimulation | No significant activity | BRIN-BD11 cells | [9][10][11] |
| Insulin Output | Significant increase | No effect | Perfused rat pancreas | [1][7] |
In Vivo Studies: Animal Models
Studies in various animal models have corroborated the in vitro findings, demonstrating that GIP(3-42) does not possess insulinotropic effects in a physiological context.
Table 2: Comparison of GIP(1-42) and GIP(3-42) Activity in In Vivo Models
| Animal Model | GIP(1-42) Effect | GIP(3-42) Effect | Reference |
| Anesthetized Pigs | Antihyperglycemic and insulinotropic | No effect on glucose, insulin, or glucagon (B607659) responses | [1][7] |
| (ob/ob) Mice | Stimulated insulin release | Inhibited GIP-stimulated insulin release (antagonist effect) | [9][10] |
| Normal and Obese Diabetic Rats | Improved glucose tolerance | No effect on postprandial glycemia or insulin release | [12] |
Experimental Protocols
The following are summaries of the key experimental methodologies used in the cited studies to assess the insulinotropic activity of GIP(3-42).
GIP Receptor Binding and cAMP Accumulation in COS-7 Cells
-
Cell Culture and Transfection: COS-7 cells were transiently transfected with the human GIP receptor.
-
Binding Assay: Whole-cell binding assays were performed using radiolabeled GIP(1-42) and increasing concentrations of unlabeled GIP(1-42) or GIP(3-42) to determine the half-maximal inhibitory concentration (IC50).
-
cAMP Assay: Transfected cells were incubated with varying concentrations of GIP(1-42) or GIP(3-42). Intracellular cAMP levels were then measured to determine the half-maximal effective concentration (EC50) for cAMP accumulation.[1][7]
Insulin Secretion from BRIN-BD11 Cells
-
Cell Culture: BRIN-BD11 cells, a clonal pancreatic β-cell line, were cultured under standard conditions.
-
Insulin Secretion Assay: Cells were incubated with various concentrations of GIP(1-42) or GIP(3-42) in the presence of a stimulatory glucose concentration. The amount of insulin secreted into the medium was quantified by radioimmunoassay.[9][10][11]
Isolated Perfused Rat Pancreas
-
Perfusion Protocol: The pancreas of male Wistar rats was isolated and perfused with a Krebs-Ringer bicarbonate buffer containing glucose.
-
Peptide Infusion: GIP(1-42) or GIP(3-42) was infused into the pancreatic arterial line.
-
Insulin Measurement: The effluent from the portal vein was collected, and insulin concentrations were measured to assess the secretory response.[1][7]
In Vivo Studies in Anesthetized Pigs
-
Animal Model: Anesthetized Danish Landrace pigs were used.
-
DPP-IV Inhibition: To prevent the degradation of infused GIP(1-42), a DPP-IV inhibitor was administered.
-
Infusion Protocol: GIP(1-42) was infused alone or in combination with GIP(3-42) at rates designed to mimic postprandial concentrations. An intravenous glucose tolerance test was performed during the peptide infusions.
-
Blood Analysis: Blood samples were collected to measure plasma concentrations of glucose, insulin, and glucagon.[1][7]
Conclusion
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Frontiers | The evolution of the therapeutic concept ‘GIP receptor antagonism’ [frontiersin.org]
- 3. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Hormone and Metabolic Research / Abstract [thieme-connect.com]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. academic.oup.com [academic.oup.com]
- 7. GIP-(3-42) does not antagonize insulinotropic effects of GIP at physiological concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evidence that the major degradation product of glucose-dependent insulinotropic polypeptide, GIP(3-42), is a GIP receptor antagonist in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. joe.bioscientifica.com [joe.bioscientifica.com]
- 11. joe.bioscientifica.com [joe.bioscientifica.com]
- 12. diabetesjournals.org [diabetesjournals.org]
comparative analysis of GIP (3-42) in different species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Glucose-Dependent Insulinotropic Polypeptide (3-42) [GIP (3-42)] across different species. GIP (3-42) is the primary degradation product of the incretin (B1656795) hormone GIP (1-42), formed by the cleavage of the first two N-terminal amino acids by the enzyme dipeptidyl peptidase-IV (DPP-IV)[1][2]. Its role as a potential GIP receptor (GIPR) antagonist has been a subject of considerable research, with significant variations observed between species, complicating the translation of preclinical findings to human applications[3][4].
Biological Function and Receptor Interaction
GIP (3-42) is the major circulating form of GIP[3][5]. While initially investigated for its potential as a GIPR antagonist, its physiological role remains debated and appears to be species-dependent. In vitro studies have shown that GIP (3-42) can bind to the GIPR, but with a lower affinity than the native GIP (1-42)[1][6]. However, its ability to antagonize GIP-induced signaling and insulin (B600854) secretion varies significantly across different experimental models and species[1][7][8].
Quantitative Data Summary
The following tables summarize the key quantitative data on the binding affinity and functional activity of GIP (3-42) in different species and experimental systems.
Table 1: GIP (3-42) Receptor Binding Affinity
| Species/Cell Line | Receptor Origin | Ligand | IC50 (nM) | Reference |
| COS-7 Cells | Human | GIP (1-42) | 5.2 | [1] |
| GIP (3-42) | 22 | [1][6] | ||
| CHO-K1 Cells | Rat | GIP (1-42) | 3.5 | [1] |
| GIP (3-42) | 58 | [1] |
Table 2: GIP (3-42) Functional Activity (cAMP Accumulation)
| Species/Cell Line | Receptor Origin | GIP (1-42) EC50 | GIP (3-42) Activity | GIP (3-42) IC50 for GIP (1-42) Inhibition (nM) | Reference |
| COS-7 Cells | Human | 13.5 pM | No agonist effect | 92 (for 10 pM GIP), 731 (for 1 nM GIP) | [1] |
| CHL Cells | Human | 18.2 nM | Weak agonist (<5% of native GIP) / Antagonist | - | [1] |
Table 3: GIP (3-42) In Vivo and Ex Vivo Effects
| Species | Experimental Model | Effect of GIP (3-42) | IC50 (nM) | Reference |
| Rat | Isolated Perfused Pancreas | No effect on insulin secretion alone; reduced GIP-stimulated insulin secretion | 138 (at >50-fold molar excess) | [1][8] |
| Pig | Anesthetized, with DPP-IV inhibition | No antagonism of GIP-induced insulinotropic or antihyperglycemic effects at physiological concentrations | - | [1][8] |
| Mouse (ob/ob) | In vivo | Inhibited GIP-stimulated insulin release and exaggerated glycemic excursion | - | [5][7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of the cited findings.
Receptor Binding Assays
Receptor binding affinity of GIP (3-42) is typically determined using competitive binding assays with radiolabeled GIP (1-42).
Workflow:
-
Cell Culture and Transfection: A suitable mammalian cell line, such as COS-7 or CHO-K1, is transiently transfected with a plasmid encoding the GIP receptor of the desired species (e.g., human, rat).
-
Membrane Preparation: After 48-72 hours, the cells are harvested, and crude cell membranes expressing the GIP receptor are prepared by homogenization and centrifugation.
-
Binding Assay: The membranes are incubated with a constant concentration of a radiolabeled ligand (e.g., ¹²⁵I-GIP (1-42)) and increasing concentrations of the unlabeled competitor peptide (GIP (1-42) or GIP (3-42)).
-
Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is then quantified using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
cAMP Accumulation Assays
The functional activity of GIP (3-42) as an agonist or antagonist is often assessed by measuring its effect on intracellular cyclic adenosine (B11128) monophosphate (cAMP) production.
Workflow:
-
Cell Culture and Transfection: Cells (e.g., COS-7, CHL) are transfected with the GIP receptor of interest.
-
Cell Stimulation: The transfected cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, the cells are stimulated with varying concentrations of GIP (1-42) or GIP (3-42) (for agonist testing) or a fixed concentration of GIP (1-42) in the presence of increasing concentrations of GIP (3-42) (for antagonist testing).
-
cAMP Measurement: The intracellular cAMP levels are quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA) kit.
-
Data Analysis: For agonist activity, the EC50 value (the concentration that produces 50% of the maximal response) is determined. For antagonist activity, the IC50 value (the concentration that inhibits 50% of the agonist-induced response) is calculated.
In Vivo Studies in Animal Models
The physiological effects of GIP (3-42) are evaluated in various animal models.
Example: In Vivo Study in Mice
-
Animal Model: Genetically obese and diabetic mice (e.g., ob/ob mice) are often used as they exhibit characteristics of type 2 diabetes.
-
Peptide Administration: Mice are administered GIP (1-42) with or without GIP (3-42) via intraperitoneal or intravenous injection, often in conjunction with a glucose challenge.
-
Blood Sampling: Blood samples are collected at various time points post-injection to measure plasma glucose and insulin levels.
-
Data Analysis: The effects of GIP (3-42) on GIP (1-42)-mediated glucose lowering and insulin secretion are then assessed by comparing the different treatment groups.
Visualizations
GIP (1-42) Degradation and GIP (3-42) Formation
Caption: The enzymatic conversion of active GIP (1-42) to GIP (3-42) by DPP-IV.
GIP Receptor Signaling Pathway and Potential Antagonism by GIP (3-42)
Caption: GIP receptor signaling cascade and the proposed antagonistic action of GIP (3-42).
Experimental Workflow for Assessing GIP (3-42) Antagonism In Vitro
Caption: A typical workflow for evaluating the antagonistic properties of GIP (3-42) in vitro.
Conclusion
The biological activity of GIP (3-42) exhibits significant species-dependent differences. While it can act as a weak antagonist at the human GIP receptor in vitro, its physiological relevance as an antagonist in vivo, particularly in humans and pigs, is questionable at normal physiological concentrations[1][8]. In contrast, studies in mice suggest a more pronounced antagonistic effect[5][7]. These discrepancies highlight the importance of careful consideration of the experimental model and species when studying the GIP system and developing GIPR-targeted therapeutics. The genetic variations in GIP receptors across species likely contribute to these observed differences in pharmacology[3][4]. Further research is warranted to fully elucidate the physiological role of GIP (3-42) in different species and its potential therapeutic implications.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Thieme E-Journals - Hormone and Metabolic Research / Abstract [thieme-connect.com]
- 3. Frontiers | The evolution of the therapeutic concept ‘GIP receptor antagonism’ [frontiersin.org]
- 4. The evolution of the therapeutic concept ‘GIP receptor antagonism’ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. joe.bioscientifica.com [joe.bioscientifica.com]
- 6. Species‐specific action of (Pro3)GIP – a full agonist at human GIP receptors, but a partial agonist and competitive antagonist at rat and mouse GIP receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. joe.bioscientifica.com [joe.bioscientifica.com]
- 8. researchgate.net [researchgate.net]
GIP (3-42) in Combination with GLP-1 Receptor Agonists: A Comparative Research Guide
For Researchers, Scientists, and Drug Development Professionals
The synergistic potential of modulating both the glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1) pathways has become a focal point in the development of next-generation therapeutics for metabolic diseases. While dual GIP/GLP-1 receptor agonists have shown significant promise, a compelling alternative approach has emerged: the combination of a GIP receptor antagonist with a GLP-1 receptor agonist. This guide provides a comprehensive comparison of this combination therapy, with a specific focus on the endogenous GIP fragment, GIP (3-42), and other GIP receptor antagonists in research settings.
Introduction to the Therapeutic Rationale
GLP-1 receptor agonists (GLP-1 RAs) are established therapies for type 2 diabetes and obesity, primarily acting by enhancing glucose-dependent insulin (B600854) secretion, suppressing glucagon (B607659) release, delaying gastric emptying, and promoting satiety.[1][2] GIP, the other major incretin (B1656795) hormone, also stimulates insulin secretion.[3][4] However, the role of GIP in metabolic regulation is complex, with some studies suggesting that GIP may promote obesity.[5] This has led to the hypothesis that antagonizing the GIP receptor, in conjunction with GLP-1 receptor agonism, could lead to enhanced therapeutic effects, particularly in weight management.[6][7]
GIP (3-42) is the major degradation product of active GIP (1-42) by the enzyme dipeptidyl peptidase-4 (DPP-4).[3] Research has indicated that GIP (3-42) can act as a weak antagonist at the GIP receptor, though its physiological relevance in vivo is a subject of ongoing debate.[7][8][9][10]
Preclinical and Clinical Evidence: A Comparative Overview
Research into the combination of GIP receptor antagonism and GLP-1 receptor agonism has progressed from early studies with GIP (3-42) to the development of more potent and long-acting GIP receptor antagonists, including monoclonal antibodies and peptide analogues.
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative findings from preclinical studies in diet-induced obese (DIO) mice, comparing the effects of GIP receptor antagonists in combination with GLP-1 receptor agonists to the respective monotherapies.
Table 1: Effects on Body Weight in DIO Mice
| Treatment Group | Duration | Mean Body Weight Change (%) | Reference |
| Study 1: GIPR Monoclonal Antibody + GLP-1 RA | |||
| Vehicle | - | - | [11] |
| Liraglutide | - | Significant Reduction | [11] |
| GIPR Antagonist Antibody | - | Little Weight Loss | [11] |
| GIPR Antagonist Antibody + Liraglutide | - | ~2x Greater Reduction than Liraglutide alone | [11] |
| Study 2: Acylated GLP-1 and GIP Preparation (Lira-AcGIP) | 21 days | [12] | |
| Vehicle | 21 days | - | [12] |
| Liraglutide | 21 days | No Significant Change | [12] |
| N-AcGIP(Lys37Myr) | 21 days | No Significant Change | [12] |
| Lira-AcGIP Preparation | 21 days | -7% to -9% | [12] |
| Study 3: Peptide-based GIPR Antagonist + Semaglutide | 28 days | [13] | |
| Semaglutide | 28 days | Significant Reduction | [13] |
| [Nα-Ac, L14, R18, E21] hGIP(5-31)-K11(γE-C16) + Semaglutide | 28 days | Potentiated Weight Loss | [13] |
Table 2: Effects on Glucose and Insulin in Mice
| Treatment Group | Parameter | Outcome | Reference |
| Study 1: GIP(3-42) in ob/ob mice | [12] | ||
| GIP + Glucose | Plasma Insulin | Increased | [12] |
| GIP + Glucose + GIP(3-42) | Plasma Insulin | 2.1-fold decrease vs. GIP + Glucose | [12] |
| GIP + Glucose | Glycemic Excursion | - | [12] |
| GIP + Glucose + GIP(3-42) | Glycemic Excursion | 1.4-fold increase vs. GIP + Glucose | [12] |
| Study 2: Acylated GLP-1 and GIP Preparation in Swiss TO mice | [12] | ||
| Saline | Glycemic Response | - | [12] |
| Liraglutide | Glycemic Response | 25-35% reduction | [12] |
| N-AcGIP(Lys37Myr) | Glycemic Response | 25-35% reduction | [12] |
| Lira-AcGIP Preparation | Glycemic Response | 17-45% greater reduction than other groups | [12] |
| Saline | Plasma Insulin | - | [12] |
| Lira-AcGIP Preparation | Plasma Insulin | 1.5- to 1.8-fold increase vs. saline | [12] |
Clinical Data Overview
While direct clinical data on the co-administration of GIP (3-42) and a GLP-1 RA is not available, studies on more advanced bispecific molecules provide strong clinical support for the concept of combining GIP receptor antagonism with GLP-1 receptor agonism.
Table 3: Phase 1 Clinical Trial Data for AMG 133 (Maridebart Cafraglutide)
AMG 133 is a bispecific molecule combining a human monoclonal anti-human GIPR antagonist antibody with two GLP-1 analogue agonist peptides.
| Cohort | Dosing Regimen | Mean Body Weight Change (%) at Day 85 | Reference |
| Multiple Ascending Dose (MAD) | 140 mg Q4W | -7.2% | [14] |
| Multiple Ascending Dose (MAD) | 420 mg Q4W | -14.5% | [14] |
These early clinical findings with a potent GIPR antagonist combined with GLP-1 agonism demonstrate a pronounced and durable weight loss, supporting the therapeutic potential of this approach.[6][8]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and a typical experimental workflow for evaluating the combination of a GIP receptor antagonist and a GLP-1 receptor agonist.
References
- 1. JCI Insight - Tirzepatide is an imbalanced and biased dual GIP and GLP-1 receptor agonist [insight.jci.org]
- 2. researchgate.net [researchgate.net]
- 3. Editorial: The impact of GIP/GIPR on metabolic diseases: how the field is evolving - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Next generation GLP-1/GIP/glucagon triple agonists normalize body weight in obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The evolution of the therapeutic concept ‘GIP receptor antagonism’ [frontiersin.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. researchgate.net [researchgate.net]
- 10. journals.physiology.org [journals.physiology.org]
- 11. mdpi.com [mdpi.com]
- 12. portlandpress.com [portlandpress.com]
- 13. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 14. Discovery of a potent GIPR peptide antagonist that is effective in rodent and human systems - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of GIP (3-42) in Clinical and Preclinical Research
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of findings from studies investigating the effects of Glucose-Dependent Insulinotropic Polypeptide (3-42) [GIP (3-42)], the primary degradation product of active GIP (1-42). The data presented herein is collated from a range of in vitro, preclinical, and clinical investigations to offer a clear perspective on its physiological role and therapeutic potential.
Introduction
Glucose-Dependent Insulinotropic Polypeptide (GIP) is an incretin (B1656795) hormone secreted from intestinal K-cells in response to nutrient ingestion.[1][2] The active form, GIP (1-42), potentiates glucose-dependent insulin (B600854) secretion from pancreatic beta cells.[1][2][3] However, GIP (1-42) has a short half-life, as it is rapidly cleaved by the enzyme dipeptidyl peptidase IV (DPP-4), yielding the N-terminally truncated metabolite GIP (3-42).[4][5] Given that GIP (3-42) is the most abundant form of GIP in circulation, its biological activity has been a subject of intense investigation, with initial hypotheses suggesting it may act as a competitive antagonist at the GIP receptor (GIPR).[4][6]
This guide synthesizes the available experimental data to compare the effects of GIP (3-42) with the active GIP (1-42) and other GIPR antagonists.
Quantitative Data Summary
The following tables summarize the quantitative data from key in vitro and preclinical studies. Direct clinical trial data on the administration of GIP (3-42) to humans is limited, reflecting the consensus that it lacks significant physiological effects in vivo.
Table 1: In Vitro GIP Receptor Binding and Activity
| Peptide | Cell Line | Assay | Parameter | Value | Reference |
| GIP (1-42) | COS-7 (human GIPR) | Receptor Binding | IC₅₀ | 5.2 nM | [5][7] |
| GIP (3-42) | COS-7 (human GIPR) | Receptor Binding | IC₅₀ | 22 nM | [5][7] |
| GIP (1-42) | COS-7 (human GIPR) | cAMP Accumulation | EC₅₀ | 13.5 pM | [5][7] |
| GIP (3-42) | COS-7 (human GIPR) | cAMP Accumulation | Agonist Effect | No effect | [5][7] |
| GIP (3-42) | COS-7 (human GIPR) | cAMP Inhibition (vs 10 pM GIP) | IC₅₀ | 92 nM | [7][8] |
| GIP (3-42) | COS-7 (human GIPR) | cAMP Inhibition (vs 1 nM GIP) | IC₅₀ | 731 nM | [7][8] |
| GIP (1-42) | CHL (GIPR transfected) | cAMP Accumulation | EC₅₀ | 18.2 nM | [6] |
| GIP (3-42) | CHL (GIPR transfected) | cAMP Inhibition (vs 10⁻⁷ M GIP) | Max Inhibition | ~75% | [9] |
Table 2: Preclinical Insulin Secretion Studies
| Model | Peptide(s) | Key Finding | Parameter | Value | Reference |
| Isolated Perfused Rat Pancreas | GIP (3-42) alone | No effect on insulin output | - | - | [7][8][10] |
| Isolated Perfused Rat Pancreas | GIP (1-42) + GIP (3-42) | Antagonism only at >50-fold molar excess | IC₅₀ | 138 nM | [7][8][10] |
| BRIN-BD11 Cells | GIP (1-42) vs GIP (3-42) | GIP (3-42) is a weak insulin secretagogue | - | - | [6] |
| BRIN-BD11 Cells | GIP (1-42) + GIP (3-42) | GIP (3-42) inhibits GIP-stimulated insulin secretion | Max Inhibition | ~49% at 10⁻⁷ M | [6][9] |
| Anesthetized Pigs (DPP-IV inhibited) | GIP (1-42) vs GIP (1-42) + GIP (3-42) | No difference in glucose, insulin, or glucagon (B607659) response | - | - | [5][7] |
| ob/ob Mice | GIP (1-42) + GIP (3-42) | GIP (3-42) inhibited GIP-stimulated insulin release | Insulin AUC | 2.1-fold decrease | [6][9] |
| ob/ob Mice | GIP (1-42) + GIP (3-42) | GIP (3-42) worsened glucose excursion | Glucose AUC | 1.4-fold increase | [6] |
Signaling Pathways and Experimental Workflows
Visual representations of the key biological and experimental processes are provided below to aid in understanding the context of the data.
Detailed Experimental Protocols
In Vitro Receptor Binding and cAMP Accumulation Assays
-
Objective: To determine the binding affinity and functional activity of GIP (1-42) and GIP (3-42) at the GIP receptor.
-
Cell Line: COS-7 or Chinese Hamster Lung (CHL) cells transiently transfected with the human GIP receptor.[5][6][7]
-
Receptor Binding Protocol (Competitive Binding):
-
Cells expressing the GIPR are incubated with a constant concentration of radiolabeled GIP (e.g., ¹²⁵I-GIP).
-
Increasing concentrations of unlabeled competitor peptides (GIP (1-42) or GIP (3-42)) are added.
-
Following incubation, cells are washed to remove unbound ligand, and the remaining cell-associated radioactivity is measured.
-
Data are used to calculate the IC₅₀ value, which is the concentration of the competitor peptide required to inhibit 50% of the specific binding of the radiolabeled ligand.[5]
-
-
cAMP Accumulation Protocol:
-
Transfected cells are pre-incubated with an inhibitor of phosphodiesterase (e.g., IBMX) to prevent cAMP degradation.
-
For agonist testing, cells are stimulated with varying concentrations of GIP (1-42) or GIP (3-42).
-
For antagonist testing, cells are stimulated with a fixed concentration of GIP (1-42) in the presence of increasing concentrations of GIP (3-42).[7]
-
After incubation, cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay.
-
Data are used to calculate EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.[7]
-
Isolated Perfused Rat Pancreas
-
Objective: To assess the direct effects of GIP (3-42) on insulin secretion from the pancreas.
-
Methodology:
-
The pancreas of a rat is surgically isolated and perfused via the celiac artery with a Krebs-Ringer bicarbonate buffer containing glucose.
-
The effluent from the portal vein is collected in timed fractions for insulin measurement.
-
After a baseline period, GIP (1-42), GIP (3-42), or a combination is infused into the arterial line.
-
The insulin concentration in the collected fractions is measured by radioimmunoassay.
-
This method allows for the study of direct pancreatic effects, eliminating systemic influences.[8][10]
-
In Vivo Studies in Anesthetized Pigs
-
Objective: To determine if GIP (3-42) antagonizes the insulinotropic and antihyperglycemic effects of GIP (1-42) at physiological concentrations in a large animal model.[7]
-
Methodology:
-
Pigs are anesthetized, and catheters are placed for infusions and blood sampling.
-
Endogenous DPP-4 activity is inhibited by infusion of a DPP-4 inhibitor to prevent the degradation of the infused peptides.
-
A continuous intravenous glucose infusion is administered to stimulate insulin secretion.
-
Peptides are infused at rates designed to mimic concentrations observed after a meal. Two protocols are compared: infusion of GIP (1-42) alone versus co-infusion of GIP (1-42) and GIP (3-42).[7]
-
Blood samples are collected at regular intervals and analyzed for glucose, insulin, and glucagon concentrations. The responses between the two protocols are then compared.[5][7]
-
Discussion and Conclusion
The evidence surrounding the biological activity of GIP (3-42) has been conflicting. Early in vitro studies and experiments in ob/ob mice suggested that at high, supraphysiological concentrations, GIP (3-42) could act as a GIP receptor antagonist, inhibiting GIP-stimulated cAMP production and insulin secretion.[6][9] For instance, one study showed that GIP (3-42) inhibited GIP-stimulated insulin release in mice and worsened the glycemic response to a glucose load.[6]
Crucially, in vivo studies in a large animal model (pigs) where peptide concentrations were carefully controlled to mimic post-meal physiological levels, GIP (3-42) failed to antagonize the insulinotropic or antihyperglycemic effects of GIP (1-42).[5][7][8] This finding strongly suggests that GIP (3-42) does not function as a physiological antagonist.[4][7] The lack of significant biological activity at endogenous concentrations is now the prevailing view.
In contrast, other N-terminally modified GIP analogues, such as GIP(3-30)NH₂, have been developed and confirmed as potent and efficacious GIP receptor antagonists in human studies.[4][11] These antagonists have been instrumental in elucidating the physiological roles of endogenous GIP, demonstrating clear effects on insulin secretion, postprandial glucose levels, and adipose tissue perfusion.[4]
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. genscript.com [genscript.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Frontiers | The evolution of the therapeutic concept ‘GIP receptor antagonism’ [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. joe.bioscientifica.com [joe.bioscientifica.com]
- 7. GIP-(3-42) does not antagonize insulinotropic effects of GIP at physiological concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. joe.bioscientifica.com [joe.bioscientifica.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. webs.iiitd.edu.in [webs.iiitd.edu.in]
A Comparative Analysis of the Metabolic Effects of GIP(3-42) and Exendin(9-39)
A Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of metabolic research and therapeutic development, understanding the nuanced roles of incretin (B1656795) hormones and their antagonists is paramount. This guide provides a comprehensive comparison of two critical research tools: GIP(3-42) and exendin(9-39). These peptides are the N-terminally truncated metabolites of the incretin hormones Glucose-dependent Insulinotropic Polypeptide (GIP) and Glucagon-like Peptide-1 (GLP-1), respectively, and are widely used as receptor antagonists to probe the physiological functions of their parent hormones.
This document outlines their comparative effects on key metabolic parameters, supported by experimental data. Detailed methodologies for pivotal experiments are provided to facilitate replication and further investigation. Additionally, signaling pathways and experimental workflows are visualized to offer a clear conceptual framework.
At a Glance: Key Metabolic Differences
| Metabolic Parameter | GIP(3-42) | Exendin(9-39) |
| Primary Target | GIP Receptor (GIPR) | GLP-1 Receptor (GLP-1R) |
| Insulin (B600854) Secretion | Antagonizes GIP-stimulated insulin secretion. | Antagonizes GLP-1-stimulated insulin secretion. |
| Glucagon (B607659) Secretion | No direct significant effect reported. | Antagonizes GLP-1-mediated suppression of glucagon secretion, potentially leading to increased glucagon levels.[1] |
| Glucose Tolerance | Can impair glucose tolerance by inhibiting the incretin effect of GIP. | Can impair glucose tolerance by inhibiting the incretin effect of GLP-1. |
| Gastric Emptying | Little to no effect, as GIP itself does not significantly regulate gastric emptying.[2][3] | Accelerates gastric emptying by antagonizing the inhibitory effect of GLP-1.[3][4] |
| Food Intake | No significant direct effect reported. | May increase food intake by blocking the satiety signals of GLP-1. |
Quantitative Comparison of Receptor Antagonism
The antagonistic properties of GIP(3-42) and exendin(9-39) have been quantified in various in vitro and in vivo systems. The following tables summarize key experimental findings.
In Vitro Receptor Binding and cAMP Production
| Peptide | Receptor | Cell Line | Assay | IC50 Value | Reference |
| GIP(3-42) | Human GIPR | COS-7 | Receptor Binding | 22 nM | [5] |
| GIP(3-42) | Human GIPR | COS-7 | cAMP Inhibition (vs 10 pM GIP) | 92 nM | [6] |
| GIP(3-42) | Human GIPR | COS-7 | cAMP Inhibition (vs 1 nM GIP) | 731 nM | [6] |
| Exendin(9-39) | Human GLP-1R | HEK293-GLP-1R | Receptor Binding | 17 nM | [7] |
| Exendin-3(9-39) | Human GLP-1R | Cloned | Receptor Binding (Kd) | 1.7 nM | |
| Exendin-3(9-39) | GLP-1R | - | cAMP Inhibition (vs GLP-1) | 20 nM |
In Vivo Effects on Insulin Secretion and Glucose Metabolism in ob/ob Mice
| Peptide (Dose) | Parameter | Effect | Reference |
| GIP(3-42) (25 nmol/kg) | GIP-stimulated insulin release | 2.1-fold decrease | |
| Exendin(9-39) (25 nmol/kg) | Plasma insulin response to feeding | 54% decrease | |
| GIP(3-42) (25 nmol/kg) | Glycemic excursion to glucose load | 1.4-fold increase | |
| Exendin(9-39) | Basal glucose concentrations | Significantly elevated |
Signaling Pathways and Antagonistic Mechanisms
GIP and GLP-1 exert their effects through distinct G protein-coupled receptors (GPCRs). Their primary signaling cascade involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP). GIP(3-42) and exendin(9-39) act by competitively binding to their respective receptors, thereby preventing the native hormones from initiating this signaling cascade.
Experimental Protocols
In Vitro Insulin Secretion Assay using BRIN-BD11 Cells
This protocol outlines a general procedure for assessing the impact of GIP(3-42) and exendin(9-39) on insulin secretion from the rat insulinoma cell line, BRIN-BD11.
Materials:
-
BRIN-BD11 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics
-
Krebs-Ringer Bicarbonate Buffer (KRBB) containing 0.1% BSA, with varying glucose concentrations (e.g., 2.8 mM for basal and 16.7 mM for stimulated)
-
GIP, GLP-1, GIP(3-42), and exendin(9-39) peptides
-
Insulin ELISA kit
Procedure:
-
Cell Culture: Culture BRIN-BD11 cells in RPMI-1640 medium in a humidified incubator at 37°C and 5% CO2.
-
Seeding: Seed cells into 24-well plates at a density of 2 x 10^5 cells/well and culture for 48 hours.
-
Pre-incubation: Wash the cells with KRBB containing 2.8 mM glucose and then pre-incubate in the same buffer for 2 hours at 37°C to allow insulin secretion to return to a basal rate.
-
Incubation with Test Substances: Aspirate the pre-incubation buffer and add fresh KRBB containing either basal (2.8 mM) or stimulatory (16.7 mM) glucose concentrations. Add GIP or GLP-1 with or without their respective antagonists (GIP(3-42) or exendin(9-39)) at desired concentrations.
-
Sample Collection: Incubate for 2 hours at 37°C. Collect the supernatant for insulin measurement.
-
Insulin Measurement: Quantify the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
In Vivo Intraperitoneal Glucose Tolerance Test (IPGTT) in Mice
This protocol provides a standard method for assessing in vivo glucose tolerance in mice following the administration of GIP(3-42) or exendin(9-39).
Materials:
-
Male C57BL/6 or ob/ob mice (8-10 weeks old)
-
Glucose solution (20% in sterile saline)
-
GIP(3-42) or exendin(9-39) dissolved in sterile saline
-
Handheld glucometer and glucose test strips
-
Restraining device for mice
-
Syringes and needles for intraperitoneal injections
Procedure:
-
Fasting: Fast the mice for 16 hours overnight with free access to water.
-
Baseline Glucose: Measure baseline blood glucose (t=0) from a tail-tip blood sample using a glucometer.
-
Antagonist Administration: Administer GIP(3-42), exendin(9-39), or saline vehicle via intraperitoneal (i.p.) injection.
-
Glucose Challenge: After a specified pre-treatment time (e.g., 15 minutes), administer a glucose solution (2 g/kg body weight) via i.p. injection.
-
Blood Glucose Monitoring: Measure blood glucose levels from tail-tip blood samples at various time points post-glucose injection (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot the blood glucose concentration over time. Calculate the area under the curve (AUC) to quantify the overall glucose excursion.
Conclusion
GIP(3-42) and exendin(9-39) are indispensable tools for dissecting the distinct metabolic roles of GIP and GLP-1. While both act as receptor antagonists, their downstream metabolic consequences differ significantly, particularly concerning gastric emptying and glucagon secretion. A thorough understanding of these differences, supported by the quantitative data and experimental protocols presented in this guide, is crucial for the accurate interpretation of research findings and the strategic development of novel therapeutics for metabolic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. ijper.org [ijper.org]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. d-nb.info [d-nb.info]
- 5. journals.physiology.org [journals.physiology.org]
- 6. GIP-(3-42) does not antagonize insulinotropic effects of GIP at physiological concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
GIP (3-42): A Potential but Unvalidated Biomarker in Metabolic Disease
A comprehensive comparison of Glucose-Dependent Insulinotropic Polypeptide (3-42) with established metabolic biomarkers, detailing its physiological role, analytical methodologies, and current standing in clinical research.
For Researchers, Scientists, and Drug Development Professionals.
Executive Summary
Glucose-Dependent Insulinotropic Polypeptide (GIP) is a key incretin (B1656795) hormone, crucial for postprandial glucose homeostasis. Upon secretion, the active form, GIP (1-42), is rapidly cleaved by dipeptidyl peptidase-4 (DPP-4) into its major circulating metabolite, GIP (3-42)[1][2]. While the biological functions of GIP (1-42) are well-established, the precise role of GIP (3-42) remains a subject of intense research and debate. This guide provides a comparative analysis of GIP (3-42) as a potential biomarker in metabolic diseases, evaluating its performance against other relevant markers and presenting the supporting experimental data and protocols.
Introduction to GIP and its Metabolite, GIP (3-42)
GIP is a 42-amino acid peptide hormone secreted by K-cells in the upper small intestine in response to nutrient ingestion[3][4]. It potentiates glucose-stimulated insulin (B600854) secretion from pancreatic β-cells, contributing significantly to the incretin effect[1][2][3]. However, its half-life is short, as DPP-4 rapidly converts it to GIP (3-42)[1]. The insulinotropic effect of GIP is diminished in patients with type 2 diabetes[5].
The function of GIP (3-42) is controversial. Some in vitro and in vivo studies in mice suggest it acts as a GIP receptor (GIPR) antagonist, potentially counteracting the effects of active GIP[6]. However, other studies argue that at physiological concentrations, GIP (3-42) does not exhibit significant antagonistic activity[7]. This dual role complicates its straightforward validation as a biomarker.
Comparative Analysis of GIP (3-42) as a Biomarker
Currently, there is a lack of comprehensive clinical validation studies directly assessing the performance of GIP (3-42) as a diagnostic or prognostic biomarker for metabolic diseases with established metrics like sensitivity and specificity. However, its correlation with key metabolic parameters has been investigated.
Comparison with Other Metabolic Biomarkers
| Biomarker | Role in Metabolic Disease | Reported Correlation with GIP/GIP (3-42) | Advantages | Limitations |
| GIP (3-42) | Major circulating metabolite of GIP; potential GIPR antagonist. | Levels reflect GIP secretion and DPP-4 activity. | May provide insights into GIP signaling dynamics and DPP-4 activity. | Functional role is debated; lacks robust clinical validation as a standalone biomarker. |
| Total GIP (1-42 + 3-42) | Represents total GIP secretion. | High BMI is associated with increased GIP responses, while increasing age and HbA1c are associated with reduced GIP secretion[5]. | Provides a measure of the overall GIP system activity. | Does not distinguish between the active and inactive/antagonistic forms. |
| Active GIP (1-42) | The primary insulinotropic form of GIP. | Levels are transient and rapidly converted to GIP (3-42). | Directly reflects the active incretin signal from the GIP system. | Short half-life makes accurate measurement challenging. |
| GLP-1 (active & total) | Another key incretin hormone with insulinotropic and anorexigenic effects. | GIP is considered the predominant incretin hormone in healthy humans[2]. | Established therapeutic target; GLP-1 receptor agonists are effective treatments for type 2 diabetes and obesity. | Secretion patterns and insulinotropic effects can be altered in type 2 diabetes[8]. |
| HbA1c | Long-term marker of glycemic control. | Increasing HbA1c is associated with reduced GIP secretion[5]. | Reflects average glucose levels over 2-3 months; widely used in clinical practice. | Does not capture glycemic variability; can be influenced by conditions affecting red blood cell turnover. |
| HOMA-IR | Index of insulin resistance. | GIP-mediated reductions in nonesterified fatty acids correlate with adipose tissue insulin resistance[3]. | Provides a quantitative measure of insulin sensitivity. | Requires fasting insulin and glucose measurements; less accurate in certain populations. |
Experimental Protocols
Accurate measurement of GIP (1-42) and GIP (3-42) is critical for research and potential clinical application. Due to the rapid degradation of the active form, stringent sample handling is paramount.
Sample Collection and Handling
-
Blood Collection: Collect blood samples in tubes containing a DPP-4 inhibitor (e.g., sitagliptin, vildagliptin) and an anticoagulant (e.g., EDTA).
-
Immediate Cooling: Place samples on ice immediately after collection to minimize enzymatic degradation.
-
Centrifugation: Centrifuge at a low temperature (e.g., 4°C) within one hour of collection to separate plasma.
-
Storage: Store plasma samples at -80°C until analysis to ensure long-term stability.
Quantification Methods
1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is the gold standard for specific and simultaneous quantification of GIP (1-42) and GIP (3-42).
-
Principle: This method separates the peptides based on their physicochemical properties followed by mass-to-charge ratio detection, allowing for precise quantification of each form.
-
Sample Preparation:
-
Protein precipitation from plasma samples.
-
Proteolysis using an enzyme like Asp-N to generate surrogate peptides.
-
Solid-phase extraction to purify the peptides.
-
-
Instrumentation: A nanoflow LC system coupled to a hybrid triple quadrupole/linear ion trap mass spectrometer.
-
Quantification: Multiple reaction monitoring (MRM) is used for detection. Stable isotope-labeled internal standards for both GIP (1-42) and GIP (3-42) are crucial for accurate quantification.
-
Performance: Lower limits of quantification have been reported to be around 1 pM for GIP (1-42) and 10 pM for GIP (3-42) from 200 μL of plasma[5].
2. Enzyme-Linked Immunosorbent Assay (ELISA)
Commercially available ELISA kits are widely used for measuring GIP.
-
Principle: These are typically sandwich ELISAs. "Total GIP" kits use antibodies that recognize both GIP (1-42) and GIP (3-42), while "active GIP" kits use an antibody specific to the N-terminus of GIP (1-42).
-
Procedure (General Outline for Total GIP ELISA):
-
Standards and plasma samples are added to microplate wells coated with a capture antibody.
-
After incubation and washing, a detection antibody (often biotinylated) is added.
-
A streptavidin-enzyme conjugate is then added, followed by a substrate to produce a measurable signal (colorimetric or chemiluminescent).
-
The concentration is determined by comparison to a standard curve.
-
-
Performance: Commercial kits offer good sensitivity, but cross-reactivity and specificity should be carefully evaluated. For instance, some total GIP ELISA kits show 100% cross-reactivity with both GIP (1-42) and GIP (3-42) and no cross-reactivity with GLP-1 or glucagon.
Signaling Pathways and Experimental Workflows
GIP Receptor Signaling Pathway
The binding of active GIP (1-42) to its receptor (GIPR), a G-protein coupled receptor, primarily activates the Gαs subunit, leading to adenylyl cyclase activation and an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which triggers downstream events leading to enhanced glucose-stimulated insulin secretion in pancreatic β-cells. GIP (3-42) is hypothesized to act as a competitive antagonist at the GIPR, blocking the binding of GIP (1-42) and thereby inhibiting this signaling cascade.
References
- 1. Frontiers | Editorial: The impact of GIP/GIPR on metabolic diseases: how the field is evolving [frontiersin.org]
- 2. Glucose-dependent insulinotropic polypeptide (GIP) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Frontiers | The evolution of the therapeutic concept ‘GIP receptor antagonism’ [frontiersin.org]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. The evolution of the therapeutic concept ‘GIP receptor antagonism’ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. GIP and GLP‐1, the two incretin hormones: Similarities and differences - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Guidance for GIP (3-42), Human
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling GIP (3-42), human. The following procedures are designed to ensure the safe handling and proper disposal of this peptide, fostering a secure laboratory environment.
Quantitative Data Summary
For easy reference, the following table summarizes the key quantitative data regarding the storage and stability of this compound, as compiled from various suppliers.
| Parameter | Condition | Duration | Citations |
| Storage of Lyophilized Powder | -20°C | ≥ 4 years | [1][2] |
| 0-5°C | Up to 6 months | [3] | |
| Storage of Stock Solution | -80°C | 6 months | [4] |
| -20°C | 1 month (sealed, away from moisture and light, under nitrogen) | [4] | |
| -20°C | Up to 3 months (after rehydration) | [3] | |
| +4°C | Up to 5 days (after rehydration) | [3] | |
| Shipping | Room temperature (continental US) | Varies elsewhere | [1] |
| Blue ice / Ambient temperature | As per supplier | [5] | |
| Solubility | Water | Soluble | [1][3] |
| H₂O | 23.75 mg/mL (5 mM) | [5] |
Handling and Experimental Protocols
While specific experimental protocols for disposal are not detailed in the provided information, general safe handling practices for laboratory peptides should be strictly followed. This compound is for research use only and not for human or veterinary use.[1]
General Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Avoid inhalation of the lyophilized powder. Handle in a well-ventilated area or under a fume hood.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
For ELISA kits containing GIP (3-42), some reagents may be hazardous. For example, the stop solution can be a strong acid.[6][7] Always consult the specific kit's safety data sheet for detailed handling instructions.
-
Some kit components may cause an allergic skin reaction.[8][9] Contaminated work clothing should not be allowed out of the workplace.[9] If skin irritation or a rash occurs, seek medical attention.[9]
Reconstitution and Aliquoting:
-
Reconstitute the lyophilized peptide with sterile, distilled, or deionized water just before use for best results.[3] Sonication may be recommended for dissolution.[5]
-
To avoid repeated freeze-thaw cycles, it is recommended to aliquot the reconstituted solution before freezing.[3]
Proper Disposal Procedures
The disposal of this compound, and associated materials must comply with all local, regional, national, and international regulations.[9] The following workflow provides a general procedure for proper disposal.
Step-by-Step Disposal Guidance:
-
Assessment of Waste: Categorize the waste generated. This will include unused lyophilized peptide, reconstituted solutions, contaminated consumables (e.g., pipette tips, tubes), and personal protective equipment (PPE).
-
Segregation:
-
Solid Peptide Waste: Unused or expired lyophilized GIP (3-42) should be treated as chemical waste.
-
Liquid Waste: Solutions containing GIP (3-42) should be collected in a designated chemical waste container. If working with ELISA kits, be aware that some reagents, like the stop solution, may be acidic and require neutralization before disposal, in accordance with your institution's safety protocols.[6][7]
-
Contaminated Sharps: Any needles, syringes, or other sharps that have come into contact with the peptide should be disposed of immediately in a designated sharps container.
-
Contaminated PPE and Consumables: Gloves, lab coats, and other consumables contaminated with GIP (3-42) should be placed in a designated chemical or biohazard waste bag.
-
-
Packaging and Labeling: All waste containers must be securely sealed and clearly labeled with the contents.
-
Final Disposal: Follow your institution's specific procedures for the disposal of chemical and/or biological waste. This may involve incineration or other specialized treatment methods. Dispose of used materials after rinsing them with a large quantity of water where appropriate, such as for diluted, non-hazardous solutions.[6][7] Always adhere to local, regional, national, and international regulations.[9]
References
- 1. caymanchem.com [caymanchem.com]
- 2. genscript.com [genscript.com]
- 3. phoenixpeptide.com [phoenixpeptide.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | IGF-1R | TargetMol [targetmol.com]
- 6. takara.co.kr [takara.co.kr]
- 7. ibl-international.com [ibl-international.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. mercodia.com [mercodia.com]
Safeguarding Research: A Comprehensive Guide to Handling GIP (3-42), Human
Essential protocols for the safe handling, storage, and disposal of the bioactive peptide GIP (3-42), human, are critical for ensuring laboratory safety and research integrity. This guide provides immediate, procedural, and logistical information for researchers, scientists, and drug development professionals. Adherence to these guidelines is paramount to minimize exposure risks and maintain a secure research environment.
Personal Protective Equipment (PPE)
When working with this compound, a bioactive peptide, a multi-layered approach to personal protection is essential. The following table summarizes the recommended PPE to prevent accidental exposure through inhalation, skin contact, or eye contact.
| Protection Type | Specific Recommendations | Rationale |
| Eye Protection | Safety goggles with side shields | Protects against splashes of peptide solutions. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact with the peptide. Gloves should be inspected for integrity before use and disposed of as chemical waste after handling.[1] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95 or P1 dust mask | Recommended when handling the lyophilized powder form to avoid inhalation of fine particles.[2] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound, from initial receipt to final disposal, is crucial for safety and maintaining the peptide's stability.
Handling and Storage
Proper handling and storage are vital to preserve the integrity of this compound, and ensure the safety of laboratory personnel.
| Parameter | Recommendation | Rationale |
| Handling | Handle in a well-ventilated area, preferably a chemical fume hood. Avoid generating dust when working with the lyophilized powder.[2] | Minimizes inhalation exposure. |
| Storage (Lyophilized Powder) | Store at -20°C for long-term stability.[3] | Prevents degradation of the peptide. |
| Storage (Reconstituted Solution) | Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | Maintains the biological activity of the peptide in solution. |
Experimental Protocols: Reconstitution of Lyophilized Peptide
Objective: To properly solubilize lyophilized this compound, for experimental use.
Materials:
-
Lyophilized this compound, vial
-
Sterile, nuclease-free water or an appropriate buffer (e.g., PBS)
-
Sterile, calibrated micropipettes and tips
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Before opening, briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.
-
Under sterile conditions (e.g., in a laminar flow hood), carefully open the vial.
-
Add the calculated volume of sterile solvent to the vial to achieve the desired concentration.
-
Gently swirl or vortex the vial to dissolve the peptide completely.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the reconstituted peptide into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the peptide name, concentration, and date of reconstitution.
-
Store the aliquots at -20°C or -80°C until use.
Disposal Plan
Proper disposal of this compound, and all contaminated materials is a critical step in the laboratory workflow to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Protocol | Rationale |
| Unused Peptide (Solid & Liquid) | Dispose of as chemical waste in a designated, sealed, and clearly labeled container. Follow your institution's Environmental Health and Safety (EHS) guidelines.[4] | Prevents the release of a bioactive compound into the environment. |
| Contaminated Labware (e.g., pipette tips, vials, gloves) | Collect in a designated, leak-proof, and clearly labeled chemical waste container.[4] | Segregates contaminated materials from regular laboratory waste. |
| Liquid Waste (from experiments) | Inactivation through chemical degradation may be an option. This can be achieved by treating the solution with a 10% bleach solution for at least 30 minutes, followed by neutralization if required by local regulations, before disposal as chemical waste.[4] Always consult and adhere to your institution's EHS protocols. | Renders the peptide biologically inactive before final disposal. |
This compound: Signaling Pathway and Experimental Workflow
This compound, is the major degradation product of the incretin (B1656795) hormone GIP (1-42) and acts as a GIP receptor antagonist.[5][6] It is formed in vivo through the enzymatic cleavage of the first two N-terminal amino acids by dipeptidyl peptidase IV (DPP-IV).[3][7]
GIP Receptor Antagonism by GIP (3-42)
The binding of GIP (1-42) to its receptor (GIPR), a G-protein coupled receptor, typically activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent downstream signaling.[8] As an antagonist, GIP (3-42) binds to the GIP receptor but fails to elicit this downstream signaling, thereby blocking the effects of the endogenous agonist, GIP (1-42).[5][6]
References
- 1. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 2. benchchem.com [benchchem.com]
- 3. genscript.com [genscript.com]
- 4. benchchem.com [benchchem.com]
- 5. Evidence that the major degradation product of glucose-dependent insulinotropic polypeptide, GIP(3-42), is a GIP receptor antagonist in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. joe.bioscientifica.com [joe.bioscientifica.com]
- 7. This compound - 1 mg [anaspec.com]
- 8. Frontiers | The evolution of the therapeutic concept ‘GIP receptor antagonism’ [frontiersin.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
